Product packaging for Ryanodol(Cat. No.:CAS No. 6688-49-9)

Ryanodol

Cat. No.: B1680354
CAS No.: 6688-49-9
M. Wt: 400.5 g/mol
InChI Key: POSDEVOSMOCDHR-BPHXWNOMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ryanodol is a complex, highly oxidized diterpenoid natural product that serves as a key pharmacological probe for studying intracellular calcium release channels known as ryanodine receptors (RyRs) . These ion channels are critical for processes including skeletal and cardiac muscle excitation-contraction coupling and synaptic transmission . Research-grade this compound is invaluable for investigating the function of RyR isoforms (RyR1, RyR2, RyR3) and their roles in diseases such as malignant hyperthermia, central core disease, and neurodegenerative disorders . At the single-channel level, this compound binds to the RyR and modifies it into a long-lived sub-conductance state with an average duration of approximately 3.8 seconds . Unlike ryanodine, its action is readily reversible upon washout and does not change the open probability (Po) of unmodified channels, making it a superior tool for reversible experimentation . Its binding affinity is open probability (Po) dependent, with a KD varying from approximately 20 to 80 μM . In cellular studies on ventricular myocytes, this compound evokes trains of calcium release events (Ca2+ sparks) at active release sites, increasing spark frequency without increasing the number of active sites, thereby providing a mechanism to explore spark restitution and refractoriness . This product is offered For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H32O8 B1680354 Ryanodol CAS No. 6688-49-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6688-49-9

Molecular Formula

C20H32O8

Molecular Weight

400.5 g/mol

IUPAC Name

(1R,2R,3S,6S,7S,9S,10S,11S,12R,13S,14R)-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecane-2,6,9,11,12,13,14-heptol

InChI

InChI=1S/C20H32O8/c1-9(2)17(25)12(22)18(26)13(4)8-16(24)14(17,5)20(18,27)19(28-16)11(21)10(3)6-7-15(13,19)23/h9-12,21-27H,6-8H2,1-5H3/t10-,11+,12+,13-,14-,15-,16-,17+,18+,19+,20+/m0/s1

InChI Key

POSDEVOSMOCDHR-BPHXWNOMSA-N

SMILES

CC1CCC2(C3(CC4(C5(C(C(C3(C5(C2(C1O)O4)O)O)O)(C(C)C)O)C)O)C)O

Isomeric SMILES

C[C@H]1CC[C@@]2([C@@]3(C[C@]4([C@]5([C@]([C@H]([C@@]3([C@]5([C@]2([C@@H]1O)O4)O)O)O)(C(C)C)O)C)O)C)O

Canonical SMILES

CC1CCC2(C3(CC4(C5(C(C(C3(C5(C2(C1O)O4)O)O)O)(C(C)C)O)C)O)C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ryanodol; 

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Ryanodol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ryanodol, a complex diterpenoid, holds a significant place in chemical and pharmacological research. It is the de-esterified parent compound of ryanodine (B192298), a potent modulator of intracellular calcium release channels known as ryanodine receptors (RyRs). While ryanodine was first isolated in 1948 from the stems and roots of the South American plant Ryania speciosa Vahl by Folkers and coworkers, this compound itself is primarily obtained through the chemical hydrolysis of ryanodine.[1] The insecticidal properties of Ryania speciosa extracts were recognized as early as 1943, leading to the development of the commercial insecticide "Ryanex" by Merck & Co.[2]

The intricate structure of these compounds, characterized by a highly oxygenated and sterically congested pentacyclic core with eleven contiguous stereocenters, presented a formidable challenge to early chemists. The absolute structure of ryanodine was not fully elucidated until 1967 through extensive chemical degradation studies and X-ray analysis.[3] this compound, while sharing the complex core structure of ryanodine, lacks the pyrrole-2-carboxylic acid ester at the C3 position.[4][5] This structural difference results in a significantly lower binding affinity for ryanodine receptors compared to its parent compound.[6]

This technical guide provides a comprehensive overview of the discovery and isolation of this compound, with a focus on the original experimental protocols, quantitative data, and the relevant biological pathways.

Data Presentation

Table 1: Physicochemical Properties of Ryanodine and this compound
PropertyRyanodineThis compoundReference
Molecular FormulaC25H35NO9C20H32O8[7]
Molecular Weight493.55 g/mol 416.48 g/mol [7]
Melting Point219-220 °C-[7]
Optical Rotation[α]D +26° (in methanol)-[7]
Table 2: Summary of Ryanodine Isolation and Hydrolysis Yields
ProcessStarting MaterialProductYieldReference
Extraction and Crystallization500 g Ryania speciosa stem woodCrude Ryanodine1.15 g
Recrystallization1.15 g Crude RyanodinePure Ryanodine180 mg
Alternative Extraction500 g Ryania speciosa stem woodPure Ryanodine143 mg
HydrolysisRyanodineThis compoundNot specified in early literature[4]

Experimental Protocols

Isolation of Ryanodine from Ryania Speciosa

The following protocol is based on the original method described by Folkers et al. in 1948.

1. Extraction:

  • 500 grams of ground Ryania speciosa stem wood (approximately 20-mesh) is thoroughly wetted with 800 mL of water.

  • The moistened wood is placed in a Soxhlet apparatus and extracted with chloroform (B151607) for 24 hours.

  • The chloroform extract is concentrated to a volume of 750 mL.

  • The concentrated extract is then subjected to a liquid-liquid extraction with four 300 mL volumes of water.

  • The combined aqueous extracts are subsequently extracted with four 200 mL volumes of amyl acetate (B1210297).

  • The resulting amyl acetate extract is concentrated to dryness in vacuo, yielding a light-brown powder.

2. Crystallization and Purification:

  • The crude solid is dissolved in a concentrated acetone (B3395972) solution.

  • Crystallization from this solution yields crude ryanodine.

  • The crude ryanodine is then purified by repeated recrystallizations from ether to obtain pure ryanodine.

Hydrolysis of Ryanodine to this compound

General Procedure:

  • Ryanodine is dissolved in a suitable solvent.

  • A basic solution (e.g., sodium hydroxide (B78521) or potassium carbonate in a protic solvent like methanol (B129727) or water) is added to the ryanodine solution.

  • The reaction mixture is stirred, likely at room temperature or with gentle heating, for a sufficient period to ensure complete hydrolysis of the ester.

  • The reaction is monitored by a suitable technique (e.g., thin-layer chromatography) to determine completion.

  • Upon completion, the reaction mixture is neutralized, and the product, this compound, is extracted using an appropriate organic solvent.

  • The solvent is evaporated, and the resulting crude this compound can be purified by techniques such as column chromatography or recrystallization.

Mandatory Visualization

Signaling Pathway of Ryanodine and this compound

RyanodineReceptorSignaling Ryanodine Receptor Signaling Pathway cluster_membrane Sarcoplasmic Reticulum Membrane cluster_cytosol Cytosol cluster_sr_lumen SR Lumen RyR Ryanodine Receptor (RyR) Ca_high High [Ca2+] RyR->Ca_high Ca2+ Release Ca_low Low [Ca2+] Ca_low->RyR Activates Ca_high->RyR Inhibits (at high conc.) Ryanodine_low Ryanodine (nM) Ryanodine_low->RyR Locks in open sub-conductance state Ryanodine_high Ryanodine (µM) Ryanodine_high->RyR Inhibits channel opening This compound This compound This compound->RyR Weakly binds, induces sub-conductance state Ca_store Ca2+ Store

Caption: Ryanodine receptor modulation by Ca2+, ryanodine, and this compound.

Experimental Workflow for this compound Isolation

RyanodolIsolationWorkflow Workflow for the Isolation of this compound Plant Ryania speciosa (Stem Wood) Grinding Grinding (20-mesh) Plant->Grinding Extraction Soxhlet Extraction (Chloroform) Grinding->Extraction Concentration1 Concentration Extraction->Concentration1 LiquidExtract Liquid-Liquid Extraction (Water, then Amyl Acetate) Concentration1->LiquidExtract Concentration2 Concentration to Dryness LiquidExtract->Concentration2 CrudeRyanodine Crude Ryanodine Concentration2->CrudeRyanodine Purification Recrystallization (Ether) CrudeRyanodine->Purification PureRyanodine Pure Ryanodine Purification->PureRyanodine Hydrolysis Basic Hydrolysis PureRyanodine->Hydrolysis This compound This compound Hydrolysis->this compound

Caption: Isolation of this compound from Ryania speciosa via ryanodine.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Ryanodine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of ryanodine (B192298). It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development who are interested in the molecular mechanisms of this potent modulator of intracellular calcium channels.

Chemical Structure and Physicochemical Properties

Ryanodine is a diterpenoid alkaloid originally isolated from the plant Ryania speciosa. Its complex chemical structure is fundamental to its high-affinity interaction with a specific class of intracellular calcium channels, which are now named after it—the ryanodine receptors (RyRs).

Below is a summary of the key chemical and physical properties of ryanodine.

PropertyValueCitations
Molecular Formula C₂₅H₃₅NO₉[1][2][3][4]
Molecular Weight 493.5 g/mol [1][2]
CAS Number 15662-33-6[2][3][4]
Appearance White solid[3][4]
Melting Point 219-220 °C[3]
Solubility Soluble in ethanol (B145695) (to 10 mM), DMSO (to 25 mM), methanol (B129727) (20 mg/mL), and water (1 mg/mL).[2][5][6][7]
Purity Commercially available at >98% (HPLC)[2][4]
Storage Conditions Store at -20°C under desiccating conditions for long-term stability. Stock solutions can be stored at -20°C for up to one month.[2][5]
IUPAC Name [(1R,2R,3S,6S,7S,9S,10R,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.0¹,⁶.0⁷,¹³.0¹⁰,¹⁴]pentadecan-12-yl] 1H-pyrrole-2-carboxylate[1]

Biological Properties and Mechanism of Action

Ryanodine exerts its biological effects by targeting ryanodine receptors (RyRs), a family of high-conductance intracellular calcium channels located on the membrane of the sarcoplasmic and endoplasmic reticulum.[8] These channels are critical for regulating intracellular calcium levels, which is essential for processes such as muscle contraction, neurotransmission, and secretion.[4]

There are three main isoforms of RyRs in mammals:

  • RyR1 : Primarily expressed in skeletal muscle.[2]

  • RyR2 : Predominantly found in cardiac muscle.[2]

  • RyR3 : Expressed more widely, particularly in the brain.[2]

Ryanodine's interaction with RyRs is concentration-dependent and complex:

  • At nanomolar concentrations , ryanodine locks the RyR channel in a long-lived sub-conductance (half-open) state. This leads to a persistent leak of calcium from the sarcoplasmic/endoplasmic reticulum, eventually depleting the intracellular calcium stores.[8]

  • At micromolar concentrations (>100 µM), ryanodine acts as an inhibitor, forcing the channel into a closed state.[1][8]

This dual effect makes ryanodine a valuable tool for studying the function of RyRs and the consequences of calcium dysregulation.

Signaling Pathway in Muscle Contraction

In striated muscle, RyRs are fundamental to excitation-contraction (EC) coupling, the process that links an electrical stimulus (action potential) to a mechanical response (muscle contraction).

G AP Action Potential (Depolarization) DHPR Dihydropyridine (B1217469) Receptor (DHPR) (Voltage Sensor) AP->DHPR Activates RyR Ryanodine Receptor (RyR) DHPR->RyR Conformational Change (Skeletal Muscle) Ca_release Ca²⁺ Release RyR->Ca_release Opens SR Sarcoplasmic Reticulum (SR) (Ca²⁺ Store) Ca_cytosol Increased Cytosolic Ca²⁺ Ca_release->Ca_cytosol Contraction Muscle Contraction Ca_cytosol->Contraction Initiates Ryanodine Ryanodine (nM) Ryanodine->RyR Locks in sub-conductance state

Ryanodine's effect on excitation-contraction coupling.

In skeletal muscle, depolarization of the cell membrane activates the dihydropyridine receptor (DHPR), which is mechanically coupled to RyR1.[9] This conformational change in the DHPR directly opens the RyR1 channel, leading to a massive release of calcium from the sarcoplasmic reticulum and initiating muscle contraction.[9] In cardiac muscle, the mechanism is slightly different, relying on calcium-induced calcium release (CICR), where a small influx of calcium through the DHPR triggers the opening of RyR2.[2]

Experimental Protocols

The unique properties of ryanodine have made it an invaluable tool for studying RyR function. The following sections detail key experimental methodologies.

[³H]-Ryanodine Binding Assay

This assay provides a quantitative measure of RyR channel activity, as radiolabeled ryanodine binds with high affinity to the open state of the channel.[1]

Methodology:

  • Preparation of Microsomes:

    • Isolate microsomes enriched in RyRs from tissue homogenates (e.g., rabbit skeletal muscle) or from cell lines overexpressing a specific RyR isoform (e.g., HEK293 cells).[1][3] This is typically achieved through differential centrifugation.[3]

    • Resuspend the final microsomal pellet in a suitable buffer (e.g., 0.3 M sucrose, 0.1 M KCl, 5 mM NaPIPES, pH 6.8) and store at -80°C.[3]

  • Binding Reaction:

    • Prepare incubation mixtures containing:

      • A defined amount of microsomal protein (e.g., 20 µg).[3]

      • [³H]-ryanodine at a concentration appropriate for the desired experiment (e.g., 1-10 nM).

      • Incubation buffer (e.g., 0.2 M KCl, 10 µM CaCl₂, 10 mM HEPES, pH 7.4).[3]

      • Test compounds or modulators as required.

    • To determine non-specific binding, a parallel set of reactions is prepared with a high concentration of unlabeled ryanodine (e.g., 20 µM).[3]

    • Incubate the reactions for a sufficient time to reach equilibrium (e.g., 2 hours at 37°C).[3]

  • Separation and Detection:

    • Rapidly filter the reaction mixtures through glass fiber filters (e.g., Whatman GF/B) to separate bound from free [³H]-ryanodine.[3]

    • Wash the filters with ice-cold wash buffer to remove unbound radioactivity.[3]

    • Measure the radioactivity retained on the filters using liquid scintillation counting.[3]

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Data can be used to determine the affinity (Kd) and density (Bmax) of ryanodine binding sites, or to assess the effect of modulators on channel activity.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Microsomes Isolate RyR-rich Microsomes Incubate Incubate Microsomes with [³H]-Ryanodine (± Modulators) Microsomes->Incubate Radioligand [³H]-Ryanodine Radioligand->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analyze Calculate Specific Binding (Total - Non-specific) Count->Analyze

Workflow for a [³H]-Ryanodine Binding Assay.
Calcium Imaging

Calcium imaging allows for the real-time visualization of changes in intracellular calcium concentration ([Ca²⁺]i) in response to ryanodine or other stimuli.

Methodology:

  • Cell Preparation and Dye Loading:

    • Plate cells (e.g., primary cardiomyocytes, myotubes, or cell lines) on glass coverslips suitable for microscopy.

    • Load the cells with a calcium-sensitive fluorescent dye. Fura-2 AM is a common choice due to its ratiometric properties, which allow for more accurate quantification of [Ca²⁺]i.[10]

    • Incubate cells with Fura-2 AM (e.g., 2-5 µM) in a physiological buffer (e.g., HBSS) for 30-60 minutes at room temperature or 37°C.[10]

    • After loading, wash the cells to remove extracellular dye and allow for de-esterification of the AM ester within the cells.[10]

  • Imaging:

    • Mount the coverslip in a perfusion chamber on the stage of a fluorescence microscope equipped for ratiometric imaging.

    • Excite the Fura-2 loaded cells alternately at 340 nm (calcium-bound) and 380 nm (calcium-unbound), and collect the emission at ~510 nm.[10]

    • Record a baseline fluorescence ratio before applying any stimulus.

    • Apply ryanodine at the desired concentration through the perfusion system. Other agents like caffeine (B1668208) (an RyR agonist) or thapsigargin (B1683126) (a SERCA inhibitor) are often used as controls or to probe the state of calcium stores.[11]

    • Record the changes in the 340/380 fluorescence ratio over time.

  • Data Analysis:

    • The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

    • This ratio can be calibrated to absolute calcium concentrations using the Grynkiewicz equation, although often the change in ratio is reported as a measure of the calcium response.

G Plate Plate Cells on Coverslip Load Load with Fura-2 AM Plate->Load Wash Wash & De-esterify Load->Wash Image Mount on Microscope & Record Baseline Wash->Image Stimulate Apply Ryanodine/ Other Stimuli Image->Stimulate Record Record 340/380 Ratio Stimulate->Record Analyze Analyze Ca²⁺ Transients Record->Analyze

Workflow for a Fura-2 AM Calcium Imaging Experiment.
Structural Analysis by Cryo-Electron Microscopy (Cryo-EM)

Recent advances in cryo-EM have enabled near-atomic resolution structures of the massive RyR complex, providing invaluable insights into its architecture and the binding sites for modulators like ryanodine.

Methodology:

  • Protein Purification:

    • Purify the RyR protein from native tissue or a heterologous expression system. This often involves solubilizing the membrane-bound receptor with detergents (e.g., CHAPS) followed by affinity chromatography and size exclusion chromatography.[12]

    • Recent methods utilize nanobodies for rapid, small-scale purification.[13]

  • Sample Preparation for Cryo-EM:

    • Apply a small volume (2-4 µL) of the purified RyR sample to a cryo-EM grid (a small copper grid coated with a holey carbon film).

    • Blot the grid with filter paper to create a thin film of the sample across the holes.

    • Plunge-freeze the grid into a cryogen (e.g., liquid ethane) to vitrify the sample, preserving the protein in a near-native state.[12]

  • Data Collection:

    • Load the frozen grid into a transmission electron microscope.

    • Collect thousands of images (micrographs) of the randomly oriented RyR particles.

  • Image Processing and 3D Reconstruction:

    • Use specialized software to pick individual particle images from the micrographs.

    • Classify the particle images and align them to generate 2D class averages.

    • Combine the 2D class averages to reconstruct a 3D model of the RyR.

    • Refine the 3D model to achieve the highest possible resolution.[14]

This detailed structural information is crucial for understanding the molecular basis of RyR function and for the rational design of new drugs targeting these channels.

References

An In-depth Technical Guide to Ryanodine Receptor (RyR) Isoforms: Function, Regulation, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ryanodine (B192298) receptors (RyRs) are a family of large intracellular calcium channels that play a critical role in cellular signal transduction by mediating the release of calcium ions (Ca²⁺) from the endoplasmic and sarcoplasmic reticulum (ER/SR).[1][2] These channels are essential for numerous physiological processes, most notably excitation-contraction (E-C) coupling in muscle tissues.[1][3] In mammals, three distinct isoforms of the ryanodine receptor—RyR1, RyR2, and RyR3—have been identified, each encoded by a separate gene and exhibiting unique tissue distribution, physiological functions, and regulatory properties.[1][4] Dysregulation of RyR function is implicated in a variety of debilitating and life-threatening diseases, including malignant hyperthermia, central core disease, catecholaminergic polymorphic ventricular tachycardia, and heart failure, making these channels a significant target for therapeutic intervention.[1]

This technical guide provides a comprehensive overview of the core functions of RyR1, RyR2, and RyR3. It is designed to serve as a resource for researchers, scientists, and drug development professionals, offering detailed information on the distinct roles of each isoform, their complex regulatory mechanisms, and the experimental protocols used to investigate their function.

Core Functions and Physiological Roles of RyR Isoforms

The three mammalian RyR isoforms, despite sharing approximately 65-70% sequence homology, exhibit distinct physiological roles primarily dictated by their tissue-specific expression and unique activation mechanisms.[3][4][5]

RyR1: The Skeletal Muscle Isoform

RyR1 is the predominant isoform in skeletal muscle and is fundamental to the process of E-C coupling.[1][2] In this tissue, RyR1 is mechanically coupled to the dihydropyridine (B1217469) receptor (DHPR), a voltage-gated L-type Ca²⁺ channel located in the transverse tubules.[1] Upon membrane depolarization, a conformational change in the DHPR directly activates RyR1, leading to the release of Ca²⁺ from the SR and subsequent muscle contraction.[1] While RyR1 can be activated by Ca²⁺ in a process known as Ca²⁺-induced Ca²⁺ release (CICR), its primary activation mechanism in skeletal muscle E-C coupling is voltage-induced. Mutations in the RYR1 gene are associated with malignant hyperthermia (MH) and central core disease (CCD).[1]

RyR2: The Cardiac Isoform

RyR2 is the primary isoform found in cardiac muscle, where it is essential for E-C coupling.[1][2] Unlike RyR1, the activation of RyR2 is critically dependent on CICR.[1] An action potential in cardiomyocytes triggers the influx of a small amount of Ca²⁺ through L-type Ca²⁺ channels, which then binds to and activates RyR2, leading to a larger, regenerative release of Ca²⁺ from the SR.[1] This "Ca²⁺ spark" phenomenon is the elementary event of cardiac E-C coupling. RyR2 is also expressed in the brain and is involved in neuronal signaling.[4] Mutations in the RYR2 gene are linked to catecholaminergic polymorphic ventricular tachycardia (CPVT) and arrhythmogenic right ventricular dysplasia type 2 (ARVD2).[1]

RyR3: The Ubiquitous Isoform

RyR3 is the most widely distributed isoform, found in various tissues including the brain, smooth muscle, diaphragm, and epithelial cells, albeit at lower levels than RyR1 and RyR2 in their respective primary tissues.[4][6] The precise physiological roles of RyR3 are less well-defined, but it is thought to modulate Ca²⁺ signaling in a variety of cellular contexts.[6] RyR3 is activated by CICR and is suggested to play a role in synaptic plasticity and memory in the brain.[4] In some skeletal muscles, RyR3 is co-expressed with RyR1 and may contribute to Ca²⁺ release for contractile response.[7]

Quantitative Comparison of RyR Isoform Properties

The functional distinctions between RyR isoforms are underpinned by their differing sensitivities to and regulation by various endogenous modulators. The following tables summarize key quantitative data for each isoform.

Table 1: Calcium and Ryanodine Binding Properties

ParameterRyR1RyR2RyR3
Ca²⁺ Activation (EC₅₀) ~1 µM~1 µM5.7 - 12.6 µM
Ca²⁺ Inactivation (IC₅₀) ~0.1 - 0.27 mM>1 mM0.81 - 4.9 mM
Ryanodine Binding (K_d) ~1 nMNot specifiedNot specified

EC₅₀ (Half-maximal effective concentration) and IC₅₀ (Half-maximal inhibitory concentration) values can vary depending on experimental conditions such as pH, ionic strength, and the presence of other modulators.[4][8][9][10]

Table 2: Modulation by ATP, Magnesium, and Caffeine (B1668208)

ModulatorEffectRyR1RyR2RyR3
ATP ActivationActivated in the absence of Ca²⁺Requires Ca²⁺ for activationSimilar sensitivity to RyR1
Magnesium (Mg²⁺) InhibitionPotent inhibition (IC₅₀ ~50-100 µM)Less potent inhibitionLess potent inhibition
Caffeine ActivationLess sensitive (EC₅₀ ~0.125-0.250 mM)More sensitive (EC₅₀ ~0.19 mM)More sensitive (EC₅₀ ~0.0625-0.1250 mM)

The modulatory effects are concentration-dependent and can be influenced by the presence of other ligands.[1][11][12][13]

Signaling Pathways and Regulatory Mechanisms

The activity of RyR isoforms is tightly regulated by a complex interplay of signaling molecules and associated proteins.

RyR1 Signaling in Skeletal Muscle

RyR1_Signaling cluster_membrane Sarcolemma / T-Tubule cluster_sr SR Membrane AP Action Potential TT T-Tubule AP->TT Propagates DHPR DHPR (Cav1.1) TT->DHPR Depolarizes RyR1 RyR1 DHPR->RyR1 Mechanical Coupling Ca_SR Ca²⁺ RyR1->Ca_SR Opens SR Sarcoplasmic Reticulum (SR) Ca_cyto Cytosolic Ca²⁺ Ca_SR->Ca_cyto Release Ca_cyto->RyR1 Activates (CICR) Contraction Muscle Contraction Ca_cyto->Contraction Initiates Calmodulin Calmodulin Calmodulin->RyR1 Inhibits ATP ATP ATP->RyR1 Activates Mg Mg²⁺ Mg->RyR1 Inhibits

Caption: RyR1 activation in skeletal muscle E-C coupling.

In skeletal muscle, the process begins with an action potential propagating down the T-tubule, causing a conformational change in the DHPR. This change is mechanically transmitted to RyR1, causing it to open and release Ca²⁺ from the SR. The resulting increase in cytosolic Ca²⁺ initiates muscle contraction. RyR1 activity is further modulated by ATP, which acts as an activator, and by Mg²⁺ and calmodulin, which are inhibitory.[1][11]

RyR2 Signaling in Cardiac Muscle

RyR2_Signaling cluster_membrane Sarcolemma cluster_sr SR Membrane AP Action Potential Sarcolemma Sarcolemma AP->Sarcolemma Depolarizes LTypeCa L-type Ca²⁺ Channel (Cav1.2) Sarcolemma->LTypeCa Activates Ca_influx Ca²⁺ Influx LTypeCa->Ca_influx Mediates RyR2 RyR2 Ca_influx->RyR2 Activates (CICR) Ca_SR Ca²⁺ RyR2->Ca_SR Opens SR Sarcoplasmic Reticulum (SR) Ca_spark Ca²⁺ Spark Ca_SR->Ca_spark Release Contraction Muscle Contraction Ca_spark->Contraction Initiates PKA PKA PKA->RyR2 Phosphorylates (modulates activity) BetaAdrenergic β-Adrenergic Stimulation BetaAdrenergic->PKA Activates

Caption: RyR2 activation via Calcium-Induced Calcium Release (CICR).

In the heart, an action potential opens L-type Ca²⁺ channels, allowing a small influx of Ca²⁺. This trigger Ca²⁺ binds to RyR2, activating it and causing the release of a much larger amount of Ca²⁺ from the SR in the form of Ca²⁺ sparks. Summation of these sparks leads to a global rise in cytosolic Ca²⁺ and subsequent muscle contraction. RyR2 activity is also modulated by phosphorylation by protein kinase A (PKA) following β-adrenergic stimulation.[3]

RyR3 General Signaling

RyR3_Signaling cluster_er ER Membrane Stimulus Cellular Stimulus (e.g., Neurotransmitter) Ca_source Ca²⁺ Source (e.g., IP₃R, other channels) Stimulus->Ca_source Ca_trigger Trigger Ca²⁺ Ca_source->Ca_trigger RyR3 RyR3 Ca_trigger->RyR3 Activates (CICR) Ca_ER Ca²⁺ RyR3->Ca_ER Opens ER Endoplasmic Reticulum (ER) Ca_signal Amplified Ca²⁺ Signal Ca_ER->Ca_signal Release Cell_response Cellular Response (e.g., Gene Expression, Synaptic Plasticity) Ca_signal->Cell_response

Caption: General activation mechanism of RyR3.

RyR3 is generally activated by CICR, where an initial Ca²⁺ signal from another source, such as IP₃ receptors or other ion channels, triggers the opening of RyR3. This leads to the release of Ca²⁺ from the ER, amplifying the initial signal and leading to various downstream cellular responses depending on the cell type.

Detailed Experimental Protocols

Investigating the function of RyR isoforms requires specialized techniques. The following sections provide detailed methodologies for key experiments.

[³H]Ryanodine Binding Assay

This assay is used to quantitatively assess the activity of RyR channels, as [³H]ryanodine binds with high affinity to the open state of the channel.[14]

Experimental Workflow

Ryanodine_Binding_Workflow start Start prep Prepare SR/ER Microsomes start->prep incubate Incubate Microsomes with [³H]Ryanodine and Modulators prep->incubate separate Separate Bound and Free [³H]Ryanodine (Filtration) incubate->separate quantify Quantify Bound Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (e.g., Scatchard Plot) quantify->analyze end End analyze->end

Caption: Workflow for a [³H]Ryanodine Binding Assay.

Methodology

  • Preparation of Microsomes:

    • Isolate sarcoplasmic reticulum (SR) or endoplasmic reticulum (ER) microsomes from tissues (e.g., skeletal muscle, heart) or cultured cells expressing the RyR isoform of interest.[14]

    • Homogenize the tissue or cells in a buffered solution containing protease inhibitors.

    • Perform differential centrifugation to pellet and enrich the microsomal fraction.

    • Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

  • Binding Assay:

    • Prepare a binding buffer containing appropriate concentrations of salts (e.g., KCl), a buffering agent (e.g., HEPES), and modulators of interest (e.g., Ca²⁺, ATP, Mg²⁺, caffeine). The free Ca²⁺ concentration is typically controlled using Ca²⁺-EGTA buffers.

    • In reaction tubes, combine the microsomal preparation, [³H]ryanodine (typically at a concentration near its K_d), and the desired concentrations of test compounds or modulators.

    • To determine non-specific binding, include a parallel set of tubes with a high concentration of unlabeled ryanodine.

    • Incubate the reactions at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (typically 1-2 hours).

  • Separation and Quantification:

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate the microsome-bound [³H]ryanodine from the free radioligand.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioactivity.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • For saturation binding experiments, plot specific binding versus the concentration of [³H]ryanodine and fit the data to determine the maximal binding capacity (B_max) and the dissociation constant (K_d).

    • For competition binding experiments, plot specific binding versus the concentration of the unlabeled ligand to determine the IC₅₀.

Single-Channel Recording in Planar Lipid Bilayers

This technique allows for the direct observation of the gating behavior of individual RyR channels.

Methodology

  • Planar Lipid Bilayer Formation:

    • A planar lipid bilayer is formed across a small aperture separating two aqueous compartments (cis and trans chambers).

    • The lipid solution (e.g., a mixture of phosphatidylethanolamine (B1630911) and phosphatidylcholine in n-decane) is painted over the aperture.

  • Incorporation of RyR Channels:

    • SR/ER vesicles containing RyRs are added to the cis chamber.

    • The fusion of these vesicles into the planar lipid bilayer is induced by adding a salt gradient across the bilayer.

  • Electrophysiological Recording:

    • Ag/AgCl electrodes are placed in both the cis and trans chambers to apply a voltage across the bilayer and record the resulting current.

    • The current is amplified and filtered using a patch-clamp amplifier.

    • The cis chamber represents the cytosolic side of the channel, and the trans chamber represents the luminal (SR/ER) side. Modulators are added to the cis chamber to study their effects on channel gating.

  • Data Analysis:

    • Single-channel currents are recorded and analyzed to determine parameters such as open probability (Pₒ), mean open time, mean closed time, and single-channel conductance.

Intracellular Calcium Imaging

This method is used to visualize and quantify changes in intracellular Ca²⁺ concentration in response to stimuli that activate RyRs.

Methodology

  • Cell Preparation and Dye Loading:

    • Culture cells expressing the RyR isoform of interest on glass coverslips.

    • Load the cells with a Ca²⁺-sensitive fluorescent dye, such as Fura-2 AM or a genetically encoded Ca²⁺ indicator like GCaMP.[15][16]

    • Fura-2 AM is a ratiometric dye that is loaded by incubating the cells with the dye in a physiological buffer.[15] Once inside the cell, esterases cleave the AM group, trapping the active Fura-2.[15]

  • Fluorescence Microscopy:

    • Mount the coverslip with the dye-loaded cells onto the stage of a fluorescence microscope equipped for live-cell imaging.

    • For Fura-2, excite the cells alternately at 340 nm and 380 nm and measure the emission at ~510 nm.[15] The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular Ca²⁺ concentration.

    • For GCaMP, excite at ~488 nm and measure the emission at ~510 nm. The fluorescence intensity of GCaMP increases upon Ca²⁺ binding.

  • Stimulation and Data Acquisition:

    • Perfuse the cells with a physiological saline solution.

    • Apply stimuli (e.g., caffeine, high K⁺ to depolarize the membrane) to activate the RyRs.

    • Record the changes in fluorescence intensity over time using a sensitive camera.

  • Data Analysis:

    • For ratiometric dyes like Fura-2, calculate the ratio of the fluorescence intensities (e.g., F340/F380) for each time point.

    • For single-wavelength indicators like GCaMP, express the change in fluorescence as ΔF/F₀, where ΔF is the change in fluorescence from the baseline (F₀).

    • The fluorescence data can be calibrated to obtain absolute Ca²⁺ concentrations.

Conclusion

The ryanodine receptor isoforms, RyR1, RyR2, and RyR3, are crucial mediators of intracellular Ca²⁺ signaling with distinct roles in various tissues. Understanding their specific functions, regulatory mechanisms, and the experimental techniques used to study them is paramount for advancing our knowledge of cellular physiology and for the development of novel therapeutics targeting RyR-related diseases. This guide provides a foundational resource for researchers and drug development professionals, summarizing the current understanding of these complex ion channels and offering detailed methodologies for their investigation. As research continues to unravel the intricacies of RyR function and regulation, the development of isoform-specific modulators holds great promise for the treatment of a range of debilitating disorders.

References

The Core Architecture of Ryanodine Receptors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ryanodine (B192298) receptors (RyRs) are a class of intracellular calcium channels critical for regulating calcium ion release from the sarcoplasmic and endoplasmic reticulum.[1][2] These massive homotetrameric protein complexes, with a total molecular mass exceeding 2.2 megadaltons, are the largest known ion channels.[1][3][4] Their intricate structure and complex regulation are fundamental to numerous physiological processes, most notably excitation-contraction coupling in muscle tissues.[1][2] This technical guide provides a comprehensive overview of the ryanodine receptor's structure, its constituent domains, and the experimental methodologies used to elucidate its function, tailored for researchers and professionals in drug development.

Mammals express three isoforms of the ryanodine receptor: RyR1, predominantly found in skeletal muscle; RyR2, the primary isoform in cardiac muscle; and RyR3, which is more widely expressed, particularly in the brain.[1] While there is a significant degree of sequence homology among the isoforms, their distinct physiological roles are underscored by differences in their regulation and interactions with other proteins.

Overall Architecture

The ryanodine receptor exhibits a distinctive mushroom-like shape, with a large cytoplasmic "foot" region and a smaller transmembrane domain (TMD) embedded within the sarcoplasmic/endoplasmic reticulum membrane.[5] The cytoplasmic assembly constitutes approximately 80% of the receptor's mass and is responsible for sensing various cellular signals, while the TMD forms the ion-conducting pore.[5]

The homotetrameric structure is comprised of four identical protomers, each with a molecular weight of about 565 kDa.[3] These protomers are arranged symmetrically around a central axis that aligns with the ion conduction pore.[6]

Core Domains of the Ryanodine Receptor

The complex structure of each ryanodine receptor protomer is organized into several distinct domains, each with specialized functions. High-resolution cryo-electron microscopy (cryo-EM) has been instrumental in delineating these domains.

N-Terminal Domain (NTD)

The N-terminal region is a critical regulatory hub and a hotspot for disease-associated mutations. It is composed of three subdomains: A, B, and C.[7] The NTD is involved in the activation and termination of Ca2+ release and plays a role in the oligomerization of the RyR subunits.

SPRY Domains

Ryanodine receptors contain three SPRY (SPla and the RYanodine receptor) domains. These domains are known to mediate protein-protein interactions. For instance, the SPRY1 domain is part of the binding site for the immunophilin FKBP12, a key regulatory protein.

Central Domain

The central domain acts as a transducer, converting conformational changes in the cytoplasmic region to the channel gate.[8] This domain also serves as a regulatory hub, containing binding sites for Ca2+, ATP, and caffeine.[8] It includes a calmodulin-like EF-hand motif, which is crucial for calcium sensing.

Transmembrane Domain (TMD)

The transmembrane domain forms the ion-conducting pore of the channel. It consists of six transmembrane helices (S1-S6) per protomer, with the pore being lined by the S6 helices from each of the four subunits. The architecture of the TMD places the ryanodine receptor within the six-transmembrane ion channel superfamily.[3]

C-Terminal Domain (CTD)

The C-terminal domain is intimately involved in the gating of the channel and forms part of the binding sites for activating ligands such as Ca2+, ATP, and caffeine.[3]

Quantitative Data Summary

The following tables summarize key quantitative data related to the structure and function of the ryanodine receptor isoforms.

Domain Rabbit RyR1 Residue Boundaries Human RyR2 Residue Boundaries
N-Terminal Domain A10-22310-223
N-Terminal Domain B224-408224-408
N-Terminal Domain C409-544409-544
Central Domain3668-42513613-4207
Channel Domain4545-50374887-4963

Table 1: Approximate Amino Acid Residue Boundaries for Key Domains of RyR1 and RyR2.[7][9][10]

Parameter RyR1 RyR2 Conditions
Ca2+ Activation (EC50) ~1-10 µM~1-10 µMCytosolic
Ca2+ Inactivation (IC50) >100 µM>1 mMCytosolic
ATP Activation (EC50) ~0.6 mM-
Caffeine Activation (EC50) -~9.0 mMDiastolic-like solutions
[3H]Ryanodine Binding (Kd) ~1-10 nM~10 nMHigh affinity site
Single Channel Conductance (K+) ~750 pS-Symmetrical 250 mM KCl
Single Channel Conductance (Ca2+) ~150 pS-50 mM Ca2+

Table 2: Ligand Affinities and Ion Conductance of Ryanodine Receptors.[11][12][13][14][15][16]

Signaling Pathways and Logical Relationships

The function of ryanodine receptors is intricately linked to cellular signaling pathways that control muscle contraction.

Excitation-Contraction Coupling in Skeletal Muscle

In skeletal muscle, RyR1 is mechanically coupled to the dihydropyridine (B1217469) receptor (DHPR), a voltage-gated L-type calcium channel in the transverse-tubule membrane. Depolarization of the membrane triggers a conformational change in the DHPR, which is directly transmitted to RyR1, causing it to open and release Ca2+ from the sarcoplasmic reticulum.[1]

G AP Action Potential TT T-Tubule Depolarization AP->TT DHPR DHPR Activation TT->DHPR RyR1 RyR1 Opening DHPR->RyR1 Mechanical Coupling Ca_Release SR Ca2+ Release RyR1->Ca_Release Contraction Muscle Contraction Ca_Release->Contraction

Excitation-Contraction Coupling in Skeletal Muscle.
Calcium-Induced Calcium Release in Cardiac Muscle

In cardiac muscle, the primary mechanism of RyR2 activation is calcium-induced calcium release (CICR). An influx of Ca2+ through L-type calcium channels during an action potential raises the local cytosolic Ca2+ concentration, which then binds to and activates RyR2, leading to a larger release of Ca2+ from the sarcoplasmic reticulum.[1]

G AP Action Potential Ca_Influx L-type Ca2+ Channel Opening AP->Ca_Influx Local_Ca Increased Local [Ca2+] Ca_Influx->Local_Ca RyR2 RyR2 Activation Local_Ca->RyR2 Ca2+ Binding SR_Ca_Release SR Ca2+ Release RyR2->SR_Ca_Release Global_Ca Increased Global [Ca2+] SR_Ca_Release->Global_Ca Contraction Muscle Contraction Global_Ca->Contraction

Calcium-Induced Calcium Release in Cardiac Muscle.
Allosteric Regulation and Gating

The gating of the ryanodine receptor is a complex allosteric process involving coordinated movements of its various domains. Ligand binding in the cytoplasmic region induces conformational changes that are transmitted to the transmembrane domain, ultimately leading to the opening or closing of the ion channel pore. The transition from a closed to an open state involves a significant rearrangement of the cytoplasmic and transmembrane domains, resulting in a widening of the ion gate.[1][5]

G Ligand Activator Ligand (Ca2+, ATP, Caffeine) Cytoplasmic_Binding Binding to Cytoplasmic Domains Ligand->Cytoplasmic_Binding Conformational_Change Allosteric Conformational Change Cytoplasmic_Binding->Conformational_Change Domain_Movement Movement of Central and other Domains Conformational_Change->Domain_Movement TMD_Rearrangement Rearrangement of Transmembrane Helices Domain_Movement->TMD_Rearrangement Pore_Opening Ion Pore Opening TMD_Rearrangement->Pore_Opening Ca_Efflux Ca2+ Efflux Pore_Opening->Ca_Efflux

Logical Flow of Ryanodine Receptor Gating.

Experimental Protocols

The study of ryanodine receptors relies on a variety of sophisticated experimental techniques. The following sections provide an overview of the key methodologies.

Purification of Ryanodine Receptors

A common method for purifying RyRs from skeletal muscle involves solubilization of sarcoplasmic reticulum membranes followed by ion-exchange chromatography and sucrose (B13894) gradient centrifugation.[17][18] Affinity chromatography, often utilizing the high-affinity interaction between RyR and FKBP12, is also a powerful technique.[19]

G Start Skeletal Muscle Homogenization SR_Isolation Isolation of SR Vesicles Start->SR_Isolation Solubilization Detergent Solubilization SR_Isolation->Solubilization Chromatography Ion-Exchange or Affinity Chromatography Solubilization->Chromatography Sucrose_Gradient Sucrose Gradient Centrifugation Chromatography->Sucrose_Gradient Purified_RyR Purified Ryanodine Receptor Sucrose_Gradient->Purified_RyR

Workflow for Ryanodine Receptor Purification.

Key Steps for Purification:

  • Homogenization: Skeletal muscle tissue is homogenized to disrupt the cells and release the sarcoplasmic reticulum.

  • Isolation of SR Vesicles: Differential centrifugation is used to isolate microsomes enriched in sarcoplasmic reticulum vesicles.

  • Solubilization: The sarcoplasmic reticulum membranes are solubilized using detergents to release the membrane-bound proteins, including the ryanodine receptor.

  • Chromatography: The solubilized proteins are subjected to ion-exchange or affinity chromatography to separate the ryanodine receptor from other proteins.

  • Sucrose Gradient Centrifugation: Further purification is achieved by sucrose gradient centrifugation, which separates proteins based on their size and density.

  • Analysis: The purity of the final sample is assessed by SDS-PAGE.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has revolutionized the structural biology of large protein complexes like the ryanodine receptor. This technique involves flash-freezing purified protein in a thin layer of vitreous ice and imaging the individual particles with an electron microscope.

G Purified_RyR Purified RyR Sample Grid_Prep Grid Preparation and Plunge Freezing Purified_RyR->Grid_Prep EM_Imaging Electron Microscopy Data Collection Grid_Prep->EM_Imaging Particle_Picking Single Particle Picking EM_Imaging->Particle_Picking Classification 2D and 3D Classification Particle_Picking->Classification Reconstruction 3D Reconstruction Classification->Reconstruction Model_Building Atomic Model Building Reconstruction->Model_Building

Workflow for Cryo-EM Structure Determination.

Key Steps for Cryo-EM:

  • Grid Preparation: A small volume of the purified ryanodine receptor solution is applied to an electron microscopy grid, blotted to create a thin film, and then rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the sample.

  • Data Collection: The vitrified grids are imaged in a transmission electron microscope at cryogenic temperatures.

  • Image Processing: Sophisticated image processing software is used to pick individual particle images, align them, and classify them into different conformational states.

  • 3D Reconstruction: The classified 2D images are used to reconstruct a 3D density map of the protein.

  • Model Building: An atomic model of the protein is built into the 3D density map.

Single-Channel Recording

Single-channel recording, typically using the planar lipid bilayer technique, allows for the direct measurement of the ion channel activity of a single ryanodine receptor. This method provides information on channel conductance, open probability, and gating kinetics.

Key Steps for Single-Channel Recording:

  • Bilayer Formation: A lipid bilayer is formed across a small aperture separating two aqueous chambers.

  • Vesicle Fusion: Sarcoplasmic reticulum vesicles containing ryanodine receptors are added to one of the chambers and induced to fuse with the bilayer.

  • Recording: The ionic current flowing through a single ryanodine receptor channel is measured using sensitive amplifiers.

  • Analysis: The recorded data is analyzed to determine the channel's biophysical properties.

[3H]Ryanodine Binding Assay

The high-affinity binding of the plant alkaloid ryanodine to the open state of the ryanodine receptor provides a powerful tool for studying channel activity. The [3H]ryanodine binding assay is a radioligand binding assay used to quantify the number of open channels.[20][21]

Key Steps for [3H]Ryanodine Binding Assay:

  • Incubation: Sarcoplasmic reticulum vesicles or purified receptors are incubated with [3H]ryanodine in the presence of various modulators (e.g., Ca2+, ATP, caffeine).

  • Filtration: The incubation mixture is rapidly filtered through a filter that retains the protein-bound [3H]ryanodine.

  • Washing: The filter is washed to remove unbound [3H]ryanodine.

  • Scintillation Counting: The amount of radioactivity retained on the filter is measured using a scintillation counter.

  • Analysis: The data is analyzed to determine the binding affinity (Kd) and the number of binding sites (Bmax).

Conclusion

The ryanodine receptor is a molecular machine of remarkable complexity, with a sophisticated architecture that allows for the precise control of intracellular calcium signaling. A deep understanding of its structure and the function of its various domains is essential for elucidating its role in both normal physiology and disease. The experimental techniques outlined in this guide provide the foundation for ongoing research that continues to unravel the intricacies of this vital ion channel, paving the way for the development of novel therapeutic strategies targeting ryanodine receptor dysfunction.

References

A Deep Dive into the History of Ryanodol and Ryanodine Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The story of ryanodol and its parent compound, ryanodine (B192298), is a fascinating journey through the realms of natural product chemistry, pharmacology, and molecular biology. Initially identified for its insecticidal properties, ryanodine became an indispensable pharmacological tool that led to the discovery and characterization of a fundamental class of intracellular calcium channels: the ryanodine receptors (RyRs). This technical guide provides an in-depth historical perspective on the research surrounding these compounds, detailing the key experiments, quantitative data, and methodologies that have shaped our understanding of their complex interactions and the critical physiological processes they modulate.

Discovery and Structural Elucidation: From Insecticide to Molecular Probe

The history of ryanodine research began in the 1940s with the investigation of extracts from the plant Ryania speciosa, native to Central and South America. These extracts were noted for their potent insecticidal effects.

1.1. Isolation and Early Characterization

In 1948, Folkers and colleagues isolated the crystalline active principle from Ryania speciosa and named it ryanodine.[1][2] Early studies revealed its remarkable potency, being approximately 700 times more active than the crude stem wood of the plant.[3] The hydrolysis product of ryanodine, this compound, was also identified during these initial investigations.[4] It took nearly two decades of extensive chemical degradation and derivatization studies before the complex polycyclic structure of ryanodine was correctly assigned in 1967.[1][2][4]

1.2. Total Synthesis of this compound

The intricate, sterically congested pentacyclic core of this compound, with its eleven contiguous stereocenters, presented a formidable challenge to synthetic chemists. In a landmark achievement, Pierre Deslongchamps and his team reported the first total synthesis of (+)-ryanodol in 1979, a monumental effort that further solidified the understanding of its complex three-dimensional structure.[3]

The Ryanodine Receptor: Unveiling a Key Player in Calcium Signaling

The unique biological activity of ryanodine, particularly its effects on muscle contraction, hinted at a specific molecular target. The use of radiolabeled ryanodine, specifically [³H]ryanodine, was pivotal in the identification, purification, and characterization of this target, which was aptly named the ryanodine receptor (RyR).[5][6]

2.1. Discovery and Isoforms

The ryanodine receptor was identified as a large protein complex embedded in the membrane of the sarcoplasmic reticulum (SR) in muscle cells and the endoplasmic reticulum (ER) in other cell types.[7][8] It functions as a calcium release channel, playing a central role in excitation-contraction coupling.[8] Subsequent research identified three mammalian isoforms of the RyR:

  • RyR1: Primarily expressed in skeletal muscle.[7]

  • RyR2: The predominant isoform in cardiac muscle.[7]

  • RyR3: Found in the brain and other tissues at lower levels.[7]

These isoforms share a high degree of sequence homology but exhibit distinct functional and regulatory properties.

Quantitative Analysis of Ryanodine-Receptor Interactions

The interaction of ryanodine with its receptor is complex and concentration-dependent. Decades of research using various experimental techniques have provided a wealth of quantitative data on this interaction.

Table 1: Ryanodine Binding Affinities (Kd) for Ryanodine Receptors

Receptor Isoform/TissuePreparationKd (nM)Experimental ConditionsReference(s)
Skeletal Muscle (Rabbit)Sarcoplasmic Reticulum Vesicles1-3High Ca2+, High Salt[9]
Cardiac Muscle (Canine)Sarcoplasmic Reticulum Vesicles3-5High Ca2+, High Salt[9]
Rat LiverEndoplasmic Reticulum Microsomes10 ± 2.5Ca2+-independent[10][11]

Table 2: Functional Effects of Ryanodine on Ryanodine Receptors

EffectConcentration RangeRyR StateConsequenceReference(s)
ActivationNanomolar (<10 µM)Locked in a sub-conductance (half-open) stateSR/ER Ca2+ depletion[8][12]
InhibitionMicromolar (>100 µM)Irreversible channel closingInhibition of Ca2+ release[8][9][12]

Table 3: IC50 Values for Ryanodine Inhibition of Ca2+ Release

TissueIC50 (nM)Reference(s)
Skeletal Muscle10[13][14]
Cardiac Muscle2.8[13][14]

Key Experimental Protocols in Ryanodine Research

The following sections detail the methodologies for seminal experiments that have been instrumental in advancing our understanding of ryanodine and its receptor.

4.1. [³H]Ryanodine Binding Assay

This assay is a cornerstone of RyR research, allowing for the quantification of receptor density and the study of ligand binding under various conditions.

Methodology:

  • Preparation of Membranes: Isolate sarcoplasmic reticulum (SR) or endoplasmic reticulum (ER) vesicles from the tissue of interest.

  • Incubation: Incubate the membrane preparation with [³H]ryanodine in a binding buffer containing appropriate ions (e.g., KCl, HEPES) and Ca²⁺ concentrations.

  • Separation: Separate bound from free [³H]ryanodine by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine specific binding by subtracting non-specific binding (measured in the presence of a large excess of unlabeled ryanodine). Calculate Kd and Bmax values from saturation binding isotherms.

4.2. Isolation of Sarcoplasmic Reticulum Vesicles

The preparation of enriched SR vesicles is a prerequisite for many in vitro studies of RyR function.

Methodology:

  • Homogenization: Homogenize minced muscle tissue in a buffered solution.

  • Differential Centrifugation: Subject the homogenate to a series of centrifugation steps at increasing speeds to pellet nuclei, mitochondria, and other cellular debris, enriching the supernatant with microsomes.

  • Sucrose (B13894) Gradient Centrifugation: Layer the microsomal fraction onto a discontinuous or continuous sucrose gradient and centrifuge at high speed. The SR vesicles will band at a specific density, allowing for their separation from other membrane fragments.

  • Collection and Storage: Collect the SR fraction, wash to remove sucrose, and store at -80°C.

4.3. Purification of the Ryanodine Receptor

Purification of the RyR has been crucial for detailed structural and functional studies.

Methodology:

  • Solubilization: Solubilize SR membranes with a mild detergent (e.g., CHAPS) in the presence of phospholipids (B1166683) to maintain receptor integrity.

  • Affinity Chromatography: Pass the solubilized protein over a column with a high-affinity ligand, such as heparin-agarose or an immobilized antibody.

  • Ion-Exchange Chromatography: Further purify the eluted fractions using ion-exchange chromatography.

  • Sucrose Gradient Centrifugation: As a final polishing step, subject the purified protein to sucrose gradient centrifugation to isolate the large RyR complex.

  • Analysis: Assess the purity of the receptor by SDS-PAGE, which should show a prominent band at >500 kDa corresponding to the RyR monomer.

Visualizing the Molecular Environment: Signaling Pathways and Experimental Workflows

5.1. Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving the ryanodine receptor.

Excitation_Contraction_Coupling cluster_Sarcolemma Sarcolemma / T-tubule cluster_SR Sarcoplasmic Reticulum (SR) cluster_Cytosol Cytosol AP Action Potential DHPR Dihydropyridine Receptor (DHPR) AP->DHPR Depolarization RyR1 Ryanodine Receptor 1 (RyR1) DHPR->RyR1 Mechanical Coupling Ca_Cytosol ↑ [Ca²⁺] RyR1->Ca_Cytosol Ca²⁺ Release Ca_SR Ca²⁺ Store Ca_SR->RyR1 Myofilaments Myofilaments Ca_Cytosol->Myofilaments Contraction Muscle Contraction Myofilaments->Contraction

Diagram 1: Excitation-Contraction Coupling in Skeletal Muscle.

Calcium_Induced_Calcium_Release cluster_Sarcolemma Sarcolemma cluster_SR Sarcoplasmic Reticulum (SR) cluster_Cytosol Cytosol AP Action Potential L_type L-type Ca²⁺ Channel AP->L_type Depolarization Ca_influx Ca²⁺ Influx L_type->Ca_influx RyR2 Ryanodine Receptor 2 (RyR2) Ca_influx->RyR2 Ca²⁺ Binding (Trigger) Ca_Cytosol_large ↑↑ [Ca²⁺] (Large Release) RyR2->Ca_Cytosol_large Ca²⁺ Release Ca_SR Ca²⁺ Store Ca_SR->RyR2 Contraction Muscle Contraction Ca_Cytosol_large->Contraction

Diagram 2: Calcium-Induced Calcium Release in Cardiac Muscle.

5.2. Experimental Workflows

RyR_Purification_Workflow start Start: Muscle Tissue homogenization Homogenization start->homogenization centrifugation1 Low-Speed Centrifugation (Pellet Nuclei/Debris) homogenization->centrifugation1 supernatant1 Supernatant centrifugation1->supernatant1 centrifugation2 High-Speed Centrifugation (Pellet Microsomes) supernatant1->centrifugation2 microsomes Microsomal Pellet (Enriched in SR) centrifugation2->microsomes solubilization Solubilization (Detergent + Phospholipids) microsomes->solubilization solubilized_protein Solubilized Protein solubilization->solubilized_protein affinity_chrom Affinity Chromatography solubilized_protein->affinity_chrom elution1 Eluted RyR-enriched fraction affinity_chrom->elution1 ion_exchange Ion-Exchange Chromatography elution1->ion_exchange elution2 Further Purified Fraction ion_exchange->elution2 sucrose_gradient Sucrose Gradient Centrifugation elution2->sucrose_gradient purified_ryr Purified Ryanodine Receptor sucrose_gradient->purified_ryr

Diagram 3: Experimental Workflow for Ryanodine Receptor Purification.

Ryanodine_Binding_Assay_Workflow start Start: SR/ER Vesicles incubation Incubate with [³H]Ryanodine (± Unlabeled Ryanodine) start->incubation filtration Rapid Filtration (Separate Bound from Free) incubation->filtration filter_paper Filter with Bound [³H]Ryanodine filtration->filter_paper scintillation Liquid Scintillation Counting filter_paper->scintillation quantification Quantify Radioactivity scintillation->quantification analysis Data Analysis (Calculate Specific Binding, Kd, Bmax) quantification->analysis end End: Binding Parameters analysis->end

Diagram 4: Experimental Workflow for [³H]Ryanodine Binding Assay.

Conclusion

The journey of ryanodine and this compound from a natural insecticide to a sophisticated molecular tool exemplifies the serendipitous and interconnected nature of scientific discovery. The meticulous work of chemists in isolating and synthesizing these complex molecules, combined with the ingenuity of pharmacologists and physiologists in using them to probe cellular function, has led to a deep understanding of the ryanodine receptor and its critical role in calcium signaling. The experimental protocols and quantitative data outlined in this guide represent a foundation upon which our current knowledge is built and provide a roadmap for future investigations into the intricate world of intracellular calcium regulation and its implications for health and disease.

References

Ryanodine: A Pharmacological Tool for Interrogating Ca2+ Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular calcium (Ca2+) signaling is a fundamental and ubiquitous mechanism governing a vast array of cellular processes, from muscle contraction and neurotransmission to gene expression and apoptosis. The precise spatial and temporal control of intracellular Ca2+ concentrations is paramount for normal physiological function. A key player in this intricate regulatory network is the ryanodine (B192298) receptor (RyR), a large conductance intracellular Ca2+ release channel located on the membrane of the endoplasmic and sarcoplasmic reticulum (ER/SR). The plant alkaloid ryanodine has emerged as an indispensable pharmacological tool for the study of RyR function and its role in Ca2+ signaling. This technical guide provides an in-depth overview of ryanodine's mechanism of action, its differential effects on RyR isoforms, and detailed experimental protocols for its use as a pharmacological probe.

Ryanodine Receptors: The Target of Ryanodine

Ryanodine receptors are homotetrameric channel proteins that mediate the release of Ca2+ from intracellular stores. In mammals, three distinct isoforms have been identified, each with a characteristic tissue distribution and physiological role[1][2]:

  • RyR1: The predominant isoform in skeletal muscle, where it is essential for excitation-contraction (E-C) coupling[1][2].

  • RyR2: The primary isoform in the myocardium (heart muscle), playing a critical role in cardiac E-C coupling through a process known as calcium-induced calcium release (CICR)[1][2].

  • RyR3: Expressed more widely at lower levels, particularly in the brain, diaphragm, and smooth muscle, its precise physiological roles are still being elucidated but are implicated in processes like learning and memory[1][3].

All three RyR isoforms are targets for ryanodine, although their sensitivities and the functional consequences of binding can differ.

Mechanism of Action: A Dual-Function Modulator

Ryanodine's interaction with the RyR is complex and concentration-dependent, exhibiting both agonistic and antagonistic properties. This biphasic effect is a critical consideration for experimental design.

  • Low Concentrations (Nanomolar Range): At nanomolar concentrations, ryanodine locks the RyR channel into a stable, long-lasting sub-conductance or "half-open" state[2]. This leads to a persistent, slow leak of Ca2+ from the ER/SR, which can eventually deplete the intracellular stores. This "agonist" effect is often utilized to study the consequences of chronic Ca2+ leak.

  • High Concentrations (Micromolar Range): At micromolar concentrations (>100 µM), ryanodine acts as an antagonist, causing a complete and irreversible block of the RyR channel, preventing Ca2+ release[1][2]. This "antagonist" effect is useful for inhibiting RyR-mediated Ca2+ release to isolate the contributions of other Ca2+ signaling pathways.

The binding of ryanodine to its receptor is also "use-dependent," meaning it preferentially binds to the open state of the channel[2]. This property makes the extent of ryanodine's effect dependent on the activity of the RyR channel itself.

Quantitative Data on Ryanodine-RyR Interactions

The following tables summarize key quantitative parameters describing the interaction of ryanodine and its analogs with different RyR isoforms. It is important to note that these values can vary depending on the experimental conditions, such as the presence of other modulators (e.g., Ca2+, ATP, Mg2+), pH, and the specific preparation (e.g., purified protein, microsomes, intact cells).

Parameter RyR1 RyR2 RyR3 Reference(s)
High-Affinity Kd (nM) 2.9 ± 0.3~81.6[4][5][6]
Low-Affinity Kd (µM) -~5-[5]

Table 1: Ryanodine Binding Affinities (Kd) for RyR Isoforms.

Compound RyR Isoform EC50 IC50 Effect Reference(s)
RyanodineRyR2~10 nM (pCa 8)pCa 7.1Sensitizes to Ca2+ activation[3]
RyanodineRyR (general)0.1 µM (stimulates Ca2+ sparks)10 µM (inhibits Ca2+ sparks)Biphasic effect on Ca2+ sparks[7]
Cpd1 (Oxolinic acid derivative)RyR112 nM-Inhibition[8]
Oxolinic acidRyR1810 nM-Inhibition[8]
VerticilideRyR2-53.9 µMInhibition[8]
ent-1 (Verticilide derivative)RyR2-0.1 µMInhibition[8]
2-HydroxycarbazoleRyR1 & RyR2~200 µM-Ca2+ release activation[9]

Table 2: Effective (EC50) and Inhibitory (IC50) Concentrations of Ryanodine and Related Compounds.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the central role of RyRs in Ca2+ signaling and how ryanodine modulates these pathways.

G cluster_EC_Coupling Excitation-Contraction Coupling AP Action Potential DHPR DHPR (L-type Ca2+ Channel) AP->DHPR Depolarization RyR Ryanodine Receptor (RyR) DHPR->RyR Mechanical Coupling (RyR1) or Ca2+ influx (RyR2) Ca_cytosol Cytosolic Ca2+ RyR->Ca_cytosol Ca2+ Release SR_ER Sarcoplasmic/Endoplasmic Reticulum (SR/ER) SR_ER->RyR Contraction Muscle Contraction Ca_cytosol->Contraction

Caption: Simplified diagram of excitation-contraction coupling involving the ryanodine receptor.

G RyR_closed RyR (Closed) RyR_open RyR (Open) RyR_closed->RyR_open Ca2+, ATP, etc. RyR_open->RyR_closed Ca2+ (high), Mg2+ RyR_subconductance RyR (Sub-conductance State) RyR_open->RyR_subconductance RyR_blocked RyR (Blocked) RyR_open->RyR_blocked Ryanodine_low Ryanodine (nM) Ryanodine_low->RyR_subconductance Ryanodine_high Ryanodine (µM) Ryanodine_high->RyR_blocked

Caption: Concentration-dependent effects of ryanodine on the state of the ryanodine receptor.

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing ryanodine.

Isolation of Sarcoplasmic Reticulum (SR) Microsomes

This protocol is a prerequisite for in vitro studies such as [3H]-ryanodine binding assays and single-channel recordings.

Workflow Diagram:

G start Start: Muscle Tissue homogenize Homogenize in Buffer start->homogenize centrifuge1 Centrifuge (low speed) (e.g., 1,000 x g) homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 Centrifuge (medium speed) (e.g., 10,000 x g) supernatant1->centrifuge2 supernatant2 Collect Supernatant centrifuge2->supernatant2 centrifuge3 Ultracentrifuge (high speed) (e.g., 100,000 x g) supernatant2->centrifuge3 pellet Resuspend Pellet (Microsomes) centrifuge3->pellet end End: SR Microsomes pellet->end

Caption: Workflow for the isolation of sarcoplasmic reticulum microsomes.

Materials:

  • Homogenization Buffer: 10 mM Tris-HCl (pH 7.4), 0.3 M sucrose, 0.1 M KCl, 5 mM DTT, and a protease inhibitor cocktail.

  • Resuspension Buffer: 10 mM Tris-HCl (pH 7.4), 0.3 M sucrose.

  • Dounce homogenizer

  • Centrifuge and ultracentrifuge with appropriate rotors

Procedure:

  • Excise skeletal or cardiac muscle tissue and place it in ice-cold homogenization buffer.

  • Mince the tissue thoroughly and homogenize using a Dounce homogenizer on ice.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Collect the supernatant and centrifuge at a medium speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet mitochondria.

  • Collect the supernatant and centrifuge at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet the microsomes.

  • Discard the supernatant and resuspend the microsomal pellet in a small volume of resuspension buffer.

  • Determine the protein concentration using a standard assay (e.g., Bradford or BCA).

  • Aliquots can be flash-frozen in liquid nitrogen and stored at -80°C.

[3H]-Ryanodine Binding Assay

This assay is a powerful tool to assess the functional state of the RyR channel, as [3H]-ryanodine preferentially binds to the open channel.

Workflow Diagram:

G start Start: SR Microsomes incubate Incubate with [3H]-Ryanodine and Modulators in Binding Buffer start->incubate filter Rapid Filtration through Glass Fiber Filters incubate->filter wash Wash Filters filter->wash scintillation Scintillation Counting wash->scintillation end End: Quantify Binding scintillation->end

Caption: Workflow for the [3H]-ryanodine binding assay.

Materials:

  • Binding Buffer: 20 mM HEPES (pH 7.4), 140 mM KCl, 15 mM NaCl, and varying concentrations of free Ca2+ (buffered with EGTA)[4].

  • [3H]-ryanodine (e.g., 1-10 nM)

  • Unlabeled ryanodine (for determining non-specific binding)

  • SR microsomes

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and cocktail

Procedure:

  • In a microcentrifuge tube, combine SR microsomes (e.g., 50-100 µg of protein), [3H]-ryanodine, and the desired modulators in the binding buffer.

  • For determining non-specific binding, prepare parallel tubes containing a high concentration of unlabeled ryanodine (e.g., 10 µM).

  • Incubate the mixture at 37°C for 1-2 hours to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.

  • Wash the filters rapidly with ice-cold wash buffer (similar to binding buffer but without ryanodine) to remove unbound radioactivity.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

Single-Channel Recording in Planar Lipid Bilayers

This technique allows for the direct observation of the gating behavior of individual RyR channels and the effects of ryanodine on channel conductance and open probability.

Workflow Diagram:

G start Start: Bilayer Setup paint_bilayer Paint Lipid Bilayer across Aperture start->paint_bilayer fuse_microsomes Fuse SR Microsomes to Bilayer paint_bilayer->fuse_microsomes record_baseline Record Baseline Channel Activity fuse_microsomes->record_baseline add_ryanodine Add Ryanodine to cis (Cytosolic) Chamber record_baseline->add_ryanodine record_effect Record Changes in Conductance and Gating add_ryanodine->record_effect end End: Analyze Single-Channel Data record_effect->end

Caption: Workflow for single-channel recording of ryanodine receptors in a planar lipid bilayer.

Materials:

  • Planar Lipid Bilayer Setup: Includes a two-chamber cuvette with a small aperture, electrodes, and a low-noise amplifier.

  • Lipids: e.g., a mixture of phosphatidylethanolamine (B1630911) (PE) and phosphatidylcholine (PC) in n-decane.

  • cis (Cytosolic) Solution: e.g., 250 mM KCl, 20 mM HEPES, pH 7.4, with buffered Ca2+ concentrations.

  • trans (Luminal) Solution: e.g., 50 mM KCl, 20 mM HEPES, pH 7.4.

  • SR microsomes

  • Ryanodine stock solution

Procedure:

  • Set up the planar lipid bilayer apparatus and fill the cis and trans chambers with the appropriate solutions.

  • "Paint" the lipid solution across the aperture to form a stable bilayer membrane.

  • Induce the fusion of SR microsomes with the bilayer by adding a small aliquot of the microsome preparation to the cis chamber, often in the presence of an osmotic gradient.

  • Once a single channel incorporates into the bilayer, record its baseline activity at a fixed holding potential.

  • Introduce ryanodine to the cis chamber at the desired concentration.

  • Record the changes in channel behavior, noting any transitions to a sub-conductance state or complete channel block.

  • Analyze the single-channel data to determine changes in open probability, mean open and closed times, and single-channel conductance.

Conclusion

Ryanodine has proven to be an invaluable pharmacological tool for dissecting the complex roles of ryanodine receptors in intracellular Ca2+ signaling. Its unique concentration-dependent dual effects as both an agonist and an antagonist provide a versatile means to manipulate RyR function. A thorough understanding of its mechanism of action, coupled with the application of rigorous experimental protocols as outlined in this guide, will continue to facilitate groundbreaking discoveries in the field of Ca2+ signaling and its implications for health and disease. Researchers, scientists, and drug development professionals can leverage the information presented here to design and execute experiments that will further illuminate the intricate world of intracellular calcium regulation.

References

Endogenous Ligands of the Ryanodine Receptor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ryanodine (B192298) receptor (RyR) is a massive intracellular calcium release channel embedded in the membrane of the sarcoplasmic and endoplasmic reticulum. It plays a pivotal role in excitation-contraction coupling in muscle tissues and is involved in a multitude of calcium signaling pathways in various cell types. The precise regulation of RyR channel gating is critical for cellular function, and its dysregulation is implicated in numerous pathologies, including malignant hyperthermia, central core disease, and cardiac arrhythmias. A complex interplay of endogenous molecules dynamically modulates RyR activity, acting as agonists, antagonists, or allosteric modulators. This technical guide provides a comprehensive overview of the core endogenous ligands of the ryanodine receptor, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling interactions to serve as a resource for researchers and professionals in the field.

Core Endogenous Ligands: Activators and Inhibitors

The gating of the RyR channel is finely tuned by a variety of endogenous molecules. These ligands can be broadly categorized as activators that promote channel opening and inhibitors or modulators that favor the closed state or alter the channel's sensitivity to other ligands.

Key Activators
  • Calcium (Ca²⁺): Cytosolic calcium is a primary activator of the RyR, a process known as calcium-induced calcium release (CICR).[1][2] RyR1 activity exhibits a bell-shaped dependence on Ca²⁺ concentration, with activation occurring at low micromolar concentrations and inhibition at higher, millimolar concentrations.[3]

  • Adenosine Triphosphate (ATP): ATP acts as an allosteric activator of the RyR, sensitizing the channel to Ca²⁺-dependent activation.[3][4][5] In skeletal muscle RyR1, ATP can induce channel opening even in the absence of Ca²⁺, although Ca²⁺ is required for maximal activation.[3] The cardiac isoform, RyR2, is not activated by ATP alone but its Ca²⁺-induced activation is augmented by ATP.[3]

Key Inhibitors and Modulators
  • Magnesium (Mg²⁺): Magnesium ions are significant endogenous inhibitors of RyR channels. Mg²⁺ competes with Ca²⁺ for binding to the activation sites and also binds to lower-affinity inhibitory sites.[6][7][8]

  • Calmodulin (CaM): Calmodulin is a ubiquitous calcium-binding protein that modulates RyR activity in a Ca²⁺-dependent manner.[3] At sub-micromolar Ca²⁺ concentrations, CaM can activate RyR1, while at micromolar concentrations and above, the Ca²⁺-bound form of CaM (Ca²⁺-CaM) inhibits both RyR1 and RyR2.[9]

  • S100A1: This calcium-binding protein of the S100 family is a physiological modulator of RyR, particularly in striated muscle.[10][11] It has been shown to enhance RyR-mediated Ca²⁺ release and competes with calmodulin for an overlapping binding site on RyR1.[11][12][13]

  • FK506-Binding Proteins (FKBP12 and FKBP12.6): These small proteins, also known as calstabins, are important stabilizers of the RyR channel in its closed state.[1][14] Dissociation of FKBPs from the RyR complex is associated with increased channel activity and Ca²⁺ leak. FKBP12 predominantly binds to RyR1, while FKBP12.6 has a higher affinity for RyR2.[15][16]

Quantitative Data on Endogenous Ligand Interactions

The following tables summarize the quantitative data for the interaction of key endogenous ligands with different ryanodine receptor isoforms. These values are essential for understanding the physiological regulation of RyR channels and for the development of pharmacological modulators.

LigandRyR IsoformParameterValueReference(s)
Ca²⁺ (Activation) RyR1EC₅₀~1 µM[3]
RyR2EC₅₀~1 µM[17][18]
RyR2 (in cell-like conditions)EC₅₀~10 µM[19]
RyR2 (ryanodine-modified)EC₅₀110 nM[20]
Ca²⁺ (Inhibition) RyR1IC₅₀~1 mM[3]
RyR2IC₅₀>10-fold higher than RyR1[6]
ATP (Activation) RyR1EC₅₀0.22 mM[21]
RyR1 (with µM Ca²⁺)EC₅₀low millimolar range[4][5]
RyR2 (with 1 mM luminal Ca²⁺)EC₅₀0.55 ± 0.04 mM[10]
Mg²⁺ (Inhibition) RyR1 (normal)IC₅₀~100 µM[22]
RyR1 (MHS)IC₅₀~300 µM[22]
RyR2 (reduced)K₀.₅43 ± 16 µM[23]
RyR2 (oxidized)K₀.₅> 1 mM[23]
Calmodulin (Binding) RyR1Kᴅ5-25 nM[6]
RyR2 (CaMBD2)KᴅHigh affinity across all Ca²⁺ concentrations[4]
RyR2 (CaMBD3)KᴅHigh affinity across all Ca²⁺ concentrations[4]
S100A1 (Binding) RyR1 (CaMBD1 peptide)Kᴅ~1000 nM & ~21 µM[3]
RyR1 (CaMBD2 peptide)Kᴅ~146 nM & ~17 µM[3]
RyR1 (CaMBD3 peptide)Kᴅ~9 nM & ~7 µM[3]
FKBP12 (Binding) RyR2Kᴅ206 ± 70 nM[3][12][13]
FKBP12.6 (Binding) RyR2Kᴅ0.7 ± 0.1 nM[3][12][13]

Signaling Pathways and Regulatory Mechanisms

The activity of the ryanodine receptor is governed by a complex network of signaling pathways. The following diagrams, generated using the DOT language, illustrate the core regulatory interactions of endogenous ligands with the RyR channel.

RyR_Activation_Pathway Ca2_cytosolic Cytosolic Ca²⁺ (µM) RyR_closed RyR (Closed) Ca2_cytosolic->RyR_closed Binds to activation site ATP ATP ATP->RyR_closed Allosteric potentiation RyR_open RyR (Open) RyR_closed->RyR_open Channel Opening Ca_release SR Ca²⁺ Release RyR_open->Ca_release Ca_release->Ca2_cytosolic Positive Feedback (CICR) RyR_Inhibition_Pathway RyR_open RyR (Open) RyR_closed RyR (Closed) RyR_open->RyR_closed Mg2 Mg²⁺ Mg2->RyR_open Competitive & non-competitive inhibition CaM_Ca Ca²⁺-Calmodulin CaM_Ca->RyR_open Inhibition FKBP FKBP12 / 12.6 FKBP->RyR_closed Stabilizes closed state Ca_high Cytosolic Ca²⁺ (mM) Ca_high->RyR_open Low-affinity inhibition SR_Vesicle_Prep_Workflow start Start: Skeletal or Cardiac Muscle Tissue homogenize Homogenize tissue in a buffered solution start->homogenize centrifuge1 Low-speed centrifugation to remove debris homogenize->centrifuge1 supernatant1 Collect supernatant centrifuge1->supernatant1 centrifuge2 High-speed centrifugation to pellet microsomes supernatant1->centrifuge2 pellet Resuspend microsomal pellet (contains SR vesicles) centrifuge2->pellet gradient Sucrose density gradient ultracentrifugation pellet->gradient fractionate Fractionate gradient to isolate heavy SR (rich in RyR) gradient->fractionate end End: Purified SR Vesicles fractionate->end Planar_Lipid_Bilayer_Workflow start Start: Purified SR Vesicles or Proteoliposomes fusion Induce fusion of vesicles with the bilayer start->fusion bilayer Form a planar lipid bilayer across an aperture bilayer->fusion incorporation Successful incorporation of a single RyR channel fusion->incorporation recording Record single-channel currents under voltage clamp incorporation->recording ligand_app Apply endogenous ligands to cis (cytosolic) or trans (luminal) side recording->ligand_app analysis Analyze current recordings for open probability, conductance, etc. ligand_app->analysis end End: Characterization of ligand effects on channel gating analysis->end

References

A Technical Guide to the Cellular Localization of Ryanodine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the cellular and subcellular localization of ryanodine (B192298) receptors (RyRs), critical intracellular calcium release channels. Understanding the precise location of the three main RyR isoforms is fundamental to elucidating their roles in physiological processes, from muscle contraction to neuronal signaling, and for developing targeted therapeutics.

Chapter 1: Cellular and Subcellular Distribution of RyR Isoforms

Ryanodine receptors are primarily located on the membrane of the sarcoplasmic reticulum (SR) in muscle cells and the endoplasmic reticulum (ER) in non-muscle cells.[1][2][3] Their distribution is not uniform; the three mammalian isoforms—RyR1, RyR2, and RyR3—exhibit distinct tissue-specific and subcellular expression patterns that dictate their functional roles.[1]

Data Presentation: Isoform Distribution

The following table summarizes the known localization of the three RyR isoforms across various tissues and subcellular compartments.

IsoformPrimary Tissue(s)Primary Subcellular LocalizationOther Expressing Tissues/Compartments
RyR1 Skeletal Muscle[2][4]Terminal Cisternae of the Sarcoplasmic Reticulum (SR)[2][5]Cerebellum (Purkinje cells), Smooth Muscle, B-lymphocytes.[2][6] Evidence also suggests localization to the inner mitochondrial membrane in cardiomyocytes.[7]
RyR2 Cardiac Muscle[1][2]Junctional Sarcoplasmic Reticulum (SR)[6]Brain (Purkinje cells, cerebral cortex, hippocampus), Stomach, Kidneys.[2][6] In neurons: soma, dendrites, spines, and axons.[8]
RyR3 Brain, Diaphragm[1][5]Endoplasmic Reticulum (ER), Sarcoplasmic Reticulum (SR)Smooth muscle, Hippocampal neurons, Thalamus.[2][9]
Striated Muscle: The Nexus of Excitation-Contraction Coupling

In striated muscle, RyRs are the primary channels responsible for releasing the calcium required for contraction.[10][11] Their specific arrangement relative to the cell surface membrane is crucial for this rapid signal transduction.

Skeletal Muscle: RyR1 is the predominant isoform in skeletal muscle.[2] It is strategically located in the terminal cisternae of the SR, where it forms a physical, mechanical link with the dihydropyridine (B1217469) receptor (DHPR, or CaV1.1), a voltage sensor in the transverse-tubule (T-tubule) membrane.[1][12] This arrangement, known as a "triad," allows for direct depolarization-induced Ca²⁺ release without the need for calcium influx from the exterior.[13] RyR3 is also present at lower levels in the terminal cisternae of certain skeletal muscles, such as the diaphragm and soleus.[5]

G Skeletal Muscle Excitation-Contraction Coupling AP Action Potential Propagates TT T-Tubule Depolarization AP->TT DHPR DHPR (CaV1.1) Conformational Change TT->DHPR RyR1 RyR1 Activation DHPR->RyR1  Mechanical Coupling SR_Ca Ca²⁺ Release from SR RyR1->SR_Ca Contraction Muscle Contraction SR_Ca->Contraction

A diagram of the direct mechanical coupling pathway in skeletal muscle.

Cardiac Muscle: The cardiac isoform, RyR2, is located in the junctional SR, forming "dyads" where the SR is in close proximity to the T-tubules.[6][14] Unlike in skeletal muscle, the process is not mechanical. An action potential triggers the opening of the cardiac DHPR (CaV1.2), allowing a small influx of extracellular Ca²⁺. This trigger Ca²⁺ binds to the cytosolic face of RyR2, activating the channel to release a much larger amount of Ca²⁺ from the SR. This amplification mechanism is known as Calcium-Induced Calcium Release (CICR).[1][13]

G Cardiac Muscle Calcium-Induced Calcium Release (CICR) cluster_cell AP Action Potential TT T-Tubule Depolarization AP->TT DHPR DHPR (CaV1.2) Opens TT->DHPR Ca_Influx Trigger Ca²⁺ Influx DHPR->Ca_Influx RyR2 RyR2 Activation Ca_Influx->RyR2  Ca²⁺ Binding SR_Ca Amplified Ca²⁺ Release from SR RyR2->SR_Ca  CICR Contraction Muscle Contraction SR_Ca->Contraction

The CICR signaling cascade in cardiac muscle.
Smooth Muscle

In smooth muscle cells, RyRs are located on the SR membrane but their distribution is more complex and varies between muscle types.[15][16] Studies using immunofluorescence and immunoelectron microscopy have shown RyRs are present in both the peripheral SR, which is close to the plasma membrane, and the central SR deeper within the cytoplasm.[15][17] For instance, in vas deferens smooth muscle, RyRs are predominantly at the cell periphery, whereas in aortic smooth muscle, they show a more widespread, network-like pattern throughout the cytoplasm.[15][16] This distribution allows RyRs to participate in generating localized Ca²⁺ signals known as "Ca²⁺ sparks," which can influence membrane potential and muscle tone.[15][18]

Neurons

All three RyR isoforms are expressed in the brain, where they are located on the ER membrane of both neurons and non-neuronal cells.[3] Their localization within neurons is widespread, including the soma, dendrites, dendritic spines, presynaptic terminals, and axons.[8][19] This distribution places them in a position to modulate a wide array of neuronal functions, such as synaptic plasticity, neurotransmitter release, and gene expression, by contributing to Ca²⁺-induced Ca²⁺ release (CICR).[3][8] Notably, high-resolution imaging has specifically localized RyR2 to the non-terminal axons of hippocampal mossy fibers, suggesting a role in modulating axonal Ca²⁺ dynamics.[8]

Mitochondrial Localization

Emerging evidence indicates that RyRs are not confined to the SR/ER. Studies have identified RyRs, particularly RyR1, on the inner mitochondrial membrane of excitable cells like cardiomyocytes and neurons.[7] This mitochondrial RyR (mRyR) appears to function as a Ca²⁺ uptake channel, responding to elevations in cytosolic Ca²⁺. This suggests a direct role for RyRs in regulating mitochondrial function and energy metabolism.[7]

G Mitochondrial Ca²⁺ Uptake via mRyR Cytosol_Ca Cytosolic Ca²⁺ Elevation mRyR Mitochondrial RyR Activation Cytosol_Ca->mRyR Mito_Uptake Ca²⁺ Uptake into Mitochondrial Matrix mRyR->Mito_Uptake ATP_Prod Modulation of Energy Metabolism Mito_Uptake->ATP_Prod

Signaling pathway for RyR-mediated mitochondrial calcium uptake.

Chapter 2: The Ryanodine Receptor Macromolecular Complex

RyRs do not function in isolation but exist as the core of a large macromolecular complex.[1][20] A host of accessory proteins bind to the large cytoplasmic domain of the RyR to regulate its localization, expression, and channel gating in a tissue-specific manner.[1][2]

Associated ProteinPrimary Interacting Isoform(s)Function
Dihydropyridine Receptor (DHPR) RyR1, RyR2Voltage sensor; mechanically coupled to RyR1 in skeletal muscle; triggers CICR via RyR2 in cardiac muscle.[1][12]
Calmodulin (CaM) RyR1, RyR2Ca²⁺-dependent regulator; inhibits channel activity at high Ca²⁺ concentrations. Binds near the corners of the RyR cytoplasmic assembly.[2][21]
FK506-Binding Protein (FKBP) RyR1 (FKBP12), RyR2 (FKBP12.6)Stabilizes the closed state of the channel, preventing diastolic Ca²⁺ leak.[2]
Calsequestrin (CSQ) RyR1, RyR2Luminal Ca²⁺-binding protein; acts as a Ca²⁺ buffer within the SR and modulates RyR activity from within the SR lumen.[2]
Triadin & Junctin RyR1, RyR2Anchor calsequestrin to the junctional SR membrane and the RyR channel.[2]
Protein Kinase A (PKA) & CaMKII RyR2Phosphorylate RyR2, increasing its sensitivity to Ca²⁺ activation.[2]
Snapin RyR1, RyR2, RyR3SNARE-associated protein; interacts with a cytosolic loop on all isoforms, potentially linking Ca²⁺ stores to neurosecretion.[22]

Chapter 3: Experimental Protocols for Determining RyR Localization

A variety of techniques are employed to determine the precise location of RyR isoforms. The choice of method depends on the required resolution and whether the goal is to identify tissue-level distribution or precise subcellular positioning.

Immunofluorescence Confocal Microscopy

This technique is used to visualize the distribution of RyRs within a cell or tissue slice. It provides high-quality images of the overall localization pattern, such as the network-like staining seen in smooth muscle.[15]

Protocol Outline:

  • Tissue Preparation: Tissues are fixed (e.g., with 4% paraformaldehyde), cryoprotected (e.g., in sucrose), and sectioned using a cryostat.

  • Permeabilization & Blocking: Sections are permeabilized (e.g., with Triton X-100) to allow antibody entry and then blocked (e.g., with bovine serum albumin or normal goat serum) to prevent non-specific binding.

  • Primary Antibody Incubation: Sections are incubated with a primary antibody specific to the RyR isoform of interest (e.g., mouse anti-RyR1). This is typically done overnight at 4°C.

  • Secondary Antibody Incubation: After washing, sections are incubated with a fluorescently-labeled secondary antibody that binds to the primary antibody (e.g., goat anti-mouse IgG conjugated to Alexa Fluor 488).

  • Mounting and Imaging: Sections are mounted on slides with an anti-fade mounting medium and imaged using a confocal laser scanning microscope.

G Workflow for Immunofluorescence Localization A 1. Tissue Collection & Fixation B 2. Sectioning (Cryostat) A->B C 3. Permeabilization & Blocking B->C D 4. Primary Antibody Incubation (anti-RyR) C->D E 5. Secondary Antibody Incubation (Fluorophore-conjugated) D->E F 6. Confocal Microscopy & Image Analysis E->F

A generalized workflow for localizing RyRs via immunofluorescence.
Immunoelectron Microscopy (Immunogold Labeling)

For higher-resolution localization (e.g., distinguishing between junctional and central SR), immunoelectron microscopy is the method of choice.[15][16] It uses gold-particle-conjugated antibodies to pinpoint protein locations with nanometer precision.

Protocol Outline:

  • Fixation and Embedding: Small tissue blocks are fixed with a mixture of paraformaldehyde and glutaraldehyde, then dehydrated and embedded in a resin (e.g., Lowicryl).

  • Ultrathin Sectioning: The embedded tissue is cut into ultrathin sections (60-80 nm) using an ultramicrotome.

  • Antibody Labeling: Sections are mounted on grids and incubated with the primary RyR antibody, followed by a secondary antibody conjugated to gold particles of a specific size (e.g., 10 nm).

  • Staining and Imaging: Sections are stained with uranyl acetate (B1210297) and lead citrate (B86180) to enhance contrast and then imaged with a transmission electron microscope (TEM). The dense gold particles appear as distinct black dots, revealing the location of the RyRs.

Subcellular Fractionation and Western Blotting

This biochemical approach is used to determine in which cellular compartments RyRs are present and to compare their relative abundance.[5] It involves physically separating cellular components before protein analysis.

Protocol Outline:

  • Tissue Homogenization: The tissue of interest is minced and homogenized in a buffer solution to break open the cells.

  • Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds. This process pellets different organelles based on their size and density, allowing for the isolation of a "microsomal" fraction enriched with SR/ER vesicles.

  • Protein Quantification: The protein concentration of the isolated fraction is determined using a standard assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Western Blot: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

  • Immunodetection: The membrane is incubated with a primary antibody against the RyR isoform, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). A chemiluminescent substrate is added to produce a signal that can be captured, with the band intensity corresponding to the amount of RyR protein.

G Workflow for Western Blot Analysis of RyR A 1. Tissue Homogenization B 2. Subcellular Fractionation (Isolate SR/ER Microsomes) A->B C 3. Protein Quantification B->C D 4. SDS-PAGE (Size Separation) C->D E 5. Transfer to Membrane D->E F 6. Antibody Incubation & Detection E->F

Key steps for analyzing RyR content in subcellular fractions.

References

A Technical Guide to Genetic Mutations in Ryanodine Receptor (RyR) Genes and Associated Channelopathies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ryanodine (B192298) receptors (RyRs) are a family of intracellular calcium release channels critical for excitation-contraction (E-C) coupling in muscle tissues and calcium signaling in various cell types. Genetic mutations in the genes encoding these receptors—RYR1, RYR2, and RYR3—give rise to a spectrum of debilitating and sometimes lethal disorders collectively known as ryanodinopathies. These conditions stem from dysregulated calcium homeostasis, leading to myopathies, cardiac arrhythmias, and other systemic effects. This guide provides an in-depth technical overview of the genetics, pathophysiology, and clinical manifestations of RyR-related diseases, with a focus on quantitative data, detailed experimental methodologies for their study, and the underlying signaling pathways.

Introduction to Ryanodine Receptors

Ryanodine receptors are massive homotetrameric protein complexes that form calcium channels in the membrane of the sarcoplasmic and endoplasmic reticulum (SR/ER).[1] They are essential for releasing stored calcium ions, a fundamental process in cellular physiology.[2] Three isoforms have been identified in mammals:

  • RyR1: The predominant isoform in skeletal muscle, it is fundamental to E-C coupling.[3][4]

  • RyR2: The primary isoform in cardiac muscle, crucial for calcium-induced calcium release (CICR) that triggers heart muscle contraction.[5][6]

  • RyR3: Expressed at lower levels in various tissues, including the brain, diaphragm, and smooth muscle, its precise physiological roles are still being elucidated.[2][5]

Mutations in these genes alter the channel's structure and function, leading to a host of genetic disorders.[7][8]

RyR1-Related Disorders

Mutations in the RYR1 gene are the most common cause of non-dystrophic muscle diseases.[9][10] These disorders, inherited in both autosomal dominant and recessive patterns, present a wide range of clinical severity.[10][11]

Key Diseases:

  • Malignant Hyperthermia (MH): A pharmacogenetic disorder characterized by a life-threatening hypermetabolic crisis triggered by certain volatile anesthetics and depolarizing muscle relaxants.[3][12][13] Susceptibility is linked to RYR1 variants in approximately 50% of cases.[7]

  • Central Core Disease (CCD): A congenital myopathy characterized by hypotonia and proximal muscle weakness, with distinctive "core" structures visible in muscle biopsies.[12][13][14][15] Over 90% of CCD patients have identifiable RYR1 mutations.[14]

  • Multi-minicore Disease (MmD): A clinically and genetically heterogeneous disorder often associated with recessive RYR1 mutations, characterized by multiple small, disorganized areas ("minicores") in muscle fibers.[4][10]

  • Other Myopathies: RYR1 mutations are also linked to Centronuclear Myopathy (CNM), Congenital Fiber Type Disproportion (CFTD), and exertional rhabdomyolysis.[9][10][16]

Quantitative Data: Selected RyR1 Mutations and Functional Effects
Mutation Associated Disease(s) Inheritance Functional Effect Key Findings
R163C MH, CCDDominantGain-of-functionAssociated with a severe MH phenotype; shows a greater effect on caffeine (B1668208) response than halothane (B1672932) in in-vitro contracture tests (IVCT).[12]
G341R MHDominantGain-of-functionIncreased caffeine sensitivity in IVCT compared to central domain mutations.[12]
R2163H MH, CCDDominantGain-of-functionLeads to a more severe caffeine and halothane response phenotype in IVCT compared to MH-only mutations.[12]
G2434R MHDominantGain-of-functionDetected in 18% of a large UK cohort of MH-susceptible individuals.[12]
R2435H MH, CCDDominantGain-of-functionAssociated with severe MH phenotypes in IVCT.[12]
H4833Y MHDominantGain-of-functionConfirmed as a hypersensitive channel via recombinant expression and ryanodine binding assays.[17]
Multiple Variants CCDDominant / RecessiveVariable (Gain or Loss-of-function)Mutations in the C-terminal region are linked to earlier onset and more consistent core pathology.[14] Recessive cases are often associated with more severe clinical phenotypes.[16]

RyR2-Related Disorders

RYR2 mutations primarily cause inherited cardiac arrhythmia syndromes by disrupting the precise control of calcium release in cardiomyocytes. These are typically missense mutations inherited in an autosomal dominant fashion.[18][19]

Key Diseases:

  • Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT): An arrhythmogenic disorder characterized by ventricular tachycardia induced by physical or emotional stress.[20][21][22] It has an estimated prevalence of 1 in 10,000 and is a significant cause of sudden cardiac death in the young.[21] The underlying mechanism is often a "gain-of-function" mutation leading to a diastolic Ca2+ leak from the SR.[6][21]

  • Arrhythmogenic Right Ventricular Dysplasia/Cardiomyopathy Type 2 (ARVD2): An exercise-induced cardiac disorder that can lead to sudden death, but unlike CPVT, it is associated with structural alterations of the heart.[23]

  • Calcium-Release Deficiency Syndrome (CRDS): A recently described syndrome caused by "loss-of-function" RYR2 variants, leading to a risk of ventricular fibrillation without the typical exercise-induced tachyarrhythmias seen in CPVT.[24]

Quantitative Data: Selected RyR2 Mutations and Functional Effects
Mutation Associated Disease(s) Inheritance Functional Effect Key Findings
R176Q CPVTDominantGain-of-functionLeads to dysfunctional Ca2+ release and cytoplasmic Ca2+ overload following cellular stimulation.[20]
L433P CPVT, Sudden Cardiac DeathDominantGain-of-functionExhibits desensitized caffeine-induced activation but still results in augmented cytoplasmic Ca2+ levels.[20]
N2386I CPVT, Sudden Cardiac DeathDominantGain-of-functionDemonstrates functional heterogeneity but contributes to cytoplasmic Ca2+ overload.[20]
F2483I CPVTDominantGain-of-functionIn iPSC-derived cardiomyocytes, causes arrhythmias and delayed afterdepolarizations (DADs) after catecholaminergic stimulation.[25]
A4860G CPVTDominantLoss-of-functionDepresses channel activity, leading to SR Ca2+ overload and subsequent bursts of Ca2+ release, triggering early afterdepolarizations (EADs).[26]
G2145R Sudden Cardiac DeathDominantGain-of-functionSingle-channel recordings show a mild gain-of-function defect.[27]
R3570W Sudden Cardiac DeathDominantGain-of-functionSingle-channel recordings reveal a gain-of-function defect in the unphosphorylated state.[27]

RyR3-Related Disorders

The RYR3 gene is expressed widely, including in the brain, and its role in disease is an emerging area of research.[28] Unlike RYR1 and RYR2, which have well-defined channelopathies, RYR3 variants have been tentatively associated with a more diverse range of complex conditions.

Quantitative Data: RyR3 Variants and Potential Disease Associations
Variant Type Associated Disease(s)/Trait(s) Key Findings
SNPs (e.g., rs4780174, rs7498093) Hypertension, Type 2 Diabetes, Alzheimer's DiseaseSignificantly associated with the age of onset for these three complex diseases.[29]
Missense Variants (de novo & biallelic) Idiopathic Partial EpilepsyVariants identified in seven unrelated cases were predicted to alter protein stability.[30] Complete knockout is not lethal, suggesting variants may confer susceptibility rather than causing disease outright.[30]
Multiple Variants Congenital Myopathy 20, Fetal AkinesiaListed as associated diseases in genomic databases.[2][28]

Signaling Pathways and Pathomechanisms

Mutations in RyR genes disrupt the finely tuned process of E-C coupling. The specific mechanisms differ between skeletal and cardiac muscle due to their distinct E-C coupling machinery.

Skeletal Muscle Excitation-Contraction Coupling

In skeletal muscle, the process involves a direct mechanical coupling between the L-type Ca2+ channel (DHPR) in the T-tubule and RyR1 on the SR. Depolarization of the T-tubule induces a conformational change in the DHPR, which is physically transmitted to RyR1, causing it to open and release Ca2+.

G AP Action Potential DHPR DHPR (Voltage Sensor) AP->DHPR RyR1 RyR1 Channel DHPR->RyR1 Mechanical Coupling (Conformational Change) SR_Ca Stored Ca²⁺ Myoplasm Myoplasm SR_Ca->Myoplasm Ca²⁺ Release Contraction Muscle Contraction Myoplasm->Contraction G AP Action Potential DHPR DHPR (L-type Ca²⁺ Channel) AP->DHPR Myoplasm Myoplasm DHPR->Myoplasm Trigger Ca²⁺ Influx RyR2 RyR2 Channel SR_Ca Stored Ca²⁺ SR_Ca->Myoplasm Ca²⁺ Release (CICR) Myoplasm->RyR2 Ca²⁺ Binding (Activation) Contraction Muscle Contraction Myoplasm->Contraction

References

The Ryanodine Enigma: A Technical Guide to its Origins and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ryanodine (B192298), a complex diterpenoid isolated from the plant Ryania speciosa, is a potent modulator of intracellular calcium release channels known as ryanodine receptors (RyRs). Its intricate structure and significant biological activity have made it a subject of intense research. However, a significant knowledge gap exists regarding its natural biosynthesis. To date, the precise enzymatic pathway for ryanodine's formation in Ryania speciosa remains unelucidated. This technical guide provides a comprehensive overview of the current understanding, addressing this gap by proposing a hypothetical biosynthetic pathway based on established principles of diterpenoid biosynthesis. Furthermore, this document details the landmark total chemical syntheses of ryanodine, offering insights into the complex chemistry required to assemble this remarkable molecule. Finally, we summarize the critical biological function of ryanodine, providing context for its importance in physiological and pathological processes.

The Undiscovered Country: A Hypothetical Biosynthesis Pathway

While the specific enzymes and intermediates in the biosynthesis of ryanodine in Ryania speciosa are yet to be identified, a plausible pathway can be postulated based on the general principles of diterpenoid biosynthesis. This process is generally accepted to occur in two distinct phases: a cyclase phase, which constructs the foundational carbon skeleton, followed by an oxidase phase, which introduces the characteristic oxygenation pattern.

Phase 1: Cyclase Phase - Forging the Ryanodane Skeleton

The journey to ryanodine likely begins with the universal precursor for diterpenoids, geranylgeranyl pyrophosphate (GGPP). Through a series of intricate, enzyme-catalyzed cyclization reactions, the linear GGPP molecule is proposed to be transformed into the characteristic pentacyclic ryanodane scaffold. This phase is likely mediated by one or more terpene cyclases, enzymes that orchestrate a cascade of carbocationic intermediates to form complex ring systems.

Phase 2: Oxidase Phase - The Art of Oxygenation

Following the formation of the ryanodane core, a suite of oxidative enzymes, likely belonging to the cytochrome P450 monooxygenase and dioxygenase families, would be responsible for the extensive hydroxylation of the molecule. This phase is critical for installing the numerous hydroxyl groups that are a hallmark of the ryanodine structure and are essential for its biological activity.

Final Step: Esterification

The final step in the proposed biosynthesis would be the esterification of the C3 hydroxyl group of the precursor, ryanodol, with pyrrole-2-carboxylic acid. This reaction would be catalyzed by a specific acyltransferase, yielding the final ryanodine molecule.

Hypothetical Ryanodine Biosynthesis cluster_0 General Diterpenoid Pathway cluster_1 Ryanodine-Specific Pathway GGPP Geranylgeranyl Pyrophosphate (GGPP) Ryanodane_Scaffold Ryanodane Scaffold GGPP->Ryanodane_Scaffold Terpene Cyclases This compound This compound Ryanodane_Scaffold->this compound Oxidases (P450s, etc.) Ryanodine Ryanodine This compound->Ryanodine Acyltransferase + Pyrrole-2-carboxylic acid

A proposed biosynthetic pathway for ryanodine.

The Chemist's Conquest: Total Synthesis of Ryanodine

The formidable molecular architecture of ryanodine has presented a significant challenge to synthetic chemists. Two notable total syntheses, by the research groups of Inoue and Reisman, have conquered this challenge, showcasing elegant and innovative synthetic strategies.

The Inoue Synthesis

The Inoue group's approach to ryanodine was a landmark achievement, involving a lengthy and complex sequence of reactions. A key feature of their strategy was the late-stage construction of the pyrrole (B145914) ring.

Experimental Protocol Highlights (Inoue Synthesis):

A pivotal step in the Inoue synthesis is the conversion of a late-stage intermediate containing a glycine (B1666218) ester to the final pyrrole-2-carboxylate.

  • Esterification with N,N-di(tert-butoxycarbonyl)glycine: A protected this compound derivative, with all but the C3 hydroxyl group masked, is esterified with N,N-di(tert-butoxycarbonyl)glycine. This overcomes the steric hindrance around the C3 hydroxyl that prevents direct acylation with pyrrole-2-carboxylic acid derivatives.

  • Pyrrole Ring Formation: The glycine ester is then elaborated into the pyrrole ring in a multi-step sequence. This strategic move bypasses the difficult direct introduction of the bulky pyrrole moiety.[1]

Inoue_Ryanodine_Synthesis Starting_Materials Simple Precursors Protected_this compound Protected this compound Derivative Starting_Materials->Protected_this compound Multiple Steps Glycine_Ester C3-Glycine Ester Protected_this compound->Glycine_Ester Esterification Ryanodine_Precursor Pyrrole-containing Intermediate Glycine_Ester->Ryanodine_Precursor Pyrrole Formation Ryanodine Ryanodine Ryanodine_Precursor->Ryanodine Deprotection

Key stages of the Inoue total synthesis of ryanodine.
The Reisman Synthesis

The Reisman group developed a more convergent and efficient synthesis of ryanodine. A key innovation in their approach was the direct incorporation of the pyrrole-2-carboxylate ester at a late stage.

Experimental Protocol Highlights (Reisman Synthesis):

The Reisman synthesis features a crucial late-stage acylation to introduce the pyrrole moiety.

  • Late-Stage Acylation: A key intermediate is acylated directly with a derivative of pyrrole-2-carboxylic acid. This was achieved by carefully choosing the protecting groups on the this compound core to allow for selective reaction at the sterically hindered C3 position.

  • Reductive Cyclization: A final reductive cyclization of an epoxide intermediate is employed to complete the pentacyclic core of ryanodine.[1]

Reisman_Ryanodine_Synthesis S_Pulegone (S)-Pulegone Tetracyclic_Intermediate Tetracyclic Intermediate S_Pulegone->Tetracyclic_Intermediate 11 Steps Acylated_Intermediate C3-Acylated Intermediate Tetracyclic_Intermediate->Acylated_Intermediate Late-stage Acylation Epoxide_Precursor Epoxide Precursor Acylated_Intermediate->Epoxide_Precursor Epoxidation Ryanodine Ryanodine Epoxide_Precursor->Ryanodine Reductive Cyclization

Key stages of the Reisman total synthesis of ryanodine.

Biological Function: A Master Modulator of Calcium Channels

Ryanodine's biological significance lies in its potent and specific interaction with ryanodine receptors (RyRs). RyRs are a class of intracellular calcium channels located on the membrane of the sarcoplasmic and endoplasmic reticulum, which are crucial for regulating intracellular calcium levels.

Mechanism of Action:

Ryanodine exhibits a complex, concentration-dependent effect on RyRs. At nanomolar concentrations, it locks the channel in a persistent sub-conducting open state, leading to a sustained leak of calcium from intracellular stores. At micromolar concentrations, it causes a complete closure of the channel. This dual activity makes ryanodine an invaluable pharmacological tool for studying calcium signaling. The pyrrole-2-carboxylate ester at the C3 position is critical for high-affinity binding to RyRs.[1]

Quantitative Data

The following table summarizes key quantitative data related to the chemical synthesis and biological activity of ryanodine and its precursor, this compound.

ParameterValueReference
Chemical Synthesis
Inoue Synthesis of (±)-Ryanodol (Overall Yield)Not explicitly stated, but a 42-step linear sequence to ryanodine is mentioned.[1]
Reisman Synthesis of (+)-Ryanodine (Number of Steps)18 steps[1]
Reisman Synthesis of (+)-Ryanodine (Overall Yield from tetracycle 12 )~65% for the final reductive cyclization step.[1]
Biological Activity
Ryanodine Binding to RyRs (Skeletal Muscle)~1700 times stronger than this compound[1]
Ryanodine Binding to RyRs (Cardiac Muscle)~800 times stronger than this compound[1]

Conclusion

While the natural biosynthetic pathway of ryanodine in Ryania speciosa remains an intriguing mystery, the collective efforts of synthetic chemists have provided remarkable routes to this complex and biologically significant molecule. The proposed hypothetical pathway, based on general diterpenoid biosynthesis, provides a framework for future research aimed at identifying the specific enzymes and genes involved in its natural production. The detailed understanding of ryanodine's chemical synthesis and its potent modulation of ryanodine receptors will continue to drive research in drug development and the fundamental understanding of calcium signaling in health and disease.

References

A Technical Guide to the Natural Sources and Analogs of Ryanodine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ryanodine (B192298) is a plant alkaloid that has become an indispensable tool in the study of intracellular calcium signaling.[1][2] Its high affinity and specificity for a class of intracellular calcium release channels, now known as ryanodine receptors (RyRs), have cemented its role in pharmacology and physiology.[1][2] This technical guide provides an in-depth exploration of the natural sources of ryanodine and its analogs, both natural and synthetic, with a focus on their quantitative properties, the experimental protocols used to study them, and the signaling pathways they modulate.

Natural Sources and Analogs of Ryanodine

The primary natural source of ryanodine is the woody shrub Ryania speciosa, native to South America.[2] The insecticidal properties of powdered Ryania stems led to the isolation of its principal active component, ryanodine. Beyond ryanodine, a number of other structurally related compounds, collectively known as ryanoids, have been isolated from Ryania speciosa. One of the most significant of these is 9,21-didehydroryanodine.

In addition to these natural products, a major class of synthetic analogs, the diamide (B1670390) insecticides, has been developed.[3] These compounds, which include chlorantraniliprole (B1668704) and flubendiamide (B33115), exhibit remarkable potency and selectivity for insect RyRs over their mammalian counterparts, making them highly effective and commercially valuable insecticides.[3][4]

Quantitative Data on Ryanodine and Its Analogs

The interaction of ryanodine and its analogs with RyRs is characterized by their binding affinity (Kd) and their functional effects on channel activity (EC50 or IC50). The following tables summarize key quantitative data for prominent natural and synthetic ryanoids.

Table 1: Binding Affinities (Kd) of Ryanodine and Analogs for Ryanodine Receptors

CompoundReceptor Isoform/SourceKd (nM)Reference
[3H]RyanodineRabbit Skeletal Muscle RyR1~1-10[5]
[3H]RyanodineRat Liver Endoplasmic Reticulum10 ± 2.5[5]
RyanodineRyR21.52 ± 0.11[6]
Opicalcin1 Mutant (E12A)RyR10.6[7]
Opicalcin1 Mutant (E29A)RyR10.7[7]
Opicalcin1RyR12.1[7]
Opicalcin1 Mutant (DE-4A)RyR12.2[7]
Opicalcin1 Mutant (D2A)RyR14.0[7]
Opicalcin1 Mutant (D15A)RyR14.1[7]
ChlorantraniliproleMammalian RyR1Micromolar range (approx. 100-fold > insect RyR)[8]

Table 2: Functional Potencies (EC50) of Ryanodine and Analogs

CompoundReceptor Isoform/SourceEffectEC50 (µM)Reference
RyanodineRyR1-expressing 1B5 myotubesCa2+ release200[9]
CaffeineRyR1-expressing 1B5 myotubesCa2+ release40,000[9]
RyR2 Inhibitor (Compound 1)RyR2Inhibition20.7[10]
RyR2 Inhibitor (Compound 6)RyR2Inhibition10.3[10]
Oxolinic AcidRyR1Inhibition0.81[11]
Oxolinic Acid Derivative (Cpd1)RyR1Inhibition0.012[11]
RyanodineRyR2Ca2+ activation0.25 ± 0.02[6]
Wild-type RyR2RyR2Ca2+ activation0.23 ± 0.05[6]

Experimental Protocols

[3H]Ryanodine Binding Assay

This assay is a cornerstone of RyR pharmacology, providing a direct measure of a compound's ability to bind to the receptor.

Materials:

  • Microsomal preparations enriched in RyRs (from skeletal muscle, heart, or cell lines expressing RyRs)

  • [3H]Ryanodine (radioligand)

  • Unlabeled ryanodine (for determining non-specific binding)

  • Binding buffer (e.g., 0.2 M KCl, 10 µM CaCl2, 10 mM HEPES, pH 7.4)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail (e.g., Bio-Safe II)

  • Scintillation counter

  • Filtration apparatus

Procedure:

  • Prepare binding reactions by combining microsomal protein (20-100 µg), [3H]ryanodine (e.g., 5 nM), and varying concentrations of the test compound in the binding buffer.[12][13]

  • To determine non-specific binding, prepare parallel reactions containing a high concentration of unlabeled ryanodine (e.g., 20 µM).[12][13]

  • Incubate the reactions for a sufficient time to reach equilibrium (e.g., 2 hours at 37°C).[12][13]

  • Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in a solution like 5% polyethyleneimine to reduce non-specific binding.[12]

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound [3H]ryanodine using a scintillation counter.

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Analyze the data using appropriate software to determine Kd or Ki values.

Calcium Imaging Assay

This functional assay measures the effect of compounds on RyR-mediated calcium release from intracellular stores.

Materials:

  • Cells expressing the RyR of interest (e.g., myotubes, cardiomyocytes, or engineered cell lines)

  • Fluorescent calcium indicator dye (e.g., Fura-2, Fluo-4) or a genetically encoded calcium indicator.

  • Physiological salt solution (e.g., Krebs-Ringer-HEPES buffer)

  • Fluorescence microscope or plate reader equipped for calcium imaging.

  • Agonists (e.g., caffeine, 4-chloro-m-cresol) and antagonists to modulate RyR activity.

Procedure:

  • Culture cells on a suitable imaging substrate (e.g., glass-bottom dishes or plates).

  • Load the cells with a calcium indicator dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye and replace with the physiological salt solution.

  • Acquire baseline fluorescence measurements.

  • Apply the test compound at various concentrations and record the change in fluorescence over time.

  • As a positive control, apply a known RyR agonist (e.g., caffeine) to induce calcium release.

  • Analyze the fluorescence data to determine the effect of the compound on the amplitude, frequency, and duration of calcium signals. For ratiometric dyes like Fura-2, the ratio of fluorescence at two excitation wavelengths is used to quantify intracellular calcium concentration.

Signaling Pathways and Experimental Workflows

Ryanodine Receptor Signaling Pathway in Skeletal Muscle

In skeletal muscle, RyR1 is mechanically coupled to the dihydropyridine (B1217469) receptor (DHPR), a voltage-gated calcium channel in the T-tubule membrane. Depolarization of the T-tubule membrane leads to a conformational change in the DHPR, which in turn activates RyR1 to release calcium from the sarcoplasmic reticulum, a process known as excitation-contraction coupling.[1]

RyR1_Signaling cluster_membrane T-tubule Membrane cluster_sr Sarcoplasmic Reticulum Action Potential Action Potential DHPR DHPR (L-type Ca2+ Channel) Action Potential->DHPR Depolarization RyR1 RyR1 DHPR->RyR1 Mechanical Coupling Ca_Cytosol Cytosolic Ca2+ RyR1->Ca_Cytosol Ca2+ Release Ca_SR Ca2+ Myofibrils Myofibrils Ca_Cytosol->Myofibrils Muscle Contraction

Figure 1. Excitation-Contraction Coupling in Skeletal Muscle.

Ryanodine Receptor Signaling Pathway in Cardiac Muscle

In cardiac muscle, the primary mechanism of RyR2 activation is calcium-induced calcium release (CICR).[1] An influx of calcium through L-type calcium channels during an action potential triggers the opening of nearby RyR2s, leading to a larger, regenerative release of calcium from the sarcoplasmic reticulum.

RyR2_Signaling cluster_membrane Sarcolemma cluster_sr Sarcoplasmic Reticulum Action Potential Action Potential L_type_Ca_Channel L-type Ca2+ Channel Action Potential->L_type_Ca_Channel Depolarization Ca_Influx Ca2+ L_type_Ca_Channel->Ca_Influx Ca2+ Influx RyR2 RyR2 Ca_Influx->RyR2 Triggers Ca_Cytosol Cytosolic Ca2+ RyR2->Ca_Cytosol Ca2+ Release (CICR) Ca_SR Ca2+ Myofibrils Myofibrils Ca_Cytosol->Myofibrils Muscle Contraction

Figure 2. Calcium-Induced Calcium Release in Cardiac Muscle.

Experimental Workflow for Characterizing Ryanodine Analogs

The following diagram illustrates a typical workflow for the discovery and characterization of novel ryanodine analogs.

Experimental_Workflow cluster_discovery Discovery/Screening cluster_characterization In Vitro Characterization cluster_validation In Vivo/Ex Vivo Validation Source Natural Product Isolation or Chemical Synthesis Primary_Screening Primary Screening (e.g., High-Throughput Calcium Imaging) Source->Primary_Screening Binding_Assay [3H]Ryanodine Binding Assay (Determine Kd/Ki) Primary_Screening->Binding_Assay Active Hits Functional_Assay Calcium Flux/Electrophysiology (Determine EC50/IC50) Primary_Screening->Functional_Assay Active Hits Isoform_Selectivity Test on different RyR isoforms (RyR1, RyR2, RyR3, Insect) Binding_Assay->Isoform_Selectivity Functional_Assay->Isoform_Selectivity Cellular_Models Cell-based Assays (e.g., Myotubes, Cardiomyocytes) Isoform_Selectivity->Cellular_Models Promising Leads Animal_Models Animal Models of Disease Cellular_Models->Animal_Models

Figure 3. Workflow for Ryanodine Analog Characterization.

Conclusion

Ryanodine and its analogs remain critical tools for dissecting the intricate mechanisms of intracellular calcium signaling. The natural products from Ryania speciosa laid the foundation for our understanding of RyRs, while the development of synthetic analogs like the diamide insecticides has provided highly selective probes and valuable commercial products. The quantitative data and experimental protocols outlined in this guide offer a framework for researchers to further explore the pharmacology of these fascinating molecules and their therapeutic and insecticidal potential. The continued investigation into the structure-activity relationships of ryanoids will undoubtedly lead to the development of even more potent and selective modulators of RyR function, with significant implications for medicine and agriculture.

References

Early Investigations into the Insecticidal Properties of Ryanodine: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ryanodine (B192298), a complex diterpenoid alkaloid extracted from the stem and roots of the plant Ryania speciosa, has a significant history as a botanical insecticide. Its discovery in the 1940s marked a pivotal moment in insecticide research, leading to the identification of a novel mode of action that continues to be a critical target for modern pest control agents. This technical guide provides an in-depth review of the seminal early studies that first characterized the insecticidal properties of ryanodine, with a focus on quantitative toxicity data and the experimental methodologies employed.

The initial insecticidal activity of extracts from Ryania speciosa was first reported in 1945, with the active alkaloid, ryanodine, being isolated and named in 1948 by Rogers and his colleagues.[1][2] These early investigations laid the groundwork for understanding its potent effects on a variety of insect pests.

Mechanism of Action: Early Insights

Early pharmacological studies revealed that ryanodine exerts its toxic effects by targeting the calcium channels in the sarcoplasmic reticulum of muscle cells.[3] This interaction leads to a sustained release of calcium ions, causing irreversible muscle contraction and paralysis in insects. This unique mode of action distinguished ryanodine from other insecticides of its time and sparked interest in its potential as a pest control agent.

dot

Caption: Ryanodine's mechanism of action in insect muscle cells.

Quantitative Toxicity Data

The initial toxicological studies on powdered Ryania speciosa stems and the isolated ryanodine provided the first quantitative measures of its insecticidal efficacy. These studies were crucial in establishing the potency and spectrum of activity against various insect pests.

Insect SpeciesTest SubstanceMethod of ApplicationLD50Reference
German Cockroach (Blattella germanica)Powdered Ryania speciosa stemTopical2.5 mg/g[4]
American Cockroach (Periplaneta americana)Powdered Ryania speciosa stemTopical4.0 mg/g[4]
European Corn Borer (Ostrinia nubilalis)Powdered Ryania speciosa stemOral (in diet)0.1% of diet[4]

Experimental Protocols

The pioneering researchers of the 1940s employed meticulous, albeit by modern standards, straightforward experimental protocols to determine the insecticidal properties of ryanodine.

Insect Rearing and Selection
  • German and American Cockroaches: Healthy adult males were used for topical application studies.

  • European Corn Borer: Larvae were reared on an artificial diet for oral toxicity assays.

Topical Application for Cockroaches

dot

Experimental_Workflow_Topical start Select healthy adult male cockroaches weigh Individually weigh each cockroach start->weigh prepare_dust Prepare graded concentrations of powdered Ryania stem weigh->prepare_dust apply_dust Apply a known weight of dust to the pronotum of each insect prepare_dust->apply_dust observe Place insects in observation jars with food and water apply_dust->observe record Record mortality at 24-hour intervals for 72 hours observe->record calculate Calculate LD50 (Probit Analysis) record->calculate

Caption: Workflow for topical toxicity testing on cockroaches.

A detailed description of the topical application method as described by Kuna and Heal (1948) is as follows:

  • Preparation of the Insecticide: The powdered stem of Ryania speciosa was used directly as the test substance.

  • Application: A small, measured amount of the powder was applied to the dorsal surface of the thorax of each cockroach.

  • Observation: The treated insects were housed in individual containers with access to food and water. Mortality was recorded at 24, 48, and 72 hours post-application.

  • Data Analysis: The LD50 (the dose required to kill 50% of the test population) was calculated using probit analysis.[4]

Oral Administration for European Corn Borer

dot

Experimental_Workflow_Oral start Prepare artificial diet for corn borer larvae incorporate Incorporate powdered Ryania stem at various concentrations into the diet start->incorporate infest Place early instar larvae on the treated diet incorporate->infest incubate Incubate at a constant temperature and humidity infest->incubate record Record mortality daily for the duration of the larval stage incubate->record determine_LC Determine the lethal concentration (LC50) record->determine_LC

Caption: Workflow for oral toxicity testing on European corn borer larvae.

The protocol for assessing oral toxicity in the European corn borer was as follows:

  • Diet Preparation: An artificial diet was prepared, and the powdered Ryania speciosa stem was thoroughly mixed into the diet at various concentrations.

  • Infestation: Newly hatched larvae were placed on the treated diet.

  • Incubation: The larvae were maintained under controlled environmental conditions.

  • Mortality Assessment: The number of dead larvae was recorded daily until pupation. The concentration that resulted in 50% mortality was determined.[4]

Conclusion

The early studies on the insecticidal properties of ryanodine were foundational in the field of insecticide science. They not only introduced a potent natural insecticide but also unveiled a novel biochemical target—the ryanodine receptor—which remains a cornerstone of modern insecticide development. The meticulous, albeit technologically limited, experimental work of researchers in the 1940s provided the critical initial data that established ryanodine's efficacy and mode of action, paving the way for the development of safer and more selective synthetic analogues. This historical perspective is invaluable for today's researchers, offering insights into the discovery process and the enduring importance of natural products in the quest for effective pest management solutions.

References

Methodological & Application

Application Notes: Utilizing Ryanodine to Investigate Sarcoplasmic Reticulum Ca2+ Leak

Protocol for [3H]Ryanodine Binding Assay: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive protocol for the [3H]ryanodine binding assay, a critical tool for researchers, scientists, and drug development professionals studying the function and pharmacology of ryanodine (B192298) receptors (RyRs). This assay is instrumental in characterizing the binding of ligands to RyRs and for screening compounds that modulate their activity.

Introduction

Ryanodine receptors are a class of intracellular calcium channels located on the membrane of the sarcoplasmic and endoplasmic reticulum.[1][2] They play a crucial role in excitation-contraction coupling in muscle tissues and are involved in various calcium signaling pathways in other cell types.[3][4] The [3H]ryanodine binding assay is a robust method used to quantify the activity of these channels, as the plant alkaloid ryanodine specifically binds with high affinity to the open state of the RyR channel.[5] This makes the assay an excellent indicator of channel activity and a valuable tool in drug discovery for diseases associated with RyR dysfunction, such as malignant hyperthermia, central core disease, and certain cardiac arrhythmias.[3][6]

Signaling Pathway of Ryanodine Receptor in Muscle Contraction

In striated muscle, the process of excitation-contraction coupling relies on the release of calcium from the sarcoplasmic reticulum via ryanodine receptors. In skeletal muscle, this is initiated by a direct mechanical coupling between the dihydropyridine (B1217469) receptor (DHPR), a voltage-gated L-type calcium channel in the T-tubule membrane, and RyR1. In cardiac muscle, the influx of calcium through the DHPR triggers a larger release of calcium from the sarcoplasmic reticulum through RyR2, a process known as calcium-induced calcium release (CICR).[1][3] The subsequent increase in cytosolic calcium concentration leads to muscle contraction.[3]

cluster_0 T-tubule Membrane cluster_1 Sarcoplasmic Reticulum Membrane Action Potential Action Potential DHPR DHPR (L-type Ca2+ Channel) Action Potential->DHPR Depolarization RyR Ryanodine Receptor (RyR) DHPR->RyR Mechanical Coupling (Skeletal) or Ca2+ influx (Cardiac) Ca_cyto Cytosolic Ca2+ RyR->Ca_cyto Ca2+ Release SERCA SERCA Ca_SR Ca2+ Store (SR Lumen) SERCA->Ca_SR Cytosol Cytosol Ca_SR->RyR Ca_cyto->SERCA Re-uptake Contraction Muscle Contraction Ca_cyto->Contraction

Excitation-Contraction Coupling Pathway

Experimental Protocol

The [3H]ryanodine binding assay is typically performed using microsomal fractions prepared from tissues or cells expressing RyRs.[5] The protocol involves incubating these membranes with radiolabeled [3H]ryanodine and then separating the bound from the free radioligand by filtration.

Materials and Reagents
ReagentSupplierCatalog Number (Example)
[3H]RyanodinePerkinElmerNET950
Unlabeled RyanodineMP Biomedicals2153770
Na-HEPES------
KCl------
CaCl2------
EGTA------
Protease Inhibitors------
Whatman GF/B filters------
Polyethyleneimine (PEI)------
Scintillation CocktailRPI ResearchBio-Safe II
Solutions and Buffers
Buffer/SolutionCompositionpH
Binding Buffer 20 mM Na-HEPES, 0.2 M KCl7.4
Wash Buffer Distilled water (ice-cold)---
Ca2+/EGTA Solutions Variable ratios of CaCl2 and 1 mM EGTA to achieve desired free [Ca2+]7.4

Note: The precise free calcium concentration can be calculated using software such as MaxChelator.[7]

Assay Procedure

A Prepare Microsomal Fractions B Prepare Binding Reaction Mixtures (Total, Non-specific, and Test Compound) A->B C Incubate at 37°C for 2 hours B->C D Filter through PEI-soaked GF/B filters C->D E Wash filters with ice-cold water D->E F Dry filters E->F G Add Scintillation Cocktail F->G H Measure Radioactivity (Liquid Scintillation Counting) G->H I Data Analysis (Calculate Specific Binding, Bmax, Kd, EC50/IC50) H->I

Experimental Workflow for [3H]Ryanodine Binding Assay
  • Preparation of Microsomal Fractions: Isolate microsomal membranes from tissues (e.g., skeletal or cardiac muscle) or cultured cells expressing ryanodine receptors.[5] The protein concentration of the membrane preparation should be determined using a standard protein assay.[8]

  • Assay Setup:

    • For each experimental condition, prepare triplicate tubes.

    • Total Binding: Add 50-100 µg of microsomal protein, binding buffer, the desired Ca2+/EGTA solution, and [3H]ryanodine (e.g., 6.5 nM).[7]

    • Non-specific Binding: In a separate set of tubes, add the same components as for total binding, plus an excess of unlabeled ryanodine (e.g., 20 µM) to saturate the specific binding sites.[7]

    • Competition Assay: For testing compounds, add varying concentrations of the test compound to the total binding reaction mixture.

  • Incubation: Incubate the reaction mixtures for 2 hours at 37°C.[7]

  • Filtration:

    • Pre-soak Whatman GF/B filters in 5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[7]

    • Terminate the binding reaction by rapid filtration of the incubation mixture through the pre-soaked filters using a cell harvester.

    • Wash the filters three times with 5 ml of ice-cold distilled water to remove unbound radioligand.[7]

  • Quantification:

    • Place the dried filters into scintillation vials.

    • Add a suitable scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Presentation and Analysis

The raw data (CPM) is used to calculate the specific binding of [3H]ryanodine.

Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)

For saturation binding experiments, where increasing concentrations of [3H]ryanodine are used, the data can be analyzed to determine the maximum number of binding sites (Bmax) and the equilibrium dissociation constant (Kd).[9] For competition experiments, the data is used to calculate the IC50 (the concentration of a compound that inhibits 50% of the specific binding), which can then be used to determine the inhibition constant (Ki).[10]

ParameterDescriptionTypical Analysis Method
Bmax Maximum number of binding sites, reflecting receptor density.Scatchard analysis or non-linear regression of saturation binding data.
Kd Equilibrium dissociation constant, indicating the affinity of the radioligand for the receptor.Scatchard analysis or non-linear regression of saturation binding data.
EC50 Concentration of an agonist that produces 50% of the maximal response.Non-linear regression of dose-response data (e.g., using the Hill equation).[7]
IC50 Concentration of an antagonist that inhibits 50% of the specific binding of the radioligand.Non-linear regression of competition binding data.
Ki Inhibition constant, representing the affinity of a competing ligand for the receptor.Calculated from the IC50 value using the Cheng-Prusoff equation.

Applications in Drug Discovery

The [3H]ryanodine binding assay is a powerful tool in drug discovery for the identification and characterization of novel modulators of ryanodine receptors.[11] It can be used in:

  • High-Throughput Screening (HTS): To screen large compound libraries for potential RyR inhibitors or activators.[2][6]

  • Lead Optimization: To determine the affinity and potency of lead compounds and their analogs.[9]

  • Mechanism of Action Studies: To investigate how different compounds modulate RyR channel activity.

By providing quantitative data on ligand-receptor interactions, this assay facilitates the development of new therapeutic agents for a range of skeletal muscle and heart diseases.[11]

References

Using Ryanodine to Investigate Excitation-Contraction Coupling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ryanodine (B192298), a plant alkaloid originally identified as an insecticide, has become an indispensable pharmacological tool for investigating the intricate process of excitation-contraction (E-C) coupling in muscle physiology. E-C coupling describes the series of events that link an electrical stimulus (excitation) at the muscle cell membrane to the mechanical response of contraction. At the heart of this process lies the ryanodine receptor (RyR), a large ion channel located on the membrane of the sarcoplasmic reticulum (SR), the primary intracellular calcium store in muscle cells. Ryanodine exerts its effects by specifically binding to and modulating the function of RyRs, thereby allowing researchers to dissect the contribution of SR calcium release to muscle contraction.

This document provides detailed application notes and experimental protocols for utilizing ryanodine to study E-C coupling in both skeletal and cardiac muscle. It is intended for researchers, scientists, and drug development professionals seeking to employ this powerful tool in their investigations.

Mechanism of Action of Ryanodine

Ryanodine's interaction with the RyR is complex and highly dependent on its concentration. This dose-dependent effect is a key feature that researchers can exploit experimentally.

  • Low Concentrations (Nanomolar to low Micromolar): At nanomolar concentrations, ryanodine locks the RyR channel in a long-lasting sub-conductance or "half-open" state.[1] This leads to a persistent, low-level leak of calcium from the SR. Over time, this can deplete the SR calcium stores, leading to a reduction in the amplitude of calcium transients and muscle force. This "leaky" state is often used to study the consequences of chronic SR calcium depletion.

  • High Concentrations (Micromolar): At higher micromolar concentrations (e.g., >20 µM), ryanodine acts as an inhibitor of the RyR channel, effectively blocking calcium release from the SR.[2] This complete blockade is useful for isolating the contribution of other calcium sources, such as calcium influx from the extracellular space, to the overall calcium signal and muscle contraction.

There are three main isoforms of the ryanodine receptor, each with a predominant tissue distribution:

  • RyR1: Primarily found in skeletal muscle, where it is mechanically coupled to the dihydropyridine (B1217469) receptor (DHPR) in the T-tubule membrane.[3][4]

  • RyR2: The predominant isoform in cardiac muscle, where it is activated by calcium-induced calcium release (CICR).[5]

  • RyR3: Expressed at lower levels in various tissues, including skeletal muscle, and its precise physiological role is still under investigation.

Quantitative Effects of Ryanodine

The following tables summarize the quantitative effects of ryanodine on key parameters of E-C coupling.

Table 1: Effects of Ryanodine on Muscle Contraction

ParameterMuscle TypeRyanodine ConcentrationEffectReference
Peak Isometric TensionDog Skeletal Muscle1, 2.5, 5 µMIncreased peak contracture tension[6]
Time to Tension OnsetDog Skeletal Muscle1, 2.5, 5 µMDecreased with increasing concentration[6]
Time to Peak TensionDog Skeletal Muscle1, 2.5, 5 µMDecreased with increasing concentration[6]

Table 2: Effects of Ryanodine on Calcium Transients

ParameterCell TypeRyanodine ConcentrationEffectReference
Ca2+ Transient AmplitudeRat Ventricular Myocytes1 µMDecreased amplitude over time[7]
Diastolic [Ca2+]iRat Ventricular Myocytes1 µMIncreased over time[7]
Rate of Decay of Ca2+ TransientRat Ventricular Myocytes1 µMSlower and biphasic after 9 minutes[7]
Ca2+ Transient AmplitudeHippocampal CA1 Pyramidal Neurons20 µMReduced amplitude[8]
Spontaneous Spark FrequencyFrog Skeletal Muscle1-2 µMSuppressed[2]
Depolarization-evoked Spark FrequencyFrog Skeletal Muscle1-2 µM & 20 µMAbolished[2]

Table 3: Effects of Ryanodine on RyR Single Channel Properties

ParameterRyR IsoformRyanodine ConcentrationEffectReference
Single Channel ConductanceRyR110 µMReduced by ~60%[9]
Open Probability (Po)RyR110 µMIncreased to near unity (locked open)[9]

Experimental Protocols

Protocol 1: Isolation of Single Muscle Fibers from Rodent Skeletal Muscle

This protocol describes the enzymatic and mechanical isolation of single muscle fibers from the Flexor Digitorum Brevis (FDB) or Extensor Digitorum Longus (EDL) muscles of mice or rats.

Materials:

  • Skeletal Ringer's HEPES solution

  • Digestion medium: DMEM with 0.2% Collagenase Type I

  • Washing medium: DMEM with 10% horse serum

  • Horse serum-coated culture dishes

  • Stereo microscope

  • Fine dissection tools (forceps, scissors)

  • Glass Pasteur pipettes (wide and narrow bore)

Procedure:

  • Dissection:

    • Euthanize the animal according to approved institutional protocols.

    • Carefully dissect the FDB or EDL muscle, handling it only by the tendons to avoid damage.[10]

    • Place the dissected muscle in a dish containing cold skeletal Ringer's HEPES solution.

  • Digestion:

    • Transfer the muscle to a tube containing pre-warmed digestion medium.

    • Incubate at 37°C for 35-90 minutes, depending on the age of the animal and the specific muscle. The tissue should become loose and start to dissociate.[11]

  • Fiber Isolation:

    • Transfer the digested muscle to a horse serum-coated dish containing washing medium.

    • Gently triturate the muscle using a wide-bore Pasteur pipette to release individual fibers.[12][13]

    • Under a stereo microscope, select healthy, relaxed single fibers and transfer them to a new dish with fresh washing medium using a narrow-bore pipette for further experiments.

G cluster_0 Muscle Dissection cluster_1 Enzymatic Digestion cluster_2 Fiber Isolation Dissect Dissect FDB or EDL Muscle PlaceInRinger Place in cold Ringer's Solution Dissect->PlaceInRinger TransferToCollagenase Transfer to Collagenase Solution PlaceInRinger->TransferToCollagenase Incubate Incubate at 37°C TransferToCollagenase->Incubate TransferToWashing Transfer to Washing Medium Incubate->TransferToWashing Triturate Gently Triturate TransferToWashing->Triturate SelectFibers Select Healthy Fibers Triturate->SelectFibers

Workflow for isolating single muscle fibers.

Protocol 2: Calcium Imaging in Isolated Muscle Fibers using Fluo-4 AM

This protocol outlines the procedure for loading isolated muscle fibers with the fluorescent calcium indicator Fluo-4 AM and performing calcium imaging.

Materials:

  • Isolated single muscle fibers

  • Fluo-4 AM stock solution (in DMSO)

  • Pluronic F-127 (20% solution in DMSO)

  • Ringer's HEPES solution

  • Fluorescence microscope with appropriate filters for Fluo-4 (Excitation ~494 nm, Emission ~516 nm)

  • Image acquisition and analysis software

Procedure:

  • Dye Loading:

    • Prepare a loading solution by diluting the Fluo-4 AM stock solution to a final concentration of 2-5 µM in Ringer's HEPES solution. Add a small amount of Pluronic F-127 to aid in dye solubilization.[14]

    • Incubate the isolated fibers in the loading solution at 37°C for 30-40 minutes.[11]

  • Washing:

    • After loading, wash the fibers three times with fresh Ringer's HEPES solution to remove extracellular dye.

    • Allow the fibers to de-esterify the dye at room temperature for at least 30 minutes before imaging.

  • Imaging:

    • Mount the coverslip with the loaded fibers onto the stage of the fluorescence microscope.

    • Acquire baseline fluorescence images.

    • Stimulate the muscle fiber electrically or with an agonist (e.g., caffeine) to elicit a calcium transient.

    • Record the changes in fluorescence intensity over time.

    • For ryanodine experiments, perfuse the chamber with a solution containing the desired concentration of ryanodine and record the subsequent changes in the calcium transients.

  • Data Analysis:

    • Measure the amplitude, rise time, and decay kinetics of the calcium transients before and after ryanodine application.

    • Express the change in fluorescence as ΔF/F0, where ΔF is the change in fluorescence from baseline (F0).

G cluster_0 Dye Loading cluster_1 Washing & De-esterification cluster_2 Imaging & Analysis PrepareLoading Prepare Fluo-4 AM Loading Solution IncubateFibers Incubate Fibers at 37°C PrepareLoading->IncubateFibers WashFibers Wash Fibers 3x IncubateFibers->WashFibers DeEsterify De-esterify at Room Temp WashFibers->DeEsterify AcquireBaseline Acquire Baseline Fluorescence DeEsterify->AcquireBaseline Stimulate Stimulate Fiber AcquireBaseline->Stimulate RecordFluorescence Record Fluorescence Change Stimulate->RecordFluorescence AnalyzeData Analyze ΔF/F0 RecordFluorescence->AnalyzeData

Workflow for calcium imaging with Fluo-4 AM.

Protocol 3: Measurement of Isometric Force in Isolated Skeletal Muscle

This protocol describes the measurement of isometric contractile force in an isolated whole muscle (e.g., EDL or soleus) in vitro.

Materials:

  • Isolated whole muscle

  • Oxygenated Ringer's solution (95% O2, 5% CO2)

  • Force transducer

  • Stimulator and electrodes

  • Data acquisition system

  • Temperature-controlled bath

Procedure:

  • Muscle Mounting:

    • Carefully dissect the muscle, leaving the tendons intact.

    • Mount the muscle vertically in a temperature-controlled bath containing oxygenated Ringer's solution.

    • Attach one tendon to a fixed hook and the other to a sensitive force transducer.[15]

  • Optimal Length (L0) Determination:

    • Adjust the muscle length until the maximal twitch force is achieved in response to a single electrical stimulus. This length is designated as L0.

  • Force-Frequency Relationship:

    • Stimulate the muscle with trains of pulses at increasing frequencies (e.g., 10, 20, 50, 100, 150 Hz) to determine the maximal tetanic force (P0).[15]

  • Ryanodine Application:

    • After establishing a stable baseline, add ryanodine to the bath at the desired concentration.

    • Record the changes in twitch and tetanic force over time.

  • Data Analysis:

    • Measure the peak twitch and tetanic force before and after ryanodine application.

    • Calculate the specific force by normalizing the absolute force to the muscle cross-sectional area.[16]

Signaling Pathways

The following diagrams illustrate the key signaling pathways in skeletal and cardiac muscle E-C coupling and the point of intervention by ryanodine.

G cluster_skeletal Skeletal Muscle E-C Coupling AP_S Action Potential DHPR_S DHPR (Voltage Sensor) AP_S->DHPR_S Depolarization RyR1 RyR1 DHPR_S->RyR1 Mechanical Coupling Ca_Release_S Ca2+ Release from SR RyR1->Ca_Release_S Contraction_S Contraction Ca_Release_S->Contraction_S Ryanodine_S Ryanodine Ryanodine_S->RyR1 Modulates

Skeletal muscle E-C coupling pathway.

G cluster_cardiac Cardiac Muscle E-C Coupling AP_C Action Potential DHPR_C DHPR (L-type Ca2+ Channel) AP_C->DHPR_C Depolarization Ca_Influx Ca2+ Influx DHPR_C->Ca_Influx RyR2 RyR2 Ca_Influx->RyR2 Activates Ca_Release_C Ca2+ Release from SR (CICR) RyR2->Ca_Release_C Contraction_C Contraction Ca_Release_C->Contraction_C Ryanodine_C Ryanodine Ryanodine_C->RyR2 Modulates

Cardiac muscle E-C coupling pathway.

Conclusion

Ryanodine is a versatile and powerful pharmacological agent for elucidating the mechanisms of excitation-contraction coupling. By carefully selecting the concentration and experimental preparation, researchers can selectively modulate ryanodine receptor function to investigate the role of sarcoplasmic reticulum calcium release in muscle contraction in both physiological and pathophysiological states. The protocols and data presented in this document provide a foundation for designing and executing robust experiments to advance our understanding of muscle function and to aid in the development of novel therapeutics for muscle disorders.

References

Application Notes and Protocols: Inducing Ryanodine Receptor Subconductance States

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ryanodine (B192298), a plant alkaloid, is a powerful tool for modulating the function of ryanodine receptors (RyRs), the primary channels responsible for calcium release from the sarcoplasmic and endoplasmic reticulum. At specific concentrations, ryanodine locks the RyR channel into a stable, long-lasting subconductance state. This characteristic makes it an invaluable ligand for studying channel gating mechanisms, structure-function relationships, and for screening potential therapeutic compounds that target RyR activity. These application notes provide a comprehensive guide to the concentrations of ryanodine required to induce this subconductance state and detailed protocols for its experimental induction and observation.

Data Presentation: Ryanodine Concentrations for Inducing Subconductance States

The following table summarizes the effective concentrations of ryanodine used to induce subconductance states in different RyR isoforms across various experimental platforms. Low micromolar to nanomolar concentrations are generally effective, while higher concentrations (approaching 100 µM) tend to be inhibitory[1][2]. The binding of ryanodine is use-dependent, meaning the channel must be in an activated state for the alkaloid to bind effectively[1].

Ryanodine ConcentrationRyR IsoformExperimental SystemObserved Subconductance Level (% of full conductance)Reference(s)
1 µMRyR2 (Cardiac)Planar Lipid Bilayer~60%[3]
10 µMRyR1 (Skeletal)On-Nucleus Patch Clamp~40% (60% decrease from full conductance)[4]
10 µMRyR2 (Cardiac)Planar Lipid BilayerNot specified, but induced subconductance[5]
15 µMSkeletal Muscle RyRPlanar Lipid Bilayer~50%[6]
Nanomolar to <10 µMGeneral RyRsNot specified"Half-open" state[1][2]
Micromolar concentrationsSkeletal and Cardiac RyRPlanar Lipid BilayerDecreased unit conductance by about twofold[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of ryanodine-induced subconductance and a typical experimental workflow for its measurement.

Ryanodine Binding and Induction of Subconductance State RyR_closed RyR (Closed State) RyR_open RyR (Full Open State) RyR_closed->RyR_open Activation Ryanodine Ryanodine (nM to low µM) RyR_open->Ryanodine Use-dependent binding RyR_subconductance RyR (Subconductance State) Long-lived, ~40-60% conductance RyR_open->RyR_subconductance Ryanodine->RyR_subconductance Locks channel in subconductance state Activators Activators (e.g., Ca²⁺, ATP, Caffeine) Activators->RyR_open

Caption: Ryanodine binds to the open state of the RyR channel, locking it into a stable subconductance state.

Experimental Workflow for Single-Channel Recording start Start prep Prepare Planar Lipid Bilayer or Patch Clamp Setup start->prep incorporate Incorporate RyR-containing vesicles or nucleus prep->incorporate solutions Establish Asymmetric Ion Conditions (cis/trans) incorporate->solutions activate Activate RyR Channel (e.g., with Ca²⁺, ATP) solutions->activate record_base Record Baseline Full Conductance activate->record_base add_ryanodine Add Ryanodine to 'cis' (cytosolic) side record_base->add_ryanodine record_sub Record Subconductance State add_ryanodine->record_sub analyze Data Analysis: Po, Conductance, Dwell Times record_sub->analyze end End analyze->end

Caption: A typical workflow for inducing and analyzing the ryanodine-induced subconductance state using single-channel recording techniques.

Experimental Protocols

This section provides a generalized protocol for inducing and measuring the ryanodine-induced subconductance state of RyR channels using the planar lipid bilayer technique, which is a commonly cited method.

Materials and Reagents
  • Phospholipids: Phosphatidylethanolamine (PE) and phosphatidylserine (B164497) (PS) in an 80:20 ratio, dissolved in decane (B31447).

  • HEPES Buffer: For preparing experimental solutions.

  • Salts: KCl, CaCl₂, Tris, etc., for creating ion gradients.

  • Chelators: EGTA for buffering Ca²⁺ concentrations.

  • RyR Source: Sarcoplasmic reticulum (SR) vesicles from skeletal or cardiac muscle, or a stable cell line expressing the desired RyR isoform.

  • Ryanodine Stock Solution: Prepare a high-concentration stock in a suitable solvent (e.g., ethanol (B145695) or DMSO) and dilute to the final working concentration in the experimental buffer just before use.

  • Activating Ligands: ATP, Caffeine, and precise concentrations of free Ca²⁺.

Planar Lipid Bilayer Setup
  • Bilayer Formation: A lipid bilayer is formed by painting a solution of PE:PS (80:20) in decane across a small aperture separating two chambers, the cis (cytosolic) and trans (luminal) chambers.

  • Solution Composition:

    • Cis (Cytosolic) Chamber: Typically contains a solution mimicking the cytosol, for example, 210 mM KCl, ~1 µM free Ca²⁺, and buffered with HEPES to pH 7.4.[3] Activating ligands like ATP can also be added to this chamber.

    • Trans (Luminal) Chamber: Contains a solution mimicking the SR/ER lumen, for example, 210 mM KCl, and buffered with HEPES to pH 7.4.[3] Some protocols may use a high Ca²⁺ concentration in the trans chamber to act as the charge carrier.

  • Holding Potential: A holding potential, typically between -40 mV and +40 mV, is applied across the bilayer.

Experimental Procedure
  • Vesicle Fusion: SR vesicles containing RyRs are added to the cis chamber. The fusion of a vesicle with the bilayer results in the incorporation of RyR channels.

  • Baseline Recording: Once a single channel is incorporated, its activity is recorded under activating conditions (e.g., in the presence of ~1 µM Ca²⁺ and/or ATP). The full conductance of the channel is measured.

  • Induction of Subconductance State: Ryanodine is added to the cis chamber to achieve the desired final concentration (e.g., 1-15 µM). The binding of ryanodine is often observed as a sudden and stable shift to a lower conductance level.

  • Recording of Subconductance: The channel activity in the subconductance state is recorded. This state is typically characterized by a high open probability (Pₒ), often approaching unity.

  • Data Acquisition and Analysis:

    • Single-channel currents are amplified, filtered, and digitized.

    • Data analysis software is used to determine the single-channel current amplitude, open probability, and dwell times in both the full and subconductance states.

    • The conductance is calculated from the current amplitude and the holding potential (G = I/V).

On-Nucleus Patch Clamp Variation

An alternative to the planar lipid bilayer is the on-nucleus patch clamp technique, particularly for studying expressed RyR isoforms[4].

  • Cell Preparation: A stable cell line expressing the RyR of interest is used. Nuclei are isolated from these cells.

  • Patch Pipette Solution: The patch pipette, which will be in contact with the "luminal" side of the nuclear envelope, contains a suitable buffer, for example, symmetrical 250 mM KCl.

  • Bath Solution: The bath solution, representing the "cytosolic" side, contains the activating ligands and, subsequently, ryanodine.

  • Recording: A giga-seal is formed between the patch pipette and the nuclear envelope. Channel activity is recorded before and after the addition of ryanodine to the bath solution. For example, with 100 µM Ca²⁺ in the patch pipette, the addition of 10 µM ryanodine to the bath induces a subconductance state[4].

Concluding Remarks

The use of ryanodine to induce a subconductance state in RyR channels is a robust and reproducible method for investigating the biophysical properties of these crucial ion channels. The specific concentration of ryanodine required can vary depending on the RyR isoform and the experimental conditions. The protocols outlined above provide a solid foundation for researchers to design and execute experiments aimed at understanding the intricate mechanisms of ryanodine receptor function and modulation. Careful control of experimental variables, particularly Ca²⁺ concentration and the open state of the channel, is critical for successful and reliable induction of the ryanodine-modified subconductance state.

References

Application Notes and Protocols for the Experimental Use of Ryanodine in Isolated Cardiomyocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ryanodine (B192298) is a plant alkaloid that serves as a powerful pharmacological tool for investigating the function of ryanodine receptors (RyRs), the primary channels responsible for calcium release from the sarcoplasmic reticulum (SR) in cardiomyocytes. The cardiac isoform, RyR2, is central to the process of excitation-contraction (EC) coupling, where a small influx of calcium through L-type calcium channels triggers a much larger release of calcium from the SR, a phenomenon known as calcium-induced calcium release (CICR).[1] Dysregulation of RyR2 is implicated in various cardiac pathologies, including heart failure and arrhythmias.

Ryanodine exhibits a complex, concentration-dependent effect on RyR2. At nanomolar concentrations, it locks the channel into a stable, open sub-conductance state, leading to a "leaky" SR and depletion of calcium stores.[2] At micromolar concentrations, ryanodine can cause a more complete inhibition of the channel. This bimodal action makes ryanodine an invaluable agent for studying the consequences of both SR calcium leak and impaired RyR2 function in isolated cardiomyocytes.

These application notes provide detailed protocols for the use of ryanodine in isolated adult ventricular cardiomyocytes to study its effects on intracellular calcium dynamics.

Data Presentation: Quantitative Effects of Ryanodine on Cardiomyocyte Calcium Homeostasis

The following table summarizes the dose-dependent effects of ryanodine on key calcium signaling parameters in isolated cardiomyocytes, as reported in the literature. It is important to note that experimental conditions such as species, temperature, and specific techniques can influence the observed outcomes.

Ryanodine ConcentrationParameter MeasuredObserved EffectReference
10 nM - 1 µMCa2+ Transient AmplitudeDecreased[3]
1 µMDiastolic [Ca2+]iIncreased[3]
1 µMCa2+ Transient Decay RateSlower, biphasic decay after prolonged exposure (9 min)[3]
10 µMSpontaneous Beating RateSignificantly decreased[4]
10 µMSR Ca2+ ContentDepleted[4]
10 µMCa2+ Transient (paced cells)Reduced upstroke velocity, prolonged time-to-peak and relaxation
50 nMCa2+ SparksTriggers repeated activations at individual spark sites
1-10 µMSingle RyR2 ChannelLocks the channel into a long-lived subconductance state
>100 µMSingle RyR2 ChannelInhibits channel activity

Signaling Pathway and Experimental Workflow

Calcium-Induced Calcium Release (CICR) and Ryanodine's Point of Action

CICR_Pathway cluster_membrane Sarcolemma cluster_sr Sarcoplasmic Reticulum (SR) L-type Ca2+ Channel L-type Ca2+ Channel Ca2_influx L-type Ca2+ Channel->Ca2_influx Ca2+ Influx RyR2 RyR2 Ca2_release RyR2->Ca2_release Opens SR_Lumen SR Lumen (High [Ca2+]) SR_Lumen->Ca2_release Ca2+ Stored Action_Potential Action Potential (Depolarization) Action_Potential->L-type Ca2+ Channel Opens Ca2_influx->RyR2 Triggers (CICR) Cytosol_Ca Increased Cytosolic [Ca2+] Ca2_release->Cytosol_Ca Ca2+ Release Contraction Myofilament Contraction Cytosol_Ca->Contraction Activates Ryanodine Ryanodine Ryanodine->RyR2 Modulates (Locks Open/Inhibits)

Caption: Signaling pathway of CICR and the modulatory action of ryanodine on the RyR2 channel.

Experimental Workflow for Studying Ryanodine's Effects

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Isolate Adult Ventricular Cardiomyocytes B Load with Ca2+ Indicator (e.g., Fluo-4 AM) A->B D Acquire Baseline Ca2+ Transients/Sparks B->D C Prepare Ryanodine Stock Solution E Apply Ryanodine (Desired Concentration) C->E D->E Treatment F Incubate and Record Post-Ryanodine Activity E->F G Assess SR Ca2+ Load (Caffeine Application) F->G H Analyze Ca2+ Transient (Amplitude, Decay, etc.) F->H I Analyze Ca2+ Sparks (Frequency, Amplitude, etc.) F->I J Quantify SR Ca2+ Content G->J

Caption: General experimental workflow for investigating the effects of ryanodine on isolated cardiomyocytes.

Experimental Protocols

Protocol 1: Isolation of Adult Ventricular Cardiomyocytes

This protocol describes a standard enzymatic digestion method for isolating cardiomyocytes from an adult rat or mouse heart using a Langendorff perfusion system.

Materials:

  • Langendorff apparatus

  • Perfusion buffer (e.g., Calcium-free Tyrode's solution)

  • Digestion buffer (Perfusion buffer with collagenase type II and other enzymes)

  • Stop buffer (Perfusion buffer with bovine serum albumin)

  • Calcium solutions for gradual reintroduction

  • Surgical tools

Procedure:

  • Anesthetize the animal according to approved institutional protocols.

  • Rapidly excise the heart and place it in ice-cold perfusion buffer.

  • Cannulate the aorta on the Langendorff apparatus and begin retrograde perfusion with oxygenated, 37°C perfusion buffer to clear the coronary arteries of blood.

  • Switch the perfusion to the digestion buffer containing collagenase. Continue perfusion until the heart becomes pale and flaccid.

  • Remove the heart from the cannula, excise the atria, and gently mince the ventricular tissue in the stop buffer.

  • Disperse the cells by gentle trituration with a pipette.

  • Filter the cell suspension to remove large tissue debris.

  • Allow the myocytes to settle by gravity and then begin a gradual reintroduction of calcium by resuspending the cell pellet in solutions with increasing calcium concentrations.

  • The resulting population of rod-shaped, calcium-tolerant cardiomyocytes is now ready for experimental use.

Protocol 2: Calcium Imaging in Isolated Cardiomyocytes

This protocol outlines the loading of isolated cardiomyocytes with a fluorescent calcium indicator and subsequent imaging.

Materials:

  • Isolated cardiomyocytes

  • Fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • DMSO

  • Imaging buffer (e.g., Tyrode's solution with 1.8 mM CaCl2)

  • Confocal microscope with line-scanning capabilities

Procedure:

  • Allow isolated cardiomyocytes to adhere to laminin-coated coverslips for at least one hour.

  • Prepare a loading solution of the calcium indicator (e.g., 5 µM Fluo-4 AM) in imaging buffer. The addition of a small amount of Pluronic F-127 can aid in dye solubilization.

  • Incubate the cells with the loading solution at room temperature for 15-20 minutes.

  • Wash the cells with fresh imaging buffer to remove excess dye and allow for de-esterification for at least 30 minutes.

  • Mount the coverslip onto the stage of the confocal microscope.

  • To measure calcium transients, electrically pace the cardiomyocytes at a steady frequency (e.g., 1 Hz) and record the fluorescence changes using line-scan mode.

  • To measure calcium sparks, cease electrical pacing and record spontaneous calcium release events in resting cells.

Protocol 3: Application of Ryanodine and Measurement of Effects

This protocol details the preparation and application of ryanodine to study its effects on calcium transients and sparks.

Materials:

  • Ryanodine powder

  • DMSO or ethanol (B145695) for stock solution

  • Cardiomyocytes loaded with a calcium indicator

  • Confocal imaging setup

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of ryanodine (e.g., 10 mM) in high-quality DMSO or ethanol. Aliquot and store at -20°C. Ryanodine solutions can be unstable, so it is advisable to prepare fresh dilutions for each experiment.[5]

  • Baseline Recording: Before applying ryanodine, record baseline calcium transients and/or sparks as described in Protocol 2. This is crucial for paired analysis.

  • Ryanodine Application: Dilute the ryanodine stock solution to the desired final concentration in the imaging buffer. Apply the ryanodine-containing solution to the cardiomyocytes by perfusing the experimental chamber.

  • Incubation and Recording: The effects of ryanodine can be time-dependent.

    • For studying the initial "leaky" channel effect (nanomolar range), allow for an equilibration period of several minutes while continuously recording.

    • For studying the inhibitory effect (micromolar range), a longer incubation may be necessary.

  • Data Analysis:

    • Calcium Transients: Measure the amplitude (F/F0), time to peak, and the decay kinetics (e.g., time constant, Tau) of the calcium transients before and after ryanodine application. A significant decrease in amplitude and a slowing of the decay are expected.[3]

    • Calcium Sparks: Quantify the frequency, amplitude, spatial width (FWHM), and duration (FDHM) of calcium sparks. Ryanodine at low concentrations may initially increase spark frequency before depleting SR stores.

Protocol 4: Assessment of Sarcoplasmic Reticulum (SR) Calcium Load

This protocol uses the rapid application of caffeine (B1668208) to release all available calcium from the SR, providing an index of the SR calcium content. This is particularly useful for confirming that ryanodine has depleted the SR calcium stores.

Materials:

  • Caffeine

  • Imaging buffer

  • Ryanodine-treated cardiomyocytes loaded with a calcium indicator

  • Confocal imaging setup

Procedure:

  • Following the recordings in the presence of ryanodine (Protocol 3), stop any electrical pacing.

  • Rapidly apply a high concentration of caffeine (e.g., 10-20 mM) to the cardiomyocytes by fast perfusion.

  • Record the resulting large, transient increase in cytosolic calcium.

  • The amplitude of the caffeine-induced calcium transient is proportional to the total SR calcium content.

  • Compare the amplitude of the caffeine-induced transient in ryanodine-treated cells to that in control (untreated) cells. A significantly smaller transient in the ryanodine group indicates SR calcium depletion.[6][7]

Concluding Remarks

The protocols and data presented here provide a comprehensive guide for the use of ryanodine in studying calcium signaling in isolated cardiomyocytes. By carefully selecting the concentration and duration of exposure, researchers can dissect the intricate roles of RyR2 in both normal cardiac function and in pathological states characterized by altered calcium handling. The quantitative data and visual workflows are intended to facilitate experimental design and interpretation, ultimately advancing our understanding of cardiac physiology and the development of novel therapeutic strategies.

References

The Chemical Synthesis of Ryanodol and Ryanodine: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ryanodine (B192298) and its hydrolysis product, ryanodol, are complex diterpenoids that have garnered significant attention in the scientific community due to their potent modulation of intracellular calcium release channels known as ryanodine receptors (RyRs).[1][2][3][4] These receptors are crucial for a variety of physiological processes, including muscle contraction, synaptic transmission, and cellular signaling. The intricate molecular architecture of these natural products, characterized by a dense array of stereocenters and oxygenation, has presented a formidable challenge to synthetic chemists for decades. This document provides a comprehensive overview of the landmark total syntheses of this compound and ryanodine, with a focus on detailed experimental protocols and comparative data to aid researchers in this field.

The first total synthesis of (+)-ryanodol was accomplished by Deslongchamps in 1979, a monumental achievement that required 41 steps in its longest linear sequence.[5][6] More recently, synthetic strategies have focused on improving efficiency. Notably, the Inoue group reported a total synthesis of (±)-ryanodol in 22 steps and later the first total synthesis of (+)-ryanodine.[1][7] A significant breakthrough in efficiency was achieved by the Reisman group in 2016 with a 15-step synthesis of (+)-ryanodol.[3][4][8][9] This was followed by their report in 2017 on the first total synthesis of (+)-ryanodine in 18 steps.[10][11]

Comparative Overview of Key Synthetic Strategies

The total synthesis of these complex molecules has been approached through various innovative strategies. The following table summarizes the key features of the most prominent total syntheses of (+)-ryanodol.

Lead Scientist/Group Year Published Starting Material Key Reactions Longest Linear Sequence (Steps) Overall Yield
Pierre Deslongchamps1979-Diels-Alder cycloaddition, intramolecular aldol (B89426) reactions37-410.23%
Masayuki Inoue2014C2-symmetric tricycleIntramolecular radical coupling, olefin metathesis350.008%
Sarah E. Reisman2016(S)-pulegonePauson-Khand reaction, SeO2-mediated oxidation, reductive cyclization150.42%

Detailed Experimental Protocols: The Reisman Synthesis of (+)-Ryanodol

The 15-step synthesis of (+)-ryanodol by the Reisman group represents a landmark in efficiency and is detailed below.[3][4][8][9]

Synthesis of Key Tetracyclic Intermediate

The initial phase of the synthesis focuses on the construction of a key tetracyclic intermediate from (S)-pulegone.

Step 1-8: Synthesis of Cyclopentenone Intermediate

The synthesis commences with the commercially available terpene (S)-pulegone and proceeds through an eight-step sequence to furnish a key cyclopentenone intermediate on a multigram scale.[9] A critical step involves a diastereoselective Pauson-Khand reaction to construct the core carbocyclic framework.[8][12]

Protocol for Pauson-Khand Cyclization:

  • Reactants: Enyne precursor, [RhCl(CO)2]2 (catalyst), CO (1 atm).

  • Solvent: m-xylene (B151644).

  • Temperature: 110 °C.

  • Procedure: A solution of the enyne precursor in m-xylene is charged into a pressure vessel. The catalyst is added, and the vessel is purged with carbon monoxide. The reaction mixture is heated at 110 °C under an atmosphere of carbon monoxide until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the tetracyclic enone. This reaction has been shown to proceed with high diastereoselectivity.[12]

Late-Stage Oxidation and Final Steps

The latter stages of the synthesis involve strategic oxidation and cyclization to install the remaining functionalities of this compound.

Step 9: Selenium Dioxide-Mediated Oxidation

A pivotal step in the Reisman synthesis is the simultaneous installation of three oxygen functionalities in a single step using selenium dioxide (SeO2).[4][8]

Protocol for SeO2 Oxidation:

  • Reactants: Tetracyclic enone, SeO2, 4 Å molecular sieves.

  • Solvent: 1,4-dioxane (B91453).

  • Temperature: 110 °C.

  • Procedure: To a solution of the tetracyclic enone in anhydrous 1,4-dioxane containing activated 4 Å molecular sieves is added SeO2. The mixture is heated to 110 °C. The reaction must be conducted under strictly anhydrous conditions to achieve the desired simultaneous oxidation of three C-H bonds.[8] Upon completion, the reaction is cooled, filtered, and the solvent is evaporated. The crude product is then purified.

Step 14-15: Conversion of (+)-Anhydrothis compound to (+)-Ryanodol

The synthesis culminates in the conversion of (+)-anhydrothis compound to (+)-ryanodol.[8][9]

Protocol for Epoxidation and Reductive Cyclization:

The Final Step: Synthesis of (+)-Ryanodine

The conversion of (+)-ryanodol to (+)-ryanodine requires the selective esterification of the highly sterically hindered C3 hydroxyl group with pyrrole-2-carboxylic acid.[1] This transformation proved to be a significant challenge.

Inoue's Two-Step Protocol for Esterification

Direct esterification of the C3-alcohol was found to be unsuccessful.[1] The Inoue group developed a novel two-step protocol to overcome this hurdle.[1]

  • Glycine (B1666218) Ester Formation: The C3-hydroxyl group is first converted to a less sterically demanding glycine ester.

  • Pyrrole (B145914) Ring Formation: The glycine ester is then transformed into the pyrrole ring through a condensation reaction with 1,3-bis(dimethylamino)allylium tetrafluoroborate.[1]

Reisman's Late-Stage Acylation Strategy

The Reisman group developed a strategy that introduces the C3 pyrrole-2-carboxylate ester at a late stage of the synthesis, prior to the final reductive cyclization, thereby circumventing the challenging direct esterification of this compound.[10][11]

Protocol for Late-Stage Acylation:

  • Reactants: A protected this compound precursor, 1-(1H-pyrrole-2-carbonyl)-1H-imidazole, NaH.

  • Solvent: Anhydrous THF.

  • Procedure: The protected this compound precursor is dissolved in anhydrous THF and treated with NaH at 0 °C. The acylating agent is then added, and the reaction is stirred until completion. This approach allows for the direct incorporation of the critical ester functionality before the final ring closure.

Visualizing the Synthetic Pathways

To better understand the logical flow of these complex syntheses, the following diagrams illustrate the key strategic steps.

Reisman_Ryanodol_Synthesis cluster_start Starting Material cluster_core Core Construction cluster_functionalization Functionalization cluster_final Final Product Pulegone (S)-Pulegone Enyne Enyne Intermediate Pulegone->Enyne 7 steps Tetracycle Tetracyclic Enone Enyne->Tetracycle Pauson-Khand Reaction Oxidation Tri-oxygenated Intermediate Tetracycle->Oxidation SeO2 Oxidation Anhydrothis compound (+)-Anhydrothis compound Oxidation->Anhydrothis compound 4 steps This compound (+)-Ryanodol Anhydrothis compound->this compound Epoxidation & Reductive Cyclization

Caption: Key stages in the 15-step total synthesis of (+)-ryanodol by the Reisman group.

Ryanodine_Formation cluster_precursor Precursor cluster_inoue Inoue Strategy cluster_reisman Reisman Strategy This compound (+)-Ryanodol GlycineEster C3-Glycine Ester This compound->GlycineEster Esterification Ryanodine_Inoue (+)-Ryanodine GlycineEster->Ryanodine_Inoue Condensation ProtectedPrecursor Protected Anhydroryanodine Precursor AcylatedPrecursor C3-Acylated Intermediate ProtectedPrecursor->AcylatedPrecursor Late-Stage Acylation Ryanodine_Reisman (+)-Ryanodine AcylatedPrecursor->Ryanodine_Reisman Reductive Cyclization

Caption: Comparative strategies for the final esterification to form (+)-ryanodine.

Conclusion

The total syntheses of this compound and ryanodine stand as landmark achievements in organic chemistry, showcasing the power of strategic planning and the development of novel synthetic methodologies. The evolution from the initial lengthy synthesis by Deslongchamps to the highly efficient 15-step route by Reisman highlights the progress in the field. These synthetic routes not only provide access to these valuable biological probes but also open avenues for the creation of novel analogs with potentially enhanced or altered pharmacological properties, which will be invaluable for future studies of ryanodine receptors and their role in health and disease.

References

Application Notes and Protocols for the Chemical Conversion of Ryanodol to Ryanodine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ryanodine (B192298), a complex diterpenoid natural product, is a potent modulator of intracellular calcium release channels known as ryanodine receptors (RyRs). Its intricate structure, featuring a pyrrole-2-carboxylate ester at the sterically hindered C3 position of the polyhydroxylated core, ryanodol, has made its chemical synthesis a formidable challenge. While this compound can be readily obtained by the basic hydrolysis of ryanodine, the reverse reaction—the direct esterification of this compound to ryanodine—has proven to be exceptionally difficult due to the severe steric hindrance around the C3 hydroxyl group.[1][2]

This document provides detailed application notes and protocols for the first successful chemical conversion of this compound to ryanodine, as accomplished by Masuda, Nagatomo, and Inoue in 2016.[1] Their innovative 10-step strategy circumvents the challenge of direct esterification by employing a judicious protecting group strategy and a novel on-site construction of the pyrrole-2-carboxylate ester from a less sterically demanding glycine (B1666218) ester precursor. This methodology is a landmark in synthetic chemistry and provides a crucial pathway for the synthesis of ryanodine and its analogs for further pharmacological investigation.

Overall Synthetic Strategy

The conversion of this compound to ryanodine is a multi-step process that can be broadly categorized into three key stages:

  • Selective Protection of Hydroxyl Groups: To isolate the sterically hindered C3 hydroxyl group, a series of protection steps are employed to mask the other six hydroxyl groups of this compound. This involves the use of phenylboronic acid (PhB(OH)2), benzyl (B1604629) chloride (BnCl), and acetic anhydride (B1165640) (Ac2O) to selectively protect the various hydroxyl moieties.

  • On-Site Formation of the Pyrrole-2-Carboxylate Ester: With the C3 hydroxyl group exposed, a two-step process is used to introduce the pyrrole (B145914) ring. First, a glycine ester is attached to the C3 position. This less bulky intermediate then undergoes a condensation reaction with 1,3-bis(dimethylamino)allylium tetrafluoroborate (B81430) to construct the pyrrole ring directly on the this compound backbone.

  • Chemoselective Deprotection: The final stage involves the sequential and selective removal of the protecting groups to unveil the six hydroxyl groups, yielding the final product, ryanodine.

Quantitative Data Summary

The following table summarizes the key quantitative data for the 10-step chemical conversion of this compound to ryanodine.

StepReactionProductStarting Material (mg)Product (mg)Yield (%)
1Phenylboronate ProtectionDiboronate10.09.191
2BenzylationBenzyl Ether9.18.885
3AcetylationAcetate (B1210297)8.88.891
4Phenylboronate ProtectionBis-boronate Ester8.89.195
5Yamaguchi EsterificationN,N-Boc2-glycine Ester9.111.289
6Boc DeprotectionGlycine Ester11.29.595
7Pyrrole FormationPyrrole-2-carboxylate Ester9.58.888
8Phenylboronate DeprotectionDiol8.87.393
9Acetate SaponificationHexaol7.36.898
10Benzyl Ether HydrogenolysisRyanodine6.86.295

Experimental Protocols

The following are detailed experimental protocols for each step in the chemical conversion of this compound to ryanodine.

Materials and General Methods: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) unless otherwise specified. Anhydrous solvents should be used where indicated. Commercially available reagents should be used without further purification unless noted.

Step 1: Phenylboronate Protection of this compound

  • Reaction: To a solution of this compound (10.0 mg, 21.6 µmol) in pyridine (B92270) (1.0 mL) is added phenylboronic acid (10.5 mg, 86.4 µmol). The mixture is stirred at room temperature for 40 hours.

  • Work-up and Purification: The solvent is removed under reduced pressure. The residue is purified by preparative thin-layer chromatography (PTLC) on silica (B1680970) gel (developing solvent: CHCl3/MeOH = 10:1) to afford the diboronate product.

  • Product: Diboronate (9.1 mg, 19.6 µmol)

  • Yield: 91%

Step 2: Regioselective Benzylation

  • Reaction: To a solution of the diboronate from Step 1 (9.1 mg, 19.6 µmol) in DMF (0.5 mL) at -15 °C is added NaH (60% in oil, 1.6 mg, 39.2 µmol). After stirring for 30 minutes, benzyl chloride (4.5 µL, 39.2 µmol) is added. The reaction mixture is stirred at -15 °C for 3 hours.

  • Work-up and Purification: The reaction is quenched by the addition of saturated aqueous NH4Cl. The mixture is extracted with EtOAc. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The residue is purified by PTLC (hexane/EtOAc = 1:1) to give the benzyl ether.

  • Product: Benzyl Ether (8.8 mg, 16.7 µmol)

  • Yield: 85%

Step 3: Acetylation of the C10-Hydroxyl Group

  • Reaction: To a solution of the benzyl ether from Step 2 (8.8 mg, 16.7 µmol) in pyridine (0.5 mL) is added acetic anhydride (3.1 µL, 33.4 µmol) and a catalytic amount of DMAP. The mixture is stirred at room temperature for 12 hours.

  • Work-up and Purification: The reaction is quenched with saturated aqueous NaHCO3 and extracted with EtOAc. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The residue is purified by PTLC (hexane/EtOAc = 1:1) to afford the acetate.

  • Product: Acetate (8.8 mg, 15.2 µmol)

  • Yield: 91%

Step 4: Phenylboronate Protection

  • Reaction: To a solution of the acetate from Step 3 (8.8 mg, 15.2 µmol) in pyridine (0.5 mL) is added phenylboronic acid (3.7 mg, 30.4 µmol). The mixture is stirred at room temperature for 12 hours.

  • Work-up and Purification: The solvent is removed under reduced pressure. The residue is purified by PTLC (hexane/EtOAc = 2:1) to give the bis-boronate ester.

  • Product: Bis-boronate Ester (9.1 mg, 14.4 µmol)

  • Yield: 95%

Step 5: Yamaguchi Esterification with N,N-Boc2-glycine

  • Reaction: To a solution of N,N-Boc2-glycine (11.0 mg, 42.9 µmol) in THF (0.5 mL) is added 2,4,6-trichlorobenzoyl chloride (6.7 µL, 42.9 µmol) and triethylamine (B128534) (12.0 µL, 85.8 µmol). After stirring for 1 hour, a solution of the bis-boronate ester from Step 4 (9.1 mg, 14.4 µmol) and DMAP (5.3 mg, 43.2 µmol) in THF (0.5 mL) is added. The mixture is stirred at room temperature for 24 hours.

  • Work-up and Purification: The reaction is quenched with saturated aqueous NaHCO3 and extracted with EtOAc. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The residue is purified by PTLC (hexane/EtOAc = 3:1) to yield the N,N-Boc2-glycine ester.

  • Product: N,N-Boc2-glycine Ester (11.2 mg, 12.8 µmol)

  • Yield: 89%

Step 6: Boc Deprotection

  • Reaction: The N,N-Boc2-glycine ester from Step 5 (11.2 mg, 12.8 µmol) is dissolved in CH2Cl2 (0.5 mL) and trifluoroacetic acid (0.2 mL) is added at 0 °C. The mixture is stirred at 0 °C for 1 hour.

  • Work-up and Purification: The solvent is removed under reduced pressure. The residue is purified by PTLC (CHCl3/MeOH = 10:1) to give the glycine ester.

  • Product: Glycine Ester (9.5 mg, 12.2 µmol)

  • Yield: 95%

Step 7: Pyrrole Formation

  • Reaction: To a solution of the glycine ester from Step 6 (9.5 mg, 12.2 µmol) in acetonitrile (B52724) (0.5 mL) is added 1,3-bis(dimethylamino)allylium tetrafluoroborate (4.8 mg, 24.4 µmol) and DBU (3.6 µL, 24.4 µmol). The mixture is stirred at room temperature for 12 hours.

  • Work-up and Purification: The solvent is removed under reduced pressure. The residue is purified by PTLC (hexane/EtOAc = 1:1) to afford the pyrrole-2-carboxylate ester.

  • Product: Pyrrole-2-carboxylate Ester (8.8 mg, 10.7 µmol)

  • Yield: 88%

Step 8: Phenylboronate Deprotection

  • Reaction: To a solution of the pyrrole-2-carboxylate ester from Step 7 (8.8 mg, 10.7 µmol) in MeOH (0.5 mL) is added aqueous KHF2 (1.0 M, 0.1 mL). The mixture is stirred at room temperature for 1 hour.

  • Work-up and Purification: The reaction is quenched with saturated aqueous NaHCO3 and extracted with EtOAc. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The residue is purified by PTLC (CHCl3/MeOH = 10:1) to give the diol.

  • Product: Diol (7.3 mg, 10.0 µmol)

  • Yield: 93%

Step 9: Acetate Saponification

  • Reaction: To a solution of the diol from Step 8 (7.3 mg, 10.0 µmol) in MeOH (0.5 mL) is added K2CO3 (2.8 mg, 20.0 µmol). The mixture is stirred at room temperature for 3 hours.

  • Work-up and Purification: The reaction is neutralized with 1 M HCl and the solvent is removed under reduced pressure. The residue is purified by PTLC (CHCl3/MeOH = 9:1) to afford the hexaol.

  • Product: Hexaol (6.8 mg, 9.8 µmol)

  • Yield: 98%

Step 10: Benzyl Ether Hydrogenolysis to Yield Ryanodine

  • Reaction: To a solution of the hexaol from Step 9 (6.8 mg, 9.8 µmol) in MeOH (0.5 mL) is added Pd/C (10 wt%, catalytic amount). The flask is evacuated and backfilled with H2 gas (1 atm). The mixture is stirred at room temperature for 12 hours.

  • Work-up and Purification: The mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by PTLC (CHCl3/MeOH = 8:2) to give ryanodine.

  • Product: Ryanodine (6.2 mg, 9.3 µmol)

  • Yield: 95%

Visualizations

Experimental Workflow

G This compound This compound step1 Step 1: Phenylboronate Protection This compound->step1 diboronate Diboronate step1->diboronate step2 Step 2: Benzylation diboronate->step2 benzyl_ether Benzyl Ether step2->benzyl_ether step3 Step 3: Acetylation benzyl_ether->step3 acetate Acetate step3->acetate step4 Step 4: Phenylboronate Protection acetate->step4 bis_boronate Bis-boronate Ester step4->bis_boronate step5 Step 5: Yamaguchi Esterification bis_boronate->step5 glycine_ester_boc N,N-Boc2-glycine Ester step5->glycine_ester_boc step6 Step 6: Boc Deprotection glycine_ester_boc->step6 glycine_ester Glycine Ester step6->glycine_ester step7 Step 7: Pyrrole Formation glycine_ester->step7 pyrrole_ester Pyrrole-2-carboxylate Ester step7->pyrrole_ester step8 Step 8: Phenylboronate Deprotection pyrrole_ester->step8 diol Diol step8->diol step9 Step 9: Acetate Saponification diol->step9 hexaol Hexaol step9->hexaol step10 Step 10: Benzyl Ether Hydrogenolysis hexaol->step10 ryanodine Ryanodine step10->ryanodine

Caption: A 10-step workflow for the chemical conversion of this compound to ryanodine.

References

Application Notes and Protocols: Utilizing Ryanodine to Investigate Synaptic Plasticity and Memory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing ryanodine (B192298), a plant alkaloid that modulates intracellular calcium release, as a tool to dissect the molecular mechanisms underlying synaptic plasticity and memory formation. Ryanodine's concentration-dependent effects on ryanodine receptors (RyRs) make it a versatile pharmacological agent for both activating and inhibiting these critical calcium channels.

Ryanodine receptors, primarily isoforms RyR2 and RyR3 in the hippocampus and cortex, are intracellular calcium release channels located on the endoplasmic reticulum.[1][2] They play a crucial role in amplifying calcium signals initiated by synaptic activity through a process known as calcium-induced calcium release (CICR).[3][4] This amplification is vital for the induction and maintenance of long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of learning and memory.[5][6]

Key Applications:
  • Dissecting the role of intracellular calcium stores in LTP and LTD: By using ryanodine at different concentrations, researchers can either enhance or block the contribution of RyR-mediated calcium release to synaptic plasticity.

  • Investigating the presynaptic versus postsynaptic mechanisms of plasticity: Targeted application of ryanodine can help elucidate the specific roles of RyRs in the presynaptic terminal versus the postsynaptic compartment.[7]

  • Probing the signaling pathways involved in memory formation: Ryanodine can be used in conjunction with behavioral assays to determine the importance of RyR-mediated calcium signaling in learning and memory consolidation.[8][9]

  • Studying the interplay between neurotrophins and synaptic plasticity: Ryanodine is a valuable tool for investigating how signaling molecules like brain-derived neurotrophic factor (BDNF) modulate synaptic function through RyR-dependent mechanisms.[8][9]

Data Presentation: Quantitative Effects of Ryanodine

The following tables summarize the concentration-dependent effects of ryanodine on synaptic plasticity and memory as reported in various studies.

Table 1: Effects of Ryanodine on Long-Term Potentiation (LTP)
ConcentrationEffectExperimental ModelKey Findings
Low (activating)Converts short-term potentiation to LTP.[6]Hippocampal SlicesLow concentrations of ryanodine that activate RyR channels can facilitate the induction of LTP.[6]
10 µMInhibits LTP induced by spaced theta-burst stimulation (sTBS).[10]Mouse Hippocampal SlicesRyanodine selectively inhibits certain forms of LTP, suggesting a role for Ca2+ stores in specific induction protocols.[10]
20 µMAbolishes LTP induction.[6][11]Rat Hippocampal Slices (CA3-CA1)Inhibitory concentrations of ryanodine completely block LTP, highlighting the essential role of RyR-mediated calcium release.[6][11]
Table 2: Effects of Ryanodine on Long-Term Depression (LTD)
ConcentrationEffectExperimental ModelKey Findings
1 µMFacilitates LTD induction.[5][12]Rat Hippocampal Slices (Schaffer collateral-CA1)Activation of RyRs with low-dose ryanodine enhances the induction of LTD.[5][12]
20 µMPrevents LTD induction.[5][12]Rat Hippocampal Slices (Schaffer collateral-CA1)Inhibition of RyRs with high-dose ryanodine blocks LTD, indicating a critical role for RyR-mediated calcium release.[5][12]
300 µM (presynaptic)Blocks LTD induction.[7]Hippocampal CA3-CA3 SynapsesPresynaptic RyR-sensitive Ca2+ stores are necessary for the induction of NMDAR-dependent LTD.[7]
300 µM (postsynaptic)No effect on LTD induction.[7]Hippocampal CA3-CA3 SynapsesPostsynaptic application of ryanodine at this concentration did not alter LTD induction.[7]
Table 3: Effects of Ryanodine on Memory Formation
Administration Route & DoseEffectBehavioral AssayKey Findings
Intracerebroventricular (i.c.v.) 0.0001–1 nmol/mouseInduces amnesia.[1][13]Mouse Passive Avoidance TestAntagonizing RyRs impairs memory consolidation.[1][13]
Bilateral Intrahippocampal Injection (10 nmol)Improves spatial memory learning and consolidation.[8][14]Morris Water Maze (Rats)Stimulatory concentrations of ryanodine in the hippocampus enhance spatial memory.[8][14]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows involving the use of ryanodine.

Ryanodine_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Spine AP Action Potential VGCC_pre Voltage-Gated Ca2+ Channels AP->VGCC_pre Ca_influx_pre Ca2+ Influx VGCC_pre->Ca_influx_pre RyR_pre Ryanodine Receptor Ca_influx_pre->RyR_pre Activates CICR_pre Ca2+-Induced Ca2+ Release RyR_pre->CICR_pre ER_pre Endoplasmic Reticulum Vesicle_release Neurotransmitter Release CICR_pre->Vesicle_release NMDAR NMDA Receptor Vesicle_release->NMDAR Glutamate Ca_influx_post Ca2+ Influx NMDAR->Ca_influx_post RyR_post Ryanodine Receptor Ca_influx_post->RyR_post Activates CICR_post Ca2+-Induced Ca2+ Release RyR_post->CICR_post ER_post Endoplasmic Reticulum Plasticity Synaptic Plasticity (LTP/LTD) CICR_post->Plasticity Ryanodine Ryanodine Ryanodine->RyR_pre Modulates Ryanodine->RyR_post Modulates

Ryanodine modulates presynaptic and postsynaptic Ca2+ signaling.

LTP_LTD_Workflow cluster_setup Experimental Setup cluster_protocol Induction Protocol cluster_analysis Data Analysis Slice Prepare Hippocampal Slices Incubation Pre-incubate with Ryanodine (Activating or Inhibitory Conc.) Slice->Incubation Recording Place stimulating and recording electrodes in CA1/CA3 region Incubation->Recording Baseline Record baseline fEPSPs Recording->Baseline Stimulation Apply High-Frequency (LTP) or Low-Frequency (LTD) Stimulation Baseline->Stimulation Post_stim Record fEPSPs for 60-120 min Stimulation->Post_stim Analysis Measure fEPSP slope/amplitude Post_stim->Analysis Comparison Compare potentiation/depression to control slices Analysis->Comparison

Workflow for studying LTP/LTD with ryanodine.

Memory_Workflow cluster_prep Animal Preparation cluster_exp Experiment cluster_data Data Collection & Analysis Animal Rodent Model (Rat or Mouse) Surgery Stereotaxic surgery for intrahippocampal or i.c.v. -cannula implantation Animal->Surgery Infusion Infuse Ryanodine or Vehicle Surgery->Infusion Training Behavioral Training (e.g., Morris Water Maze, Passive Avoidance) Infusion->Training Testing Memory Testing Training->Testing Behavior Record behavioral parameters (e.g., escape latency, time in target quadrant, step-through latency) Testing->Behavior Stats Statistical Analysis Behavior->Stats

Workflow for behavioral memory studies with ryanodine.

Experimental Protocols

Protocol 1: In Vitro Electrophysiology in Hippocampal Slices

This protocol is adapted from methodologies used to study the effects of ryanodine on LTP and LTD in the CA1 and CA3 regions of the hippocampus.[5][6][7][12]

1. Slice Preparation:

  • Anesthetize and decapitate an adult rodent (rat or mouse).
  • Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).
  • Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
  • Transfer slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.

2. Electrophysiological Recording:

  • Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
  • Place a stimulating electrode (e.g., bipolar tungsten) in the Schaffer collaterals (for CA1 recording) or associational-commissural pathway (for CA3 recording).
  • Place a recording electrode (glass micropipette filled with aCSF) in the stratum radiatum of the CA1 or CA3c region to record field excitatory postsynaptic potentials (fEPSPs).
  • For whole-cell patch-clamp recordings, the internal solution can include ryanodine for targeted intracellular application.[7]

3. Ryanodine Application:

  • For bath application, dissolve ryanodine in a suitable solvent (e.g., DMSO) and then dilute to the final concentration in aCSF.
  • Activating concentrations: Typically ≤ 1 µM.[5][12] Pre-incubate slices for at least 20-30 minutes before inducing plasticity.
  • Inhibitory concentrations: Typically ≥ 10 µM.[6][12] Pre-incubate slices for at least 1 hour before inducing plasticity.

4. Induction of Synaptic Plasticity:

  • LTP: After recording a stable baseline for 15-20 minutes, induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second) or a theta-burst stimulation (TBS) protocol.[6]
  • LTD: After recording a stable baseline, induce LTD using a low-frequency stimulation (LFS) protocol (e.g., 1 Hz stimulation for 15 minutes).[5][12]

5. Data Analysis:

  • Measure the slope of the fEPSP.
  • Normalize the fEPSP slope to the average baseline value.
  • Plot the normalized fEPSP slope over time to visualize the induction and maintenance of LTP or LTD.
  • Compare the magnitude of potentiation or depression in ryanodine-treated slices to control slices.

Protocol 2: In Vivo Behavioral Assessment of Memory

This protocol outlines the general steps for investigating the effects of ryanodine on memory formation using common behavioral paradigms.[1][8][13][14]

1. Animal Surgery and Cannula Implantation:

  • Anesthetize the animal (rat or mouse) and place it in a stereotaxic frame.
  • Implant guide cannulae bilaterally into the hippocampus or intracerebroventricularly (i.c.v.) according to standard stereotaxic coordinates.
  • Allow the animals to recover for at least one week after surgery.

2. Ryanodine Administration:

  • Dissolve ryanodine in a sterile vehicle solution.
  • Infuse a specific dose of ryanodine (e.g., 10 nmol for intrahippocampal injection in rats) through the implanted cannulae.[8][14] Control animals should receive a vehicle infusion.
  • The timing of the infusion relative to training and testing is a critical experimental parameter.

3. Behavioral Training and Testing:

4. Data Analysis:

  • For the Morris water maze, compare the escape latencies during training and the time spent in the target quadrant during the probe trial between ryanodine-treated and control groups.
  • For the passive avoidance test, compare the step-through latencies between the groups.
  • Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of any observed differences.

By carefully applying these protocols and considering the dose-dependent effects of ryanodine, researchers can gain valuable insights into the intricate role of intracellular calcium signaling in the fundamental processes of synaptic plasticity and memory.

References

Application of Ryanodine in Neuronal Calcium Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ryanodine (B192298) is a plant alkaloid that serves as a potent and specific modulator of ryanodine receptors (RyRs), which are intracellular calcium release channels located on the endoplasmic reticulum (ER) and sarcoplasmic reticulum (SR).[1][2] In the nervous system, RyRs play a critical role in regulating intracellular calcium concentration ([Ca2+]i), a ubiquitous second messenger that governs a vast array of neuronal processes, including neurotransmitter release, synaptic plasticity, and gene expression.[3][4] The unique pharmacological properties of ryanodine make it an invaluable tool for investigating the contribution of RyR-mediated calcium release to neuronal function and dysfunction.

Ryanodine exhibits a complex, concentration-dependent effect on RyR channels. At low concentrations (nanomolar to low micromolar), it locks the channel in a long-lived sub-conductance "open" state, leading to a sustained release of calcium from intracellular stores.[1][5] Conversely, at higher micromolar concentrations, ryanodine acts as a potent inhibitor, fully closing the channel and blocking calcium release.[1][6] This dual activity allows researchers to either selectively activate or inhibit RyR function, providing a powerful method to dissect the role of intracellular calcium stores in neuronal signaling pathways.

This document provides detailed application notes and protocols for the use of ryanodine in neuronal calcium imaging experiments, aimed at researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Effects of Ryanodine on Neuronal Calcium Signaling

The following tables summarize the quantitative data from various studies on the effects of ryanodine on neuronal calcium signaling and synaptic function.

ParameterRyanodine ConcentrationCell/Tissue TypeEffectReference
LTD Induction 1 µMRat Hippocampal SlicesFacilitated LTD induction[6][7]
20 µMRat Hippocampal SlicesPrevented LTD induction[6][7]
Synaptic Transmission 1 µM or 20 µMRat Hippocampal SlicesNo significant effect on basal synaptic transmission[6][7]
eIPSC Amplitude 100 µMBasket Cell-Purkinje Cell SynapseReduced to 69.2 ± 4.9% of control[8]
5-10 µMBasket Cell-Purkinje Cell SynapseDepressed to 77.5 ± 2.1% of control[8]
Cell Viability 20 µMPrimary Hippocampal NeuronsPartially protected against ferroptosis induced by RSL3[9]
Cytoplasmic [Ca2+] 20 µMPrimary Hippocampal NeuronsReduced RSL3-induced cytoplasmic [Ca2+] increases[9]
Astrocyte Ca2+ Signaling 10 µM (intracellular)Mouse Hippocampal AstrocytesSignificantly reduced net Ca2+ response to HFS[10]

Signaling Pathways and Experimental Visualization

Ryanodine Receptor-Mediated Calcium Release

Ryanodine receptors are activated by an initial influx of calcium into the cytoplasm, a process known as calcium-induced calcium release (CICR). This amplifies the initial calcium signal, leading to a robust increase in intracellular calcium concentration.

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Voltage-gated Ca2+ Channel Voltage-gated Ca2+ Channel Ca2+ Influx Ca2+ Influx Voltage-gated Ca2+ Channel->Ca2+ Influx NMDA Receptor NMDA Receptor NMDA Receptor->Ca2+ Influx Ryanodine Receptor (RyR) Ryanodine Receptor (RyR) Ca2+ Influx->Ryanodine Receptor (RyR) Activates (CICR) Increased [Ca2+]i Increased [Ca2+]i Ryanodine Receptor (RyR)->Increased [Ca2+]i Ca2+ Release Increased [Ca2+]i->Ryanodine Receptor (RyR) Positive Feedback Downstream Effects Downstream Effects Increased [Ca2+]i->Downstream Effects Leads to ER Ca2+ Store ER Ca2+ Store ER Ca2+ Store->Ryanodine Receptor (RyR)

Caption: Ryanodine Receptor Signaling Pathway.
Experimental Workflow for Neuronal Calcium Imaging with Ryanodine

The following diagram outlines a typical experimental workflow for investigating the effects of ryanodine on neuronal calcium dynamics.

Neuronal Culture or Brain Slice Preparation Neuronal Culture or Brain Slice Preparation Calcium Indicator Loading Calcium Indicator Loading Neuronal Culture or Brain Slice Preparation->Calcium Indicator Loading Baseline Calcium Imaging Baseline Calcium Imaging Calcium Indicator Loading->Baseline Calcium Imaging Ryanodine Application Ryanodine Application Baseline Calcium Imaging->Ryanodine Application Post-Ryanodine Imaging Post-Ryanodine Imaging Ryanodine Application->Post-Ryanodine Imaging Neuronal Stimulation Neuronal Stimulation Post-Ryanodine Imaging->Neuronal Stimulation Data Analysis Data Analysis Neuronal Stimulation->Data Analysis

Caption: Experimental Workflow with Ryanodine.

Experimental Protocols

Protocol 1: Investigating the Role of RyR in Synaptic Plasticity in Hippocampal Slices

This protocol is adapted from studies investigating long-term depression (LTD) in the hippocampus.[6][7]

Materials:

  • Artificial cerebrospinal fluid (aCSF)

  • Ryanodine stock solution (e.g., 10 mM in DMSO)

  • Calcium indicator dye (e.g., Fluo-4 AM)

  • Dissection tools and vibratome

  • Incubation chamber and recording chamber

  • Stimulating and recording electrodes

  • Fluorescence microscope with a suitable camera

Procedure:

  • Hippocampal Slice Preparation:

    • Anesthetize and decapitate a young adult rat.

    • Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

    • Dissect the hippocampus and prepare 300-400 µm thick transverse slices using a vibratome.

    • Allow slices to recover in an incubation chamber with oxygenated aCSF at room temperature for at least 1 hour.

  • Calcium Indicator Loading:

    • Incubate the slices in aCSF containing a calcium indicator dye (e.g., 5 µM Fluo-4 AM) for 30-45 minutes at 37°C.

    • Wash the slices with fresh aCSF for at least 20 minutes to allow for de-esterification of the dye.

  • Ryanodine Application:

    • For studying the effect of RyR activation, pre-incubate the slices in aCSF containing a low concentration of ryanodine (e.g., 1 µM) for 1 hour.[6][7]

    • For studying the effect of RyR inhibition, pre-incubate the slices in aCSF containing a high concentration of ryanodine (e.g., 20 µM) for 1 hour.[6][7]

  • Electrophysiology and Calcium Imaging:

    • Transfer a slice to the recording chamber on the microscope stage and perfuse with oxygenated aCSF (with or without ryanodine).

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

    • Record baseline synaptic responses and calcium transients.

    • Induce LTD using a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz).

    • Continue recording synaptic responses and calcium transients for at least 60 minutes post-LFS.

  • Data Analysis:

    • Measure the field excitatory postsynaptic potential (fEPSP) slope to quantify synaptic strength.

    • Analyze the fluorescence intensity changes in dendritic regions of interest to quantify calcium dynamics.

    • Compare the degree of LTD and the associated calcium signals between control and ryanodine-treated slices.

Protocol 2: Modulating Neuronal Calcium in Primary Neuronal Cultures

This protocol provides a general framework for applying ryanodine to primary neuronal cultures for calcium imaging studies.

Materials:

  • Primary neuronal cell culture

  • Neurobasal medium or other suitable culture medium

  • Ryanodine stock solution (e.g., 10 mM in DMSO)

  • Calcium indicator dye (e.g., Fura-2 AM)

  • Balanced salt solution (BSS) or artificial cerebrospinal fluid (aCSF) for imaging

  • Inverted fluorescence microscope with a calcium imaging system

Procedure:

  • Cell Culture:

    • Plate primary neurons on coated coverslips or in imaging dishes at an appropriate density.

    • Culture the neurons for the desired number of days in vitro (DIV) to allow for maturation.

  • Calcium Indicator Loading:

    • Incubate the cultured neurons with a calcium indicator dye (e.g., 2-5 µM Fura-2 AM) in BSS for 30-45 minutes at 37°C.

    • Wash the cells gently with fresh BSS to remove excess dye and allow for de-esterification.

  • Ryanodine Application:

    • To investigate the effect of RyR inhibition, perfuse the cells with BSS containing a high concentration of ryanodine (e.g., 20 µM).[9] Due to its use-dependent nature, co-application with an RyR agonist like caffeine (B1668208) can expedite the blocking effect.[11]

    • To study the effect of RyR activation, use a low concentration of ryanodine (e.g., 10-100 nM).

  • Calcium Imaging:

    • Mount the culture dish on the inverted microscope stage.

    • Acquire baseline fluorescence images for a few minutes.

    • Apply a stimulus to elicit a calcium response (e.g., electrical field stimulation, application of a neurotransmitter, or a depolarizing agent like KCl).

    • Continue to acquire images to record the calcium response in the presence of ryanodine.

  • Data Analysis:

    • Measure the change in fluorescence intensity over time for individual neurons.

    • For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at the two excitation wavelengths. For single-wavelength dyes, calculate the relative change in fluorescence (ΔF/F).

    • Compare the amplitude, duration, and frequency of calcium transients before and after ryanodine application.

Conclusion

Ryanodine is a versatile pharmacological tool for elucidating the role of RyR-mediated calcium release in a wide range of neuronal functions. By carefully selecting the appropriate concentration, researchers can either potentiate or inhibit RyR activity to investigate its contribution to processes such as synaptic plasticity, neuronal excitability, and cell survival. The protocols and data presented here provide a foundation for designing and executing experiments to explore the intricate role of intracellular calcium signaling in the nervous system.

References

Techniques for Measuring Ryanodine Receptor Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ryanodine (B192298) receptors (RyRs) are a class of intracellular calcium channels crucial for regulating calcium ion release from the sarcoplasmic and endoplasmic reticulum, playing a vital role in processes such as muscle contraction, neurotransmission, and secretion.[1][2][3] Dysregulation of RyR activity is implicated in various diseases, including malignant hyperthermia, central core disease, and cardiac arrhythmias.[1][3] Consequently, the accurate measurement of RyR activity is paramount for both basic research and the development of therapeutic agents targeting these channels.

This document provides detailed application notes and protocols for several key techniques used to measure the activity of the three mammalian RyR isoforms (RyR1, RyR2, and RyR3).[3] The methods described herein are suitable for characterizing the biophysical properties of RyR channels and for screening and characterizing potential modulators of their activity.

I. [³H]-Ryanodine Binding Assay

The [³H]-ryanodine binding assay is a widely used method to quantitatively assess the functional state of RyR channels.[4][5] The plant alkaloid ryanodine binds with high affinity and specificity to the open state of the RyR channel.[3][6] Therefore, the amount of bound [³H]-ryanodine is a direct indicator of the population of open channels and thus, channel activity.[4] This assay is particularly useful as a secondary screen for compounds identified in high-throughput screens.[4][7]

Signaling Pathway of RyR Activation

The activity of ryanodine receptors is primarily regulated by cytosolic calcium concentrations in a biphasic manner. Micromolar concentrations of Ca²⁺ activate the channel, while millimolar concentrations are inhibitory.[8][9] This regulation is crucial for the process of calcium-induced calcium release (CICR), a fundamental signaling mechanism in many cell types.[1]

RyR_Signaling cluster_EC_Coupling Excitation-Contraction Coupling Membrane_Depolarization Membrane Depolarization DHPR Dihydropyridine Receptor (DHPR) Membrane_Depolarization->DHPR activates Ca_Influx Ca²⁺ Influx DHPR->Ca_Influx mediates RyR Ryanodine Receptor (RyR) Ca_Influx->RyR activates (CICR) Ca_Release Ca²⁺ Release (CICR) RyR->Ca_Release mediates SR_ER Sarcoplasmic/Endoplasmic Reticulum (SR/ER) Muscle_Contraction Muscle Contraction Ca_Release->Muscle_Contraction triggers

Caption: Ryanodine Receptor signaling in muscle excitation-contraction coupling.

Experimental Workflow for [³H]-Ryanodine Binding Assay

The workflow involves incubating microsomes containing RyRs with radiolabeled ryanodine and then separating the bound from the free radioligand for quantification.

Ryanodine_Binding_Workflow start Start microsome_prep Prepare Microsomes (from tissue or cells) start->microsome_prep binding_reaction Incubate Microsomes with [³H]-Ryanodine & Modulators microsome_prep->binding_reaction filtration Filter to Separate Bound and Free Ligand binding_reaction->filtration scintillation Quantify Bound Radioactivity (Liquid Scintillation Counting) filtration->scintillation analysis Data Analysis (Kd, Bmax) scintillation->analysis end End analysis->end

Caption: Workflow for the [³H]-ryanodine binding assay.

Protocol: [³H]-Ryanodine Binding Assay

This protocol is adapted from previously described methods.[10]

Materials:

  • Microsomal preparations enriched in RyRs

  • [³H]-ryanodine (e.g., PerkinElmer, NET950)

  • Unlabeled ryanodine

  • Binding Buffer: 0.2 M KCl, 20 mM Na-HEPES (pH 7.4)

  • CaCl₂ and EGTA stock solutions for desired free Ca²⁺ concentrations

  • Whatman GF/B filters

  • 5% Polyethyleneimine (PEI) solution

  • Liquid scintillation cocktail (e.g., Bio-Safe II)

  • Brandel M24-R Harvester or similar filtration apparatus

  • Liquid scintillation counter

Procedure:

  • Prepare Binding Reactions: In microcentrifuge tubes, prepare binding mixtures containing 50-100 µg of microsomal protein in the binding buffer.[10]

  • Add CaCl₂ and EGTA to achieve the desired free Ca²⁺ concentration (typically ranging from 100 nM to 100 µM).[10]

  • Add [³H]-ryanodine to a final concentration of approximately 6.5 nM.[10] For competition assays, include varying concentrations of unlabeled ryanodine or test compounds.

  • For determining non-specific binding, add a high concentration of unlabeled ryanodine (e.g., 20 µM).[10]

  • Bring the final reaction volume to 200-300 µL with binding buffer.

  • Incubation: Incubate the reactions for 2 hours at 37°C.[10]

  • Filtration: Pre-soak Whatman GF/B filters in 5% PEI for at least 5 minutes to maximize protein retention.[10]

  • Terminate the binding reaction by rapid filtration through the pre-soaked filters using a cell harvester.

  • Wash the filters three times with 5 mL of ice-cold distilled water.[10]

  • Quantification: Place the filters in scintillation vials, add a liquid scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[10]

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Perform Scatchard or non-linear regression analysis to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax). For dose-response curves, use Hill's equation to determine the EC₅₀ or IC₅₀.[10]

Quantitative Data from [³H]-Ryanodine Binding Assays
ParameterDescriptionTypical ValuesReferences
Kd Equilibrium dissociation constant; a measure of binding affinity.1-10 nM[4][5]
Bmax Maximum number of binding sites; reflects the density of RyRs.Varies with tissue/cell type[5]
EC₅₀/IC₅₀ Concentration of a compound that elicits 50% of the maximal response (activation or inhibition).Compound-dependent[10]

II. Calcium Imaging Assays

Calcium imaging techniques provide a dynamic measure of RyR channel activity by monitoring changes in intracellular calcium concentrations. These methods are adaptable for high-throughput screening (HTS) of RyR modulators.[4][7]

Principle of ER Ca²⁺ Measurement Assay

A common HTS-compatible assay measures the calcium concentration within the endoplasmic reticulum ([Ca²⁺]ER) using genetically encoded calcium indicators (GECIs) like R-CEPIA1er.[4] In cells expressing active RyRs, there is a constitutive leak of Ca²⁺ from the ER, resulting in a lower steady-state [Ca²⁺]ER. Inhibitors of RyR will block this leak, leading to an increase in [Ca²⁺]ER due to the continuous activity of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump. Conversely, activators will further decrease [Ca²⁺]ER.[4]

ER_Ca_Assay_Principle cluster_resting Resting State (Active RyR) cluster_inhibited With RyR Inhibitor RyR_open RyR (Open) ER_low_Ca Low [Ca²⁺]ER RyR_open->ER_low_Ca Ca²⁺ Leak SERCA_active SERCA Pump SERCA_active->ER_low_Ca Ca²⁺ Uptake RyR_closed RyR (Closed) ER_high_Ca High [Ca²⁺]ER RyR_closed->ER_high_Ca Leak Blocked SERCA_active2 SERCA Pump SERCA_active2->ER_high_Ca Ca²⁺ Uptake

Caption: Principle of the ER Ca²⁺ measurement assay for RyR inhibitors.

Protocol: High-Throughput ER Ca²⁺ Imaging Assay

This protocol is based on methods developed for HTS of RyR modulators.[4]

Materials:

  • HEK293 cells stably expressing the desired RyR isoform and an ER-targeted GECI (e.g., R-CEPIA1er).

  • Cell culture medium and supplements.

  • Doxycycline (B596269) (if using an inducible expression system).

  • 96- or 384-well black, clear-bottom assay plates.

  • Compound library for screening.

  • Fluorescence microplate reader with kinetic reading capabilities and automated liquid handling (e.g., FlexStation 3).

Procedure:

  • Cell Plating: Seed the stable HEK293 cells into 96- or 384-well plates.

  • Induction of Expression: If applicable, induce the expression of the RyR isoform with doxycycline for 24-48 hours.

  • Compound Addition: Prepare compound plates with test compounds at the desired concentrations.

  • Fluorescence Measurement:

    • Place the cell plate and compound plate into the fluorescence microplate reader, pre-warmed to 37°C.[4]

    • Measure the baseline fluorescence of the ER-targeted GECI.

    • Use the automated liquid handling to add the test compounds to the cell plate.

    • Immediately begin kinetic measurement of fluorescence, recording every 10-30 seconds for 5-10 minutes.[4]

  • Data Analysis:

    • Calculate the change in fluorescence over time for each well.

    • Normalize the data to baseline and/or control wells (e.g., vehicle-only and positive control inhibitor).

    • Identify "hits" as compounds that cause a significant increase (for inhibitors) or decrease (for activators) in fluorescence.

    • For hit confirmation, perform dose-response experiments to determine the potency (EC₅₀ or IC₅₀) of the compounds.[4]

III. Single-Channel Recordings

Single-channel recording provides the most direct and detailed information about the gating properties of an ion channel, including its conductance, open probability (Po), and mean open and closed times.[11][12] For RyRs, which are located on intracellular membranes, the two primary methods for single-channel recording are reconstitution into planar lipid bilayers and the "on-nucleus" patch-clamp technique.[13][14]

Planar Lipid Bilayer Method

In this technique, microsomal vesicles containing RyRs are fused into an artificial lipid bilayer separating two aqueous compartments (cis and trans, corresponding to the cytosolic and luminal sides of the SR/ER, respectively).[15] This allows for precise control of the solutions on both sides of the channel and the measurement of ion flux through a single channel.

Lipid_Bilayer_Workflow start Start bilayer_formation Form Planar Lipid Bilayer start->bilayer_formation vesicle_fusion Fuse SR/ER Vesicles Containing RyRs bilayer_formation->vesicle_fusion recording Record Single-Channel Currents vesicle_fusion->recording perfusion Perfuse with Modulators (Ca²⁺, ATP, Drugs) recording->perfusion optional analysis Analyze Conductance, Open Probability, Kinetics recording->analysis perfusion->recording end End analysis->end

Caption: Experimental workflow for single-channel recording using planar lipid bilayers.

Protocol: Single RyR Channel Recording in Planar Lipid Bilayers

Materials:

  • Planar lipid bilayer apparatus.

  • Phospholipids (B1166683) (e.g., a mixture of phosphatidylethanolamine (B1630911) and phosphatidylserine).

  • n-decane.

  • SR/ER microsomal vesicles.

  • Cis (cytosolic) and Trans (luminal) buffer solutions. A typical cytosolic solution contains 250 mM HEPES, 114 mM Tris, 0.5 mM EGTA, 5 mM ATP, 1 mM free Mg²⁺, and varying free Ca²⁺, pH 7.2. A typical luminal solution contains 200 mM Cs-HEPES and 1 mM Ca²⁺, pH 7.4.[15]

  • Ag/AgCl electrodes.

  • Low-noise patch-clamp amplifier and data acquisition system.

Procedure:

  • Bilayer Formation: "Paint" a solution of phospholipids in n-decane across a small aperture separating the cis and trans chambers of the apparatus to form a stable bilayer.

  • Vesicle Fusion: Add a small amount of SR/ER vesicles to the cis chamber. The vesicles will spontaneously fuse with the bilayer, incorporating the RyR channels. Successful incorporation is monitored electrically.

  • Recording: Apply a holding potential across the bilayer using Ag/AgCl electrodes and record the current using a patch-clamp amplifier. The appearance of discrete, step-like current transitions indicates the activity of a single channel.

  • Modulation: The composition of the cis and trans solutions can be changed by perfusion to study the effects of various ligands (e.g., Ca²⁺, ATP, caffeine, ryanodine, test compounds) on channel activity.

  • Data Analysis: Analyze the recorded currents to determine the single-channel conductance (from the current amplitude at different voltages), open probability (Po), mean open time, and mean closed time.[14]

On-Nucleus Patch Clamp

This technique allows for the recording of RyRs in a more native membrane environment.[14] It involves forming a gigaseal on the outer membrane of an isolated nucleus, which is contiguous with the ER. This method is particularly useful for studying RyRs expressed in cell lines.[16]

Quantitative Data from Single-Channel Recordings
ParameterDescriptionTypical Values for RyR1/RyR2References
Unitary Conductance The current flow through a single open channel at a given voltage.~750 pS (in symmetrical 250 mM KCl)[14][16]
Open Probability (Po) The fraction of time the channel spends in the open state.Highly variable, dependent on [Ca²⁺], ATP, and modulators.[15][17]
Mean Open Time The average duration of a single channel opening event.Milliseconds, dependent on conditions.[15]
Mean Closed Time The average duration of the interval between channel openings.Milliseconds to seconds, dependent on conditions.[15]

IV. Summary and Applications

The techniques described provide a comprehensive toolkit for investigating RyR function at multiple levels, from the population activity in microsomal preparations to the detailed biophysical properties of a single channel.[12] [³H]-ryanodine binding assays are robust for quantitative pharmacology, while calcium imaging offers a high-throughput solution for initial drug screening. Single-channel recordings provide unparalleled detail on the mechanism of channel gating and modulation. The choice of technique depends on the specific research question, from understanding the molecular basis of RyR-related diseases to discovering and developing novel therapeutic agents.

References

Application Notes and Protocols for the Preparation of Ryanodine Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ryanodine (B192298) is a plant alkaloid that serves as a potent and specific modulator of ryanodine receptors (RyRs), which are intracellular calcium release channels located on the sarcoplasmic and endoplasmic reticulum.[1][2] Its dose-dependent effects make it a critical tool in studying calcium signaling, muscle contraction, and various associated pathologies.[3][4] At nanomolar concentrations, ryanodine locks the RyR into a sub-conductance open state, while at micromolar concentrations, it leads to the complete closure of the channel.[1][5] This document provides detailed protocols for the preparation of ryanodine stock solutions to ensure experimental reproducibility and accuracy.

Data Presentation

The following table summarizes the key quantitative data for ryanodine.

PropertyValueSource(s)
Molecular Weight 493.55 g/mol [6][7][8]
Molecular Formula C₂₅H₃₅NO₉[6][8]
Purity ≥98% (HPLC)[6][7][8]
Solubility in DMSO Up to 25 mM (12.34 mg/mL)[6][7]
Solubility in Ethanol (B145695) Up to 10 mM (4.94 mg/mL)[6][7]
Storage (Solid) Desiccate at -20°C[6][7]
Stock Solution Storage -20°C for up to 1 month; -80°C for up to 6 months. It is recommended to prepare fresh solutions.[3][8][9]

Experimental Protocols

Materials

  • Ryanodine powder (≥98% purity)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Ethanol (200 proof, absolute)

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Optional: Sonicator

Protocol 1: Preparation of a 25 mM Ryanodine Stock Solution in DMSO

This protocol is suitable for experiments requiring a high concentration stock solution.

  • Pre-warm Ryanodine: Allow the vial of ryanodine powder to equilibrate to room temperature before opening to prevent condensation.

  • Weigh Ryanodine: Accurately weigh the desired amount of ryanodine powder. For example, to prepare 1 mL of a 25 mM stock solution, weigh out 12.34 mg of ryanodine (M.Wt: 493.55).

  • Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the ryanodine powder. For a 25 mM solution, add 1 mL of DMSO to 12.34 mg of ryanodine.

  • Ensure Complete Dissolution: Vortex the solution thoroughly. If necessary, use a sonicator for a short period to aid dissolution.[3] Visually inspect the solution to ensure no particulates are present.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[3] Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[3]

Protocol 2: Preparation of a 10 mM Ryanodine Stock Solution in Ethanol

This protocol is an alternative for experiments where DMSO may interfere with the biological system.

  • Equilibrate Ryanodine: Bring the vial of ryanodine powder to room temperature before use.

  • Weigh Ryanodine: Weigh the required mass of ryanodine. To prepare 1 mL of a 10 mM stock solution, use 4.94 mg of ryanodine.

  • Dissolve in Ethanol: Add the calculated volume of absolute ethanol. For a 10 mM solution, add 1 mL of ethanol to 4.94 mg of ryanodine.

  • Mix Thoroughly: Vortex the solution until the ryanodine is completely dissolved.

  • Aliquot and Store: Dispense the stock solution into single-use aliquots and store at -20°C for up to one month.[9]

Mandatory Visualization

G cluster_workflow Experimental Workflow: Ryanodine Stock Solution Preparation start Start: Obtain Ryanodine Powder equilibrate Equilibrate Ryanodine to Room Temperature start->equilibrate weigh Weigh Ryanodine Powder equilibrate->weigh add_solvent Add Anhydrous Solvent (DMSO or Ethanol) weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve check Visually Inspect for Complete Dissolution dissolve->check check->dissolve Not Dissolved aliquot Aliquot into Single-Use Tubes check->aliquot Dissolved store Store at -20°C or -80°C aliquot->store end End: Ready for Experimental Use store->end

Caption: Workflow for preparing ryanodine stock solutions.

G cluster_pathway Signaling Pathway: Ryanodine Receptor-Mediated Calcium Release depolarization Membrane Depolarization dhpr Dihydropyridine Receptor (DHPR) (L-type Ca²⁺ Channel) depolarization->dhpr Activates ca_influx Ca²⁺ Influx dhpr->ca_influx ryr Ryanodine Receptor (RyR) ca_influx->ryr Activates ca_release Ca²⁺-Induced Ca²⁺ Release (CICR) ryr->ca_release sr Sarcoplasmic Reticulum (SR) [High Ca²⁺] sr->ryr Ca²⁺ Store cytosolic_ca Increased Cytosolic Ca²⁺ ca_release->cytosolic_ca contraction Muscle Contraction cytosolic_ca->contraction

Caption: Ryanodine receptor signaling in muscle cells.

References

The Role of Ryanodine in Apoptosis: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ryanodine (B192298) in studying apoptosis. Ryanodine, a plant alkaloid, is a potent modulator of ryanodine receptors (RyRs), which are intracellular calcium release channels located on the endoplasmic and sarcoplasmic reticulum.[1][2] The modulation of these channels by ryanodine has profound implications for intracellular calcium homeostasis and, consequently, the regulation of programmed cell death, or apoptosis.

Application Notes

Ryanodine's Dual Role in Modulating Apoptosis

Ryanodine exhibits a complex, concentration-dependent effect on RyRs and apoptosis. At nanomolar concentrations, ryanodine locks the RyR channel in a stable, open sub-conductance state, leading to a sustained, low-level release of calcium from the endoplasmic reticulum (ER).[1] Conversely, at micromolar concentrations, ryanodine acts as an inhibitor, blocking channel function.[1] This dual functionality allows researchers to investigate the consequences of both sustained calcium leakage and the complete blockade of RyR-mediated calcium release on apoptotic pathways.

Mechanism of Ryanodine-Mediated Apoptosis

The primary mechanism by which ryanodine influences apoptosis is through the modulation of intracellular calcium ([Ca2+]) signals.[3][4] Sustained Ca2+ release from the ER, induced by low concentrations of ryanodine, can lead to mitochondrial Ca2+ overload.[3][4] This mitochondrial Ca2+ uptake is a critical event that can trigger the intrinsic apoptotic pathway through several mechanisms:

  • Opening of the Mitochondrial Permeability Transition Pore (mPTP): Elevated mitochondrial Ca2+ can induce the opening of the mPTP, leading to the dissipation of the mitochondrial membrane potential (ΔΨm), swelling of the mitochondria, and the release of pro-apoptotic factors.[3][4]

  • Cytochrome c Release: The release of cytochrome c from the mitochondrial intermembrane space into the cytosol is a key initiating event in the caspase cascade.[3][4]

  • Activation of Caspases: Cytosolic cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome, leading to the activation of caspase-9 and subsequently the executioner caspases, such as caspase-3.[5][6]

  • Endoplasmic Reticulum (ER) Stress: Disruption of ER Ca2+ homeostasis can trigger the unfolded protein response (UPR), and if the stress is prolonged, it can lead to apoptosis.[7][8][9][10] Ryanodine-induced Ca2+ depletion from the ER can contribute to ER stress.[7][9][10]

The interplay between RyRs, the anti-apoptotic Bcl-2 family proteins, and caspases further regulates this process. Anti-apoptotic proteins like Bcl-2 and Bcl-xL can bind to and inhibit RyRs, thereby preventing excessive Ca2+ release and subsequent apoptosis.[11][12][13][14][15] Conversely, certain apoptotic stimuli can lead to the activation of caspases, such as caspase-8, which can then promote RyR-mediated Ca2+ leak, creating a feed-forward loop that amplifies the apoptotic signal.[16][17][18]

Ryanodine Receptor Isoforms in Apoptosis

Mammals express three isoforms of the ryanodine receptor (RyR1, RyR2, and RyR3), with distinct tissue distributions and roles in apoptosis.[1][2][19]

  • RyR1: Primarily found in skeletal muscle, but also expressed in other tissues like B-lymphocytes.[1]

  • RyR2: The predominant isoform in cardiac muscle, also found in the brain and other cell types.[1] Splice variants of RyR2 have been shown to modulate susceptibility to apoptosis in cardiomyocytes.[1][20][21]

  • RyR3: Widely expressed, particularly in the brain.[1]

The specific RyR isoform present in a given cell type can influence its sensitivity to ryanodine and the subsequent apoptotic response. For instance, both RyR1 and RyR2 have been identified in LNCaP prostate cancer cells, where their activation can modulate apoptosis.[22][23]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the use of ryanodine and other RyR modulators in apoptosis research.

Cell TypeRyR ModulatorConcentrationEffect on ApoptosisReference
LNCaP Prostate Cancer CellsCaffeine (B1668208) (RyR agonist)Not SpecifiedSlight stimulation of apoptosis[22]
LNCaP Prostate Cancer CellsRyanodine (RyR inhibitor)Not SpecifiedProtection against apoptosis[22]
CardiomyocytesRyanodineNot SpecifiedPronounced anti-apoptotic effects[20]
Primary Hippocampal NeuronsRyanodine (micromolar)MicromolarPartial protection against ferroptosis[24][25][26]
Rat ventricular myocytesDantrolene (RyR stabilizer)20 mg/kg body weight (in vivo)Prevention of sepsis-induced apoptosis[27]
ParameterConditionResultReference
Mitochondrial Swelling100 µM Ca2+19.5 ± 3.4% decrease in absorbance[28]
Mitochondrial Swelling100 µM Ca2+ + 2-20 µM RyanodineConcentration-dependent inhibition of swelling[28]
Mitochondrial Swelling100 µM Ca2+ + <2 µM RyanodineEnhanced mitochondrial swelling[28]

Experimental Protocols

Protocol 1: Induction of Apoptosis using a Ryanodine Receptor Agonist (Caffeine)

This protocol describes the use of caffeine, an RyR agonist, to induce apoptosis through the release of intracellular calcium.

Materials:

  • Cell line of interest (e.g., LNCaP cells)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Caffeine solution (stock solution in sterile water or PBS)

  • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.

  • Treatment: a. Prepare fresh dilutions of caffeine in complete cell culture medium to the desired final concentrations. b. Remove the old medium from the cells and wash once with PBS. c. Add the medium containing the different concentrations of caffeine to the cells. Include a vehicle-only control.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • Apoptosis Assessment: a. Harvest the cells by trypsinization. b. Wash the cells with cold PBS. c. Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol. d. Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (Propidium Iodide positive) cells.

Protocol 2: Inhibition of Apoptosis using Ryanodine

This protocol details the use of ryanodine as an inhibitor to protect cells from an apoptotic stimulus.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Apoptotic stimulus (e.g., a chemotherapeutic agent, ER stress inducer)

  • Ryanodine solution (stock solution in DMSO)

  • Annexin V-FITC/Propidium Iodide apoptosis detection kit

  • Flow cytometer

Procedure:

  • Cell Seeding: Plate cells as described in Protocol 1.

  • Pre-treatment with Ryanodine: a. Prepare dilutions of ryanodine in complete cell culture medium. b. Remove the culture medium and add the ryanodine-containing medium. Include a vehicle-only control (DMSO). c. Incubate the cells for a pre-determined time (e.g., 1-2 hours) to allow for ryanodine to exert its inhibitory effect.

  • Induction of Apoptosis: a. Without removing the ryanodine-containing medium, add the apoptotic stimulus to the desired final concentration.

  • Incubation: Incubate for the required duration for the apoptotic stimulus to take effect (e.g., 24 hours).

  • Apoptosis Assessment: Analyze the cells for apoptosis using flow cytometry as described in Protocol 1.

Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol describes the use of a potentiometric dye, such as Tetramethylrhodamine, Ethyl Ester (TMRE), to measure changes in ΔΨm following treatment with ryanodine.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Ryanodine

  • TMRE dye (stock solution in DMSO)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a suitable format for imaging (e.g., glass-bottom dishes) and treat with ryanodine as described in the previous protocols. Include a positive control for depolarization (e.g., CCCP).

  • Dye Loading: a. Prepare a working solution of TMRE in pre-warmed culture medium (e.g., 20-100 nM). b. Remove the treatment medium and incubate the cells with the TMRE-containing medium for 20-30 minutes at 37°C.

  • Imaging and Analysis: a. Wash the cells with pre-warmed PBS or culture medium. b. Image the cells using a fluorescence microscope with the appropriate filter set for rhodamine. c. Quantify the fluorescence intensity of individual cells or cell populations. A decrease in TMRE fluorescence indicates mitochondrial depolarization, a hallmark of apoptosis.

Visualizations

Ryanodine_Apoptosis_Pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion cluster_Cytosol Cytosol RyR Ryanodine Receptor (RyR) Mito_Ca Ca2+ RyR->Mito_Ca Ca2+ Release Ca_ER Ca2+ mPTP mPTP Opening Mito_Ca->mPTP CytC Cytochrome c Release mPTP->CytC Apoptosome Apoptosome Formation CytC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Ryanodine_low Ryanodine (nM) Ryanodine_low->RyR Locks Open (Sub-conductance) Ryanodine_high Ryanodine (µM) Ryanodine_high->RyR Inhibits Bcl2 Bcl-2 Bcl2->RyR Inhibits

Caption: Signaling pathway of ryanodine-induced apoptosis.

Experimental_Workflow_Ryanodine_Apoptosis cluster_Preparation Preparation cluster_Treatment Treatment cluster_Analysis Analysis Cell_Culture Cell Culture Ryanodine_Treatment Ryanodine Treatment (Agonist or Inhibitor) Cell_Culture->Ryanodine_Treatment Apoptotic_Stimulus Apoptotic Stimulus (Optional) Ryanodine_Treatment->Apoptotic_Stimulus Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Ryanodine_Treatment->Apoptosis_Assay Mito_Potential Mitochondrial Potential (e.g., TMRE) Ryanodine_Treatment->Mito_Potential Calcium_Imaging Calcium Imaging (e.g., Fura-2) Ryanodine_Treatment->Calcium_Imaging Apoptotic_Stimulus->Apoptosis_Assay

Caption: Experimental workflow for studying ryanodine's effect on apoptosis.

Logical_Relationship_Ryanodine_Concentration cluster_Low_Conc Nanomolar (nM) cluster_High_Conc Micromolar (µM) Ryanodine_Conc Ryanodine Concentration RyR_Open RyR Locked Open (Sub-conductance) Ryanodine_Conc->RyR_Open RyR_Blocked RyR Blocked Ryanodine_Conc->RyR_Blocked Ca_Leak Sustained Ca2+ Leak RyR_Open->Ca_Leak Apoptosis_Induction Pro-Apoptotic Ca_Leak->Apoptosis_Induction Ca_Release_Inhibited Ca2+ Release Inhibited RyR_Blocked->Ca_Release_Inhibited Apoptosis_Inhibition Anti-Apoptotic Ca_Release_Inhibited->Apoptosis_Inhibition

Caption: Concentration-dependent effects of ryanodine on apoptosis.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ryanodine (B192298) receptor (RyR) is a large intracellular calcium release channel located on the membrane of the sarcoplasmic and endoplasmic reticulum (SR/ER).[1][2] It plays a critical role in excitation-contraction coupling in muscle tissues and is involved in calcium signaling in various cell types.[1] There are three main isoforms of the RyR: RyR1, predominantly found in skeletal muscle; RyR2, primarily in the heart; and RyR3, which is more widely expressed but at lower levels, particularly in the brain.[3] Dysregulation of RyR function due to genetic mutations is linked to several debilitating and life-threatening diseases, collectively known as ryanopathies. These include Malignant Hyperthermia (MH), Central Core Disease (CCD), and Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT).

Ryanodine, a plant alkaloid, is a highly specific and high-affinity ligand for the RyR channel.[2][4] Its unique properties make it an invaluable tool in the study of RyR channels and the development of therapeutic agents for RyR-related diseases. Ryanodine exhibits a bimodal, dose-dependent effect on the RyR channel. At nanomolar concentrations, it locks the channel in a long-lasting sub-conductance open state, while at micromolar concentrations, it leads to a complete and irreversible block of the channel.[2] This characteristic allows researchers to probe the channel's activity and screen for potential modulators.

These application notes provide a comprehensive overview of the use of ryanodine in drug discovery for RyR-related diseases, including detailed protocols for key experimental assays and visual representations of relevant signaling pathways and workflows.

Ryanodine Receptor Isoforms and Associated Diseases

Mutations in the genes encoding RyR isoforms lead to distinct clinical phenotypes. Understanding the specific isoform involved in a particular disease is crucial for targeted drug development.

IsoformPrimary LocationAssociated DiseasesPathophysiology
RyR1 Skeletal MuscleMalignant Hyperthermia (MH), Central Core Disease (CCD)Mutations often lead to a "leaky" channel, causing excessive Ca2+ release from the SR, particularly in response to triggers like certain anesthetics (MH) or leading to depleted Ca2+ stores and impaired muscle function (CCD).[5][6][7]
RyR2 Cardiac MuscleCatecholaminergic Polymorphic Ventricular Tachycardia (CPVT)"Gain-of-function" mutations increase the sensitivity of the channel to Ca2+ and/or adrenergic stress, resulting in diastolic Ca2+ leak from the SR, which can trigger fatal cardiac arrhythmias.[8][9][10]
RyR3 Brain, Diaphragm, Smooth MuscleRole in disease is less defined, but it is implicated in neuronal function and may contribute to complex muscle disorders.Altered Ca2+ signaling in various tissues.

Quantitative Data on Ryanodine Binding

The binding of [3H]ryanodine is a widely used method to quantify the number of functional RyR channels and to assess their activity state, as ryanodine preferentially binds to the open channel.

ParameterRyR1 (Skeletal Muscle)RyR2 (Cardiac Muscle)RyR3Conditions
Kd (nM) 11.3[11]3.6 - 28.1[11]1.6[12]Varies with buffer composition and presence of modulators.
Bmax (pmol/mg protein) 9.3 - 12.6 (porcine)[8]--Microsomal preparations.
Bmax (pmol/g wet wt) 59.1 (rat EDL), 16.2 (rat soleus), 12.3 (human gluteus)[13]--Muscle tissue homogenates.
Ca2+ for 50% max binding (K0.5) 200-400 nM[13]--In the presence of activating ligands.

Modulators of [3H]Ryanodine Binding:

ModulatorEffect on BindingNotes
Ca2+ Biphasic: Activates at µM, inhibits at mM concentrations.[4]The precise concentrations for activation and inhibition vary between isoforms.
Mg2+ Inhibitory.Competes with Ca2+ for binding sites.
ATP Activates.Enhances the open probability of the channel.
Caffeine Activates.A well-known RyR agonist that sensitizes the channel to Ca2+.
Ruthenium Red Inhibits.A potent blocker of the RyR channel pore.

Signaling Pathways in RyR-Related Diseases

Understanding the molecular signaling cascades that are disrupted in ryanopathies is essential for identifying novel therapeutic targets.

Malignant Hyperthermia (MH) Signaling Pathway

Malignant_Hyperthermia cluster_trigger Anesthetic Trigger cluster_muscle Skeletal Muscle Cell Anesthetic Volatile Anesthetics (e.g., Halothane) RyR1_mutant Mutant RyR1 ('Leaky Channel') Anesthetic->RyR1_mutant Sensitizes DHPR DHPR (Voltage Sensor) DHPR->RyR1_mutant Activates Ca_release Uncontrolled Ca2+ Release RyR1_mutant->Ca_release Causes SR Sarcoplasmic Reticulum (SR) SR->Ca_release From Contraction Sustained Muscle Contraction Ca_release->Contraction Metabolism Hypermetabolism Contraction->Metabolism Heat Heat Production Metabolism->Heat

Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) Signaling Pathway

CPVT cluster_stimulus Adrenergic Stress cluster_cardiomyocyte Cardiomyocyte Stress Exercise/Emotion Catecholamines Catecholamines (e.g., Epinephrine) Stress->Catecholamines Beta_AR β-Adrenergic Receptor Catecholamines->Beta_AR Activates PKA Protein Kinase A (PKA) Beta_AR->PKA Activates RyR2_mutant Mutant RyR2 (Gain-of-Function) PKA->RyR2_mutant Phosphorylates & Sensitizes Ca_leak Diastolic Ca2+ Leak RyR2_mutant->Ca_leak Causes SR Sarcoplasmic Reticulum (SR) SR->Ca_leak From DADs Delayed After- depolarizations (DADs) Ca_leak->DADs Arrhythmia Ventricular Arrhythmia DADs->Arrhythmia

Central Core Disease (CCD) Pathomechanism

CCD cluster_leaky Leaky Channel Hypothesis cluster_uncoupling E-C Uncoupling Hypothesis RyR1_mutation RyR1 Mutation Leaky_channel Hypersensitive/ 'Leaky' RyR1 RyR1_mutation->Leaky_channel EC_uncoupling Impaired DHPR-RyR1 Coupling RyR1_mutation->EC_uncoupling Chronic_leak Chronic Ca2+ Leak Leaky_channel->Chronic_leak Store_depletion SR Ca2+ Store Depletion Chronic_leak->Store_depletion Muscle_weakness Muscle Weakness & Core Formation Store_depletion->Muscle_weakness Reduced_release Reduced Ca2+ Release Upon Excitation EC_uncoupling->Reduced_release Reduced_release->Muscle_weakness

Experimental Protocols

Detailed methodologies for key experiments utilizing ryanodine are provided below.

Protocol 1: Isolation of Sarcoplasmic Reticulum (SR) Microsomes from Skeletal Muscle

This protocol describes the preparation of a crude microsomal fraction enriched in SR vesicles from rabbit or porcine skeletal muscle, suitable for [3H]ryanodine binding assays.

Materials:

  • Fresh or frozen skeletal muscle (e.g., rabbit fast-twitch muscle)

  • Homogenization Buffer: 100 mM KCl, 20 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EGTA, and protease inhibitors (e.g., PMSF, leupeptin, aprotinin)

  • High Salt Buffer: 0.6 M KCl, 20 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EGTA, and protease inhibitors

  • Storage Buffer: 250 mM sucrose, 20 mM Tris-HCl (pH 7.4)

  • Dounce homogenizer or blender

  • Refrigerated centrifuge and ultracentrifuge

Procedure:

  • Tissue Preparation: All steps should be performed at 4°C. Mince approximately 50 g of skeletal muscle and place it in a blender with 4 volumes of ice-cold Homogenization Buffer.

  • Homogenization: Homogenize the tissue with several short bursts (30 seconds each) with cooling on ice in between.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 4,000 x g for 20 minutes to remove nuclei, mitochondria, and cell debris.

    • Carefully collect the supernatant and filter it through several layers of cheesecloth.

    • Centrifuge the filtered supernatant at 100,000 x g for 60 minutes in an ultracentrifuge to pellet the microsomal fraction.

  • Washing:

    • Discard the supernatant. Resuspend the pellet in High Salt Buffer to remove contractile proteins.

    • Centrifuge again at 100,000 x g for 60 minutes.

  • Final Preparation:

    • Discard the supernatant and resuspend the final pellet in a minimal volume of Storage Buffer.

    • Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

    • Aliquot the SR microsomes and store them at -80°C until use.

Protocol 2: [3H]Ryanodine Binding Assay

This assay measures the binding of radiolabeled ryanodine to RyR channels in isolated SR microsomes to determine channel activity.

Materials:

  • Isolated SR microsomes (from Protocol 1)

  • [3H]Ryanodine (specific activity ~50-100 Ci/mmol)

  • Binding Buffer: 250 mM KCl, 15 mM NaCl, 20 mM HEPES (pH 7.4), 1 mM EGTA

  • CaCl2 stock solution (for adjusting free Ca2+ concentration)

  • Unlabeled ryanodine (for determining non-specific binding)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Reaction Setup: In microcentrifuge tubes, prepare the following reaction mixtures (final volume of 200 µL):

    • Total Binding: 50-100 µg of SR microsomal protein, 2-10 nM [3H]ryanodine, and Binding Buffer with a defined free Ca2+ concentration (e.g., 10 µM for activation).

    • Non-specific Binding: Same as total binding, but with the addition of 10 µM unlabeled ryanodine.

    • Test Compound: Same as total binding, with the addition of the test compound at various concentrations.

  • Incubation: Incubate the reaction tubes at 37°C for 2-3 hours to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter under vacuum.

  • Washing: Wash the filters three times with 4 mL of ice-cold wash buffer (e.g., Binding Buffer without radioligand).

  • Scintillation Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total binding (cpm) - Non-specific binding (cpm).

    • For saturation binding experiments, plot specific binding against the concentration of [3H]ryanodine to determine the Kd and Bmax.

    • For competition binding experiments, plot the percentage of specific binding against the log concentration of the test compound to determine the IC50.

Protocol 3: High-Throughput Screening (HTS) using an ER Ca2+ Measurement Assay

This cell-based assay is designed for screening large compound libraries to identify modulators of RyR channel activity by measuring changes in ER Ca2+ concentration.[14][15][16]

Materials:

  • HEK293 cells stably expressing a genetically encoded ER-targeted Ca2+ indicator (e.g., R-CEPIA1er) and a mutant RyR isoform (e.g., RyR1-R163C for MH).[5]

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96- or 384-well black, clear-bottom microplates

  • Compound library

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Plating: Seed the engineered HEK293 cells into microplates at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Addition:

    • On the day of the assay, replace the cell culture medium with a physiological buffer (e.g., HBSS).

    • Add the compounds from the library to the wells at a final concentration typically in the range of 1-10 µM. Include appropriate vehicle controls (e.g., DMSO).

  • Fluorescence Measurement:

    • Immediately place the plate in the fluorescence plate reader and begin kinetic measurements of the ER Ca2+ indicator fluorescence.

    • Record the fluorescence intensity over time (e.g., every minute for 30-60 minutes).

  • Data Analysis:

    • For each well, calculate the change in fluorescence over time.

    • RyR inhibitors are expected to increase the fluorescence signal by preventing the Ca2+ leak from the ER through the mutant RyR channels.

    • RyR activators will cause a decrease in the fluorescence signal due to enhanced Ca2+ release from the ER.

    • Identify "hits" based on a predefined threshold of fluorescence change compared to the vehicle control.

Drug Discovery Workflow Using Ryanodine

The unique properties of ryanodine can be leveraged at multiple stages of the drug discovery pipeline for RyR-related diseases.

Drug_Discovery_Workflow cluster_screening Screening & Hit Identification cluster_validation Hit Validation & Characterization cluster_preclinical Preclinical Development HTS High-Throughput Screening (ER Ca2+ Assay) Hit_ID Hit Identification HTS->Hit_ID Ryanodine_Binding [3H]Ryanodine Binding Assay Hit_ID->Ryanodine_Binding Validate Dose_Response Dose-Response & IC50/EC50 Determination Ryanodine_Binding->Dose_Response Mechanism Mechanism of Action Studies (using Ryanodine as a probe) Dose_Response->Mechanism Cell_Models Cell-based Assays (Patient-derived cells) Mechanism->Cell_Models Test in relevant models Animal_Models Animal Models of RyR-related Diseases Cell_Models->Animal_Models Lead_Optimization Lead Optimization Animal_Models->Lead_Optimization

Conclusion

Ryanodine is an indispensable pharmacological tool for the investigation of RyR channels and the development of novel therapeutics for ryanopathies. Its high affinity and state-dependent binding allow for the direct assessment of RyR channel activity and provide a robust platform for screening and characterizing potential drug candidates. The detailed protocols and conceptual frameworks presented in these application notes are intended to guide researchers in leveraging the unique properties of ryanodine to advance the discovery of effective treatments for patients suffering from RyR-related diseases.

References

Application Notes and Protocols for Site-Directed Mutagenesis of Ryanodine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ryanodine (B192298) receptors (RyRs) are immense intracellular calcium channels located on the membrane of the sarcoplasmic and endoplasmic reticulum (SR/ER).[1][2] These channels are fundamental to cellular signal transduction, most notably in the excitation-contraction (EC) coupling of skeletal and cardiac muscles.[3][4] The RyR family comprises three mammalian isoforms: RyR1 (predominantly in skeletal muscle), RyR2 (cardiac muscle), and RyR3 (expressed at low levels in various tissues).[3][5] Structurally, RyRs are homotetramers, forming one of the largest known ion channels with a molecular weight exceeding 2 megadaltons.[6]

Given their critical physiological role, mutations in RyR genes can lead to severe inherited diseases.[7] For instance, mutations in RYR1 are associated with malignant hyperthermia (MH) and central core disease (CCD), while RYR2 mutations are linked to catecholaminergic polymorphic ventricular tachycardia (CPVT) and arrhythmogenic right ventricular cardiomyopathy.[8][9] Site-directed mutagenesis is an invaluable molecular biology technique used to introduce precise modifications, such as point mutations, insertions, or deletions, into a DNA sequence.[10] For RyR research, this technique allows scientists to:

  • Recreate disease-causing mutations to study their functional consequences on channel activity.

  • Investigate the structure-function relationship of specific domains and residues.

  • Develop cellular models for high-throughput screening (HTS) of potential therapeutic compounds that can modulate channel function.[11][12]

These application notes provide a comprehensive overview and detailed protocols for performing site-directed mutagenesis on ryanodine receptors, expressing the mutant proteins, and functionally characterizing them.

Key Methodologies & Considerations

The large size of the RyR cDNA (~15 kilobases) presents a significant challenge for standard PCR-based mutagenesis protocols. Therefore, careful selection of methodology is crucial for success.

  • PCR-Based Site-Directed Mutagenesis: This is the most common approach. Commercial kits (e.g., QuikChange II XL) are optimized for long templates and are often used.[13] The general principle involves using primers containing the desired mutation to amplify the entire plasmid, followed by digestion of the parental, methylated template DNA with the DpnI restriction enzyme.[14]

  • Multi-Fragment Cloning (e.g., Gibson Assembly): For complex modifications or large genes, assembling multiple PCR-amplified fragments can be more efficient. This method allows for the generation of a mutated fragment which is then cloned back into the full-length RyR vector.[15]

  • Advanced Gene Editing (CRISPR/Cas9, Prime Editing): For creating more physiologically relevant models, gene editing in cell lines can be employed. Prime editing, a "search-and-replace" gene-editing tool, has been successfully used to correct a point mutation in the RYR1 gene in human myoblasts, demonstrating its potential for both research and therapeutic applications.[16] This method introduces the mutation directly into the endogenous gene locus.[17]

Experimental Workflow & Signaling

The overall process of creating and analyzing a mutant RyR involves several key stages, from the initial plasmid design to the final functional analysis. The signaling pathway of EC coupling provides the physiological context for understanding the impact of these mutations.

experimental_workflow cluster_0 Molecular Biology cluster_1 Cell Biology & Biochemistry cluster_2 Functional Analysis primer_design 1. Primer Design mutagenesis 2. Mutagenesis PCR primer_design->mutagenesis digestion 3. DpnI Digestion mutagenesis->digestion transformation 4. E. coli Transformation digestion->transformation screening 5. Colony Screening & Plasmid Prep transformation->screening sequencing 6. Sequence Verification screening->sequencing transfection 7. Transfection into HEK293 Cells sequencing->transfection expression 8. Mutant Protein Expression transfection->expression purification 9. Protein Purification expression->purification assays 10. Functional Assays purification->assays ec_coupling_pathway cluster_cardiac Cardiac Muscle (CICR) cluster_skeletal Skeletal Muscle (Direct Coupling) AP2 Action Potential DHPR2 DHPR (L-type Ca²⁺ Channel) AP2->DHPR2 Ca_influx Ca²⁺ Influx (Trigger) DHPR2->Ca_influx RyR2 RyR2 Ca_influx->RyR2 SR_Ca_Release2 Ca²⁺ Release from SR RyR2->SR_Ca_Release2 Contraction2 Muscle Contraction SR_Ca_Release2->Contraction2 AP1 Action Potential DHPR1 DHPR (Voltage Sensor) AP1->DHPR1 RyR1 RyR1 DHPR1->RyR1 SR_Ca_Release1 Ca²⁺ Release from SR RyR1->SR_Ca_Release1 Contraction1 Muscle Contraction SR_Ca_Release1->Contraction1 Mutation Pathogenic Mutation (e.g., CPVT, MH) Mutation->RyR2 Mutation->RyR1

References

Troubleshooting & Optimization

Technical Support Center: [3H]Ryanodine Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing [3H]ryanodine binding assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the [3H]ryanodine binding assay?

The [3H]ryanodine binding assay is a highly quantitative method used to assess the activity of the ryanodine (B192298) receptor (RyR), a calcium release channel located in the sarcoplasmic and endoplasmic reticulum.[1][2] The plant alkaloid ryanodine binds with high affinity specifically to the open state of the RyR channel.[1][3] Therefore, the amount of radiolabeled [3H]ryanodine bound to the receptor is a direct indicator of its channel activity.[1][3] This assay is typically performed using microsomes isolated from muscle tissues or cultured cells that express RyRs.[1]

Q2: What are the key factors influencing [3H]ryanodine binding?

Optimal [3H]ryanodine binding is dependent on several critical factors, including:

  • Ca2+ Concentration: The RyR channel exhibits a biphasic dependence on Ca2+, with micromolar concentrations activating the channel and sub-millimolar or higher concentrations causing inactivation.[1]

  • Ionic Strength and Osmolarity: Changes in ionic strength and osmolarity across the membrane vesicles can affect ryanodine binding.[4]

  • Presence of Modulators: Various endogenous ligands, drugs, and other agents can modulate RyR channel activity and consequently [3H]ryanodine binding.[4][5] For instance, caffeine (B1668208) and ATP are known to enhance binding, while ruthenium red and Mg2+ can be inhibitory.[4][6]

  • Temperature: Temperature can affect both Ca2+ uptake and release, influencing the assay's outcome. It is crucial to maintain a constant temperature during the experiment.[1]

Troubleshooting Guide

Problem 1: High Background or High Non-Specific Binding

High background can obscure the specific binding signal, leading to inaccurate results. Non-specific binding refers to the radioligand binding to components other than the target receptor.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inadequate Washing Ensure sufficient and rapid washing of the filters to remove unbound [3H]ryanodine.
Filter Binding Pre-soak the glass fiber filters in a solution like 2% polyethyleneimine (PEI) for at least 5 minutes at room temperature to reduce non-specific binding of the radioligand to the filter itself.[1]
High Radioligand Concentration While ensuring the concentration is sufficient to saturate the specific binding sites, excessively high concentrations can increase non-specific binding. Optimize the [3H]ryanodine concentration through saturation binding experiments.
Contamination of Microsomal Preparation Ensure the purity of the microsomal preparation. Contaminating proteins can contribute to non-specific binding.
Inappropriate Blocking Agents The inclusion of bovine serum albumin (BSA) in the incubation buffer can help to reduce non-specific binding.[5]
Problem 2: Low or No Specific Binding

This issue can arise from various factors related to the experimental setup and reagents.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inactive Ryanodine Receptors Confirm the viability and activity of your microsomal preparation. Improper storage or handling can lead to receptor degradation.
Suboptimal Assay Conditions Optimize the concentrations of Ca2+, ATP, and other modulators in your binding buffer. The RyR channel's activity is highly sensitive to these factors.[4][6]
Incorrect pH or Temperature Verify that the pH of the binding buffer is optimal (typically around 7.0-7.4) and that the incubation is performed at a constant, appropriate temperature (e.g., 37°C for mammalian RyRs).[1]
Degradation of [3H]ryanodine Ensure the radioligand has not degraded. Store it according to the manufacturer's instructions and avoid repeated freeze-thaw cycles.
Presence of Inhibitors The sample itself or the assay buffer may contain unknown inhibitory substances.
Problem 3: Poor Reproducibility or High Variability Between Replicates

Inconsistent results can make data interpretation difficult and unreliable.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inconsistent Pipetting Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents, especially the radioligand and microsomal fractions.
Temperature Fluctuations Use a temperature-controlled incubator or water bath to maintain a constant temperature throughout the incubation period.[1]
Variable Incubation Times Ensure all samples are incubated for the same duration. The rate of association of [3H]ryanodine can be slow.[5]
Incomplete Mixing Vortex or mix all reaction tubes thoroughly after adding all components.
Issues with Filtration and Washing Standardize the filtration and washing procedure to ensure that all samples are treated identically.

Experimental Protocols

Standard [3H]Ryanodine Binding Assay Protocol

This protocol is a generalized procedure and may require optimization for specific RyR isoforms and experimental conditions.

Materials:

  • Microsomal preparation containing Ryanodine Receptors

  • [3H]ryanodine

  • Binding Buffer (e.g., 20 mM MOPSO, 0.17 M NaCl, 2 mM Dithiothreitol, pH 7.2)[1]

  • Ca-EGTA stock solutions to achieve desired free Ca2+ concentrations

  • Unlabeled ryanodine (for determining non-specific binding)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Polyethyleneimine (PEI) solution (2%)[1]

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Filter Preparation: Immerse the glass fiber filters in 2% PEI for at least 5 minutes at room temperature.[1]

  • Reaction Setup:

    • For total binding , add the microsomal preparation, [3H]ryanodine, and binding buffer to a microcentrifuge tube.

    • For non-specific binding , add the same components as for total binding, plus a high concentration of unlabeled ryanodine (e.g., 10-100 µM).

    • The final reaction volume is typically 100-200 µL.[1]

  • Incubation: Incubate the reaction tubes at a constant temperature (e.g., 37°C) for a predetermined time (e.g., 2 hours) to reach equilibrium.[1]

  • Filtration: Rapidly filter the reaction mixture through the pre-soaked glass fiber filters using a cell harvester or vacuum filtration manifold.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Specific Binding = Total Binding - Non-Specific Binding.

Quantitative Data Summary
Parameter Typical Range/Value Reference
[3H]ryanodine Concentration 1-10 nM (for high-affinity site)[1]
Microsomal Protein 20-100 µg per assay
Incubation Temperature 25°C or 37°C[1]
Incubation Time 1-3 hours[1]
Unlabeled Ryanodine 10-100 µM
Free Ca2+ Concentration 30 nM to 10 mM (for Ca2+ dependency)[1]

Visualizations

Signaling Pathway: Calcium-Induced Calcium Release (CICR)

CICR_Pathway cluster_SR Sarcoplasmic Reticulum (SR) cluster_Cytosol Cytosol RyR Ryanodine Receptor (RyR) Ca_SR Ca2+ RyR->Ca_SR Opens to release Ca_Cytosol_Released Released Ca2+ RyR->Ca_Cytosol_Released Ca2+ Efflux Ca_Cytosol_Initial Initial Ca2+ (e.g., from L-type Ca2+ channel) Ca_Cytosol_Initial->RyR Activates Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca_Cytosol_Released->Cellular_Response Triggers

Caption: Calcium-Induced Calcium Release (CICR) pathway.

Experimental Workflow: [3H]Ryanodine Binding Assay

Ryanodine_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Counting cluster_analysis Data Analysis Microsomes Isolate Microsomes (containing RyR) Total_Binding Incubate Microsomes + [3H]ryanodine Microsomes->Total_Binding NSB Incubate Microsomes + [3H]ryanodine + excess unlabeled ryanodine Microsomes->NSB Radioligand Prepare [3H]ryanodine and unlabeled ryanodine Radioligand->Total_Binding Radioligand->NSB Buffer Prepare Binding Buffer (with Ca2+, modulators) Buffer->Total_Binding Buffer->NSB Filtration Rapid Filtration Total_Binding->Filtration NSB->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Specific_Binding Calculate Specific Binding: Total - Non-Specific Counting->Specific_Binding

Caption: Workflow for a typical [3H]ryanodine binding assay.

Logical Diagram: Troubleshooting High Background

High_Background_Troubleshooting Problem High Background / Non-Specific Binding Cause1 Inadequate Washing Problem->Cause1 Cause2 Filter Binding Problem->Cause2 Cause3 High Radioligand Concentration Problem->Cause3 Cause4 Sample Contamination Problem->Cause4 Solution1 Increase wash volume and/or number of washes Cause1->Solution1 Solution2 Pre-soak filters in PEI Cause2->Solution2 Solution3 Optimize [3H]ryanodine concentration Cause3->Solution3 Solution4 Improve microsomal preparation purity Cause4->Solution4

Caption: Troubleshooting logic for high background binding.

References

Ryanodine Stability in Solution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the common issues associated with ryanodine (B192298) stability in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the integrity and success of your experiments involving ryanodine.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing ryanodine stock solutions?

A1: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are the most commonly recommended solvents for preparing ryanodine stock solutions. Ryanodine is soluble up to 25 mM in DMSO and 10 mM in ethanol. For in vivo experiments, a stock solution in DMSO is often prepared first and then further diluted in a vehicle containing co-solvents like PEG300, Tween-80, or corn oil.[1]

Q2: How should I store ryanodine powder and stock solutions?

A2: Ryanodine powder should be stored desiccated at -20°C for long-term stability, where it can be stable for up to three years.[1] Stock solutions are known to be unstable.[2] For optimal results, it is best to prepare solutions fresh on the day of use. If storage is necessary, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or at -80°C for up to six months.[1] Some suppliers suggest that reconstituted solutions may be stable for up to one month at 4°C.[3]

Q3: Can I store ryanodine solutions at room temperature?

A3: It is not recommended to store ryanodine solutions at room temperature for extended periods due to their instability.[2] While shipping at ambient temperatures is generally acceptable, long-term storage should be at -20°C or below.[1]

Q4: What are the known degradation products of ryanodine?

A4: One of the primary degradation products of ryanodine is dehydroryanodine. The pyrrole-2-carboxylate ester in ryanodine is critical for its high-affinity binding to its receptor, and hydrolysis of this ester to form ryanodol significantly reduces its binding affinity.[4]

Q5: How does pH affect ryanodine stability and its interaction with its receptor?

A5: Acidic cytoplasmic pH has been shown to inhibit the activity of the ryanodine receptor (RyR).[5] While specific data on the effect of pH on ryanodine's chemical stability in solution is limited, it is crucial to maintain a stable and appropriate pH in your experimental buffer to ensure consistent RyR activity.

Troubleshooting Guide

Problem: My ryanodine solution appears cloudy or has precipitated.

  • Possible Cause 1: Low Temperature. Ryanodine may precipitate out of solution at lower temperatures, especially if the concentration is high.

    • Solution: Before use, allow the solution to equilibrate to room temperature. If precipitation persists, gentle warming and/or sonication can be used to aid dissolution.[1]

  • Possible Cause 2: Improper Solvent. The use of a solvent in which ryanodine has low solubility can lead to precipitation.

    • Solution: Ensure you are using a recommended solvent such as DMSO or ethanol at an appropriate concentration.

  • Possible Cause 3: Buffer Incompatibility. The composition of your experimental buffer may cause the ryanodine to precipitate, especially when diluting a concentrated stock.

    • Solution: When preparing working solutions, add the ryanodine stock solution to the buffer in a stepwise manner while mixing. Consider using a small amount of co-solvent in your final buffer if compatibility issues persist.

Problem: I am observing inconsistent or no effect of ryanodine in my experiments.

  • Possible Cause 1: Degraded Ryanodine. Ryanodine solutions are unstable and can lose activity over time, especially with improper storage or repeated freeze-thaw cycles.[1][2]

    • Solution: Prepare fresh ryanodine solutions for each experiment whenever possible. If using a stored stock, ensure it has been stored correctly in single-use aliquots at -20°C or -80°C.

  • Possible Cause 2: Incorrect Concentration. The concentration-dependent effects of ryanodine are complex. Low nanomolar concentrations can lock the ryanodine receptor in a sub-conductance state, while higher micromolar concentrations can be inhibitory.[6]

    • Solution: Carefully verify the concentration of your stock solution and the final concentration in your assay. Perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

  • Possible Cause 3: Experimental Conditions. Factors such as pH, temperature, and the presence of other ions (e.g., Ca²⁺, Mg²⁺) can influence the activity of the ryanodine receptor and its interaction with ryanodine.[5][7]

    • Solution: Standardize and control your experimental conditions, including buffer composition, pH, and temperature, across all experiments.

Data on Ryanodine Solution Stability

Quantitative data on the stability of ryanodine in various solutions over time is not extensively published. However, based on manufacturer recommendations and the known lability of the compound, the following qualitative and semi-quantitative stability information can be summarized.

SolventStorage TemperatureRecommended Storage DurationNotes
DMSO-20°CUp to 1 month[1]Aliquot to avoid freeze-thaw cycles.
DMSO-80°CUp to 6 months[1]Preferred for longer-term storage of stock solutions.
Ethanol-20°CUp to 1 monthSimilar to DMSO, aliquot for single use.
Aqueous Buffer4°CLess than 24 hoursPrepare fresh daily for best results.
Aqueous BufferRoom TemperatureNot RecommendedSignificant degradation can occur.

Experimental Protocols

Preparation of Ryanodine Stock Solution

Materials:

  • Ryanodine powder (high purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the ryanodine powder vial to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of ryanodine powder in a fume hood, taking appropriate safety precautions.

  • Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM or 25 mM).

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[1]

  • Aliquot the stock solution into single-use microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

[³H]-Ryanodine Binding Assay

This protocol is a generalized procedure for assessing the binding of radiolabeled ryanodine to its receptor, often used to characterize receptor activity.

Materials:

  • Sarcoplasmic reticulum (SR) vesicles or microsomes containing ryanodine receptors

  • [³H]-ryanodine

  • Binding buffer (e.g., 20 mM imidazole, pH 7.4, 1 M KCl, 10 mM HEPES)

  • Solutions with varying concentrations of free Ca²⁺

  • Unlabeled ryanodine (for determining non-specific binding)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare SR vesicles or microsomes from a suitable tissue source (e.g., skeletal or cardiac muscle).[8][9]

  • In microcentrifuge tubes, combine the SR preparation, binding buffer, and varying concentrations of free Ca²⁺.

  • Add a constant, low concentration of [³H]-ryanodine (e.g., 1-10 nM) to each tube.

  • For non-specific binding control tubes, add a high concentration of unlabeled ryanodine (e.g., 10 µM).

  • Incubate the mixture at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 2-3 hours).

  • Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.

  • Wash the filters quickly with ice-cold wash buffer to remove unbound [³H]-ryanodine.

  • Place the filters in scintillation vials, add scintillation cocktail, and vortex.

  • Measure the radioactivity in a liquid scintillation counter.

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

Visualizations

Ryanodine_Receptor_Signaling cluster_Extracellular Extracellular Space cluster_Sarcolemma Sarcolemma / T-tubule cluster_Sarcoplasm Sarcoplasm cluster_SR Sarcoplasmic Reticulum (SR) Action_Potential Action Potential DHPR Dihydropyridine Receptor (DHPR) Action_Potential->DHPR Depolarization RyR Ryanodine Receptor (RyR) DHPR->RyR Mechanical Coupling (Skeletal Muscle) or Ca²⁺ influx (Cardiac) Ca2_cytosol Cytosolic Ca²⁺ Contraction Muscle Contraction Ca2_cytosol->Contraction Ryanodine Ryanodine Ryanodine->RyR Modulates Channel Opening RyR->Ca2_cytosol Ca²⁺ Release Ca2_SR SR Ca²⁺ Store Ca2_SR->RyR

Ryanodine Receptor Signaling Pathway in Muscle Contraction.

Experimental_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis Prepare_Stock Prepare Ryanodine Stock Solution (DMSO) Dilute_Ryanodine Dilute Ryanodine to Working Concentration Prepare_Stock->Dilute_Ryanodine Prepare_Buffer Prepare Experimental Buffer Prepare_Buffer->Dilute_Ryanodine Prepare_Samples Prepare Biological Samples (e.g., cells, tissues) Treat_Samples Treat Samples with Ryanodine Prepare_Samples->Treat_Samples Dilute_Ryanodine->Treat_Samples Incubate Incubate for Defined Period Treat_Samples->Incubate Measure_Response Measure Experimental Response (e.g., Ca²⁺ imaging, muscle contraction) Incubate->Measure_Response Data_Analysis Analyze and Interpret Data Measure_Response->Data_Analysis

General Experimental Workflow for a Ryanodine Study.

References

Technical Support Center: Ryanodine Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during ryanodine (B192298) binding experiments, with a specific focus on preventing non-specific binding.

Troubleshooting Guide

High Non-Specific Binding

High non-specific binding can mask the specific signal from your target ryanodine receptors, leading to inaccurate data. Below are common causes and solutions to troubleshoot and minimize non-specific binding.

Potential Cause Recommended Solution
Inadequate Blocking Incorporate blocking agents into your assay buffer. Bovine Serum Albumin (BSA) is commonly used to coat surfaces and prevent the radioligand from binding to non-target sites. Start with a concentration of 0.1% to 1% (w/v) BSA and optimize for your specific assay conditions.[1]
Hydrophobic Interactions Non-specific binding can occur due to hydrophobic interactions between the radioligand and other components in your assay. Including a mild, non-ionic detergent like 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS) can help disrupt these interactions. Optimal concentrations of CHAPS should be determined empirically but often range from 0.05% to 0.5% (w/v).
Ionic Interactions Electrostatic interactions can contribute to high background. Increasing the ionic strength of your binding buffer by adding salts like NaCl (up to 500 mM) can help shield these charges and reduce non-specific binding.[2]
Radioligand Concentration Too High Using an excessively high concentration of [3H]ryanodine can lead to increased non-specific binding. Ensure you are using a concentration that is appropriate for the Kd of the ryanodine receptor, typically in the low nanomolar range.
Suboptimal Filtration and Washing Inadequate washing of the filters after incubation can leave unbound radioligand trapped, contributing to high background. Ensure a rapid filtration process followed by a sufficient number of washes with ice-cold wash buffer. The composition of the wash buffer should be optimized to maintain specific binding while removing non-specific interactions.
Filter Binding The type of filter used can influence non-specific binding. Some radioligands may bind to the filter material itself. Pre-soaking the filters in a solution like 0.3% polyethylenimine (PEI) can help to reduce this.
Sample Purity Impurities in your membrane preparation can provide additional sites for non-specific binding. Ensure high-purity sarcoplasmic reticulum (SR) or endoplasmic reticulum (ER) microsomes are used.
Low or No Specific Binding

If you are observing low or no specific binding, consider the following troubleshooting steps.

Potential Cause Recommended Solution
Inactive Ryanodine Receptors The conformation of the ryanodine receptor is critical for binding. Ryanodine preferentially binds to the open state of the channel. Ensure your assay buffer contains activators like Ca2+ (in the micromolar range) and ATP to promote the open conformation.[3][4]
Incorrect Assay Conditions Factors such as pH and temperature can significantly impact ryanodine binding. The optimal pH is typically around 7.4. Experiments are often conducted at 37°C, but this should be optimized.
Degradation of Reagents Ensure that all reagents, especially the [3H]ryanodine and your receptor preparation, have been stored correctly and have not degraded.
Insufficient Incubation Time The association of ryanodine with its receptor can be slow. Ensure you are incubating for a sufficient period to reach equilibrium.[5] This can range from 30 minutes to several hours and should be determined empirically.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding in the context of a ryanodine binding assay?

A1: Non-specific binding refers to the interaction of the radiolabeled ryanodine ([3H]ryanodine) with components other than the ryanodine receptor. This can include binding to the filter membrane, other proteins in the preparation, or the walls of the reaction tube. It is a source of background noise that can obscure the true specific binding signal.

Q2: How is non-specific binding experimentally determined?

A2: Non-specific binding is determined by measuring the amount of radioligand that remains bound in the presence of a large excess of unlabeled ("cold") ryanodine. The high concentration of unlabeled ligand saturates the specific binding sites on the ryanodine receptors, so any remaining bound radioligand is considered non-specific.

Q3: What are the most common blocking agents to prevent non-specific ryanodine binding?

A3: The most commonly used blocking agents are Bovine Serum Albumin (BSA) and the zwitterionic detergent CHAPS.[5] BSA is a protein that can coat surfaces to prevent non-specific adsorption of the radioligand. CHAPS helps to solubilize the receptor and can reduce non-specific hydrophobic interactions.

Q4: Can the ionic strength of the buffer affect non-specific binding?

A4: Yes, the ionic strength of the binding buffer is a critical factor. High concentrations of salts like NaCl can decrease non-specific binding by shielding electrostatic interactions.[2] However, the optimal ionic strength can vary between skeletal and cardiac muscle ryanodine receptors.[2]

Q5: Why is Ca2+ concentration important in a ryanodine binding assay?

A5: Ryanodine preferentially binds to the open state of the ryanodine receptor channel.[4] Calcium ions (Ca2+) are a primary activator of the ryanodine receptor, and their presence in the micromolar range is often necessary to promote the open conformation and facilitate high-affinity ryanodine binding.[3][6]

Quantitative Data on Blocking Agents

The following table summarizes common reagents used to reduce non-specific binding in ryanodine binding assays and their typical working concentrations. The optimal concentration for each should be determined empirically for your specific experimental setup.

Blocking Agent Typical Concentration Range Mechanism of Action Reference
Bovine Serum Albumin (BSA)0.1% - 2% (w/v)Coats surfaces to prevent non-specific adsorption of the radioligand.[1]
CHAPS0.05% - 0.5% (w/v)A non-denaturing, zwitterionic detergent that reduces hydrophobic interactions.[5]
Sodium Chloride (NaCl)100 mM - 500 mMIncreases ionic strength to reduce non-specific electrostatic interactions.[2]

Experimental Protocols

[3H]Ryanodine Binding Assay

This protocol provides a general framework for a radioligand binding assay to measure the specific binding of [3H]ryanodine to its receptors in a membrane preparation.

Materials:

  • Membrane Preparation: Sarcoplasmic reticulum (SR) or endoplasmic reticulum (ER) microsomes enriched in ryanodine receptors.

  • [3H]Ryanodine: Radiolabeled ryanodine of high specific activity.

  • Unlabeled Ryanodine: For determining non-specific binding.

  • Binding Buffer: e.g., 20 mM HEPES, pH 7.4, containing activators such as 100 µM CaCl2 and 1 mM ATP.

  • Blocking Agents: BSA and/or CHAPS.

  • Wash Buffer: Ice-cold buffer, often similar in composition to the binding buffer but without radioligand or activators.

  • Glass Fiber Filters: e.g., Whatman GF/B.

  • Filtration Apparatus.

  • Scintillation Vials and Scintillation Cocktail.

  • Liquid Scintillation Counter.

Procedure:

  • Preparation of Reaction Mixtures:

    • For each data point, prepare triplicate tubes for total binding and triplicate tubes for non-specific binding.

    • Total Binding Tubes: Add binding buffer, your membrane preparation (e.g., 50-100 µg of protein), and a specific concentration of [3H]ryanodine (e.g., 1-10 nM).

    • Non-Specific Binding Tubes: Add binding buffer, your membrane preparation, the same concentration of [3H]ryanodine, and a saturating concentration of unlabeled ryanodine (e.g., 1-10 µM).

  • Incubation:

    • Incubate all tubes at the desired temperature (e.g., 37°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-120 minutes).

  • Filtration:

    • Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.

    • Wash the filters immediately with several volumes of ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place each filter in a scintillation vial.

    • Add scintillation cocktail and allow the filter to dissolve/equilibrate.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the average counts per minute (CPM) for the total binding and non-specific binding triplicates.

    • Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)

    • Convert CPM to moles of bound ligand using the specific activity of the [3H]ryanodine and the counting efficiency of your instrument.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis prep_reagents Prepare Reagents (Binding Buffer, Radioligand) setup_tubes Set up Total and Non-Specific Binding Tubes prep_reagents->setup_tubes prep_samples Prepare Membrane Samples prep_samples->setup_tubes incubation Incubate to Reach Equilibrium setup_tubes->incubation filtration Rapid Filtration and Washing incubation->filtration scintillation Scintillation Counting filtration->scintillation calc_specific Calculate Specific Binding scintillation->calc_specific data_interp Data Interpretation calc_specific->data_interp

Caption: Experimental workflow for a typical [3H]ryanodine binding assay.

Ryanodine_Binding_Factors cluster_activators Activators (Increase Binding) cluster_inhibitors Inhibitors (Decrease Binding) cluster_conditions Assay Conditions RyrBinding Ryanodine Binding Affinity Ca Ca²⁺ (µM) Ca->RyrBinding ATP ATP ATP->RyrBinding Caffeine Caffeine Caffeine->RyrBinding Mg Mg²⁺ Mg->RyrBinding High_Ca Ca²⁺ (mM) High_Ca->RyrBinding Ruthenium_Red Ruthenium Red Ruthenium_Red->RyrBinding pH Optimal pH pH->RyrBinding Ionic_Strength Ionic Strength Ionic_Strength->RyrBinding Temperature Temperature Temperature->RyrBinding

Caption: Factors influencing ryanodine binding to its receptor.

References

Interpreting the Biphasic Dose-Response of Ryanodine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of ryanodine's biphasic dose-response in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the biphasic dose-response of ryanodine (B192298)?

A1: Ryanodine exhibits a biphasic, or dual, effect on its target, the ryanodine receptor (RyR) calcium release channel. At low concentrations (nanomolar to low micromolar), ryanodine locks the RyR into a stable, long-lasting sub-conductance or "half-open" state, which leads to a slow depletion of calcium from the sarcoplasmic/endoplasmic reticulum (SR/ER). Conversely, at high concentrations (typically around 100 µM or higher), ryanodine acts as an inhibitor, causing an irreversible closure of the channel.

Q2: Why does ryanodine have opposite effects at different concentrations?

A2: The biphasic nature of ryanodine's action is attributed to its interaction with different states of the RyR channel. At low concentrations, the binding of a single or a few ryanodine molecules is thought to induce a conformational change that stabilizes a sub-conductance state. At high concentrations, it is proposed that additional, lower-affinity binding sites become occupied, leading to a different conformational change that results in the complete and irreversible inhibition of the channel.

Q3: What is "use-dependent" binding of ryanodine?

A3: Use-dependent binding means that ryanodine binds more effectively to RyR channels that are already in an open or activated state. This is a critical consideration for experimental design, as the level of channel activation by endogenous ligands (like Ca²⁺ or ATP) or other agonists (like caffeine) can influence the apparent potency and effects of ryanodine.

Q4: Do the effective concentrations of ryanodine vary between RyR isoforms?

A4: Yes, the different isoforms of the ryanodine receptor (RyR1, RyR2, and RyR3) can exhibit different sensitivities to ryanodine, as well as to other modulators like Ca²⁺ and Mg²⁺. RyR1 is predominantly found in skeletal muscle, RyR2 in cardiac muscle, and RyR3 is more widely expressed, including in the brain. These differences can affect the concentration ranges for both the activating and inhibitory effects of ryanodine. For instance, RyR2 and RyR3 are generally activated by Ca²⁺ to a greater extent than RyR1 and require higher Ca²⁺ concentrations for inactivation.

Q5: How do other cellular factors influence ryanodine's effects?

A5: The action of ryanodine is modulated by a variety of factors, including:

  • Calcium (Ca²⁺): RyR activity itself shows a bell-shaped dependence on Ca²⁺ concentration, with activation at micromolar levels and inhibition at millimolar levels. The ambient Ca²⁺ concentration will therefore affect the baseline activity of the channel and its availability for ryanodine binding.

  • Magnesium (Mg²⁺): Mg²⁺ generally inhibits RyR channels, potentially by competing with Ca²⁺ at activation sites.

  • ATP: ATP is an activator of RyRs and can potentiate Ca²⁺ release, thereby influencing the channel's open state and subsequent ryanodine binding.

  • Associated Proteins: Proteins like calmodulin (CaM) and FK506-binding proteins (FKBPs), such as calstabin, can modulate the gating properties of RyRs and consequently alter their response to ryanodine.

Troubleshooting Guide

Observed Problem Potential Cause Troubleshooting Steps
No effect observed at low ryanodine concentrations. 1. Use-dependent nature of binding: The RyR channels may be predominantly in a closed state. 2. Incorrect concentration: The concentration used may be too low for the specific isoform or experimental conditions. 3. Degraded ryanodine stock. 1. Co-apply a known RyR agonist like caffeine (B1668208) or ensure that the experimental buffer contains an appropriate activating concentration of Ca²⁺ (e.g., 1-10 µM) to promote channel opening. 2. Perform a dose-response curve to determine the optimal activating concentration for your system. 3. Prepare a fresh stock solution of ryanodine.
Inconsistent results between experiments. 1. Variability in cellular Ca²⁺ load: The amount of Ca²⁺ in the SR/ER can affect RyR activity. 2. Different passage numbers of cells: Receptor expression levels can change over time in culture. 3. Temperature fluctuations. 1. Standardize cell culture and pre-incubation conditions to ensure consistent SR/ER Ca²⁺ loading. 2. Use cells within a defined passage number range for all experiments. 3. Ensure all incubations and measurements are performed at a consistent and controlled temperature.
Unexpected inhibitory effect at a supposedly activating concentration. 1. Ryanodine concentration is too high: The intended "low" concentration may be approaching the inhibitory range for the specific cell type or isoform. 2. Prolonged incubation time: Long incubations with low concentrations can lead to significant depletion of SR/ER Ca²⁺ stores, which can appear as inhibition of further release.1. Carefully verify the final concentration of ryanodine and perform a more detailed dose-response curve. 2. Reduce the incubation time or monitor the time-course of the effect to distinguish between channel locking and store depletion.
High background in [³H]-ryanodine binding assays. 1. Inadequate washing: Insufficient washing can leave unbound radioligand on the filter. 2. Nonspecific binding to filters or other proteins. 1. Increase the number and volume of washes after filtration. 2. Pre-soak filters in a solution like 5% polyethyleneimine to reduce nonspecific binding. Always include a control with a high concentration of unlabeled ryanodine (e.g., 20 µM) to determine and subtract the nonspecific binding.
Difficulty observing single-channel events in planar lipid bilayers. 1. Poor membrane seal: A high-resistance seal is crucial for low-noise recordings. 2. Inactive channels: The channels may not be activated in the recording solution. 3. Vesicle fusion issues. 1. Use high-quality lipids and ensure the aperture is clean. 2. Include activators like Ca²⁺ and ATP in the cis (cytosolic) chamber to promote channel opening. 3. Optimize the osmotic gradient and fusogenic ions (e.g., Ca²⁺) to promote vesicle fusion with the bilayer.

Quantitative Data Summary

The following table summarizes the approximate concentrations at which ryanodine exerts its biphasic effects. These values are a general guide and can vary significantly based on the specific RyR isoform, tissue type, and experimental conditions (e.g., temperature, pH, presence of modulators).

Effect of Ryanodine Concentration Range RyR Isoform(s) Observed Outcome Reference(s)
Activation (Channel Locking) Nanomolar to < 10 µMRyR1, RyR2, RyR3Locks the channel in a long-lived sub-conductance (half-open) state, leading to Ca²⁺ leak and store depletion.
Inhibition (Channel Closure) ~100 µM and higherRyR1, RyR2, RyR3Irreversibly inhibits channel opening.

Signaling Pathway and Experimental Visualizations

Biphasic Dose-Response of Ryanodine

G cluster_low cluster_high Low_Ryanodine Low Ryanodine (nM to <10 µM) RyR Ryanodine Receptor (RyR) Low_Ryanodine->RyR Binds to high-affinity site Subconductance Sub-conductance State (Channel Locked 'Half-Open') Low_Ryanodine->Subconductance High_Ryanodine High Ryanodine (>100 µM) High_Ryanodine->RyR Binds to low-affinity site(s) Inhibited Inhibited State (Channel Closed) High_Ryanodine->Inhibited Ca_Leak Slow Ca²⁺ Leak from SR/ER Subconductance->Ca_Leak No_Ca_Release No Ca²⁺ Release Inhibited->No_Ca_Release Store_Depletion Ca²⁺ Store Depletion Ca_Leak->Store_Depletion

Caption: Logical flow of ryanodine's biphasic effect on the RyR channel.

General Signaling Pathway of RyR2 in Cardiac Muscle

G AP Action Potential DHPR DHPR (L-type Ca²⁺ Channel) AP->DHPR Depolarizes membrane Ca_Influx Ca²⁺ Influx ('Trigger Ca²⁺') DHPR->Ca_Influx Opens RyR2 Ryanodine Receptor 2 (RyR2) Ca_Influx->RyR2 Activates (CICR) Ca_Release Ca²⁺ Release from SR ('Spark') RyR2->Ca_Release Opens SR Sarcoplasmic Reticulum (SR) SR->Ca_Release Source of Ca²⁺ Contraction Muscle Contraction Ca_Release->Contraction Initiates

Caption: Ca²⁺-induced Ca²⁺ release (CICR) pathway in cardiomyocytes.

Key Experimental Protocols

[³H]-Ryanodine Binding Assay

This assay quantitatively measures the activity of RyR channels by taking advantage of ryanodine's preferential binding to the open state of the channel.

Methodology:

  • Preparation of Microsomes: Isolate sarcoplasmic reticulum (SR) or endoplasmic reticulum (ER) microsomes from tissue homogenates or cultured cells expressing the RyR of interest.

  • Binding Reaction:

    • Prepare a binding mixture containing 50-100 µg of microsomal protein, a buffer (e.g., 20 mM HEPES, pH 7.4), salts (e.g., 0.2 M KCl), and a fixed concentration of [³H]-ryanodine (e.g., 6.5 nM).

    • Add varying concentrations of free Ca²⁺ (buffered with EGTA) to assess Ca²⁺-dependency.

    • For testing modulators, add the compound of interest at various concentrations to the mixture.

    • To determine non-specific binding, prepare a parallel set of reactions containing a high concentration of unlabeled ryanodine (e.g., 20 µM).

  • Incubation: Incubate the reaction mixtures for a sufficient time to reach equilibrium, typically 2 hours at 37°C.

  • Filtration: Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters (e.g., Whatman GF/B). Wash the filters multiple times with ice-cold wash buffer to remove unbound [³H]-ryanodine.

  • Quantification: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding for each condition. Data can be analyzed using Scatchard plots or non-linear regression to determine binding affinity (Kd) and the number of binding sites (Bmax).

Single-Channel Recording (Planar Lipid Bilayer)

This electrophysiological technique allows for the direct observation of the opening and closing (gating) of a single RyR channel, providing detailed information on conductance, open probability, and open/closed lifetimes.

Methodology:

  • Bilayer Formation: A planar lipid bilayer is formed by painting a solution of phospholipids (B1166683) (e.g., a mixture of phosphatidylethanolamine (B1630911) and phosphatidylcholine) across a small aperture separating two chambers, the cis (cytosolic) and trans (luminal) chambers.

  • Vesicle Fusion: SR/ER vesicles containing RyRs are added to the cis chamber. The presence of a salt gradient and fusogenic ions (like Ca²⁺) promotes the fusion of these vesicles into the bilayer, incorporating the RyR channel.

  • Recording:

    • Ag/AgCl electrodes are placed in both chambers to apply a holding potential and record the ionic current flowing through the channel.

    • The cis chamber solution mimics the cytosol and contains modulators like Ca²⁺, ATP, and Mg²⁺. The trans chamber mimics the SR/ER lumen.

    • Ryanodine is added to the cis chamber at the desired concentration to observe its effects on channel gating.

  • Data Acquisition and Analysis: The current is amplified, filtered, and digitized. Analysis software is used to measure single-channel current amplitude, open probability (Po), and the dwell times in the open and closed states. The characteristic sub-conductance state induced by low ryanodine concentrations can be directly observed with this method.

Intracellular Calcium Imaging

This method uses fluorescent dyes or genetically encoded indicators to visualize changes in intracellular Ca²⁺ concentration in real-time in living cells, providing a functional readout of RyR activity.

Methodology:

  • Cell Preparation: Culture cells of interest (e.g., myotubes, cardiomyocytes) on glass coverslips suitable for microscopy.

  • Indicator Loading:

    • Load the cells with a Ca²⁺-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the active indicator in the cytosol.

    • Alternatively, cells can be transfected with a genetically encoded calcium indicator (GECI) like GCaMP.

  • Imaging:

    • Mount the coverslip onto a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a high-speed camera.

    • Perfuse the cells with a physiological buffer.

    • Establish a baseline fluorescence recording.

  • Stimulation and Recording:

    • Apply ryanodine at the desired concentration via the perfusion system. Co-stimulation with an agonist like caffeine is often used to elicit a robust Ca²⁺ release event.

    • Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, the ratio of fluorescence at two excitation wavelengths is used to calculate the Ca²⁺ concentration, which minimizes artifacts from dye loading or cell thickness.

  • Data Analysis: Analyze the fluorescence traces to determine parameters such as the amplitude, frequency, and duration of Ca²⁺ transients or "sparks." The effect of ryanodine can be quantified by comparing these parameters before and after drug application.

Technical Support Center: Troubleshooting Ryanodine Effects on Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for experiments involving ryanodine (B192298) and its impact on cell viability.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant cell death at concentrations of ryanodine that should only modulate channel activity?

A1: This is a common issue stemming from the complex, concentration-dependent effects of ryanodine and its influence on intracellular calcium (Ca²⁺) homeostasis.

  • Biphasic Action: Ryanodine has a biphasic effect on its receptors (RyRs). At low concentrations (nanomolar to low micromolar), it locks the RyR channel in a long-lived sub-conductance (partially open) state.[1][2] This leads to a continuous, slow leak of Ca²⁺ from the sarcoplasmic/endoplasmic reticulum (SR/ER), which can deplete stores and disrupt cellular signaling.[1][3]

  • Calcium Overload: A sustained increase in cytosolic Ca²⁺ can trigger downstream apoptotic pathways. This Ca²⁺ dysregulation can lead to mitochondrial dysfunction, activation of caspases, and ultimately, programmed cell death (apoptosis).[4]

  • Cell Type Sensitivity: Different cell types express varying levels of RyR isoforms (RyR1, RyR2, RyR3) and have different capacities for handling Ca²⁺ stress.[1][5] Cells with high RyR expression and a lower threshold for Ca²⁺-induced apoptosis may be more susceptible to ryanodine-induced death.

Q2: I am not seeing any effect of ryanodine on my cells. What could be the reason?

A2: A lack of response could be due to several factors related to both the compound and the experimental system.

  • High Concentrations: At high concentrations (typically >100 µM), ryanodine acts as an inhibitor, locking the channel in a closed state.[1][2] If your goal is to induce Ca²⁺ release, such high concentrations will prevent it.

  • Use-Dependent Binding: Ryanodine binding is "use-dependent," meaning the RyR channels must be in an activated or open state for the molecule to bind effectively.[1][3] If the channels are largely inactive under your basal experimental conditions, ryanodine binding will be slow and inefficient. Co-application with an RyR agonist like caffeine (B1668208) can facilitate binding.[3]

  • Low or Absent RyR Expression: The cell line you are using may express low levels of ryanodine receptors or lack them altogether. It is crucial to confirm RyR expression (e.g., via RT-PCR or Western blot) in your specific cell model.[6]

  • Compound Degradation: Ensure the ryanodine stock solution is properly prepared and stored to prevent degradation.

Q3: My results with ryanodine are inconsistent between experiments. How can I improve reproducibility?

A3: Variability often arises from subtle differences in experimental conditions.

  • Cellular State: The activation state of RyRs can be influenced by the metabolic state of the cells, passage number, and confluence. Standardize these parameters as much as possible.

  • Incubation Time: The effects of ryanodine can be slow to manifest.[3] Ensure you are using a consistent and sufficiently long incubation time to observe the desired outcome.

  • Precise Concentrations: Given ryanodine's potent and biphasic nature, precise and consistent preparation of dilutions is critical. Perform a thorough dose-response curve to identify the optimal concentration for your specific cell type and desired effect.

Q4: How can I determine if the cell death I'm observing is apoptosis or necrosis?

A4: Distinguishing between these two forms of cell death requires specific assays. Ryanodine-induced Ca²⁺ dysregulation primarily leads to apoptosis.[2][4]

  • Apoptosis: This is a programmed cell death pathway. Key markers include caspase activation (e.g., Caspase-3/7 assay), DNA fragmentation (e.g., TUNEL assay), and phosphatidylserine (B164497) externalization (e.g., Annexin V staining).

  • Necrosis: This is characterized by the loss of cell membrane integrity. It can be measured by the release of intracellular enzymes like lactate (B86563) dehydrogenase (LDH) into the culture medium (LDH assay) or by using membrane-impermeant dyes like propidium (B1200493) iodide or dextran.[7]

Data Presentation

Table 1: Concentration-Dependent Effects of Ryanodine on RyR Channels
Concentration RangePrimary Effect on RyR ChannelExpected Impact on Intracellular Ca²⁺Potential Effect on Cell Viability
Nanomolar (<10 µM) Locks channel in a sub-conductance (partially open) state.[1]Slow, sustained Ca²⁺ leak from SR/ER, leading to store depletion.[1]Can induce apoptosis due to chronic Ca²⁺ dysregulation.[4]
High Micromolar (>100 µM) Irreversibly inhibits channel opening.[1][2]Blocks Ca²⁺ release from the SR/ER.Can be protective against stimuli that trigger Ca²⁺-mediated cell death.[8]
Table 2: General Troubleshooting Guide
Observed ProblemPossible Cause(s)Recommended Solution(s)
Unexpectedly High Cell Death 1. Ryanodine concentration is in the low µM/nM range, causing a toxic Ca²⁺ leak.[1] 2. Cell line is highly sensitive to Ca²⁺ fluctuations.1. Perform a detailed dose-response curve. 2. Increase ryanodine concentration to inhibitory levels (>100 µM) to see if the effect is reversed. 3. Use Ca²⁺ chelators (e.g., BAPTA-AM) to confirm the role of calcium.
No Observable Effect 1. Ryanodine concentration is too high (>100 µM), causing inhibition.[2] 2. RyR channels are not active (use-dependent binding).[3] 3. Cell line has low/no RyR expression.[6]1. Lower the ryanodine concentration into the nM or low µM range. 2. Briefly co-apply with an RyR agonist (e.g., caffeine) to promote binding.[3] 3. Confirm RyR expression using RT-PCR or Western blot.
Inconsistent/Irreproducible Results 1. Inconsistent ryanodine concentrations. 2. Variation in cell culture conditions (passage, density). 3. Insufficient or variable incubation time.[3]1. Prepare fresh dilutions for each experiment from a reliable stock. 2. Standardize all cell culture parameters. 3. Optimize and fix the incubation time.
Ambiguous Cell Viability Data 1. The chosen assay does not distinguish between apoptosis and necrosis. 2. Assay endpoint does not align with the biological process.1. Use multiple assays (e.g., MTT for metabolic activity, LDH for necrosis, Caspase for apoptosis). 2. Perform a time-course experiment to capture the dynamics of cell death.

Experimental Protocols

Protocol 1: MTT Assay for Metabolic Activity

The MTT assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.[9] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[10]

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of ryanodine (and relevant controls) and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well for a final concentration of approximately 0.5 mg/mL.[9]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals.

  • Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10][11]

  • Absorbance Reading: Mix gently on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[9] A reference wavelength of >650 nm can be used to subtract background.[9]

Protocol 2: LDH Assay for Cytotoxicity (Membrane Integrity)

The Lactate Dehydrogenase (LDH) assay is a common method to assess cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[12]

  • Cell Plating and Treatment: Seed and treat cells in a 96-well plate as described for the MTT assay. Include three sets of control wells for each condition:

    • Spontaneous LDH Release: Cells treated with vehicle only.

    • Maximum LDH Release: Cells treated with a lysis buffer (provided in kits) 45 minutes before the end of the experiment.[12]

    • Background Control: Culture medium without cells.

  • Supernatant Collection: After incubation, centrifuge the plate at ~250 x g for 10 minutes to pellet the cells.[13]

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, optically clear 96-well plate.[12]

  • Reagent Addition: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well.[12] Mix gently.

  • Incubation: Incubate the plate for 10-30 minutes at room temperature, protected from light.[13]

  • Stop Reaction & Read: Add 50 µL of stop solution (if required by the kit) to each well.[12] Measure the absorbance at the recommended wavelength (e.g., 490 nm) with a reference wavelength (e.g., 680 nm).[12]

  • Calculation: Determine the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Abs) / (Maximum Abs - Spontaneous Abs)] * 100

Visualizations

Ryanodine_Signaling_Pathway cluster_ER Sarcoplasmic/Endoplasmic Reticulum (SR/ER) cluster_Cytosol Cytosol cluster_Mitochondrion Mitochondrion RyR Ryanodine Receptor (RyR) Cytosolic_Ca Increased Cytosolic [Ca²⁺] RyR->Cytosolic_Ca Ca²⁺ Leak Ca_Store High [Ca²⁺] Ryanodine Ryanodine (Low Conc.) Ryanodine->RyR Binds & Locks Open Mito_Ca Mitochondrial Ca²⁺ Uptake Cytosolic_Ca->Mito_Ca Overload MPTP mPTP Opening Mito_Ca->MPTP CytoC Cytochrome c Release MPTP->CytoC Apoptosis Apoptosis CytoC->Apoptosis Activates Caspases

Caption: Ryanodine-induced Ca²⁺ leak and apoptotic pathway.

Experimental_Workflow start Start plate_cells Plate Cells in 96-Well Plate start->plate_cells incubate_adhere Incubate Overnight (for Adherent Cells) plate_cells->incubate_adhere treat_cells Treat Cells incubate_adhere->treat_cells prep_ryanodine Prepare Ryanodine Dilutions & Controls prep_ryanodine->treat_cells incubate_treatment Incubate for Desired Period (e.g., 24-72h) treat_cells->incubate_treatment viability_assay Perform Cell Viability Assay (e.g., MTT or LDH) incubate_treatment->viability_assay read_plate Read Plate on Spectrophotometer viability_assay->read_plate analyze Analyze Data & Calculate % Viability/Cytotoxicity read_plate->analyze end_node End analyze->end_node

Caption: Workflow for assessing ryanodine's effect on cell viability.

Troubleshooting_Tree q1 What is your primary issue? q2a Unexpectedly High Cell Death q1->q2a High Death q2b No Observable Effect q1->q2b No Effect a3a Cause: Low [Rya] causing Ca²⁺ leak. Solution: Perform dose-response. Test higher, inhibitory concentrations. q2a->a3a a3b Cause: High [Rya] causing inhibition. Solution: Lower concentration to nM range. q2b->a3b a3c Cause: Low RyR expression/activity. Solution: Confirm RyR expression. Co-treat with caffeine to activate. q2b->a3c

Caption: Decision tree for troubleshooting ryanodine experiments.

References

Technical Support Center: Chemical Synthesis of Ryanodol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chemical synthesis of ryanodol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

The total synthesis of this compound is a significant challenge in organic chemistry due to its complex and highly oxygenated polycyclic structure. Key difficulties include:

  • Construction of the intricate carbon skeleton: Assembling the tetracyclic core containing a five-membered, six-membered, and seven-membered ring system is a major hurdle.

  • Stereochemical control: this compound possesses numerous stereocenters, and achieving the correct relative and absolute stereochemistry is a persistent challenge throughout the synthesis.

  • Installation of multiple functional groups: The molecule is densely functionalized with hydroxyl groups and a complex pyrrole-2-carboxylate ester, requiring careful protection and deprotection strategies.

Q2: What synthetic strategies have been most successful in approaching the this compound core?

Several synthetic strategies have been explored to construct the complex core of this compound. One notable approach involves a transannular Diels-Alder reaction to form the characteristic bridged ring system. Other strategies have utilized radical cyclizations and various cycloaddition reactions to assemble the polycyclic framework. The choice of strategy often dictates the subsequent challenges in functional group manipulation and stereochemical control.

Troubleshooting Guides

Issue 1: Low Yield in the Key Cycloaddition Step

Symptom: The crucial cycloaddition reaction to form the polycyclic core of a this compound precursor results in a low yield of the desired product, with significant formation of side products.

Possible Causes:

  • Suboptimal Reaction Conditions: Temperature, pressure, or solvent may not be ideal for the desired cycloaddition pathway.

  • Steric Hindrance: The conformation of the precursor may disfavor the required transition state for the cycloaddition.

  • Competing Reaction Pathways: The starting material may be undergoing alternative, more favorable reactions under the applied conditions.

  • Decomposition of Starting Material: The precursor may be unstable under the reaction conditions, leading to degradation.

Suggested Solutions:

  • Systematic Optimization of Reaction Conditions: Conduct a series of small-scale experiments to screen different temperatures, solvents, and Lewis acid catalysts.

  • Structural Modification of the Precursor: Introduce conformational constraints or modifying substituents on the precursor to favor the desired cycloaddition.

  • High-Pressure Conditions: In some cases, applying high pressure can favor the transition state of the cycloaddition, leading to improved yields.

Issue 2: Poor Stereoselectivity in a Key Transformation

Symptom: A key reaction step produces a mixture of diastereomers, complicating purification and reducing the overall yield of the desired stereoisomer.

Possible Causes:

  • Lack of Facial Selectivity: The reagent may be able to approach the substrate from multiple directions with similar energy barriers.

  • Flexible Substrate Conformation: The substrate may exist in multiple conformations, each leading to a different stereochemical outcome.

  • Inappropriate Chiral Auxiliary or Catalyst: The chosen chiral directing group or catalyst may not be effective for the specific substrate.

Suggested Solutions:

  • Employ a Chiral Catalyst: Introduce a well-chosen chiral Lewis acid or organocatalyst to create a chiral environment that favors one stereochemical pathway.

  • Utilize a Chiral Auxiliary: Covalently attach a chiral auxiliary to the substrate to direct the stereochemical course of the reaction.

  • Substrate Modification: Modify the substrate to introduce steric bulk that blocks one face of the molecule, thereby enhancing facial selectivity.

Quantitative Data Summary

Reaction StepConditionsYield (%)Reference
Key CycloadditionToluene, 200 °C, 48h30-40Fictional Example
Stereoselective ReductionNaBH4, CeCl3, MeOH, -78 °C90 (9:1 dr)Fictional Example
Protective Group CleavageTBAF, THF, 0 °C to rt85Fictional Example

Note: The data presented in this table is illustrative and based on typical yields for complex natural product synthesis. Actual experimental results will vary.

Key Experimental Protocols

Protocol 1: General Procedure for a High-Pressure Diels-Alder Reaction

  • A solution of the diene and dienophile in a suitable solvent (e.g., dichloromethane (B109758) or toluene) is prepared in a high-pressure reaction vessel.

  • The vessel is sealed and placed in a high-pressure apparatus.

  • The pressure is increased to the desired level (e.g., 10-15 kbar).

  • The reaction is heated to the optimal temperature and maintained for the required duration (e.g., 24-72 hours).

  • After cooling to room temperature, the pressure is carefully released.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Visualizations

experimental_workflow cluster_troubleshooting Troubleshooting Low Yield start Low Yield Observed check_conditions Verify Reaction Conditions start->check_conditions optimize Optimize Temperature, Solvent, Catalyst check_conditions->optimize Conditions Suboptimal modify_substrate Modify Substrate Structure check_conditions->modify_substrate Steric Hindrance Suspected end_success Yield Improved optimize->end_success high_pressure Attempt High-Pressure Conditions modify_substrate->high_pressure high_pressure->end_success

Caption: A troubleshooting workflow for addressing low yields in a key reaction step.

synthesis_challenges cluster_challenges Core Synthetic Challenges This compound This compound Synthesis skeleton Polycyclic Skeleton Construction This compound->skeleton stereo Stereochemical Control This compound->stereo functional Functional Group Manipulation This compound->functional skeleton->stereo interdependent stereo->functional interdependent functional->skeleton interdependent

Caption: The interconnected challenges in the total synthesis of this compound.

Technical Support Center: Ryanodine Receptor (RyR) Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of ryanodine (B192298) receptor (RyR) purification.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My RyR yield is consistently low. What are the common causes and how can I improve it?

A1: Low yield is a frequent challenge in RyR purification. Several factors can contribute to this issue.

  • Suboptimal Solubilization: Incomplete solubilization of the receptor from the membrane is a primary cause of low yield. RyRs are large, multi-subunit membrane proteins that require careful selection and concentration of detergents.

    • Troubleshooting:

      • Ensure you are using an appropriate detergent, such as CHAPS, digitonin, or Tween-20.[1] The optimal concentration needs to be determined empirically; too little will result in incomplete solubilization, while too much can lead to denaturation.[1]

      • For rabbit brain membranes, approximately 60% of the [3H]ryanodine-labeled receptor was solubilized using 2.5% CHAPS with 10 mg/ml phosphatidylcholine and 1 M NaCl.[2]

  • Protein Instability: RyRs are prone to degradation and aggregation once removed from their native membrane environment.

    • Troubleshooting:

      • Perform all purification steps at 4°C to minimize protease activity.

      • Include a cocktail of protease inhibitors in all buffers.

      • The addition of micromolar quantities of unlabeled ryanodine throughout the isolation procedure can help stabilize the tetrameric structure of the receptor.[3][4]

      • For RyR2 purification, using a higher concentration of TCEP (5 mM) during all steps can improve stability.[5]

  • Inefficient Affinity Chromatography: If using affinity-based methods, the binding efficiency of your affinity matrix can be a limiting factor.

    • Troubleshooting:

      • For GST-FKBP or SBP-FKBP affinity chromatography, be aware that FKBP can exhibit reduced binding to RyR in vitro, which may result in a lower than expected yield.[1][6]

      • Consider using nanobody-assisted purification, which can be performed on a small scale (starting from ~5 mg of total membrane protein) and is very rapid (around 4 hours).[5][7]

Q2: I am observing significant protein aggregation during purification. How can I prevent this?

A2: Protein aggregation is a common sign of instability.

  • Troubleshooting:

    • Optimize Detergent and Lipid Concentration: The choice and concentration of detergent are critical. For RyR1 purification and reconstitution into nanodiscs, adding 0.2% fluorinated octyl maltoside (fOM) can help reduce aggregation.[7] For RyR2, adjusting detergent and lipid concentrations to 0.6% CHAPS (w/v) and 0.3% POPC (w/v) has been shown to be effective.[5]

    • Maintain Protein Concentration: While counterintuitive, maintaining a high protein concentration throughout the purification process can sometimes prevent aggregation.[5]

    • Stabilizing Agents: As mentioned, the presence of ryanodine can stabilize the receptor complex.[3][4]

Q3: Which purification method should I choose for my specific application?

A3: The best method depends on your experimental goals, such as the required yield, purity, and speed.

  • Sucrose (B13894) Density Gradient Centrifugation: This method is well-established and can yield a higher protein concentration (≥ 2 mg/ml), which is suitable for structural studies like cryo-EM.[1][6][8] However, it is a slower process.

  • Affinity Chromatography: This method is generally faster than sucrose gradients.[1][6][8]

    • FKBP-based affinity: Takes advantage of the high-affinity interaction between RyR and FKBP12/12.6.[1][6]

    • Nanobody-based affinity: A rapid and efficient method suitable for small-scale preparations and cryo-EM.[5][7]

  • Ion Exchange Chromatography: This technique is often used in combination with other methods, such as sucrose gradient centrifugation, to achieve high purity.[3][4]

Q4: How can I assess the quality and purity of my purified RyR?

A4: Several methods can be used to evaluate your final product.

  • SDS-PAGE: The purified receptor should show a predominant band at approximately 400-565 kDa.[2][3]

  • [3H]Ryanodine Binding Assay: This functional assay confirms that the purified receptor retains its binding affinity for its specific ligand, indicating proper folding and conformation. The binding affinity of the purified receptor should be similar to that in native membranes.[3][4] An increase in [3H]ryanodine binding can be used to report on the open probability of the channel.[9]

  • Electron Microscopy: Negative stain electron microscopy can be used to visualize the characteristic four-leaf clover structure of the RyR tetramer.[10]

  • Dynamic Light Scattering: This technique can assess the monodispersity of the sample and detect the presence of aggregates.[11][12]

Quantitative Data on Purification Efficiency

The following table summarizes quantitative data from various RyR purification protocols to allow for easy comparison of their efficiencies.

Purification MethodSource Tissue/SystemYield/RecoveryPurification FoldPurityReference
Ion Exchange Chromatography & Sucrose Gradient CentrifugationSkeletal Muscle21% recovery of ryanodine binding activity30-fold>95%[3][4]
Sucrose Gradient CentrifugationHEK293 Cells≥ 2 mg/mlNot ReportedHigh[1][6][8]
Affinity Chromatography (FKBP-based)HEK293 CellsLower than sucrose gradientNot ReportedHigh[1][6][8]
Nanobody-Assisted PurificationSkeletal/Cardiac SRSufficient for cryo-EM from ~5-13 mg total proteinNot ReportedCryo-EM grade[5]
Heparin-Agarose & Hydroxylapatite ChromatographySkeletal Muscle SR393 ± 65 pmol of ryanodine/mg of proteinNot ReportedHigh[13]
Cardiac RyR PurificationCardiac Muscle~450 pmol bound ryanodine/mg; 60-70% recoveryNot ReportedHigh[10]

Experimental Protocols & Workflows

General Experimental Workflow for RyR Purification

The following diagram illustrates a generalized workflow for the purification of ryanodine receptors, highlighting the key stages from tissue or cell preparation to the final purified protein.

RyR_Purification_Workflow Start Starting Material (Skeletal Muscle, Cardiac Muscle, or HEK293 Cells) Membrane_Prep Membrane Preparation (Microsome/SR Vesicle Isolation) Start->Membrane_Prep Solubilization Solubilization (e.g., CHAPS, Digitonin) Membrane_Prep->Solubilization Clarification Clarification (High-Speed Centrifugation) Solubilization->Clarification Purification Purification Step(s) (e.g., Affinity, Sucrose Gradient, Ion Exchange) Clarification->Purification Concentration Concentration & Buffer Exchange Purification->Concentration QC Quality Control (SDS-PAGE, Ryanodine Binding, EM) Concentration->QC Final_Product Purified RyR QC->Final_Product Excitation_Contraction_Coupling cluster_Membranes T-tubule and SR Membranes AP Action Potential (Depolarization) DHPR Dihydropyridine Receptor (DHPR) (Voltage Sensor) AP->DHPR Activates RyR1 Ryanodine Receptor 1 (RyR1) (Ca2+ Release Channel) DHPR->RyR1 Physical Coupling Activates Cytosol_Ca Increased Cytosolic [Ca2+] RyR1->Cytosol_Ca Releases Ca2+ from SR SR Sarcoplasmic Reticulum (SR) (Ca2+ Store) Contraction Muscle Contraction Cytosol_Ca->Contraction Initiates

References

Technical Support Center: Overcoming Low Affinity of Ryanodol in Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low binding affinity of ryanodol in studies of the ryanodine (B192298) receptor (RyR).

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit low affinity for the ryanodine receptor (RyR)?

This compound is the deacylated form of ryanodine and lacks the pyrrole-2-carboxylate ester group present in ryanodine. This ester is critical for high-affinity binding to the RyR. Consequently, this compound binds with a significantly lower affinity to RyR isoforms compared to ryanodine.[1]

Q2: What is the typical range for the dissociation constant (Kd) of this compound?

While ryanodine binds with high affinity in the nanomolar range (Kd ≈ 1-10 nM), this compound's affinity is substantially lower, often in the micromolar range.[1][2] The exact Kd can vary depending on the RyR isoform, tissue source, and experimental conditions.

Q3: How do allosteric modulators affect this compound binding?

Allosteric modulators such as calcium ions (Ca²⁺), adenosine (B11128) triphosphate (ATP), and caffeine (B1668208) can significantly influence the conformation of the RyR and, consequently, the binding of ligands like this compound. These modulators typically increase the open probability of the RyR channel, which is the state to which ryanodine and its analogs preferentially bind.[3][4][5] By promoting an open channel conformation, these activators can enhance the apparent binding affinity of low-affinity ligands like this compound.

Q4: Can I use a standard [³H]ryanodine binding assay protocol for [³H]this compound?

Yes, a standard [³H]ryanodine binding assay protocol can be adapted for [³H]this compound. However, due to the lower affinity of this compound, modifications to the protocol are necessary to achieve a detectable and reliable signal. These modifications often involve optimizing the concentrations of allosteric modulators and potentially increasing the amount of receptor protein in the assay.

Troubleshooting Guide

This guide addresses common issues encountered during this compound binding studies due to its low affinity.

Problem Possible Cause Recommended Solution
Low or No Specific Binding Signal Inherently low affinity of this compound. Increase the concentration of [³H]this compound. However, be mindful of increasing non-specific binding.
Suboptimal RyR channel conformation. Include RyR activators in the binding buffer to promote the open state of the channel. Optimal concentrations of Ca²⁺ (µM range) and ATP (mM range) are crucial. Caffeine (mM range) can also be used as a potent activator.[4][5][6]
Insufficient receptor concentration. Increase the amount of microsomal protein (containing the RyR) in the assay. This will increase the total number of available binding sites.
Inappropriate buffer composition. Ensure the binding buffer has the appropriate ionic strength (e.g., 0.2 M KCl) and pH (typically 7.4) to maintain receptor integrity and function.[7][8]
Degraded [³H]this compound. Check the expiration date and storage conditions of the radioligand. Perform a quality control check if degradation is suspected.
High Non-Specific Binding High concentration of [³H]this compound. While a higher concentration is needed to detect a signal, it can also increase non-specific binding. Determine the optimal concentration that balances specific and non-specific binding.
Lipophilic nature of this compound. Pre-treat filters with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding to the filter material.[7] Include a sufficient number of washes with ice-cold buffer after filtration to remove unbound radioligand.[9]
Contaminants in the membrane preparation. Use a high-purity membrane preparation (e.g., sarcoplasmic reticulum microsomes) to minimize binding to other proteins and lipids.
Poor Reproducibility Inconsistent assay conditions. Maintain strict consistency in all experimental parameters, including incubation time, temperature, buffer composition, and concentrations of all reagents.
Variability in membrane preparations. Prepare a large batch of microsomal membranes and aliquot for multiple experiments to ensure consistency.
Pipetting errors. Use calibrated pipettes and careful technique, especially when working with small volumes of radioligand and modulators.

Quantitative Data Summary

The following tables summarize key quantitative data for ryanodine and the expected impact of modulators on this compound binding.

Table 1: Comparison of Ryanodine and this compound Binding Affinity

LigandTypical Kd RangeKey Structural Difference
Ryanodine1 - 10 nM[2]Contains a pyrrole-2-carboxylate ester
This compound> 100 nM (significantly lower than ryanodine)[1][2]Lacks the pyrrole-2-carboxylate ester

Table 2: Effect of Allosteric Modulators on RyR Activation and Ligand Binding

ModulatorTypical Concentration Range for ActivationExpected Effect on this compound Binding
Ca²⁺100 nM - 10 µM[7][10]Increases binding by promoting the open channel state.
ATP1 - 5 mM[4][5]Enhances Ca²⁺-dependent activation and ligand binding.
Caffeine1 - 10 mM[4][5]Potent activator that significantly increases the open probability and ligand binding.

Detailed Experimental Protocol: [³H]this compound Binding Assay

This protocol is adapted from standard [³H]ryanodine binding assays to enhance the signal for the low-affinity ligand, this compound.

Materials:

  • [³H]this compound (specific activity will vary)

  • Unlabeled this compound

  • Sarcoplasmic reticulum (SR) or endoplasmic reticulum (ER) microsomes containing the RyR of interest

  • Binding Buffer: 20 mM HEPES, pH 7.4, 0.2 M KCl, 10 µM CaCl₂, 5 mM ATP, 5 mM Caffeine[7][8]

  • Wash Buffer: Ice-cold deionized water or a buffer with low ionic strength

  • Glass fiber filters (e.g., Whatman GF/B)

  • Polyethyleneimine (PEI) solution (0.3-1%)

  • Scintillation cocktail

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Filter Pre-treatment: Soak glass fiber filters in PEI solution for at least 30 minutes at room temperature to reduce non-specific binding.[7]

  • Assay Setup:

    • For each data point, prepare triplicate tubes.

    • Total Binding: Add 50-100 µg of microsomal protein to tubes containing the binding buffer and a range of [³H]this compound concentrations (e.g., 10 nM to 1 µM, depending on the expected Kd).

    • Non-Specific Binding: Prepare a parallel set of tubes as above, but also include a high concentration of unlabeled this compound (e.g., 100-fold excess over the highest [³H]this compound concentration) to saturate specific binding sites.

  • Incubation: Incubate all tubes at 37°C for 2-4 hours to reach equilibrium. The longer incubation time may be necessary for the low-affinity interaction.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through the pre-treated glass fiber filters under vacuum.

  • Washing: Wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound radioligand.[7]

  • Scintillation Counting: Place the filters in scintillation vials, add an appropriate volume of scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding for each [³H]this compound concentration.

    • Plot the specific binding data against the [³H]this compound concentration and fit the data to a one-site binding model using non-linear regression analysis to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Measurement cluster_analysis Data Analysis prep_filters Pre-treat Filters with PEI add_microsomes Add Microsomes (RyR Source) prep_filters->add_microsomes prep_reagents Prepare Binding Buffer with Modulators (Ca²⁺, ATP, Caffeine) prep_reagents->add_microsomes add_radioligand Add [³H]this compound add_microsomes->add_radioligand add_cold_ligand Add Unlabeled this compound (for NSB) add_radioligand->add_cold_ligand NSB tubes only incubate Incubate (e.g., 37°C, 2-4h) add_radioligand->incubate add_cold_ligand->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count calc_specific Calculate Specific Binding count->calc_specific determine_kd_bmax Determine Kd and Bmax calc_specific->determine_kd_bmax

Caption: Workflow for [³H]this compound Binding Assay.

signaling_pathway cluster_ryr Ryanodine Receptor (RyR) activator activator inhibitor inhibitor ligand ligand RyR_closed Closed State RyR_open Open State RyR_closed->RyR_open Ca_ATP_Caffeine Ca²⁺, ATP, Caffeine Ca_ATP_Caffeine->RyR_closed Promotes Opening This compound This compound This compound->RyR_open Binds Preferentially

Caption: Allosteric modulation of this compound binding.

troubleshooting_logic start_node Low/No Specific Binding Signal decision_node1 Are RyR Activators Present? start_node->decision_node1 Check decision_node decision_node solution_node solution_node solution_node1 Add Ca²⁺, ATP, and/or Caffeine to the Binding Buffer decision_node1->solution_node1 No decision_node2 Is Microsome Concentration Sufficient? decision_node1->decision_node2 Yes solution_node2 Increase Microsomal Protein Concentration decision_node2->solution_node2 No decision_node3 Is [³H]this compound Concentration Optimal? decision_node2->decision_node3 Yes solution_node3 Titrate [³H]this compound Concentration decision_node3->solution_node3 No solution_node4 Investigate Other Factors (e.g., radioligand integrity, buffer conditions) decision_node3->solution_node4 Yes

Caption: Troubleshooting logic for low signal.

References

Ryanodine Technical Support Center: Controlling for Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers using ryanodine (B192298). This resource provides answers to frequently asked questions and troubleshooting guidance to help you design robust experiments and control for the potential off-target effects of ryanodine.

Frequently Asked Questions (FAQs)

Q1: What is ryanodine and what is its primary mechanism of action?

Ryanodine is a plant alkaloid that serves as a powerful modulator of ryanodine receptors (RyRs), which are large intracellular calcium channels located on the sarcoplasmic and endoplasmic reticulum.[1][2] Its mechanism of action is highly dependent on its concentration.

  • Low Concentrations (nM to <10 µM): At these concentrations, ryanodine locks the RyR channel into a stable, long-lasting sub-conductance (half-open) state.[1] This leads to a persistent "leak" of calcium (Ca²⁺) from intracellular stores into the cytoplasm, which can eventually deplete the stores.

  • High Concentrations (~100 µM): At higher micromolar concentrations, ryanodine acts as an inhibitor, locking the channel in a fully closed and inactive state.[1]

This dual, concentration-dependent effect is a critical factor in experimental design and data interpretation.[3]

Q2: What are the primary "off-target effects" of ryanodine?

Ryanodine's "off-target effects" can be categorized into two main types:

  • Isoform Cross-Reactivity: There are three main mammalian isoforms of the ryanodine receptor (RyR1, RyR2, RyR3), each with a primary tissue distribution but also expressed at lower levels in other tissues.[4][5][6] Ryanodine itself does not distinguish between these isoforms. Therefore, an experiment designed to target RyR1 in skeletal muscle might unintentionally affect RyR2 in cardiac tissue or RyR3 in the brain if the compound is administered systemically.[4][7]

  • Downstream Consequences of Ca²⁺ Dysregulation: The primary effect of low-dose ryanodine is a sustained increase in cytosolic Ca²⁺. This can activate numerous Ca²⁺-dependent signaling pathways that may not be the intended focus of the study.[8][9] These downstream effects, such as the activation of CaMKII, calcineurin, or Ca²⁺-dependent proteases, can lead to widespread changes in cellular function, including altered gene expression, mitochondrial dysfunction, and even apoptosis.[8][10]

Q3: How do I choose the correct concentration of ryanodine for my experiment?

Choosing the correct concentration is the most critical step to minimize ambiguity.

  • Perform a Dose-Response Curve: The ideal concentration must be determined empirically for your specific cell type or tissue model. Start with a wide range of concentrations (e.g., from low nM to high µM) to characterize the full dose-response relationship.

  • Target the Lowest Effective Concentration: Once the dose-response curve is established, use the lowest concentration that produces the desired on-target effect.

  • Be Aware of the Biphasic Effect: Remember that increasing the concentration may not lead to a stronger activation effect; instead, it can switch to an inhibitory one.[1][3] This "paradoxical" effect can confound results if not properly characterized.[11]

Q4: Are there alternatives to ryanodine with better isoform specificity?

Ryanodine itself is a non-specific tool regarding RyR isoforms. While highly specific pharmacological inhibitors or activators for each isoform are not widely available, several strategies and alternative compounds can be used:

  • Dantrolene (B1669809): A clinically used muscle relaxant that acts as an RyR antagonist, it is often used to inhibit Ca²⁺ release, particularly from RyR1.[1]

  • Caffeine (B1668208): A well-known activator of RyRs that potentiates their sensitivity to Ca²⁺.[1] It can be used to mimic RyR activation.

  • Rycals (e.g., S107, JTV519): This is a class of drugs that work differently from ryanodine. They stabilize the closed state of RyRs by preventing the dissociation of the regulatory protein calstabin (FKBP), thereby fixing pathological Ca²⁺ leaks without directly blocking the channel pore.[8][10][12][13] Their utility depends on the specific experimental question.

Troubleshooting Guide

Problem 1: My results with ryanodine are inconsistent or not reproducible.

Inconsistency often stems from ryanodine's unique binding characteristics.

  • Issue: Use-Dependence. Ryanodine binding is "use-dependent," meaning the RyR channels must be in an activated (open) state for the drug to bind effectively.[1][14]

    • Solution: Ensure your experimental protocol includes a consistent pre-stimulation or activation step before or during ryanodine application. In electrically excitable cells, this means standardizing the frequency and duration of stimulation. In non-excitable cells, a mild chemical agonist might be required.

  • Issue: Pre-incubation Time. The time it takes for ryanodine to exert its effects can be concentration-dependent.[15]

    • Solution: Standardize the pre-incubation time with ryanodine across all experiments. This may need to be optimized as part of your initial dose-response studies.

Problem 2: I'm observing widespread cellular changes, not just the specific effect I'm studying. How do I confirm if this is an on-target or off-target effect?

This is a common challenge due to calcium's role as a ubiquitous second messenger. A logical workflow can help dissect the effects.

  • Step 1: Pharmacological Inhibition. Pre-treat your cells/tissue with an RyR antagonist like dantrolene or the general blocker ruthenium red before adding ryanodine. If the widespread effects are prevented, it indicates they are downstream consequences of on-target RyR modulation.[1]

  • Step 2: Genetic Knockdown/Knockout. The most definitive control is to use a model system (e.g., cell line or animal model) where the target RyR isoform is knocked out or knocked down (e.g., with siRNA). If ryanodine fails to produce the effect in this model, you can confidently attribute the effect to that specific RyR isoform.

  • Step 3: Inhibit Downstream Pathways. If you hypothesize that a specific downstream pathway (e.g., CaMKII) is being activated as an off-target effect, use a specific inhibitor for that pathway (e.g., a CaMKII inhibitor). If this blocks the widespread cellular changes but not your primary intended effect, it helps to map the signaling cascade.

Problem 3: Ryanodine seems to have the opposite effect of what I expected.

This is likely due to the biphasic nature of ryanodine's effects.

  • Issue: Concentration-Dependent Opposing Effects. You may be using a concentration that is on the cusp between channel activation (sub-conductance state) and inhibition.

    • Solution: Re-evaluate your dose-response curve meticulously. If you expect Ca²⁺ leak (activation) but see no effect or inhibition, you are likely using too high a concentration. Conversely, if you want inhibition and see signs of Ca²⁺ release, your concentration is too low.[1][3]

Experimental Protocols & Data

Protocol 1: Establishing a Dose-Response Curve for Ryanodine using a Ca²⁺ Flux Assay

This protocol describes a general method to determine the effective concentration range of ryanodine in a cultured cell model using a fluorescent calcium indicator.

  • Cell Preparation: Plate cells on glass-bottom dishes suitable for fluorescence microscopy.

  • Indicator Loading: Load cells with a ratiometric (e.g., Fura-2) or non-ratiometric (e.g., Fluo-4) Ca²⁺ indicator dye according to the manufacturer's instructions.

  • Baseline Measurement: Place the dish on the microscope stage and perfuse with a standard extracellular buffer (e.g., Tyrode's solution). Record baseline fluorescence for 2-5 minutes to ensure a stable signal.

  • Dose Application: Prepare a series of ryanodine dilutions (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM). Apply the lowest concentration and record the change in cytosolic Ca²⁺ for 5-10 minutes.

  • Washout and Re-equilibration: Wash out the drug and allow cells to return to baseline.

  • Repeat: Sequentially apply increasing concentrations of ryanodine, recording the response at each dose.

  • Positive Control: At the end of the experiment, apply a known RyR agonist like caffeine (e.g., 10 mM) to confirm that the RyR channels are functional.

  • Data Analysis: Quantify the change in fluorescence intensity or ratio for each concentration. Plot the response against the log of the ryanodine concentration to generate a dose-response curve and determine the EC₅₀ (for activation) or IC₅₀ (for inhibition).

Protocol 2: Validating On-Target Effects using a Pharmacological Antagonist

This protocol uses a co-treatment approach to verify that the observed effect of ryanodine is mediated by RyRs.

  • Prepare Experimental Groups:

    • Group A: Vehicle Control

    • Group B: Ryanodine (at the chosen effective concentration from Protocol 1)

    • Group C: RyR Antagonist (e.g., 10 µM Dantrolene)

    • Group D: Antagonist Pre-treatment + Ryanodine

  • Pre-treatment: Incubate cells in Group D with the RyR antagonist for a sufficient time (e.g., 15-30 minutes). Incubate Group C with the antagonist for the same duration.

  • Treatment: Add ryanodine to Groups B and D. Add vehicle to Groups A and C.

  • Assay: Perform your primary experimental assay (e.g., measuring muscle contraction, protein phosphorylation, gene expression).

  • Analysis: Compare the results. If the effect observed in Group B is significantly reduced or abolished in Group D (and resembles Groups A and C), it provides strong evidence that the effect of ryanodine is on-target.

Data Tables

Table 1: Concentration-Dependent Effects of Ryanodine on RyR Channels

Concentration Range Primary Effect on RyR Channel Resulting Ca²⁺ Flux
Nanomolar (<1 µM) Locks channel in a sub-conductance (half-open) state[1][3] Sustained, low-level Ca²⁺ leak from stores[1]
Low Micromolar (1-10 µM) Stabilizes the sub-conductance state Store depletion over time[1]

| High Micromolar (~100 µM) | Locks channel in a fully closed state[1] | Inhibition of Ca²⁺ release[1] |

Table 2: Primary Tissue Distribution of Ryanodine Receptor (RyR) Isoforms

Isoform Primary Tissue Expression Other Notable Expression Sites
RyR1 Skeletal Muscle[1][5] Cerebellum, Purkinje cells, smooth muscle[5][7]
RyR2 Cardiac Muscle (Myocardium)[1][5] Brain (widespread), adrenal glands[4][6]

| RyR3 | Brain[1][4] | Diaphragm, smooth muscle, skeletal and cardiac muscle (at lower levels)[5][6] |

Visualizations & Workflows

Ryanodine_Mechanism cluster_low Low Concentration (nM - <10 µM) cluster_high High Concentration (~100 µM) Low_Ryanodine Ryanodine RyR_Low Ryanodine Receptor (Active State) Low_Ryanodine->RyR_Low Binds to open channel Sub_State Sub-Conductance State (Half-Open) RyR_Low->Sub_State Locks in state Ca_Leak Sustained Ca²⁺ Leak Sub_State->Ca_Leak Causes High_Ryanodine Ryanodine RyR_High Ryanodine Receptor High_Ryanodine->RyR_High Closed_State Inactive State (Fully Closed) RyR_High->Closed_State Locks in state Ca_Block Inhibition of Ca²⁺ Release Closed_State->Ca_Block Causes

Caption: Ryanodine's biphasic mechanism of action on the RyR channel.

Troubleshooting_Workflow start Experiment Shows Widespread Cellular Effects q1 Pre-treat with RyR Antagonist (e.g., Dantrolene). Is the effect blocked? start->q1 on_target Conclusion: Effect is ON-TARGET (downstream of RyR) q1->on_target  Yes q2 Use RyR Knockout/Knockdown Model. Is the effect absent? q1->q2  No off_target Conclusion: Effect is likely OFF-TARGET (independent of RyR) q2->off_target  No on_target_isoform Conclusion: Effect is ON-TARGET and isoform-specific q2->on_target_isoform  Yes

Caption: A logical workflow for troubleshooting potential off-target effects.

Off_Target_Signaling cluster_downstream Potential Off-Target Downstream Pathways cluster_outcomes Cellular Outcomes Ryanodine Ryanodine (Low Conc.) RyR Ryanodine Receptor Ryanodine->RyR Ca_Leak SR/ER Ca²⁺ Leak RyR->Ca_Leak Cyt_Ca ↑ Cytosolic [Ca²⁺] Ca_Leak->Cyt_Ca Calmodulin Calmodulin Activation Cyt_Ca->Calmodulin CaMKII CaMKII Activation Cyt_Ca->CaMKII Mito Mitochondrial Dysfunction Cyt_Ca->Mito Protease Ca²⁺-activated Proteases Cyt_Ca->Protease Gene_Exp Altered Gene Expression Calmodulin->Gene_Exp CaMKII->Gene_Exp Apoptosis Apoptosis / Cell Stress Mito->Apoptosis Protease->Apoptosis

Caption: Signaling pathways activated by ryanodine-induced Ca²⁺ dysregulation.

References

Technical Support Center: Optimizing Ryanodine-Induced Calcium Release

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ryanodine-induced calcium release. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: No detectable calcium release after applying ryanodine (B192298) or other agonists.

  • Question: I've applied ryanodine/caffeine (B1668208) to my cells/microsomes, but I'm not observing any calcium release. What could be the problem?

  • Answer: This is a common issue that can arise from several factors:

    • Incorrect Agonist Concentration: Ryanodine has a biphasic effect. Low concentrations (nanomolar to low micromolar) tend to lock the ryanodine receptor (RyR) in a sub-conductance open state, while high concentrations (>100 µM) can be inhibitory.[1][2] Ensure you are using an appropriate concentration for your specific RyR isoform and experimental goals. Caffeine typically requires millimolar concentrations to activate RyRs.[3]

    • Depleted Calcium Stores: The sarcoplasmic/endoplasmic reticulum (SR/ER) may have depleted calcium stores. Ensure your experimental buffer contains adequate calcium or that the stores have had time to load.

    • Presence of Inhibitors: Your buffer may contain inhibitors like magnesium (Mg²⁺), which can compete with calcium for binding to the activation sites on RyRs.[1]

    • Cell Health: If using whole cells, ensure they are healthy and that the SR/ER is intact.

    • Incorrect RyR Isoform: Different RyR isoforms have varying sensitivities to agonists. For example, RyR1 is less sensitive to caffeine than RyR2 and RyR3.[3]

Issue 2: High background calcium signal before agonist application.

  • Question: My baseline calcium levels are very high, making it difficult to detect a specific response to my agonist. What can I do?

  • Answer: High background calcium can be due to:

    • "Leaky" Channels: Overexpression of RyRs in cell lines like HEK293 can lead to "leaky" channels that constantly release calcium.[4] Consider using an inducible expression system to control the level of RyR expression.

    • Cellular Stress: Stressed or unhealthy cells may have compromised membrane integrity, leading to elevated cytosolic calcium. Ensure optimal cell culture conditions.

    • Calcium Indicator Overloading: Excessive loading of calcium-sensitive dyes can buffer intracellular calcium and lead to artificially high baseline readings. Optimize dye concentration and loading time.

Issue 3: Variability and poor reproducibility in results.

  • Question: I'm getting inconsistent results between experiments. How can I improve reproducibility?

  • Answer: Lack of reproducibility can stem from:

    • Inconsistent Cell Conditions: Ensure consistent cell passage number, density, and health for each experiment.

    • Buffer Composition: Prepare fresh buffers for each experiment and ensure consistent concentrations of all components, especially Ca²⁺, ATP, and any inhibitors.

    • Agonist Preparation: Prepare fresh agonist solutions for each experiment, as some compounds can degrade over time.

    • Temperature Fluctuations: RyR activity is temperature-sensitive. Maintain a consistent temperature throughout your experiments.

Issue 4: "Quantal" calcium release with caffeine.

  • Question: When I apply a submaximal concentration of caffeine, I see a transient calcium release that returns to baseline, and subsequent applications of the same concentration elicit further release. Why is this happening?

  • Answer: This phenomenon is known as "quantal" calcium release.[5][6] Caffeine sensitizes the RyR to activation by luminal (intra-SR/ER) calcium.[5][7] A submaximal caffeine concentration lowers the threshold for luminal calcium to trigger release. As calcium is released, the luminal concentration drops below this new threshold, and the channel closes. Subsequent additions of caffeine can again trigger release if the SR/ER has had a chance to partially reload with calcium.

Quantitative Data Summary

The optimal concentrations of modulators for ryanodine-induced calcium release can vary depending on the specific isoform, the experimental system (e.g., purified channels, microsomes, whole cells), and the presence of other regulatory molecules. The following tables provide a general guide to commonly used concentration ranges.

Table 1: Ryanodine Concentration Effects

Concentration RangeEffect on RyR Channel
Nanomolar (nM)Locks the channel in an open sub-conductance state.[1]
Low Micromolar (<10 µM)Locks the channel in a long-lived sub-conductance state.[2]
High Micromolar (>100 µM)Inhibits channel opening.[1][2]

Table 2: Modulator Concentrations for RyR Activation and Inhibition

ModulatorRyR Isoform(s)Typical Activating ConcentrationTypical Inhibitory ConcentrationNotes
Calcium (Ca²⁺) All~100 nM - 10 µM[8]>100 µM - 1 mM[1][8]RyR1 is more sensitive to Ca²⁺-dependent inactivation than RyR2 and RyR3.[8]
Caffeine All>5 mM for robust activation[3]Not typically used as an inhibitor.RyR1 is less sensitive than RyR2 and RyR3.[3] Low concentrations (<0.5 mM) can increase Ca²⁺ spark frequency.[3]
ATP AllMillimolar (mM) range[1]Not an inhibitor.Potentiates Ca²⁺-induced activation.[1]
Magnesium (Mg²⁺) AllNot an activator.Millimolar (mM) range[1]Competes with Ca²⁺ for activation sites.[1]

Experimental Protocols

Protocol 1: Isolation of Sarcoplasmic Reticulum (SR) Microsomes from Skeletal Muscle

This protocol is adapted from methods for isolating SR vesicles for functional assays.[9][10][11]

  • Homogenization:

    • Excise fresh rabbit skeletal muscle and place it in an ice-cold homogenization buffer (e.g., 20 mM Tris-HCl, pH 7.4, 0.3 M sucrose (B13894), and protease inhibitors).

    • Mince the muscle and homogenize using a blender or Polytron homogenizer.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 3,000 x g) for 10 minutes to pellet nuclei and cell debris.

    • Collect the supernatant and centrifuge at a higher speed (e.g., 10,000 x g) for 20 minutes to pellet mitochondria.

    • Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g) for 60 minutes to pellet the microsomal fraction containing SR vesicles.

  • Sucrose Gradient Centrifugation (Optional for higher purity):

    • Resuspend the microsomal pellet in a buffer.

    • Layer the suspension on top of a discontinuous or continuous sucrose gradient (e.g., 25% to 45% w/w).[9]

    • Centrifuge at high speed (e.g., 150,000 x g) for several hours.

    • Collect the fractions corresponding to the heavy SR (enriched in RyRs).

  • Storage:

    • Resuspend the final pellet in a storage buffer, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: [³H]-Ryanodine Binding Assay

This assay measures the binding of radiolabeled ryanodine to RyRs, which is an indicator of the channel's open state.[4][12]

  • Reaction Mixture Preparation:

    • Prepare a binding buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM KCl, 10 µM CaCl₂, and protease inhibitors).

    • Add your SR microsome preparation (e.g., 50 µg of protein).

    • Add [³H]-ryanodine to a final concentration of 1-10 nM.

    • Add your test compounds (agonists or inhibitors) at the desired concentrations.

    • For non-specific binding control, add a 1000-fold excess of unlabeled ryanodine to a separate set of tubes.

  • Incubation:

    • Incubate the reaction mixtures at 37°C for 1-2 hours to reach equilibrium.

  • Filtration:

    • Rapidly filter the reaction mixtures through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

    • Wash the filters quickly with ice-cold wash buffer to remove unbound [³H]-ryanodine.

  • Scintillation Counting:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to determine the specific binding.

    • Analyze the data using appropriate software to determine binding affinity (Kd) and the number of binding sites (Bmax).

Protocol 3: Calcium Imaging in HEK293 Cells Expressing RyRs

This protocol describes how to measure changes in intracellular calcium in a cell line expressing a specific RyR isoform.[13][14]

  • Cell Preparation:

    • Plate HEK293 cells expressing the desired RyR isoform onto glass coverslips 24-48 hours before the experiment. If using an inducible expression system, add the inducing agent (e.g., tetracycline) as required.

  • Dye Loading:

    • Prepare a loading solution containing a calcium-sensitive fluorescent dye (e.g., 1-5 µM Fura-2 AM or Fluo-4 AM) in a physiological buffer (e.g., Krebs-Ringer-HEPES). Pluronic F-127 (e.g., 0.02%) can be included to aid in dye solubilization.

    • Incubate the cells with the loading solution at room temperature for 20-30 minutes.

  • Washing:

    • Wash the cells twice with the physiological buffer to remove excess dye.

    • Incubate the cells for an additional 20-30 minutes to allow for complete de-esterification of the dye within the cells.

  • Imaging:

    • Mount the coverslip in a perfusion chamber on the stage of a fluorescence microscope equipped for calcium imaging.

    • Perfuse the cells with the physiological buffer to establish a stable baseline fluorescence.

    • Apply ryanodine or other modulators via the perfusion system and record the changes in fluorescence intensity over time.

  • Data Analysis:

    • For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two excitation wavelengths (e.g., 340 nm and 380 nm). For single-wavelength dyes like Fluo-4, express the change in fluorescence as a ratio over the baseline fluorescence (F/F₀).

    • Analyze the traces to determine parameters such as the peak amplitude, rate of rise, and duration of the calcium transient.

Visualizations

RyanodineReceptorSignaling cluster_Extracellular Extracellular Space cluster_PlasmaMembrane Plasma Membrane cluster_Cytosol Cytosol cluster_SR_ER Sarcoplasmic / Endoplasmic Reticulum (SR/ER) Stimulus Depolarization / Agonist DHPR_LType DHPR / L-type Ca²⁺ Channel Stimulus->DHPR_LType Activates Ca_Influx Ca²⁺ Influx DHPR_LType->Ca_Influx Allows RyR Ryanodine Receptor (RyR) DHPR_LType->RyR Physical coupling (skeletal muscle) Ca_Influx->RyR Activates (CICR in cardiac muscle) Ca_Cytosol ↑ Cytosolic Ca²⁺ Contraction Muscle Contraction / Cellular Response Ca_Cytosol->Contraction Triggers Ca_Cytosol->RyR Positive Feedback (CICR) ATP ATP ATP->RyR Potentiates Caffeine Caffeine Caffeine->RyR Sensitizes RyR->Ca_Cytosol Releases Ca²⁺ Ca_Store High Ca²⁺ Store CICR Ca²⁺-Induced Ca²⁺ Release (CICR) ExperimentalWorkflow cluster_Preparation Sample Preparation cluster_Experiment Experiment Execution cluster_Analysis Data Analysis Prep Prepare Sample (Cells or Microsomes) Load Load with Ca²⁺ Indicator (for imaging) Prep->Load If applicable Baseline Establish Baseline (Basal Ca²⁺ or Binding) Prep->Baseline For binding assays Load->Baseline Apply_Modulator Apply Modulator (Ryanodine, Caffeine, etc.) Baseline->Apply_Modulator Record Record Data (Fluorescence or Radioactivity) Apply_Modulator->Record Process Process Raw Data (e.g., F/F₀, Specific Binding) Record->Process Quantify Quantify Parameters (Peak, Rate, Kd, Bmax) Process->Quantify Interpret Interpret Results Quantify->Interpret

References

Technical Support Center: Selective Esterification of Ryanodol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective esterification of ryanodol. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of this challenging chemical transformation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the selective esterification of the C3 hydroxyl group in this compound so difficult?

A1: The selective esterification of the C3 hydroxyl group in this compound is a significant synthetic challenge due to a combination of factors:

  • Steric Hindrance: The C3 secondary hydroxyl group is located within a sterically congested and concave pentacyclic core, making it difficult for bulky acylating reagents to access.[1][2][3][4]

  • High Density of Reactive Functional Groups: this compound is a polyhydroxylated molecule, possessing five free hydroxyl groups and an unstable hemiketal.[5] This high density of reactive sites leads to a significant challenge in achieving chemoselectivity, as other hydroxyl groups can compete for acylation.[4][6]

  • Competing Reactions: Under certain conditions, side reactions such as dehydration in the presence of acid can occur, leading to the formation of anhydrothis compound.[7] Additionally, Grob-type fragmentation can be triggered by activation of the C2-hydroxyl group.[8]

  • Intrinsic Reactivity: The C3 alcohol is intrinsically less reactive than the surrounding hydroxyl groups, further complicating selective acylation.[4][6] Early attempts at direct esterification of this compound often resulted in preferential acylation at the more accessible C10 position.[3][7]

Q2: What are the main strategies to achieve selective C3 esterification of this compound?

A2: The primary strategy to overcome the challenges of selective C3 esterification is the use of protecting groups to temporarily block the other reactive hydroxyl groups. This approach minimizes side reactions and directs the acylation to the desired C3 position. Key successful strategies include:

  • Multi-step Protection/Deprotection Sequences: This involves a carefully orchestrated series of reactions to protect all hydroxyl groups except for the one at C3. The exposed C3 hydroxyl is then esterified, followed by the removal of all protecting groups. The Inoue group, for instance, employed a strategy using a boronate protecting group to mask four syn-oriented hydroxyl groups.[1][2]

  • Strategic Inversion of Synthetic Sequence: Instead of esterifying this compound directly, another approach involves introducing the ester moiety at an earlier synthetic intermediate, such as an anhydrothis compound derivative, where the C3 hydroxyl is more accessible.[1][2][6] This circumvents the difficulties of working with the fully elaborated, sterically hindered this compound scaffold.

  • In-situ Generation of the Acylating Agent: A notable strategy involves the in-situ generation of the pyrrole-2-carboxylate unit from a less sterically demanding precursor, such as a glycine (B1666218) ester, which is first coupled to the C3 hydroxyl group.[1][2][9][10]

Q3: I am getting low yields or no reaction when trying to directly acylate this compound. What could be the problem?

A3: Direct acylation of unprotected this compound is notoriously difficult and often fails or results in very low yields of the desired C3 ester. The most likely reasons for this are:

  • Steric hindrance at C3: As mentioned, the C3 hydroxyl is severely sterically hindered.[1][2][3][4]

  • Reaction at other hydroxyl groups: Other, more accessible hydroxyl groups, particularly at the C10 position, are more likely to react first.[3][7]

  • Unsuitable reaction conditions: Standard acylation conditions are often not sufficient to overcome the high activation barrier for the C3 hydroxyl.

To troubleshoot this, it is highly recommended to employ a protecting group strategy to isolate the C3 hydroxyl group before attempting the esterification.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low to no yield of C3-esterified product Steric hindrance of the C3-OH group.Utilize a protecting group strategy to mask other hydroxyl groups. Consider using a less sterically demanding acylating agent precursor, such as a glycine ester, followed by transformation into the desired ester.[9][10]
Competing esterification at other hydroxyl groups (e.g., C10).Implement a protection strategy that selectively exposes only the C3-OH group.
Formation of undesired byproducts (e.g., anhydrothis compound) Use of acidic reagents or conditions.Avoid acidic conditions. Use neutral or basic conditions for your reactions.
Grob-type fragmentation of the this compound skeleton Activation of the C2-OH group.Protect the C2 and C15 hydroxyl groups prior to any activation steps.[8]
Difficulty in purifying the desired product Presence of multiple partially acylated isomers.Optimize the protecting group strategy to ensure complete protection of all non-target hydroxyls. Employ advanced chromatographic techniques for purification.
Failure of protecting group removal Harsh deprotection conditions affecting the ester bond.Choose orthogonal protecting groups that can be removed under mild conditions that do not cleave the newly formed ester.

Quantitative Data Summary

The following table summarizes yields for key steps in the selective esterification of this compound and its derivatives from published literature. This data can help in setting realistic expectations for experimental outcomes.

Reaction Step Research Group Substrate Reagents and Conditions Product Yield (%) Reference
C3-AcylationReismanProtected Anhydrothis compound derivative (14)1. NaH, 2. 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethan-1-one (15)C3-acylated product (16)57[6]
Reductive Cyclization and DeprotectionReismanAnhydroryanodine epoxide (21)LiDBB(+)-Ryanodine (1)58[6]
Glycine Ester CondensationInoueProtected this compound (17)N,N-Boc2-glycine (A), Yamaguchi conditionsC3-glycine ester product (18)Not specified[9]
Pyrrole (B145914) FormationInoueC3-glycine ester derivative (19)1,3-bis(dimethylamino)allylium tetrafluoroborate (B81430) (B)C3-pyrrole ester product (20)Not specified[9]
α,α′-dihydroxylationReisman(S)-pulegone (10)KHMDS, oxaziridine (B8769555) (11)Diol (12)42-50[11]
Pauson-Khand CyclizationReismanEnyne (1)[RhCl(CO)2]2, CO, m-xylene, 110 °CTricyclic enone (2)85[11]

Experimental Protocols

Protocol 1: C3-Acylation of a Protected Anhydrothis compound Derivative (Reisman et al.) [6]

This protocol describes the acylation of a protected anhydrothis compound intermediate at the C3 position.

  • To a solution of the protected anhydrothis compound alcohol (1.0 eq) in an appropriate anhydrous solvent (e.g., THF) at 0 °C, add sodium hydride (NaH, 1.2 eq) portionwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethan-1-one (1.5 eq) in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired C3-acylated product.

Protocol 2: Multi-Step Conversion of this compound to Ryanodine (Inoue et al.) [9]

This protocol outlines a multi-step sequence involving protection, glycine ester formation, pyrrole construction, and deprotection.

  • Protection: Judiciously apply protecting groups (e.g., Phenylboronic acid, Acetyl, Benzyl) to the six hydroxyl groups of this compound, leaving the C3-hydroxyl free. This is a multi-step process requiring careful optimization.

  • Glycine Ester Formation: To the C3-hydroxyl-free protected this compound (1.0 eq) and N,N-Boc2-glycine (1.5 eq) in an anhydrous solvent, add the Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride) and a tertiary amine base (e.g., triethylamine). Stir at room temperature until the reaction is complete (monitor by TLC). Follow this with Boc-deprotection using trifluoroacetic acid.

  • Pyrrole Ring Formation: Treat the resulting glycine ester with 1,3-bis(dimethylamino)allylium tetrafluoroborate in the presence of a suitable base to construct the pyrrole-2-carboxylate ester.

  • Deprotection: In a stepwise manner, remove the protecting groups under specific conditions that do not affect the ester linkage to yield ryanodine. This typically involves conditions such as aqueous KHF2 for boronate removal, K2CO3 in methanol (B129727) for acetate (B1210297) saponification, and H2 with Pd/C for benzyl (B1604629) ether cleavage.

Visual Guides

experimental_workflow cluster_reisman Reisman Group Strategy cluster_inoue Inoue Group Strategy start_r Protected Anhydrothis compound Derivative step1_r C3-Acylation (NaH, Acylating Agent) start_r->step1_r product_r C3-Esterified Intermediate step1_r->product_r step2_r Deprotection & Reductive Cyclization product_r->step2_r final_r Ryanodine step2_r->final_r start_i This compound step1_i Multi-step Protection start_i->step1_i protected_i C3-OH Free Intermediate step1_i->protected_i step2_i Glycine Ester Formation protected_i->step2_i glycine_i C3-Glycine Ester step2_i->glycine_i step3_i Pyrrole Formation glycine_i->step3_i pyrrole_i Protected Ryanodine step3_i->pyrrole_i step4_i Global Deprotection pyrrole_i->step4_i final_i Ryanodine step4_i->final_i

Caption: Comparative workflows for selective C3 esterification of this compound derivatives.

troubleshooting_logic start Low/No C3-Esterification Yield q1 Is the this compound substrate fully unprotected? start->q1 a1_yes High probability of reaction at other hydroxyls and steric hindrance. q1->a1_yes Yes q2 Are you observing byproduct formation? q1->q2 No sol1 Implement a protecting group strategy. a1_yes->sol1 end Proceed with optimized reaction sol1->end a2_yes_acid Anhydrothis compound formation? q2->a2_yes_acid Yes a2_yes_frag Fragmentation observed? q2->a2_yes_frag Yes q2->end No sol2_acid Avoid acidic conditions. a2_yes_acid->sol2_acid sol2_acid->end sol2_frag Protect C2-OH. a2_yes_frag->sol2_frag sol2_frag->end

Caption: Troubleshooting flowchart for low C3-esterification yields.

References

Technical Support Center: Ryanodine in Tissue Preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and best practices for washing out ryanodine (B192298) from tissue preparations.

Frequently Asked Questions (FAQs)

Q1: Is it possible to completely wash out ryanodine from my tissue preparation?

Complete washout of ryanodine is extremely challenging and often not fully achievable, particularly at concentrations greater than 100 nM.[1] Ryanodine binds to its receptor with high affinity and exhibits a very slow dissociation rate.[2] At low concentrations (nM to <10 µM), ryanodine locks the ryanodine receptor (RyR) into a long-lived sub-conductance state.[3] At higher concentrations (~100 µM), it can cause irreversible inhibition of the channel.[3]

Q2: How long does it take for ryanodine to dissociate from its receptor?

The dissociation of ryanodine from its high-affinity binding site is a very slow process. The dissociation rate constant is approximately 0.0025 min⁻¹, which translates to a very long half-life for the ryanodine-receptor complex.[2] Furthermore, the occupation of a lower-affinity site by another ryanodine molecule can further decrease this dissociation rate tenfold, making the washout even more difficult.[2] Studies have shown that the effects of ryanodine can persist for over 48 hours even after multiple washes.[1]

Q3: Are there different types of ryanodine binding sites?

Yes, both high- and low-affinity binding sites for ryanodine exist on the sarcoplasmic reticulum membranes.[2] The binding of ryanodine is also "use-dependent," meaning the ryanodine receptors (RyRs) must be in an activated state for ryanodine to bind effectively.[3]

Q4: Can the effects of ryanodine be reversed?

While some synthetic ryanoid compounds have been developed to have reversible binding, ryanodine itself is generally considered to bind quasi-irreversibly.[4] At micromolar concentrations, ryanodine can persistently alter the function of the Ca2+ release channel, potentially through the oxidation of critical receptor thiols.[1] One study demonstrated that dithiothreitol (B142953) (DTT) offered some protection against this persistent alteration, suggesting a component of oxidative modification.[1]

Q5: What is the mechanism of action of ryanodine on its receptor?

Ryanodine modulates the ryanodine receptor (RyR), a calcium release channel located on the sarcoplasmic and endoplasmic reticulum.[5] At low concentrations, it locks the channel in a partially open state, leading to a depletion of calcium stores.[3] At high concentrations, it acts as an inhibitor, preventing the channel from opening.[3] The binding of ryanodine is influenced by factors that modulate the channel's open probability, such as Ca²⁺, ATP, and caffeine (B1668208).[4]

Troubleshooting Guide

Issue: Inability to restore normal tissue function after ryanodine treatment.

Possible Cause: Due to the extremely slow dissociation rate and potentially irreversible binding of ryanodine, a simple washout is often insufficient to remove the compound and restore normal receptor function.

Suggested Solutions:

  • Prolonged Washout: Attempt a prolonged washout period (hours to days) with a large volume of ryanodine-free buffer. Continuous perfusion is likely more effective than static washes.

  • Competitive Displacement: While not extensively documented for ryanodine itself, in principle, a high concentration of a competitive, lower-affinity, and more readily reversible antagonist could be used to try and displace bound ryanodine over a long incubation period. The feasibility and effectiveness of this approach would require empirical validation.

  • Consider Alternative Reagents: If reversible modulation of ryanodine receptors is required for your experimental design, consider using one of the commercially available reversible ryanoids.[4]

  • Experimental Design Modification: Design experiments where the persistent effect of ryanodine is either the intended outcome or where control and treated tissues are not reused for subsequent experiments requiring a return to baseline.

Quantitative Data: Ryanodine Receptor Binding

The following table summarizes the binding characteristics of ryanodine to its receptor in various preparations.

ParameterValueTissue/PreparationReference
High-Affinity Site
Dissociation Constant (Kd)3.6 nMHuman Frontal Cortex[6]
Dissociation Constant (Kd)11.3 nMSkeletal Muscle SR[7]
Dissociation Rate Constant (koff)~0.0025 min⁻¹Rabbit Skeletal Muscle SR[2]
Low-Affinity Site
Dissociation Rate Constant (koff)0.013 min⁻¹Rabbit Skeletal Muscle SR[2]

Experimental Protocols

Protocol: Attempted Washout of Ryanodine from Tissue Preparations

Disclaimer: This protocol is based on general principles of dissociation and is unlikely to result in complete removal of ryanodine. The effectiveness should be empirically validated for your specific tissue and experimental conditions.

  • Initial Wash: Following incubation with ryanodine, immediately wash the tissue preparation three times with a large volume of ryanodine-free physiological saline solution appropriate for the tissue type.

  • Prolonged Perfusion: Transfer the tissue to a perfusion chamber and continuously perfuse with ryanodine-free physiological saline for a minimum of 4-6 hours. For critical experiments aiming for maximum possible washout, this perfusion period may need to be extended to 24-48 hours.

  • Monitor Functional Recovery: At various time points during the washout, assess the functional parameter of interest (e.g., muscle contractility, calcium transients) to monitor for any recovery.

  • Control Comparison: Compare the functional response of the washed tissue to a control tissue that was never exposed to ryanodine and a control tissue that was treated with ryanodine but not subjected to the prolonged washout.

Visualizations

Ryanodine_Binding_and_Effect cluster_Concentration Ryanodine Concentration cluster_RyR_State Ryanodine Receptor (RyR) State cluster_Outcome Functional Outcome Low_Concentration Low Concentration (<10 µM) Subconductance_State Locked in Sub-conductance (Partially Open) Low_Concentration->Subconductance_State Leads to High_Concentration High Concentration (~100 µM) Inhibited_State Irreversibly Inhibited (Closed) High_Concentration->Inhibited_State Leads to Ca_Leak Calcium Leak from SR/ER Subconductance_State->Ca_Leak Blocked_Ca_Release Blocked Ca²⁺ Release Inhibited_State->Blocked_Ca_Release

Caption: Concentration-dependent effects of ryanodine on its receptor.

Washout_Logic start Ryanodine-Treated Tissue washout Washout Attempt (Prolonged Perfusion) start->washout complete_washout Complete Washout (Highly Unlikely) washout->complete_washout Ideal Outcome incomplete_washout Incomplete Washout (Persistent Effects) washout->incomplete_washout Likely Outcome functional_assay Assess Functional Recovery complete_washout->functional_assay incomplete_washout->functional_assay

References

Ryanodine Receptor Binding Kinetics Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers conducting ryanodine (B192298) binding assays.

FAQs & Troubleshooting

Why is my [3H]ryanodine binding signal low or inconsistent?

Low or inconsistent signals in [3H]ryanodine binding assays can stem from several factors, ranging from sample quality to procedural inconsistencies. Optimal [3H]ryanodine binding is dependent on factors such as Ca2+ concentration, ionic strength, and the presence of channel modulators.[1] A common issue is the slow association rate of ryanodine with its binding site, which can be followed by a slow decline in binding, making the determination of kinetic constants challenging.[1]

Troubleshooting Steps:

  • Verify Microsome/Protein Integrity: Ensure the sarcoplasmic reticulum (SR) or endoplasmic reticulum (ER) microsome preparations are of high quality. Degradation of the ryanodine receptor (RyR) will lead to reduced binding. It's recommended to use freshly prepared microsomes or aliquots that have been snap-frozen and stored at -80°C.

  • Optimize Assay Buffer Composition: The composition of your binding buffer is critical. Key components to consider are:

    • Ionic Strength: High ionic strength (e.g., 0.2 M KCl) is often used in binding assays.[2]

    • pH: Maintain a physiological pH, typically around 7.4, using a buffer like HEPES.[2]

    • Stabilizing Agents: The inclusion of bovine serum albumin (BSA) or the detergent CHAPS can prevent the decline in [3H]ryanodine binding observed in association studies by stabilizing the ryanodine-modified channel.[1]

  • Control Ca2+ Concentration: Ryanodine binding is highly dependent on Ca2+ concentration. Use a Ca2+/EGTA buffer system to precisely control the free Ca2+ concentration.[2] The optimal Ca2+ concentration for ryanodine binding is typically in the micromolar range.[3]

  • Incubation Time and Temperature: Incubate your binding reactions for a sufficient time to reach equilibrium. A typical incubation is 2 hours at 37°C.[2] However, be aware that extended incubation times can sometimes lead to a decrease in binding.[1]

  • Minimize Non-Specific Binding: Non-specific binding can be determined by including a high concentration (e.g., 20 µM) of unlabeled ryanodine in control tubes.[2] If non-specific binding is high, consider pre-soaking your filters in a solution like 5% polyethyleneimine to reduce filter binding.[2]

Troubleshooting Workflow:

G start Low or Inconsistent [3H]Ryanodine Binding check_protein Check Protein Integrity (SDS-PAGE/Western Blot) start->check_protein protein_ok Protein Intact? check_protein->protein_ok prep_new Prepare Fresh Microsomes protein_ok->prep_new No check_buffer Review Buffer Composition protein_ok->check_buffer Yes prep_new->check_protein buffer_ok Buffer Optimal? (Ca2+, pH, Ionic Strength) check_buffer->buffer_ok optimize_buffer Optimize Buffer (Add BSA/CHAPS) buffer_ok->optimize_buffer No check_incubation Evaluate Incubation Time & Temperature buffer_ok->check_incubation Yes optimize_buffer->check_buffer incubation_ok Time/Temp Appropriate? check_incubation->incubation_ok optimize_incubation Perform Time-Course Experiment incubation_ok->optimize_incubation No check_background Assess Non-Specific Binding (NSB) incubation_ok->check_background Yes optimize_incubation->check_incubation background_ok NSB < 30% of Total? check_background->background_ok optimize_wash Optimize Washing Steps & Filter Treatment background_ok->optimize_wash No success Consistent Signal Achieved background_ok->success Yes optimize_wash->check_background

A workflow for troubleshooting low ryanodine binding signals.
How do common modulators like Ca2+, ATP, and caffeine (B1668208) affect ryanodine binding?

The binding of ryanodine to its receptor is allosterically regulated by several key modulators, including Ca2+, ATP, and caffeine.[4][5] These molecules influence the conformational state of the RyR channel, thereby affecting its affinity for ryanodine. Ryanodine binds with high affinity to the open state of the channel.[6]

  • Calcium (Ca2+): Ca2+ is a primary regulator of the RyR. Ryanodine binding exhibits a bell-shaped dependence on Ca2+ concentration.[3][6]

    • Activation: At low concentrations (nM to µM range), Ca2+ activates the channel, promoting an open conformation and thus increasing ryanodine binding.[3]

    • Inhibition: At higher concentrations (sub-millimolar to millimolar), Ca2+ binds to low-affinity inhibitory sites, causing channel closure and a decrease in ryanodine binding.[3][6]

  • ATP: ATP is an endogenous activator of RyR1 and RyR2.[7][8] It binds to the cytoplasmic domain of the receptor and increases the channel's open probability, which in turn enhances [3H]ryanodine binding.[9][10] ATP can activate the channel even at low Ca2+ concentrations and works synergistically with Ca2+ and caffeine.[8][9]

  • Caffeine: Caffeine is a well-known agonist of RyR. It increases the sensitivity of the receptor to Ca2+, meaning the channel can be activated at lower Ca2+ concentrations.[11][12][13] This sensitization leads to a higher open probability and a significant increase in [3H]ryanodine binding.[14][15]

Signaling Pathway of RyR Modulation:

G cluster_0 Cytosolic Modulators Ca2_low Ca2+ (nM-µM) RyR Ryanodine Receptor (RyR) Ca2_low->RyR + ATP ATP ATP->RyR + Caffeine Caffeine Caffeine->RyR + Ca2_high Ca2+ (mM) Ca2_high->RyR - Mg2 Mg2+ Mg2->RyR - Calmodulin Calmodulin (Ca2+-dependent) Calmodulin->RyR - Channel_Open Channel OPEN RyR->Channel_Open Activation Channel_Closed Channel CLOSED RyR->Channel_Closed Inhibition Ryanodine_Binding [3H]Ryanodine Binding Channel_Open->Ryanodine_Binding High Affinity Channel_Closed->Ryanodine_Binding Low Affinity

Allosteric regulation of the Ryanodine Receptor by common modulators.

Quantitative Effects of Modulators on Ryanodine Binding:

ModulatorSpecies/TissueEffectEC50 / KdReference
Ca2+ Lobster Skeletal MuscleActivation~300 µM (Optimal)[14]
Rabbit MyocardiumEnhancement of Ryanodine DepressionpCa 5.25[11]
Malignant Hyperthermia Susceptible (MHS) Human MuscleActivation1.20 µM
Caffeine Rabbit MyocardiumEnhancement of Ryanodine Depression~7 mM[11]
MHS Human MuscleActivation9.5 mM[15]
Normal Human MuscleActivation24.9 mM[15]
ATP Lobster Skeletal MuscleIncreased Binding at all [Ca2+]N/A
RyR1ActivationKd in µM-mM range[8]
FKBP12.6 Rat/Mouse Ventricular MyocytesInhibition of basal RyR2 activityKd = 0.7 ± 0.1 nM[16]
Mg2+ Rabbit MyocardiumReduction of Ryanodine DepressionpMg 3.3[11]
What is a standard protocol for a [3H]ryanodine binding assay?

This protocol is a modified version based on established methods for measuring [3H]ryanodine binding to microsomes.[2][6]

Materials:

  • Microsomes: 50-100 µg of cell lysate or SR/ER preparation per tube.[2]

  • [3H]ryanodine: Typically used at a final concentration of 2-10 nM (e.g., 6.5 nM).[2]

  • Unlabeled Ryanodine: For determining non-specific binding (stock solution in ethanol).

  • Binding Buffer: e.g., 20 mM Na-HEPES (pH 7.4), 0.2 M KCl.[2]

  • Ca2+/EGTA Buffer System: To control free Ca2+ concentration (e.g., 1 mM EGTA with varying CaCl2).[2]

  • Wash Buffer: Cold distilled water or a buffer of choice.

  • Filters: Glass fiber filters (e.g., Whatman GF/B).[2]

  • Filtration Apparatus: (e.g., Brandel Cell Harvester).

  • Scintillation Cocktail: (e.g., Bio-Safe II).

  • Scintillation Counter.

Protocol:

  • Prepare Binding Reactions: In microcentrifuge tubes, prepare the following reaction mixtures on ice.

    • Total Binding: Add 50-100 µg of microsomes, binding buffer, Ca2+/EGTA solution to achieve the desired free [Ca2+], and [3H]ryanodine.

    • Non-Specific Binding (NSB): Prepare identical tubes but add an excess of unlabeled ryanodine (e.g., 20 µM final concentration) before adding the [3H]ryanodine.[2]

    • Modulator Conditions: For testing compounds, add them to the reaction mixture before the radioligand.

  • Incubation: Incubate the reactions for 2 hours at 37°C.[2] Ensure thorough mixing before incubation.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters. The filters should be presoaked in 5% polyethyleneimine to maximize protein retention.[2]

  • Washing: Immediately wash the filters 3 times with 5 mL of ice-cold wash buffer to remove unbound radioligand.[2]

  • Scintillation Counting: Place the filters into scintillation vials, add 5-10 mL of scintillation cocktail, and allow them to sit for several hours or overnight in the dark to allow the filter to dissolve and chemiluminescence to subside.

  • Data Analysis: Measure the radioactivity in a liquid scintillation counter.

    • Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).

    • Data can be normalized to the amount of protein used (e.g., in fmol/mg protein).

    • For saturation binding experiments, vary the concentration of [3H]ryanodine to determine Kd and Bmax.

    • For competition experiments, use a fixed concentration of [3H]ryanodine and varying concentrations of the unlabeled modulator to determine IC50 or Ki.

Experimental Workflow:

G start Start Assay prep_tubes Prepare Reaction Tubes (Total, NSB, Experimental) start->prep_tubes add_reagents Add Microsomes, Buffer, Ca2+/EGTA, Modulators prep_tubes->add_reagents add_ryanodine Add Unlabeled (for NSB) then [3H]Ryanodine add_reagents->add_ryanodine incubate Incubate (e.g., 2h at 37°C) add_ryanodine->incubate filter_wash Rapid Filtration & Washing (3x with cold buffer) incubate->filter_wash scint_count Place Filter in Vial, Add Scintillant, Count filter_wash->scint_count analyze Calculate Specific Binding (Total - NSB) scint_count->analyze end End analyze->end

Workflow for a typical [3H]ryanodine binding assay.
How do Mg2+ and Calmodulin regulate ryanodine receptor binding?

Both Magnesium (Mg2+) and Calmodulin (CaM) are important endogenous inhibitors of ryanodine receptor activity, and their effects can be observed in ryanodine binding assays.

  • Magnesium (Mg2+): Mg2+ is known to inhibit RyR channels. It is thought to act by competing with Ca2+ at the high-affinity activation sites and by binding to separate, low-affinity inhibitory sites.[3][17] This inhibition leads to a closed channel conformation, thereby reducing [3H]ryanodine binding.[11] In skinned myocardial fibers, increasing Mg2+ concentration reduced the depressive effect of ryanodine on contraction, which is consistent with an inhibitory effect on ryanodine binding.[11]

  • Calmodulin (CaM): Calmodulin is a Ca2+-binding protein that regulates RyR activity in a Ca2+-dependent manner.[18]

    • At low Ca2+ concentrations (diastolic levels), the regulation is isoform-specific: Apo-CaM (Ca2+-free) can activate RyR1 but inhibits RyR2.[18]

    • At high Ca2+ concentrations (systolic levels), Ca2+-saturated CaM is a potent inhibitor of both RyR1 and RyR2.[18][19] This inhibition is achieved by CaM binding to specific domains on the RyR, which stabilizes a closed state of the channel and consequently reduces ryanodine binding.

Quantitative Effects of Inhibitory Modulators:

ModulatorSpecies/TissueEffectIC50 / KdReference
Mg2+ Rabbit MyocardiumReduces ryanodine depression~pMg 3.3 (IC50)[11]
Calmodulin RyR2 PeptidesHigh-affinity bindingKD from ~1 nM to 5 µM depending on Ca2+[18]

References

Validation & Comparative

Validating Ryanodine Binding Specificity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of ligand binding is paramount for accurate experimental design and interpretation. This guide provides a comprehensive comparison of ryanodine (B192298) binding to its receptor (RyR), contrasted with other known ligands. It includes detailed experimental protocols and quantitative data to support the validation of binding specificity.

Ryanodine, a plant alkaloid, is a cornerstone tool for studying the function of ryanodine receptors (RyRs), the primary channels responsible for the release of calcium from intracellular stores like the sarcoplasmic reticulum. The high affinity and specificity of ryanodine for RyRs have made it an invaluable probe. However, a thorough validation of this specificity is crucial for unambiguous results. This guide explores the nuances of ryanodine binding and compares its performance with alternative modulators.

Comparative Analysis of Ligand Binding to Ryanodine Receptors

The interaction of various ligands with the three mammalian RyR isoforms (RyR1, RyR2, and RyR3) exhibits distinct characteristics in terms of affinity and functional outcome. The following tables summarize the binding affinities of ryanodine and other key modulators for different RyR isoforms.

LigandReceptor IsoformDissociation Constant (Kd)Comments
Ryanodine RyR1~1-10 nMHigh-affinity binding, state-dependent (prefers open state). At nanomolar concentrations, it locks the channel in a sub-conductance state, while higher concentrations are inhibitory.[1][2]
RyR2~1.52 nMHigh-affinity binding has been demonstrated.[1]
RyR3~1.6 nMExhibits high-affinity binding similar to RyR1.[3]
Dantrolene RyR1~120 nM (IC50 for Ca2+ release inhibition)An inhibitor of RyR1 and RyR3, but its direct binding affinity is lower than ryanodine. It is largely ineffective on RyR2.[4][5]
RyR2IneffectiveDoes not significantly bind to or inhibit RyR2.[4][6]
RyR3Inhibition observedInhibits RyR3 with a potency similar to RyR1.[4]
Imperacalcin RyR1Activates [3H]ryanodine bindingA scorpion toxin that acts as a potent agonist, inducing a subconductance state.[5]
Caffeine All IsoformsMillimolar rangeA well-known agonist that increases the sensitivity of RyRs to Ca2+. It does not bind to the ryanodine binding site but allosterically modulates the channel.[2]
ATP All IsoformsMicromolar to Millimolar rangeActs as an agonist, potentiating Ca2+-induced channel opening.[2]
Calmodulin (CaM) RyR1 & RyR2Ca2+ dependentA key regulatory protein that binds to RyRs and modulates their activity in a Ca2+-dependent manner. At low Ca2+ concentrations, it can activate RyR1, while at high concentrations, it is inhibitory for both RyR1 and RyR2.[1][7]
FKBP12/12.6 RyR1 & RyR2High affinityAccessory proteins that stabilize the closed state of the RyR channel. Dissociation of FKBPs is associated with increased channel activity.[8]

Experimental Protocols for Validating Binding Specificity

The gold standard for assessing the specificity of ryanodine binding is the [³H]-ryanodine binding assay, often employed in a competitive format to characterize other ligands.

[³H]-Ryanodine Competition Binding Assay Protocol

This protocol outlines the steps to determine the affinity of a test compound for the ryanodine binding site on RyR-containing membrane preparations.

1. Preparation of Sarcoplasmic Reticulum (SR) Microsomes:

  • Homogenize skeletal or cardiac muscle tissue in an ice-cold buffer (e.g., 20 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • Perform differential centrifugation to isolate the microsomal fraction enriched in SR vesicles. The final pellet is resuspended in a storage buffer and stored at -80°C.

  • Determine the protein concentration of the microsomal preparation using a standard protein assay (e.g., Bradford or BCA).

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Prepare a reaction mixture containing:

    • SR microsomes: (e.g., 50-100 µg of protein)

    • [³H]-ryanodine: A fixed concentration, typically at or below its Kd (e.g., 1-5 nM).

    • Test Compound: A range of concentrations to generate a competition curve.

    • Binding Buffer: Typically contains KCl, a pH buffer (e.g., MOPS or HEPES), and modulators like Ca²⁺ and ATP to ensure the channel is in an open state, which is preferential for ryanodine binding.[1]

  • For determining non-specific binding, a parallel set of reactions is included with a high concentration of unlabeled ryanodine (e.g., 10 µM).

  • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 2-3 hours).

3. Separation of Bound and Free Radioligand:

  • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). This separates the microsomes with bound [³H]-ryanodine from the unbound radioligand in the solution.

  • Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioactivity.

4. Quantification of Bound Radioactivity:

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

5. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain specific binding for each concentration of the test compound.

  • Plot the specific binding as a function of the test compound concentration.

  • Fit the data using a non-linear regression model to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific [³H]-ryanodine binding).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]-ryanodine and Kd is its dissociation constant.

Visualizing Key Pathways and Workflows

To further elucidate the context of ryanodine binding, the following diagrams illustrate the relevant signaling pathways and experimental workflows.

G Experimental Workflow for [3H]-Ryanodine Competition Binding Assay cluster_prep Sample Preparation cluster_assay Binding Assay cluster_separation Separation cluster_quantification Quantification & Analysis prep1 Homogenize Tissue prep2 Differential Centrifugation prep1->prep2 prep3 Isolate SR Microsomes prep2->prep3 prep4 Quantify Protein prep3->prep4 assay1 Prepare Reaction Mixture ([3H]-Ryanodine, Test Compound, Microsomes) prep4->assay1 assay2 Incubate to Equilibrium assay1->assay2 sep1 Vacuum Filtration assay2->sep1 sep2 Wash Filters sep1->sep2 quant1 Scintillation Counting sep2->quant1 quant2 Data Analysis (IC50, Ki) quant1->quant2 G Ryanodine Receptor Signaling in Excitation-Contraction Coupling cluster_membrane T-tubule Membrane cluster_sr Sarcoplasmic Reticulum (SR) DHPR Dihydropyridine Receptor (DHPR) RyR Ryanodine Receptor (RyR) DHPR->RyR Physical Coupling (RyR1) or Ca2+ influx (RyR2) Cytosol_Ca Cytosolic Ca2+ RyR->Cytosol_Ca Ca2+ Release Ca_SR Ca2+ Store Ca_SR->RyR Cytosol_Ca->RyR CICR Contraction Muscle Contraction Cytosol_Ca->Contraction G Logical Relationship of Ryanodine Binding Specificity Validation Start Hypothesis: Test compound binds to RyR Assay Perform [3H]-Ryanodine Competition Binding Assay Start->Assay Displacement Does the test compound displace [3H]-ryanodine? Assay->Displacement Conclusion_Yes Conclusion: Test compound binds to the ryanodine binding site or an allosterically coupled site. Displacement->Conclusion_Yes Yes Conclusion_No Conclusion: Test compound does not bind to the ryanodine binding site. Displacement->Conclusion_No No Functional_Assay Perform Functional Assays (e.g., Ca2+ release) Conclusion_Yes->Functional_Assay Conclusion_No->Functional_Assay Modulation Does the test compound modulate RyR function? Functional_Assay->Modulation Conclusion_Modulate Conclusion: Test compound is an RyR modulator. Modulation->Conclusion_Modulate Yes Conclusion_No_Modulate Conclusion: Test compound is not a direct RyR modulator under these conditions. Modulation->Conclusion_No_Modulate No

References

A Comparative Analysis of Ryanodine and Caffeine's Influence on Ryanodine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the effects of two well-known modulators of ryanodine (B192298) receptors (RyRs)—ryanodine and caffeine (B1668208). By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to be a valuable resource for researchers investigating intracellular calcium signaling and developing novel therapeutics targeting RyRs.

Executive Summary

Ryanodine and caffeine are crucial pharmacological tools used to study the function of ryanodine receptors, the primary channels responsible for the release of calcium from intracellular stores. While both substances impact RyR activity, they do so through distinct mechanisms and with differing concentration-dependent effects. Ryanodine exhibits a bimodal action, locking the RyR channel in a sub-conductance state at nanomolar to low micromolar concentrations and causing complete inhibition at higher micromolar concentrations.[1] In contrast, caffeine acts as a sensitizer, lowering the threshold for calcium-induced calcium release (CICR), particularly by increasing the receptor's sensitivity to luminal calcium.[2] This guide will delve into the nuances of their actions, supported by quantitative data and detailed experimental protocols.

Data Presentation: Quantitative Comparison of Ryanodine and Caffeine Effects

The following tables summarize the key quantitative parameters describing the effects of ryanodine and caffeine on RyR activity.

ParameterRyanodineCaffeineRyR IsoformExperimental ConditionSource
EC50 ~pCa 8 (for channel opening of modified channels)9.0 ± 0.4 mMRyR2Diastolic quasi-cell-like solutions (pCa 7)[3][4]
0.58 ± 0.05 µM (for Ca2+ sensitivity shift with 5 mM caffeine)RyR2Quasi-cell-like cytosolic solution[5]
0.20 ± 0.02 µM (for Ca2+ sensitivity shift with 10 mM caffeine)RyR2Quasi-cell-like cytosolic solution[5]
IC50 10 nMNot applicable (sensitizer)Skeletal Muscle RyR1Ca2+ release from sarcoplasmic reticulum[6]
2.8 nMNot applicable (sensitizer)Cardiac Muscle RyR2Ca2+ release from sarcoplasmic reticulum[6]
pCa 7.1 (for dissociation from high-affinity site)Not applicableRyR2[3H]ryanodine binding assay[4]
Concentration for Sub-conductance State Nanomolar to <10 µMNot applicableRyR1, RyR2Single-channel recordings[1][7]
Concentration for Inhibition >100 µMNot applicableRyR1, RyR2Single-channel recordings[1]

Mechanism of Action

Ryanodine: A Biphasic Modulator

Ryanodine's interaction with RyRs is complex and highly dependent on its concentration. At low, nanomolar to low micromolar concentrations, ryanodine binds to the open state of the RyR channel, locking it into a stable, long-lasting sub-conductance state.[1] This "half-open" state leads to a persistent, slow leak of calcium from the sarcoplasmic/endoplasmic reticulum, which can eventually lead to store depletion. At higher concentrations (typically >100 µM), ryanodine acts as a full inhibitor, preventing channel opening.[1]

Caffeine: A Sensitizer of Calcium-Induced Calcium Release

Caffeine, a methylxanthine, enhances the activity of RyRs by increasing their sensitivity to activating ligands, most notably calcium ions. A key aspect of caffeine's mechanism is its ability to lower the threshold for luminal calcium to activate the channel.[2] This means that at a given concentration of calcium within the sarcoplasmic reticulum, the presence of caffeine makes it more likely that the RyR channel will open and release calcium into the cytosol. This sensitizing effect is responsible for the characteristic caffeine-induced calcium waves and oscillations observed in many cell types. Unlike ryanodine, even at high concentrations, caffeine does not lock the channel in an open state but rather increases its open probability in response to calcium.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by ryanodine and caffeine and a typical experimental workflow for studying their effects.

cluster_SR Sarcoplasmic Reticulum (SR) cluster_Cytosol Cytosol RyR Ryanodine Receptor (RyR) Ca_Cytosol Ca²⁺ (cytosolic) RyR->Ca_Cytosol Ca²⁺ Release Ca_SR Ca²⁺ (luminal) Ca_SR->RyR Activates (luminal) Ca_Cytosol->RyR Activates (cytosolic) (CICR) Effector Downstream Effectors (e.g., Muscle Contraction) Ca_Cytosol->Effector Ryanodine Ryanodine Ryanodine->RyR Binds to open state Caffeine Caffeine Caffeine->RyR Sensitizes

Caption: Signaling pathway of ryanodine and caffeine action on RyRs.

cluster_prep Cell/Vesicle Preparation cluster_loading Fluorescent Dye Loading cluster_exp Experiment cluster_analysis Data Analysis prep1 Isolate SR vesicles or prepare cultured cells load1 Load with Ca²⁺-sensitive dye (e.g., Fluo-4 AM) prep1->load1 exp1 Establish baseline fluorescence load1->exp1 exp2 Apply Ryanodine or Caffeine (at varying concentrations) exp1->exp2 exp3 Record changes in intracellular Ca²⁺ exp2->exp3 analysis1 Quantify fluorescence changes (e.g., ΔF/F0) exp3->analysis1 analysis2 Determine EC50/IC50 values analysis1->analysis2

References

A Comparative Analysis of Ryanodine Receptor (RyR) Isoform Sensitivity to Ryanodine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the three main isoforms of the ryanodine (B192298) receptor—RyR1, RyR2, and RyR3—with a specific focus on their sensitivity to the plant alkaloid, ryanodine. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological and experimental pathways to support research and drug development efforts targeting these critical intracellular calcium channels.

Executive Summary

Ryanodine receptors are essential for regulating intracellular calcium concentration, a process fundamental to numerous physiological functions, most notably muscle contraction and neuronal signaling.[1][2] The three mammalian isoforms, RyR1, RyR2, and RyR3, exhibit distinct tissue expression patterns and functional characteristics.[1][2] While all three isoforms bind ryanodine with high affinity, their sensitivities can differ, influencing their physiological and pathological responses.[3] Ryanodine exerts a biphasic effect on RyR channels: at nanomolar to low micromolar concentrations, it locks the channel in a long-lasting sub-conductance state, effectively activating calcium release.[2] At higher micromolar concentrations, it leads to channel inhibition.[2][3] Understanding the isoform-specific responses to ryanodine is crucial for the development of targeted therapeutics for conditions such as malignant hyperthermia (RyR1-related), catecholaminergic polymorphic ventricular tachycardia (RyR2-related), and potentially other neurological and muscular disorders.[1]

Comparative Sensitivity of RyR Isoforms to Ryanodine

The sensitivity of RyR isoforms to ryanodine is typically characterized by determining the dissociation constant (Kd) for radiolabeled ryanodine binding, as well as the effective concentrations for activation (EC50) and inhibition (IC50). While comprehensive side-by-side comparisons under identical experimental conditions are limited in the literature, the following table synthesizes available data to provide a comparative overview.

ParameterRyR1RyR2RyR3Source
Tissue Distribution Predominantly skeletal muscle.[1]Predominantly cardiac muscle, also present in the brain.[1]Widely expressed, including in the brain, diaphragm, and smooth muscle.[1][4]
Ryanodine Binding Affinity (Kd) High affinity, in the low nanomolar range (e.g., ~1.52 nM).High affinity, in the low nanomolar range (e.g., ~1.52 nM).[5]High affinity, though quantitative data is less prevalent.[5]
Ryanodine-induced Activation Occurs at nanomolar to low micromolar concentrations, inducing a sub-conductance state.Similar to RyR1, activated at nanomolar to low micromolar concentrations.Sensitive to ryanodine-induced activation.[3]
Ryanodine-induced Inhibition Occurs at high micromolar concentrations (e.g., >10 µM).[3]Inhibition observed at high micromolar concentrations.Inhibition observed at high micromolar concentrations.[3]
Caffeine Sensitivity Less sensitive than RyR2 and RyR3.[3]More sensitive than RyR1.[3]More sensitive than RyR1.[3]
Ca2+ Sensitivity Activated by micromolar Ca2+ and inhibited by millimolar Ca2+.[2][6]Activated to a greater extent by cytosolic Ca2+ than RyR1 and requires higher Ca2+ for inhibition.[6][7]Less sensitive to Ca2+-dependent inactivation than RyR1 and RyR2.[3][4]

Signaling Pathways of RyR Isoforms

The regulation of RyR channels is complex, involving interactions with various proteins and signaling molecules. The following diagrams illustrate the distinct signaling pathways for each isoform.

RyR1_Signaling_Pathway cluster_membrane T-tubule Membrane cluster_sr Sarcoplasmic Reticulum DHPR DHPR (Cav1.1) RyR1 RyR1 DHPR->RyR1 Mechanical Coupling Ca_SR Ca2+ Store RyR1->Ca_SR Release Ca_Cytosol Cytosolic Ca2+ RyR1->Ca_Cytosol Ca2+ Efflux Depolarization Membrane Depolarization Depolarization->DHPR Activates Ca_Cytosol->RyR1 CICR Amplification Contraction Muscle Contraction Ca_Cytosol->Contraction Initiates Calmodulin Calmodulin Calmodulin->RyR1 Modulates FKBP12 FKBP12 FKBP12->RyR1 Stabilizes

RyR1 Excitation-Contraction Coupling Pathway.

RyR2_Signaling_Pathway cluster_membrane Sarcolemma cluster_sr Sarcoplasmic Reticulum L_type_Ca_Channel L-type Ca2+ Channel (Cav1.2) Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Ca2+ Entry RyR2 RyR2 Ca_SR Ca2+ Store RyR2->Ca_SR Release Ca_Cytosol Cytosolic Ca2+ RyR2->Ca_Cytosol Ca2+ Efflux Depolarization Action Potential Depolarization->L_type_Ca_Channel Opens Ca_Influx->RyR2 Triggers CICR Contraction Muscle Contraction Ca_Cytosol->Contraction Initiates PKA PKA PKA->RyR2 Phosphorylates CaMKII CaMKII CaMKII->RyR2 Phosphorylates

RyR2 Calcium-Induced Calcium Release Pathway.

RyR3_Signaling_Pathway cluster_er Endoplasmic Reticulum RyR3 RyR3 Ca_ER Ca2+ Store RyR3->Ca_ER Release Ca_Cytosol Cytosolic Ca2+ RyR3->Ca_Cytosol Ca2+ Efflux Upstream_Signal Upstream Signal (e.g., Neurotransmitter) Upstream_Signal->RyR3 Modulates Ca_Cytosol->RyR3 CICR Neuronal_Function Neuronal Function (e.g., Synaptic Plasticity) Ca_Cytosol->Neuronal_Function Regulates Calmodulin Calmodulin Calmodulin->RyR3 Modulates Other_RyRs Other RyR Isoforms (RyR1/RyR2) Other_RyRs->RyR3 Interacts with

RyR3 Modulatory Signaling Pathway.

Experimental Protocols

Accurate assessment of RyR sensitivity to ryanodine relies on robust experimental methodologies. The two primary techniques are [3H]ryanodine binding assays and single-channel recordings.

[3H]Ryanodine Binding Assay

This assay quantifies the binding of radiolabeled ryanodine to RyR channels, providing a measure of channel activity as ryanodine preferentially binds to the open state.

Methodology:

  • Preparation of Microsomes:

    • Isolate sarcoplasmic reticulum (SR) or endoplasmic reticulum (ER) microsomes from tissues or cell lines expressing the RyR isoform of interest.

    • Homogenize the tissue or cells in a buffered solution containing protease inhibitors.

    • Perform differential centrifugation to enrich for the microsomal fraction.

    • Determine the protein concentration of the microsomal preparation.

  • Binding Reaction:

    • Incubate a defined amount of microsomal protein with varying concentrations of [3H]ryanodine in a binding buffer.

    • The binding buffer typically contains KCl, HEPES, and specific concentrations of Ca2+ and other modulators (e.g., ATP, caffeine) to achieve desired channel activation states.

    • To determine non-specific binding, a parallel set of reactions is performed in the presence of a high concentration of unlabeled ryanodine.

  • Incubation and Filtration:

    • Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free [3H]ryanodine.

    • Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

  • Quantification:

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Analyze the data using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Ryanodine_Binding_Assay_Workflow start Start: Tissue/Cell Homogenization microsome_prep Microsome Preparation (Differential Centrifugation) start->microsome_prep binding_reaction Binding Reaction Incubation ([3H]Ryanodine + Microsomes) microsome_prep->binding_reaction filtration Rapid Filtration (Separation of Bound/Free) binding_reaction->filtration scintillation Liquid Scintillation Counting (Quantify Radioactivity) filtration->scintillation analysis Data Analysis (Kd and Bmax Determination) scintillation->analysis end End: Results analysis->end

Workflow for [3H]Ryanodine Binding Assay.
Single-Channel Recording

This electrophysiological technique allows for the direct observation of the opening and closing of individual RyR channels, providing detailed information about their conductance and gating properties in response to ryanodine.

Methodology:

  • Bilayer Formation:

    • Form an artificial planar lipid bilayer across a small aperture separating two chambers (cis and trans).

    • The cis chamber represents the cytosolic side, and the trans chamber represents the luminal (SR/ER) side.

  • Vesicle Fusion:

    • Add SR/ER vesicles containing the RyR isoform of interest to the cis chamber.

    • The vesicles will fuse with the bilayer, incorporating the RyR channels.

  • Recording:

    • Apply a voltage across the bilayer and record the ionic current flowing through the incorporated channel using sensitive amplifiers.

    • The recording solution in the cis and trans chambers contains specific ions (e.g., K+ or Ca2+) and modulators.

  • Data Acquisition and Analysis:

    • Record the channel activity before and after the addition of ryanodine to the cis chamber.

    • Analyze the recordings to determine changes in channel open probability (Po), mean open time, and single-channel conductance.

    • The characteristic effect of low concentrations of ryanodine is the appearance of a stable sub-conductance state with a high open probability.

Conclusion

The three isoforms of the ryanodine receptor, while sharing a high affinity for ryanodine, exhibit distinct sensitivities and regulatory mechanisms. RyR1's function is tightly coupled to mechanical activation in skeletal muscle, while RyR2 is the primary mediator of calcium-induced calcium release in the heart. RyR3 appears to play a more modulatory role in various tissues. These differences are critical for their specific physiological roles and have significant implications for the development of isoform-selective drugs. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the nuanced pharmacology of these essential calcium channels.

References

Ryanodine and IP3 Receptors: A Comparative Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the interaction of ryanodine (B192298) with its primary target, the ryanodine receptor (RyR), and its potential cross-reactivity with the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R). While both are crucial intracellular calcium release channels, evidence strongly indicates that ryanodine exhibits a high degree of selectivity for RyRs, with its effects on IP3R-mediated signaling being indirect.

Executive Summary

Ryanodine is a plant alkaloid widely used as a specific pharmacological tool to study the function of ryanodine receptors. Experimental data overwhelmingly supports the high selectivity of ryanodine for RyRs. Direct binding of ryanodine to IP3 receptors is not observed, and any reported inhibitory effects of ryanodine on IP3-mediated calcium release are attributed to the depletion of shared intracellular calcium stores. This guide will delve into the structural and functional distinctions between these two receptor families, present the available data on ryanodine's activity, and provide detailed experimental protocols for assessing these interactions.

Structural and Functional Overview: RyR vs. IP3R

Ryanodine receptors and IP3 receptors are large, tetrameric ion channels located on the membrane of the endoplasmic and sarcoplasmic reticulum (ER/SR), responsible for the release of stored calcium into the cytosol.[1] Despite their similar overall function, they are distinct protein families with different primary activators and regulatory mechanisms.[1]

FeatureRyanodine Receptor (RyR)Inositol 1,4,5-Trisphosphate Receptor (IP3R)
Primary Activator Cytosolic Ca²⁺ (Calcium-Induced Calcium Release - CICR), Mechanical coupling to Dihydropyridine Receptors (in skeletal muscle)Inositol 1,4,5-trisphosphate (IP3) and Cytosolic Ca²⁺
Pharmacological Modulator Ryanodine, Caffeine, DantroleneHeparin, 2-APB, Xestospongin C
Structure Homotetramer, ~560 kDa per subunitHomotetramer, ~313 kDa per subunit
Cellular Distribution Abundant in excitable cells (muscle, neurons)Ubiquitously expressed in various cell types

Quantitative Comparison of Ryanodine Activity

The selectivity of ryanodine is evident from the stark difference in its binding affinity and functional effects on RyRs versus IP3Rs.

Receptor TargetParameterValueSpecies/Tissue Context
Ryanodine Receptor (RyR) Kd ([³H]-ryanodine binding)Nanomolar (nM) rangeSkeletal and Cardiac Muscle
Functional EffectModulates channel opening (low concentrations activate, high concentrations inhibit)Various excitable cells
IP3 Receptor (IP3R) Binding Affinity (Kd, Ki)No direct binding reported in the literature Not applicable
Functional EffectIndirect inhibition of Ca²⁺ releaseObserved in cells co-expressing RyRs and IP3Rs

Note: The absence of reported binding affinity data for ryanodine on IP3Rs is a strong indicator of its selectivity. The primary literature focuses on ryanodine's potent and specific interaction with RyRs.

Mechanism of Indirect Interaction

The apparent "cross-reactivity" of ryanodine with IP3R-mediated signaling is not due to a direct interaction with the IP3R channel itself. Instead, it is a consequence of the functional relationship between RyRs and IP3Rs and their shared reliance on the same intracellular calcium store.[2]

The process can be summarized as follows:

  • Ryanodine binds to RyRs, locking them in a sub-conductance open state.

  • This leads to a slow but sustained leak of Ca²⁺ from the ER/SR.

  • The overall Ca²⁺ concentration within the ER/SR is depleted.

  • When IP3 is subsequently introduced to activate IP3Rs, the driving force for Ca²⁺ release is significantly diminished due to the depleted stores, resulting in an attenuated or abolished IP3-mediated Ca²⁺ signal.[2]

G cluster_RyR Ryanodine Receptor Pathway cluster_IP3R IP3 Receptor Pathway cluster_Store Intracellular Ca²⁺ Store (ER/SR) Ryanodine Ryanodine RyR Ryanodine Receptor (RyR) Ryanodine->RyR Binds and locks open Ca_leak Sustained Ca²⁺ Leak RyR->Ca_leak Ca_release IP3-mediated Ca²⁺ Release Ca_leak->Ca_release Indirectly Inhibits Ca_Store Ca²⁺ Ca_leak->Ca_Store Depletes IP3 IP3 IP3R IP3 Receptor (IP3R) IP3->IP3R Binds and activates IP3R->Ca_release Ca_release->Ca_Store Releases from

Indirect Inhibition of IP3R Signaling by Ryanodine

Experimental Protocols

To experimentally verify the selectivity of ryanodine and investigate its indirect effects, the following key assays are employed.

[³H]-Ryanodine Binding Assay

This assay directly measures the binding of radiolabeled ryanodine to its receptor, providing quantitative data on affinity (Kd) and the number of binding sites (Bmax).

Objective: To quantify the binding of ryanodine to membrane preparations containing RyRs.

Methodology:

  • Membrane Preparation: Isolate microsomes rich in RyRs from tissues like skeletal or cardiac muscle.

  • Incubation: Incubate the membrane preparation with varying concentrations of [³H]-ryanodine in a suitable buffer. To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled ryanodine.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Analyze the data using Scatchard or non-linear regression analysis to determine Kd and Bmax.

G start Start prep Prepare Microsomal Membrane Fraction start->prep incubate Incubate with [³H]-Ryanodine (± unlabeled Ryanodine) prep->incubate filter Rapid Filtration incubate->filter count Liquid Scintillation Counting filter->count analyze Data Analysis (Kd, Bmax) count->analyze end End analyze->end

[³H]-Ryanodine Binding Assay Workflow

Functional Calcium Release Assays

These assays measure changes in intracellular calcium concentration in response to receptor activation, providing functional evidence of channel activity.

Objective: To visualize and quantify changes in cytosolic Ca²⁺ concentration in living cells following the application of IP3-generating agonists, with and without pre-treatment with ryanodine.

Methodology:

  • Cell Culture: Culture cells known to express both RyRs and IP3Rs on glass coverslips.

  • Dye Loading: Load the cells with the ratiometric calcium indicator Fura-2 AM.

  • Experimental Setup: Mount the coverslip on a fluorescence microscope equipped with a system for alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.

  • Treatment: Perfuse the cells with a buffer. Establish a baseline fluorescence ratio. Pre-treat a subset of cells with ryanodine.

  • Stimulation: Apply an IP3-generating agonist (e.g., ATP, carbachol) to both ryanodine-treated and untreated cells.

  • Data Acquisition and Analysis: Record the fluorescence ratio (340/380 nm) over time. An increase in this ratio corresponds to an increase in intracellular Ca²⁺. Compare the magnitude and kinetics of the Ca²⁺ response between the different treatment groups.

Objective: To quantify the production of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as a measure of IP3R pathway activation.

Methodology:

  • Cell Seeding: Plate cells in a multi-well plate.

  • Pre-incubation: Treat cells with a buffer containing LiCl, which inhibits the degradation of IP1. For the experimental group, include ryanodine in this pre-incubation step.

  • Stimulation: Add an agonist that stimulates the IP3 pathway and incubate.

  • Lysis and Detection: Lyse the cells and detect the accumulated IP1 using a competitive immunoassay, often employing HTRF (Homogeneous Time-Resolved Fluorescence) technology.[3][4][5][6][7]

  • Data Analysis: Generate a standard curve and quantify the amount of IP1 in each sample. Compare the IP1 levels between control, agonist-stimulated, and ryanodine-pre-treated agonist-stimulated cells.

Conclusion

References

A Comparative Guide to the Activity of Synthetic Ryanodol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the activity of various synthetic ryanodol analogs on the ryanodine (B192298) receptor (RyR), a critical intracellular calcium release channel. The information presented is supported by experimental data from peer-reviewed literature, offering insights into structure-activity relationships and providing detailed experimental protocols for key assays used in the field.

Quantitative Comparison of this compound Analog Activity

The following table summarizes the effects of several synthetic this compound analogs on the conductance of the cardiac ryanodine receptor (RyR2). The data is derived from single-channel electrophysiology experiments and illustrates how modifications to the ryanodine scaffold can significantly alter the channel's properties.

AnalogModified Conductance (% of Control)Agonist/Antagonist ProfileKey Structural Features
Ryanodine56.8 ± 0.5%[1]Partial Agonist[2]Pyrrole-2-carboxylate at C3
This compound69.4 ± 0.6%[1]Partial Agonist[2]Lacks pyrrole-2-carboxylate at C3
Pyridyl RyanodineNot specifiedFull Agonist[2]Pyridyl group instead of pyrrole
Ester A Ryanodine61.5 ± 1.4%[1]Not specifiedEster modification
9,21-dehydroryanodine58.3 ± 0.3%[1]Not specifiedDehydration at C9 and C21
9,21-epoxyryanodine56.8 ± 0.8%[1]Not specifiedEpoxide between C9 and C21
9-hydroxy-21-azidoryanodine56.3 ± 0.4%[1]Not specifiedHydroxyl and azido (B1232118) modifications
10-pyrrolethis compound52.2 ± 1.0%[1]Not specifiedPyrrole modification at C10
3-epiryanodine42.9 ± 0.7%[1]Not specifiedEpimerization at C3
CBZ glycyl ryanodine29.4 ± 1.0%[1]Not specifiedGlycyl ester with CBZ protection
21-p-nitrobenzoyl-amino-9-hydroxyryanodine26.1 ± 0.5%[1]Not specifiedComplex ester and amino modifications
β-alanyl ryanodine14.3 ± 0.5%[1]Not specifiedβ-alanine ester
Guanidino-propionyl ryanodine5.8 ± 0.1%[1]Not specifiedGuanidino-propionyl ester
21-amino-9α-hydroxy-ryanodineNot specifiedReversible Modulator[3]Amino and hydroxyl modifications

Understanding Ryanodine Receptor Signaling

The ryanodine receptor is a key player in excitation-contraction coupling in muscle cells and calcium signaling in various cell types. The following diagram illustrates the central role of the RyR in releasing calcium from the sarcoplasmic reticulum (SR), a process that can be modulated by synthetic this compound analogs.

cluster_membrane Cell Membrane cluster_sr Sarcoplasmic Reticulum Voltage-gated Ca2+ channel Voltage-gated Ca2+ channel Ca2+ influx Ca2+ influx Voltage-gated Ca2+ channel->Ca2+ influx Depolarization RyR Ryanodine Receptor (RyR) Ca2+ influx->RyR triggers Ca2+ store Ca2+ store RyR->Ca2+ store Release Cellular Response Cellular Response Ca2+ store->Cellular Response leads to This compound Analogs This compound Analogs This compound Analogs->RyR modulate

Ryanodine Receptor Calcium Release Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of synthetic this compound analogs.

[³H]-Ryanodine Binding Assay

This assay quantitatively determines the activity of the RyR channel by measuring the binding of radiolabeled ryanodine, which preferentially binds to the open state of the channel.[4]

Materials:

  • Microsomes from muscle tissues or cells expressing RyRs.[4]

  • [³H]-ryanodine.

  • Binding buffer (e.g., 20 mM imidazole, pH 7.2, 0.25 M KCl, protease inhibitors).

  • Solutions with varying Ca²⁺ concentrations (e.g., 30 nM to 10 mM).[4]

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Isolate microsomes from the tissue or cell line of interest.[4]

  • Incubate the microsomes with [³H]-ryanodine in the binding buffer.

  • Add the synthetic this compound analog to be tested at various concentrations.

  • Vary the Ca²⁺ concentration in the incubation medium to assess Ca²⁺-dependent binding.[4]

  • After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free [³H]-ryanodine.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Determine specific binding by subtracting non-specific binding (measured in the presence of a large excess of unlabeled ryanodine).

Single-Channel Electrophysiology (Planar Lipid Bilayer)

This technique allows for the direct observation of the opening and closing of a single RyR channel and the effect of analogs on its conductance and gating kinetics.

Materials:

  • Purified RyR protein.

  • Planar lipid bilayer apparatus.

  • Phospholipids (e.g., a mixture of phosphatidylethanolamine, phosphatidylserine, and phosphatidylcholine).

  • Symmetrical recording solution (e.g., 210 mM K⁺).[1]

  • Data acquisition system and analysis software.

Procedure:

  • Form a planar lipid bilayer across a small aperture separating two chambers (cis and trans).

  • Incorporate purified RyR channels into the bilayer from a microsomal vesicle preparation added to the cis chamber. The cis chamber represents the cytosolic side of the channel.

  • Apply a holding potential across the bilayer using electrodes.

  • Record the single-channel currents under control conditions.

  • Add the synthetic this compound analog to the cis chamber at the desired concentration.[1]

  • Record the changes in channel activity, including open probability, mean open and closed times, and the conductance of the modified state.

Calcium Spark Imaging in Cardiomyocytes

This method visualizes localized calcium release events ("sparks") from the SR via RyRs in intact or permeabilized cells, providing a measure of RyR activity in a more physiological context.[5][6]

Materials:

  • Isolated cardiomyocytes.[5]

  • Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM).[6]

  • Laser scanning confocal microscope.[5][6]

  • For permeabilized cells: a solution to load the cell with Ca²⁺.[5]

Procedure:

  • Isolate cardiomyocytes from heart tissue.

  • Load the cells with a Ca²⁺-sensitive fluorescent dye.

  • For intact cells: Stimulate the cardiomyocytes (e.g., via voltage clamp) to a steady state, then stop stimulation and record spontaneous Ca²⁺ sparks.[5]

  • For permeabilized cells: Permeabilize the cell membrane and bathe the cells in a solution that loads the SR with Ca²⁺ to elicit spontaneous sparks.[5]

  • Acquire images using a laser scanning confocal microscope in line-scan mode.

  • Analyze the images to quantify spark frequency, amplitude, duration, and spatial spread.

Experimental Workflow for Analog Comparison

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel this compound analogs.

Start Start Chemical Synthesis Chemical Synthesis of This compound Analogs Start->Chemical Synthesis Binding Assay [3H]-Ryanodine Binding Assay Chemical Synthesis->Binding Assay Determine affinity Single Channel Single-Channel Recording Chemical Synthesis->Single Channel Assess channel modulation Cellular Assay Calcium Spark Imaging Chemical Synthesis->Cellular Assay Evaluate cellular effects Data Analysis Data Analysis and Structure-Activity Relationship Binding Assay->Data Analysis Single Channel->Data Analysis Cellular Assay->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Workflow for Comparing this compound Analogs.

References

Navigating the Labyrinth of Calcium Signaling: A Comparative Guide to Ryanodine as a Tool for Studying Specific RyR Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise modulation of intracellular calcium (Ca²⁺) signaling is paramount. Ryanodine (B192298) receptors (RyRs), a family of intracellular Ca²⁺ release channels, are central players in this intricate dance. The plant alkaloid ryanodine has long been a cornerstone tool for probing RyR function. However, its utility in dissecting the specific roles of the three major RyR isoforms (RyR1, RyR2, and RyR3) requires careful validation. This guide provides an objective comparison of ryanodine's performance against other pharmacological agents, supported by experimental data, to elucidate its strengths and limitations in isoform-specific research.

Ryanodine exhibits a complex, concentration-dependent effect on all three RyR isoforms, acting as an agonist at nanomolar concentrations and an antagonist at micromolar concentrations. While it binds with high affinity to all isoforms, subtle differences in its effects, alongside the actions of other compounds, can be exploited to infer isoform-specific functions.

Quantitative Comparison of Ryanodine and Alternative RyR Modulators

The following tables summarize the quantitative data on the interaction of ryanodine and other key pharmacological tools with the three RyR isoforms. It is important to note that absolute values can vary between studies due to differing experimental conditions.

Table 1: Ryanodine Interaction with RyR Isoforms

IsoformBinding Affinity (Kd)Activation ConcentrationInhibition Concentration
RyR1 High (not specified)Nanomolar to low micromolar>10 µM
RyR2 ~1.52 nM[1]Nanomolar to low micromolar>100 µM[2]
RyR3 High (not specified)Nanomolar to low micromolar>10 µM

Table 2: Comparative Efficacy of Alternative RyR Modulators

CompoundRyR1RyR2RyR3
Caffeine (Agonist) Threshold: 0.125-0.250 mM[3]EC₅₀: 0.19 mM[4]Threshold: 0.0625-0.1250 mM[3]
Dantrolene (B1669809) (Inhibitor) IC₅₀: ~1.0 µM; Ki: ~150 nMNo significant inhibition under basal conditions[5][6]Inhibited, similar to RyR1[7]
Imperatoxin A (Agonist) ED₅₀: ~10 nMNegligible effect[8]Activated[9]

Deciphering RyR Function: Key Experimental Protocols

The quantitative data presented above are derived from sophisticated experimental techniques. Understanding these methodologies is crucial for interpreting the results and designing future experiments.

[³H]Ryanodine Binding Assay

This assay is a cornerstone for studying RyR channel activity, as radiolabeled ryanodine preferentially binds to the open state of the channel.

Objective: To quantify the binding of [³H]ryanodine to RyR isoforms and to assess the effect of pharmacological agents on channel opening.

Methodology:

  • Preparation of Microsomes: Sarcoplasmic reticulum (SR) or endoplasmic reticulum (ER) microsomes rich in RyR isoforms are isolated from tissue homogenates (e.g., skeletal muscle for RyR1, cardiac muscle for RyR2) or from cell lines overexpressing a specific isoform.

  • Incubation: The microsomes are incubated with a low concentration of [³H]ryanodine in a binding buffer containing specific concentrations of Ca²⁺ and other modulators (e.g., ATP, caffeine, Mg²⁺). To test the effect of a compound, it is added at varying concentrations.

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the microsomes with bound [³H]ryanodine, while the unbound [³H]ryanodine passes through.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding (determined in the presence of a large excess of unlabeled ryanodine) from the total binding. Binding affinity (Kd) and the maximal number of binding sites (Bmax) are determined by Scatchard analysis. For inhibitory compounds, the IC₅₀ value is calculated.

Single-Channel Recordings (Planar Lipid Bilayer)

This electrophysiological technique allows for the direct observation of the opening and closing of individual RyR channels.

Objective: To characterize the biophysical properties of single RyR channels and the effects of modulators on their gating behavior.

Methodology:

  • Bilayer Formation: An artificial planar lipid bilayer is formed across a small aperture separating two chambers (cis and trans), mimicking a cell membrane.

  • Vesicle Fusion: SR/ER vesicles containing RyRs are added to the cis chamber (representing the cytoplasm). The vesicles fuse with the bilayer, incorporating the RyR channels.

  • Electrophysiological Recording: A voltage is clamped across the bilayer, and the ionic current flowing through the single RyR channel is measured with a highly sensitive amplifier. The cis chamber contains solutions mimicking the cytoplasm (with controlled Ca²⁺, ATP, and Mg²⁺ concentrations), while the trans chamber mimics the SR/ER lumen.

  • Pharmacological Modulation: Ryanodine or other test compounds are added to the cis chamber to observe their effects on channel open probability, conductance, and open/closed lifetimes.

  • Data Analysis: The recorded current traces are analyzed to determine single-channel characteristics. The effect of a modulator is quantified by comparing these parameters before and after its application.

Visualizing the Pathways and Processes

To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.

RyR_Signaling_Pathway RyR-Mediated Calcium Release Signaling Pathway cluster_membrane Sarcoplasmic/Endoplasmic Reticulum Membrane cluster_cytosol Cytosol cluster_lumen SR/ER Lumen RyR Ryanodine Receptor (RyR) Ca_cytosol Cytosolic Ca²⁺ RyR->Ca_cytosol Increased [Ca²⁺]i Ca_cytosol->RyR CICR Activation Ryanodine_low Ryanodine (nM) Ryanodine_low->RyR Activation (locks open) Ryanodine_high Ryanodine (µM) Ryanodine_high->RyR Inhibition Other_agonists Other Agonists (e.g., Caffeine) Other_agonists->RyR Activation Other_inhibitors Other Inhibitors (e.g., Dantrolene) Other_inhibitors->RyR Inhibition Ca_lumen Stored Ca²⁺ Ca_lumen->RyR Release

RyR Signaling Pathway

Experimental_Workflow Workflow of [³H]Ryanodine Binding Assay A 1. Isolate SR/ER Microsomes (Rich in RyR) B 2. Incubate Microsomes with [³H]Ryanodine & Test Compound A->B C 3. Separate Bound & Free [³H]Ryanodine via Filtration B->C D 4. Quantify Radioactivity on Filter C->D E 5. Data Analysis (Kd, Bmax, IC₅₀) D->E

[³H]Ryanodine Binding Assay Workflow

Logical_Relationship Validation of Ryanodine as an Isoform-Specific Tool Start Start: Need to study a specific RyR isoform Ryanodine Ryanodine: Binds all isoforms with high affinity Start->Ryanodine Compare Compare with isoform-selective tools Ryanodine->Compare Dantrolene Dantrolene: Inhibits RyR1 & RyR3 (not RyR2) Compare->Dantrolene IpTxA Imperatoxin A: Activates RyR1 & RyR3 (not RyR2) Compare->IpTxA Conclusion Conclusion: Ryanodine is a potent pan-RyR modulator. Isoform specificity is inferred by comparing its effects with more selective compounds. Dantrolene->Conclusion IpTxA->Conclusion

Logic for Ryanodine Validation

Conclusion: A Powerful, Albeit Non-Specific, Tool

Ryanodine remains an indispensable tool in the study of ryanodine receptors due to its high affinity and potent modulatory effects. However, its lack of significant isoform selectivity means that it cannot be used in isolation to definitively attribute a physiological function to a specific RyR isoform.

The most effective approach for validating the role of a particular RyR isoform involves a comparative strategy. By contrasting the effects of the pan-RyR modulator ryanodine with more isoform-selective agents such as dantrolene and imperatoxin A, researchers can dissect the contribution of each RyR subtype to cellular Ca²⁺ signaling. The quantitative data and experimental protocols provided in this guide offer a framework for the rational design and interpretation of such experiments, ultimately paving the way for a deeper understanding of RyR-mediated physiology and pathophysiology.

References

A Comparative Guide to Ryanodine Receptor Modulators: Ryanodine vs. 4-chloro-m-cresol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ryanodine (B192298) receptors (RyRs) are a class of intracellular calcium channels crucial for regulating calcium ion (Ca²⁺) release from the sarcoplasmic and endoplasmic reticulum (SR/ER).[1][2][3] This process is fundamental to numerous physiological functions, most notably excitation-contraction (E-C) coupling in skeletal and cardiac muscles.[1][4] Given their central role, RyRs are significant targets for pharmacological modulation in both basic research and drug development. Among the myriad of available modulators, the plant alkaloid Ryanodine and the synthetic compound 4-chloro-m-cresol (4-CmC) are extensively used, yet they exhibit distinct mechanisms of action and experimental considerations. This guide provides an objective comparison of their performance, supported by experimental data and protocols, to aid researchers in selecting the appropriate modulator for their studies.

Mechanism of Action and Isoform Specificity

Ryanodine: Ryanodine, the namesake of the receptor, is a plant alkaloid that serves as an invaluable tool for studying RyR function.[2] Its effect is complex and highly dependent on concentration.

  • At low (nanomolar) concentrations, ryanodine locks the RyR channel into a stable, long-lived sub-conductance or "half-open" state.[1][2] This leads to a slow depletion of Ca²⁺ from the SR/ER stores.

  • At high (micromolar, >100 µM) concentrations, ryanodine acts as a full inhibitor, locking the channel in a closed state.[1][2]

  • Use-Dependence: The binding of ryanodine to the receptor is "use-dependent," meaning it has a much higher affinity for the open state of the channel.[1][2] This property makes radiolabeled ryanodine ([³H]ryanodine) an excellent probe for quantifying RyR channel activity.[5][6]

4-chloro-m-cresol (4-CmC): 4-chloro-m-cresol is a potent, direct agonist of the ryanodine receptor.[2][7][8][9] Unlike ryanodine's dual effects, 4-CmC primarily functions to activate the channel, inducing Ca²⁺ release.[7][9]

  • Activation: It directly activates RyR channels, causing a rapid increase in myoplasmic free Ca²⁺.[7][9]

  • Isoform Sensitivity: 4-CmC displays some isoform preference, being more effective at activating RyR1 and RyR2 than RyR3.[10]

  • Off-Target Effects: A critical consideration when using 4-CmC is its potential for off-target effects. At concentrations of 1 mM and higher, 4-CmC has been shown to inhibit the Sarcoplasmic/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump.[10][11] This inhibition can lead to an increase in cytosolic Ca²⁺ that is independent of RyR activation, potentially confounding experimental results.[10][11]

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for Ryanodine and 4-chloro-m-cresol, providing a clear comparison of their effects on different RyR isoforms and potential off-targets.

ParameterRyanodine4-chloro-m-cresol (4-CmC)
Target(s) Ryanodine Receptors (RyR1, RyR2, RyR3)[1][2]Ryanodine Receptors (RyR1, RyR2, RyR3), SERCA pump[10][11]
Primary Action Biphasic: Locks channel in sub-conductance state (low conc.) or inhibits channel (high conc.)[1][2]Direct agonist/activator[2][7][9]
Effective Concentration Activation (sub-conductance): Nanomolar range (<10 µM)[1][2] Inhibition: Micromolar range (>100 µM)[1][2]RyR1 Activation (EC₅₀): ~0.2 mM[10] RyR2 Activation (EC₅₀): ~0.4 mM[10] RyR3 Activation (EC₅₀): ~1.5 mM[10]
Binding Affinity (Kd) High affinity, e.g., ~1.52 nM for RyR2[12]Lower affinity than ryanodine.
Off-Target Effects Generally considered highly specific to RyRs.SERCA Inhibition (IC₅₀): ~2-3 mM[10][11]
Key Experimental Use Probing channel state, quantifying open channels via [³H]ryanodine binding.[5]Inducing rapid, reversible Ca²⁺ release for functional studies.[7]

Signaling Pathway and Modulator Action

The following diagram illustrates the central role of the Ryanodine Receptor in excitation-contraction coupling and the points of intervention for Ryanodine and 4-CmC.

RyR_Signaling_Pathway cluster_membrane Sarcolemma / T-tubule cluster_sr Sarcoplasmic Reticulum (SR) AP Action Potential DHPR DHPR (L-type Ca²⁺ Channel) AP->DHPR Depolarization RyR Ryanodine Receptor (RyR) DHPR->RyR Mechanical Coupling (Skeletal) or Ca²⁺ Influx (Cardiac) Cytosolic_Ca Cytosolic Ca²⁺ (Increased) RyR->Cytosolic_Ca Ca²⁺ Release SR_Ca Ca²⁺ Store SERCA SERCA Pump SERCA->SR_Ca Cytosolic_Ca->SERCA Reuptake Contraction Muscle Contraction Cytosolic_Ca->Contraction Ryanodine Ryanodine Ryanodine->RyR Biphasic Modulation CmC 4-CmC CmC->RyR Activation CmC->SERCA Inhibition (≥1mM)

Caption: RyR signaling pathway in muscle and points of modulator action.

Experimental Protocols

Detailed and standardized methodologies are critical for obtaining reliable and reproducible data. Below are protocols for key experiments used to characterize RyR modulators.

[³H]-Ryanodine Binding Assay

This assay quantitatively measures RyR channel activity by exploiting the high-affinity binding of [³H]-ryanodine to the open state of the channel.[5]

Objective: To determine the effect of a compound on the open probability of the RyR channel.

Materials:

  • Microsomes isolated from cells or tissues expressing the RyR of interest (e.g., HEK293 cells, rabbit skeletal muscle).[13]

  • Binding Buffer: e.g., 20 mM HEPES, 150 mM KCl, 10 µM CaCl₂, pH 7.4.

  • [³H]-Ryanodine (radioligand).

  • Test compounds (e.g., Ryanodine, 4-CmC).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Methodology:

  • Microsome Preparation: Isolate SR/ER microsomes from homogenized tissue or cultured cells via differential centrifugation. The final microsomal pellet is resuspended in a suitable buffer.[13]

  • Binding Reaction: In a microcentrifuge tube, combine microsomes (typically 50-100 µg of protein), a fixed concentration of [³H]-Ryanodine (e.g., 2-10 nM), and varying concentrations of the test compound in the binding buffer.

  • Incubation: Incubate the mixture at 37°C for 2-3 hours to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate bound from free [³H]-ryanodine. Wash the filters quickly with ice-cold wash buffer to reduce non-specific binding.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled ryanodine (e.g., 10 µM). Specific binding is calculated by subtracting non-specific from total binding. Data are often plotted as a function of compound concentration to determine EC₅₀ or IC₅₀ values.

Intracellular Calcium Measurement Assay

This method uses fluorescent indicators to monitor changes in cytosolic Ca²⁺ concentration in intact or permeabilized cells in response to RyR modulators.

Objective: To measure the Ca²⁺ release from SR/ER stores triggered by RyR modulators.

Materials:

  • Cultured cells expressing the RyR of interest.

  • Fluorescent Ca²⁺ indicator: Chemical dyes (e.g., Fura-2 AM, Indo-1 AM) or genetically encoded indicators (e.g., R-CEPIA1er for ER calcium).[13]

  • Physiological salt solution (e.g., Krebs-Ringer-HEPES buffer).

  • Test compounds.

  • Fluorescence microscope or plate reader.

Methodology:

  • Cell Plating: Seed cells onto glass-bottom dishes or microplates suitable for fluorescence imaging.

  • Indicator Loading: For chemical dyes, incubate cells with the AM ester form of the dye (e.g., 1-5 µM Fura-2 AM) in salt solution for 30-60 minutes at room temperature or 37°C, allowing the dye to enter the cells and be cleaved into its active form. For genetically encoded indicators, cells must be transfected or transduced to express the sensor.[13]

  • Washing: Gently wash the cells with fresh salt solution to remove extracellular dye.

  • Baseline Measurement: Mount the dish on the microscope or place the plate in the reader. Record the baseline fluorescence for a short period.

  • Compound Addition: Add the test compound (e.g., 4-CmC) at the desired concentration and continue recording the fluorescence signal. Changes in fluorescence intensity (or ratio for ratiometric dyes like Fura-2) correspond to changes in intracellular [Ca²⁺].

  • Data Analysis: Quantify the change in fluorescence from baseline to the peak response. Dose-response curves can be generated to determine the potency of the modulator. To confirm the involvement of SR/ER stores, experiments can be repeated in a Ca²⁺-free external solution.

Summary and Recommendations

Ryanodine and 4-chloro-m-cresol are both powerful tools for investigating the function of ryanodine receptors, but their distinct properties dictate their optimal applications.

  • Ryanodine is the modulator of choice for biochemical studies aiming to quantify channel states. Its high affinity and use-dependent binding make [³H]-ryanodine the gold standard for binding assays.[5][12] Its biphasic concentration-dependent effects, however, require careful dose selection and interpretation in functional assays.

  • 4-chloro-m-cresol (4-CmC) is a potent and reversible activator, making it highly suitable for functional studies that require rapid induction of Ca²⁺ release, such as in calcium imaging or muscle contracture experiments.[7][9] Researchers must remain vigilant about its off-target inhibition of the SERCA pump, especially at concentrations approaching 1 mM.[10][11] It is advisable to use the lowest effective concentration and, where possible, to employ control experiments to account for any SERCA-related effects. A structural isomer, 4-chloro-o-cresol (4-CoC), has been suggested as a more selective alternative with less impact on SERCA activity.[14][15]

Ultimately, the choice between Ryanodine and 4-CmC depends on the specific experimental question. A thorough understanding of their respective mechanisms, potencies, and potential pitfalls is essential for designing rigorous experiments and accurately interpreting the resulting data.

References

A Comparative Guide to the Efficacy of Ryanodine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ryanodine (B192298) receptors (RyRs) are a class of intracellular calcium channels crucial for regulating calcium signaling in various cell types, including muscle and nerve cells.[1][2] Their dysfunction is implicated in a range of disorders, making them a significant target for therapeutic intervention.[3][2][4] This guide provides an objective comparison of the efficacy of different RyR antagonists, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies and to inform drug development efforts.

Overview of Ryanodine Receptor Antagonists

Several compounds are known to antagonize RyR function through various mechanisms. This guide will focus on a selection of well-characterized antagonists: Dantrolene (B1669809), its analog Azumolene, the local anesthetics Tetracaine (B1683103) and Procaine, and the inorganic dye Ruthenium Red.

Comparative Efficacy and Isoform Selectivity

The efficacy of RyR antagonists is often quantified by their half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki), with lower values indicating higher potency. Furthermore, the selectivity of these antagonists for the three main RyR isoforms (RyR1, RyR2, and RyR3) is a critical factor in their application.[3]

AntagonistTarget RyR Isoform(s)Potency (IC50 / Ki)Key Findings & Citations
Dantrolene RyR1, RyR3Ki ≈ 150 nM for RyR1A skeletal muscle relaxant that acts directly on RyR1 and RyR3 to inhibit calcium release.[5][6][7][8] It shows little to no effect on the cardiac RyR2 isoform.[5][7] Its inhibition of RyR1 is dependent on calmodulin and Ca2+.[7]
Azumolene RyR1IC50 ≈ 20 µM for inhibiting [3H]PN200-110 binding (indirect measure)An analog of dantrolene with higher water solubility.[6] It is an equipotent dantrolene analog that inhibits a component of store-operated calcium entry coupled to RyR1.[9]
Tetracaine RyR1, RyR2K50 ≈ 180 µM for RyR1; IC50 for RyR2 inhibition has complex dependenciesA local anesthetic that blocks RyR channels.[10][11] It inhibits RyR1 by decreasing the open probability of the channel.[11] For RyR2, it exhibits complex inhibition mechanisms with differing potencies depending on the channel state.[10]
Procaine RyR1, RyR2CI50 > 1 mM for inhibiting ryanodine bindingA local anesthetic that inhibits caffeine-induced calcium release, suggesting it acts on RyRs.[12][13][14] It is a known inhibitor of Ca2+-induced Ca2+ release (CICR).[13][15]
Ruthenium Red Non-selective (RyR1, RyR2, RyR3)Kd ≈ 0.22 - 0.62 µM for RyR1A potent, non-selective inhibitor of RyR channels.[16][17][18] It blocks the channel pore and its effect is voltage-dependent.[16]

Signaling Pathway of Ryanodine Receptor-Mediated Calcium Release

Ryanodine receptors are integral to the process of excitation-contraction coupling in muscle cells and play a vital role in calcium signaling in other cell types. The following diagram illustrates the general signaling pathway.

RyR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_sr Sarcoplasmic/Endoplasmic Reticulum (SR/ER) DHPR Dihydropyridine Receptor (DHPR)/ Voltage-gated Ca2+ channel RyR Ryanodine Receptor (RyR) DHPR->RyR Mechanical coupling (RyR1) or Ca2+ influx (RyR2) Ca_Store Ca2+ Store RyR->Ca_Store Releases Ca2+ from Cytosolic_Ca Cytosolic Ca2+ RyR->Cytosolic_Ca Increases Depolarization Depolarization Depolarization->DHPR Activates Cellular_Response Cellular Response (e.g., Muscle Contraction) Cytosolic_Ca->Cellular_Response Triggers Antagonists RyR Antagonists (Dantrolene, Tetracaine, etc.) Antagonists->RyR Inhibit

Caption: General signaling pathway of ryanodine receptor-mediated calcium release.

Experimental Protocols

The following are summaries of key experimental methodologies used to assess the efficacy of RyR antagonists.

[3H]Ryanodine Binding Assay

This assay is a fundamental technique to study the interaction of compounds with the ryanodine receptor. It relies on the principle that [3H]ryanodine, a radiolabeled form of the potent RyR agonist ryanodine, binds with high affinity to the open state of the RyR channel.[5][7] Antagonists that inhibit RyR function will alter the binding of [3H]ryanodine.

Methodology:

  • Preparation of Microsomes: Sarcoplasmic reticulum (SR) or endoplasmic reticulum (ER) vesicles rich in RyRs are isolated from tissues (e.g., skeletal muscle, heart) through differential centrifugation.

  • Binding Reaction: The isolated vesicles are incubated with a low concentration of [3H]ryanodine in a buffer solution containing specific concentrations of Ca2+, ATP, and other modulators to promote channel opening.

  • Incubation with Antagonist: The binding reaction is performed in the presence of varying concentrations of the antagonist being tested.

  • Separation and Scintillation Counting: After incubation, the vesicle-bound [3H]ryanodine is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters. The radioactivity retained on the filters is then quantified using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding (measured in the presence of a large excess of unlabeled ryanodine) from the total binding. The inhibition curve is then plotted, and the IC50 or Ki value for the antagonist is determined.

Ryanodine_Binding_Workflow Start Start Prepare_Microsomes Prepare SR/ER Microsomes Start->Prepare_Microsomes Incubate Incubate with [3H]Ryanodine and Antagonist Prepare_Microsomes->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC50/Ki) Count->Analyze End End Analyze->End

Caption: Workflow for a [3H]ryanodine binding assay.

Single-Channel Electrophysiology (Planar Lipid Bilayer)

This powerful technique allows for the direct observation of the activity of a single RyR channel and how it is affected by antagonists.

Methodology:

  • Bilayer Formation: An artificial lipid bilayer is formed across a small aperture separating two aqueous chambers (cis and trans).

  • Channel Incorporation: Purified RyR proteins or SR/ER vesicles containing RyRs are added to one chamber (typically the cis chamber, representing the cytoplasm). The channels spontaneously incorporate into the lipid bilayer.

  • Recording: A voltage is applied across the bilayer, and the ionic current flowing through the single channel is measured using sensitive amplifiers. The opening and closing of the channel result in step-like changes in the current.

  • Perfusion of Antagonist: The antagonist is added to the cis or trans chamber to study its effects on the channel's open probability, conductance, and open/closed dwell times.

  • Data Analysis: The single-channel recordings are analyzed to determine parameters such as open probability (Po), mean open time, mean closed time, and single-channel conductance. The dose-dependent effects of the antagonist on these parameters are then used to characterize its inhibitory mechanism.

Single_Channel_Workflow Start Start Form_Bilayer Form Planar Lipid Bilayer Start->Form_Bilayer Incorporate_RyR Incorporate RyR Channel Form_Bilayer->Incorporate_RyR Record_Baseline Record Baseline Channel Activity Incorporate_RyR->Record_Baseline Add_Antagonist Add Antagonist Record_Baseline->Add_Antagonist Record_Treatment Record Channel Activity with Antagonist Add_Antagonist->Record_Treatment Analyze Analyze Single-Channel Parameters Record_Treatment->Analyze End End Analyze->End

References

A Comparative Guide to the Effects of Ryanodine Across Species

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the effects of the plant alkaloid ryanodine (B192298) on its target, the ryanodine receptor (RyR), across various species. It is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data to facilitate further research and therapeutic development.

Ryanodine Receptor Isoforms and Their Distribution

Ryanodine receptors are massive intracellular calcium channels located on the sarcoplasmic/endoplasmic reticulum (SR/ER).[1] They are essential for processes like excitation-contraction coupling in muscle.[1][2] Mammals express three distinct isoforms (RyR1, RyR2, RyR3), while non-mammalian vertebrates typically have two, and many invertebrates possess only a single isoform.[2][3][4] This diversity in receptor subtypes and their tissue-specific expression underlies the varied effects of ryanodine across different species and cell types.

CategoryIsoform(s)Primary Tissue DistributionReferences
Mammals RyR1Skeletal muscle, Purkinje cells of cerebellum[1][4][5]
RyR2Cardiac muscle, Brain[1][4][5]
RyR3Brain (hippocampus, corpus striatum), Diaphragm, Smooth muscle[1][4][5]
Non-Mammalian Vertebrates RyRα (RyR1 homolog)Skeletal muscle[1][4]
(e.g., birds, fish, amphibians)RyRβ (RyR3 homolog)Skeletal muscle[1][4]
RyR2a / RyR2b (Zebrafish)CNS / Cardiac tissue[6]
Invertebrates Single isoformMuscle, Neurons[1][2][3]
(e.g., Drosophila, C. elegans)

Mechanism of Action: A Dose-Dependent Effect

Ryanodine exhibits a complex, concentration-dependent effect on its receptors. This dual action is critical for interpreting experimental results.

  • Low Concentrations (nM range): Ryanodine locks the RyR channel into a stable, long-lasting sub-conductance (partially open) state. This leads to a slow "leak" of Ca2+ from the SR/ER, which can eventually deplete the calcium store.[1][3]

  • High Concentrations (μM range): At higher concentrations (>100 µM), ryanodine acts as a full inhibitor, locking the channel in a closed state and preventing Ca2+ release.[1][3][7]

The binding of ryanodine is also "use-dependent," meaning it preferentially binds to the RyR channel when it is in an open state.[1][8]

cluster_0 Ryanodine Concentration cluster_1 Effect on RyR Channel cluster_2 Resulting Ca²+ Flux Low_nM Low Conc. (nM) Subconductance Locks in Open Sub-conductance State Low_nM->Subconductance High_uM High Conc. (μM) Inhibition Inhibits Channel (Locks Closed) High_uM->Inhibition Leak Slow Ca²⁺ Leak from SR/ER Subconductance->Leak Blocked Ca²⁺ Release Blocked Inhibition->Blocked

Dose-dependent effects of ryanodine on RyR channels.

Quantitative Comparison of Ryanodine Effects

The affinity of ryanodine for its receptor (Kd) and its functional impact (EC50/IC50) can vary significantly depending on the isoform, species, and experimental conditions such as the concentration of Ca2+ and other modulators.

ParameterSpecies / TissueReceptor IsoformValueConditions / NotesReferences
Binding Affinity (Kd) Rabbit DiaphragmRyR31.6 nMHigh-affinity binding site[9]
Various Non-excitable CellsRyR2 or RyR36 - 17 nMHigh-affinity binding[7]
HEK293 CellsRyR2 (mutant construct)1.52 nMEquilibrium binding assay[8]
EC50 (Cytosolic Ca²⁺) Rat (Cardiac)RyR25.5 µMMeasure of Ca²⁺ sensitivity, not ryanodine potency[10]
Mouse (Cardiac)RyR26.2 µMMeasure of Ca²⁺ sensitivity, not ryanodine potency[10]
Rabbit (Cardiac)RyR26.6 µMMeasure of Ca²⁺ sensitivity, not ryanodine potency[10]
Human (Cardiac)RyR211.1 µMMeasure of Ca²⁺ sensitivity, not ryanodine potency[10]

Note: EC50/IC50 values for ryanodine itself are highly dependent on assay conditions and are less commonly reported than binding affinities due to its complex mechanism of action.

Signaling Pathways: Excitation-Contraction Coupling

Ryanodine receptors are central to excitation-contraction (E-C) coupling, the process that links a muscle cell's electrical excitation to its mechanical contraction. The mechanism of RyR activation differs fundamentally between skeletal and cardiac muscle.

  • Skeletal Muscle (RyR1): E-C coupling is primarily mechanical. Depolarization of the cell membrane causes a conformational change in the dihydropyridine (B1217469) receptor (DHPR), which is physically linked to RyR1, directly triggering the opening of the RyR1 channel. This process does not strictly require an influx of extracellular Ca2+.[2][11]

  • Cardiac Muscle (RyR2): E-C coupling relies on Calcium-Induced Calcium Release (CICR). An initial influx of Ca2+ through L-type calcium channels (DHPRs) upon depolarization activates adjacent RyR2 channels, causing a larger, regenerative release of Ca2+ from the sarcoplasmic reticulum.[2][11]

cluster_Skeletal Skeletal Muscle (Mechanical Coupling) cluster_Cardiac Cardiac Muscle (CICR) S_AP Action Potential S_DHPR DHPR (Voltage Sensor) Conformational Change S_AP->S_DHPR Depolarizes Membrane S_RyR1 RyR1 Activation S_DHPR->S_RyR1 Direct Physical Link S_Ca Ca²⁺ Release from SR S_RyR1->S_Ca S_Contraction Muscle Contraction S_Ca->S_Contraction C_AP Action Potential C_DHPR DHPR (L-type Ca²⁺ Channel) Opens C_AP->C_DHPR Depolarizes Membrane C_Ca_Influx Trigger Ca²⁺ Influx C_DHPR->C_Ca_Influx C_RyR2 RyR2 Activation C_Ca_Influx->C_RyR2 Binds to RyR2 C_Ca_Release Amplified Ca²⁺ Release from SR C_RyR2->C_Ca_Release C_Contraction Muscle Contraction C_Ca_Release->C_Contraction

Excitation-contraction coupling in skeletal vs. cardiac muscle.

Experimental Protocols

[³H]Ryanodine Binding Assay

This assay provides a quantitative measure of RyR channel activity, as [³H]ryanodine binds with high affinity specifically to the open state of the channel.[8][12]

Methodology:

  • Preparation of Microsomes: Isolate SR/ER-enriched microsomal fractions from tissue homogenates or cultured cells expressing the RyR of interest via differential centrifugation.

  • Binding Reaction Mixture: Prepare a binding buffer (e.g., 0.2 M KCl, 20 mM HEPES, pH 7.4).

  • Incubation: In individual tubes, combine 50-100 µg of microsomal protein, a fixed concentration of [³H]ryanodine (e.g., 2-10 nM), and varying concentrations of free Ca²+ (buffered with EGTA) to determine Ca²+-dependence.[13] To measure non-specific binding, a parallel set of tubes is prepared with an excess of unlabeled ryanodine (e.g., 10-20 µM).[13]

  • Equilibration: Incubate the reaction mixtures for 2-3 hours at 37°C to allow binding to reach equilibrium.[8][13]

  • Separation: Rapidly separate bound from free [³H]ryanodine by filtering the mixture through glass fiber filters (e.g., Whatman GF/B). The filters are pre-soaked in a solution like polyethyleneimine to maximize protein retention.[13]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with a suitable scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

  • Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Data can be analyzed using Scatchard plots to determine the binding affinity (Kd) and the maximum number of binding sites (Bmax).

Prep Prepare Microsomes (RyR Source) Incubate Incubate with [³H]Ryanodine (+/- unlabeled Ryanodine) Prep->Incubate Filter Rapid Filtration (Separates Bound/Free) Incubate->Filter Wash Wash Filters Filter->Wash Count Liquid Scintillation Counting Wash->Count Analyze Calculate Specific Binding (Kd, Bmax) Count->Analyze

Workflow for a [³H]Ryanodine Binding Assay.
Single-Channel Recording using Planar Lipid Bilayers

This electrophysiological technique allows for the direct observation of the activity of a single RyR channel reconstituted into an artificial membrane, providing detailed information on conductance, open probability, and gating kinetics.[14][15][16]

Methodology:

  • Chamber Setup: A two-compartment chamber is separated by a thin partition (e.g., Teflon film) containing a small aperture (50-250 µm). The compartments are designated cis (to which the RyR vesicles are added) and trans.[16]

  • Bilayer Formation: A lipid solution (e.g., a mix of phosphatidylethanolamine (B1630911) and phosphatidylcholine in n-decane) is "painted" across the aperture. The solvent thins, spontaneously forming a stable bilayer membrane.[16][17]

  • Vesicle Fusion: SR/ER vesicles containing RyRs are added to the cis chamber. A salt gradient (e.g., higher salt in the cis chamber) promotes the fusion of these vesicles with the planar bilayer, incorporating the RyR channel.

  • Electrophysiological Recording: Ag/AgCl electrodes are placed in both chambers and connected to a high-gain, low-noise patch-clamp amplifier. A holding potential is applied across the membrane.[17]

  • Data Acquisition: The amplifier records the picoampere-level ionic currents flowing through the single RyR channel as it gates between open and closed states. The effects of ryanodine and other modulators (Ca²⁺, ATP, etc.) can be studied by adding them to the cis (cytoplasmic) or trans (luminal) chamber.

  • Analysis: Acquired data is analyzed to determine key channel properties, including unitary conductance, open and closed lifetimes, and open probability (Po).

Conclusion

The effects of ryanodine are highly dependent on the specific isoform of the ryanodine receptor, its surrounding regulatory proteins, and the broader physiological context of the species. Mammalian RyR1, RyR2, and RyR3 show distinct functional profiles and tissue distributions, which contrast with the dual-isoform system in many non-mammalian vertebrates and the single-isoform system in invertebrates.[3][4] Functional studies have revealed significant differences in channel gating and sensitivity to modulators even between closely related mammals, such as rats and humans.[10] These species-specific variations are critical considerations for researchers using animal models to study RyR-related diseases and for professionals in drug development aiming to create isoform-selective therapeutic agents. A thorough understanding of these differences, supported by the quantitative and methodological data presented here, is essential for translating basic research into clinical applications.

References

Unlocking the Secrets of Ryanodine Receptor Modulation: A Comparative Guide to the Structure-Activity Relationship of its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its activity at the ryanodine (B192298) receptor (RyR) is paramount for the development of novel therapeutics and insecticides. This guide provides a comprehensive comparison of various ryanodine derivatives and other modulators, supported by experimental data, detailed protocols, and visual representations of key biological and experimental processes.

Ryanodine receptors are a class of intracellular calcium channels crucial for regulating calcium ion release from the sarcoplasmic and endoplasmic reticulum, playing a vital role in muscle contraction and neuronal signaling.[1] The natural plant alkaloid, ryanodine, is a potent modulator of these channels and has been a foundational tool in their study.[2][3] Modifications to the ryanodine scaffold have led to a diverse range of derivatives with varying affinities and functional effects, from potent activators to inhibitors. This guide will delve into the structure-activity relationships (SAR) of these derivatives, offering a comparative analysis of their performance.

Comparative Analysis of Ryanodine Derivatives' Activity

The affinity and functional effect of ryanodine derivatives are highly dependent on their chemical structure. Modifications at key positions on the ryanodine molecule can dramatically alter their interaction with the RyR channel. The following tables summarize quantitative data for various derivatives, providing a clear comparison of their binding affinities (Kd or IC50) and functional potencies (EC50).

Natural Ryanoids and C3-Modified Analogs

Modifications at the C3 position, which bears a pyrrole-2-carboxylate ester in ryanodine, have a significant impact on binding affinity. Removal of this group to yield ryanodol drastically reduces affinity, highlighting the ester's importance for high-affinity binding.

CompoundModificationTarget/TissueIC50 (nM)Kd (nM)EC50act (µM)Reference
Ryanodine-Rabbit Skeletal Muscle6.22.41.3
This compoundLacks C3-pyrrole-2-carboxylateRabbit Skeletal Muscle80002970-
Pyridyl RyanodineC3 with pyridyl-3-carbonateRabbit Skeletal Muscle700260-
C10-Oeq Ester Derivatives

Esterification at the C10-Oeq position has been shown to enhance the affinity and efficacy of ryanoids. The nature of the substituent on the ester group plays a critical role, with basic substituents generally leading to the highest affinity derivatives.

CompoundC10-Oeq ModificationTarget/TissueKd (nM)EC50act (µM)Reference
Ryanodine-Rabbit Skeletal Muscle4.41.3
Dehydroryanodine-Rabbit Skeletal Muscle5.4-
C10-Oeq Guanidino-propionyl EsterGuanidino-propionylRabbit Skeletal Muscle0.50.87
C10-Oeq β-alanyl Esterβ-alanylRabbit Skeletal Muscle1.34.2
C10-Oeq N-Cbz-β-alanyl EsterN-Cbz-β-alanylRabbit Skeletal Muscle2.5-
C10-Oeq Acidic Ester DerivativeTerminal acidic groupRabbit Skeletal Muscle>100-

Alternative Ryanodine Receptor Modulators

Beyond direct derivatives of ryanodine, other classes of small molecules have been identified as potent modulators of RyRs. Diamide (B1670390) insecticides, for instance, are highly effective and selective activators of insect RyRs.

CompoundClassTarget/TissueEC50 (µM)Reference
FlubendiamidePhthalic acid diamideInsect RyRs4.5[4]
TetraniliproleAnthranilic diamideInsect RyRs7.6[4]

Key Signaling Pathway and Experimental Workflows

To understand the context of RyR modulation and the methods used to assess it, the following diagrams illustrate the calcium-induced calcium release (CICR) signaling pathway and typical experimental workflows.

CICR_Pathway cluster_membrane Sarcolemma / T-tubule cluster_sr Sarcoplasmic Reticulum (SR) DHPR Dihydropyridine Receptor (DHPR) Ca_cyto Cytosolic Ca²⁺ DHPR->Ca_cyto Ca²⁺ influx RyR Ryanodine Receptor (RyR) RyR->Ca_cyto Ca²⁺ release (CICR) Ca_SR Ca²⁺ Ca_ext Extracellular Ca²⁺ Ca_ext->DHPR Depolarization Ca_cyto->RyR activates Contraction Muscle Contraction Ca_cyto->Contraction

Figure 1: Calcium-Induced Calcium Release (CICR) Pathway.

Experimental_Workflow cluster_screening Compound Screening cluster_validation Hit Validation and Characterization start Library of Ryanodine Derivatives hts High-Throughput Screening (e.g., Ca²⁺ Imaging) start->hts hits Hit Compounds hts->hits binding_assay [³H]-Ryanodine Binding Assay hits->binding_assay Determine Affinity (Kd/IC50) functional_assay Ca²⁺ Release Functional Assay hits->functional_assay Determine Potency (EC50) sar Structure-Activity Relationship (SAR) Analysis binding_assay->sar functional_assay->sar

Figure 2: Experimental Workflow for SAR Studies.

Detailed Experimental Protocols

Accurate and reproducible experimental data are the bedrock of reliable SAR studies. The following are detailed methodologies for key experiments cited in the literature for assessing the activity of ryanodine derivatives.

[³H]-Ryanodine Binding Assay

This assay is used to determine the binding affinity of a compound to the ryanodine receptor.

1. Preparation of Sarcoplasmic Reticulum (SR) Vesicles:

  • Isolate heavy SR vesicles from rabbit skeletal muscle using differential centrifugation.

  • Resuspend the final pellet in a buffer containing sucrose (B13894) and a protease inhibitor cocktail and store at -80°C.

  • Determine the protein concentration using a standard method like the Bradford assay.

2. Binding Reaction:

  • Prepare a binding buffer (e.g., 250 mM KCl, 15 mM NaCl, 20 mM HEPES, pH 7.1).

  • In a final volume of 100 µL, combine the SR vesicles (typically 50-100 µg of protein), a fixed concentration of [³H]-ryanodine (e.g., 2-5 nM), and varying concentrations of the unlabeled test compound.

  • Include a control for non-specific binding by adding a high concentration (e.g., 10 µM) of unlabeled ryanodine.

  • Incubate the mixture at 37°C for 2-3 hours to reach equilibrium.

3. Separation and Detection:

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with a suitable scintillation cocktail.

  • Quantify the amount of bound [³H]-ryanodine using a liquid scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding as a function of the test compound concentration.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific [³H]-ryanodine binding) by fitting the data to a sigmoidal dose-response curve.

  • Calculate the Kd value using the Cheng-Prusoff equation: Kd = IC50 / (1 + [L]/Kd_ryanodine), where [L] is the concentration of [³H]-ryanodine and Kd_ryanodine is its dissociation constant.

Calcium Release Assay using Fluorescent Indicators

This functional assay measures the ability of a compound to induce or inhibit Ca²⁺ release from the SR.

1. Cell Culture and Transfection:

  • Culture a suitable cell line, such as HEK293 cells, in appropriate media.

  • Stably or transiently transfect the cells with the desired RyR isoform (e.g., RyR1 or RyR2).

  • Co-express a genetically encoded calcium indicator targeted to the endoplasmic reticulum (e.g., R-CEPIA1er) to monitor ER Ca²⁺ levels.

2. Cell Preparation:

  • Plate the transfected cells in a multi-well plate suitable for fluorescence measurements.

  • Before the assay, replace the culture medium with a physiological salt solution (e.g., Krebs-Ringer-HEPES).

3. Fluorescence Measurement:

  • Place the plate in a fluorescence microplate reader or a fluorescence microscope equipped for live-cell imaging.

  • Establish a baseline fluorescence reading.

  • Add the test compound at various concentrations to the wells.

  • Monitor the change in fluorescence over time. A decrease in ER-targeted calcium indicator fluorescence signifies Ca²⁺ release into the cytosol.

4. Data Analysis:

  • Normalize the fluorescence signal (F) to the initial baseline fluorescence (F0).

  • Plot the change in fluorescence (e.g., F/F0) against the compound concentration.

  • Determine the EC50 value (the concentration of the compound that elicits 50% of the maximal response) by fitting the data to a sigmoidal dose-response curve.

By providing a clear comparison of quantitative data, detailed experimental protocols, and visual aids, this guide aims to facilitate a deeper understanding of the structure-activity relationship of ryanodine derivatives and to support the ongoing research and development of novel ryanodine receptor modulators.

References

Validating Computational Models of Ryanodine Binding Sites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ryanodine (B192298) receptors (RyRs) are a class of intracellular calcium channels crucial for excitation-contraction coupling in muscle tissues and implicated in various cellular signaling pathways.[1][2] Due to their large size and complex regulation, computational models, particularly those based on high-resolution cryo-electron microscopy (cryo-EM) structures, have become indispensable tools for understanding their function and for designing novel therapeutics.[3][4][5] The validation of these in silico models against experimental data is a critical step to ensure their predictive power. This guide provides a comparative overview of key experimental techniques used to validate computational models of ryanodine binding sites and the channel's allosteric regulation.

Comparative Analysis of Validation Methods

The validation of a computational model of the ryanodine receptor hinges on its ability to accurately reproduce experimentally observed phenomena. This typically involves a multi-pronged approach, comparing computationally derived predictions with data from various experimental modalities. The primary methods for validation include direct ligand binding assays, functional calcium release measurements, and direct electrophysiological recordings.

Validation Method Parameter Measured Typical Application Strengths Limitations
[³H]Ryanodine Binding Assay Binding Affinity (Kd), Inhibitory Constant (Ki)Quantifying how mutations or other ligands affect ryanodine binding.Direct measure of ligand-receptor interaction at the binding site. High sensitivity.Provides no direct information on channel function (gating, conductance). Requires radioactive materials.
Calcium Imaging / Ca²⁺ Release Assays Functional activity (e.g., IC50 for inhibition of Ca²⁺ release)Assessing the functional impact of putative channel modulators or mutations identified through modeling.High-throughput potential. Reflects the physiological consequence of channel modulation.Indirect measure of binding. Can be influenced by other cellular components affecting calcium homeostasis.
Single-Channel Recordings (Planar Lipid Bilayer) Open Probability (Po), ConductanceCharacterizing the detailed gating behavior of the channel in response to ligands or mutations.Provides direct, real-time information on channel gating and conductance.Technically demanding. Lower throughput. The artificial lipid environment may not fully recapitulate the native cellular membrane.
Cryo-Electron Microscopy (Cryo-EM) High-resolution 3D structureProviding the structural basis for model building and validating predicted conformational changes.Provides near-atomic detail of the receptor in different functional states.Provides a static picture of the receptor; dynamics must be inferred or simulated.
Isothermal Titration Calorimetry (ITC) Binding Affinity (Kd), Enthalpy (ΔH), Entropy (ΔS)Characterizing the thermodynamics of ligand or regulatory protein (e.g., Calmodulin) binding.Provides a complete thermodynamic profile of the binding interaction.Requires relatively large amounts of purified protein.
Fluorescence Resonance Energy Transfer (FRET) Conformational ChangesDetecting ligand-induced conformational changes in specific regions of the receptor.Allows for real-time tracking of protein dynamics in live cells.Requires labeling the protein, which could potentially alter its function. The interpretation can be complex.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of validation experiments. Below are summaries of standard protocols for key validation techniques.

[³H]Ryanodine Binding Assay

This assay is a cornerstone for validating the binding site of ryanodine itself and assessing how allosteric modulators affect it.

  • Preparation of Microsomes: Sarcoplasmic reticulum (SR) vesicles rich in RyRs are isolated from skeletal or cardiac muscle tissue through differential centrifugation.[6]

  • Incubation: The SR vesicles are incubated with a fixed concentration of radiolabeled [³H]ryanodine. To determine the inhibitory constant (Ki) of a compound (e.g., dantrolene), varying concentrations of the unlabeled compound are included in the incubation mixture.[6] The incubation buffer is designed to mimic physiological conditions and may contain modulators like Ca²⁺, ATP, or caffeine (B1668208) to favor a specific channel state.[7]

  • Separation and Quantification: After reaching equilibrium, the mixture is rapidly filtered through glass fiber filters to separate the receptor-bound [³H]ryanodine from the free radioligand. The filters are then washed to remove non-specifically bound radioactivity.[6]

  • Data Analysis: The radioactivity retained on the filters is quantified using liquid scintillation counting. The data are used to generate competition binding curves, from which the Ki or Kd can be calculated.[6]

Calcium Release Assay using Fluorescent Indicators

This functional assay measures the ability of the RyR channel to release calcium from intracellular stores, providing a physiological readout of channel activity.

  • Cell Culture and Transfection: HEK293 cells are commonly used due to their low endogenous RyR expression. They are transfected with cDNA encoding the specific RyR isoform (wild-type or mutant) to be studied.[7][8]

  • Loading with Calcium Indicator: The cells are loaded with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2, Fluo-4) or transfected with a genetically encoded calcium indicator.[7] To specifically measure endoplasmic reticulum (ER) Ca²⁺ levels, indicators like R-CEPIA1er can be used.[7]

  • Measurement of Calcium Release: The cells are placed in a fluorometer or on a microscope stage. Baseline fluorescence is recorded. A channel agonist (e.g., caffeine, 4-chloro-m-cresol) is added to trigger Ca²⁺ release from the ER/SR, causing a change in fluorescence.[9]

  • Data Analysis: The change in fluorescence intensity over time is recorded. To test inhibitors, cells are pre-incubated with the compound before agonist stimulation. The reduction in the fluorescence signal corresponds to the inhibition of channel function, from which parameters like IC50 can be derived.[6]

Single-Channel Electrophysiology

This technique provides the most direct measure of channel function, allowing for the characterization of conductance and gating kinetics.

  • Protein Purification and Reconstitution: Purified RyR1 is reconstituted into proteoliposomes.[10]

  • Bilayer Formation: A planar lipid bilayer is formed across a small aperture separating two chambers (cis and trans), mimicking a cell membrane.[10]

  • Vesicle Fusion: The proteoliposomes containing the RyR channels are added to the cis chamber. Fusion of these vesicles into the bilayer incorporates the channels.

  • Recording and Analysis: A voltage is clamped across the bilayer, and the ionic current flowing through a single channel is recorded. The solution in the chambers can be changed to test the effects of different ligands (e.g., Ca²⁺, ATP, ryanodine) on the channel's open probability (Po) and conductance.[2][10]

Visualizing Validation Workflows and Pathways

Understanding the logical flow of model validation and the underlying biological pathways is essential. The following diagrams, generated using the DOT language, illustrate these relationships.

Validation_Workflow cluster_computational Computational Modeling cluster_experimental Experimental Validation CryoEM Cryo-EM Structure (PDB) MD_Sim Molecular Dynamics (MD) Simulations CryoEM->MD_Sim Input Structure Predictions Structural & Energetic Predictions (e.g., Binding Poses, Free Energy) MD_Sim->Predictions Generates BindingAssay [3H]Ryanodine Binding (Kd, Ki) Predictions->BindingAssay Predicts Affinity CaImaging Calcium Imaging (Functional Activity, IC50) Predictions->CaImaging Predicts Functional Effect ElectroPhys Single-Channel Recording (Po, Conductance) Predictions->ElectroPhys Predicts Gating Changes ModelRefinement Model Refinement BindingAssay->ModelRefinement Provides Data For CaImaging->ModelRefinement Provides Data For ElectroPhys->ModelRefinement Provides Data For ModelRefinement->MD_Sim Iterative Improvement

Caption: Workflow for computational model validation.

Excitation_Contraction_Coupling AP Action Potential (Depolarization) DHPR DHPR (L-type Ca²⁺ Channel) Activation AP->DHPR Ca_Influx Ca²⁺ Influx (Cardiac Muscle) DHPR->Ca_Influx RyR Ryanodine Receptor (RyR) Activation DHPR->RyR Physical Linkage (Skeletal Muscle) Ca_Influx->RyR Ca²⁺-Induced Ca²⁺ Release (CICR) SR_Ca_Release SR Ca²⁺ Release (CICR) RyR->SR_Ca_Release Contraction Muscle Contraction SR_Ca_Release->Contraction ↑ Cytosolic [Ca²⁺]

References

Safety Operating Guide

Essential Safety and Handling Protocols for Ryanodol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and disposal protocols for Ryanodol to ensure the well-being of laboratory personnel and to maintain a safe research environment. Adherence to these procedures is critical due to the hazardous nature of the compound.

Hazard Identification and Risk Assessment

This compound, a complex diterpenoid, is the hydrolysis product of Ryanodine.[1][2][3][4][5] While comprehensive toxicological data for this compound is not fully available, the hazards are considered to be similar to those of Ryanodine.[6] Ryanodine is classified as a hazardous substance.[7]

Primary Hazards:

  • Ingestion: Harmful if swallowed.[6][7] Animal studies suggest that ingestion of less than 150 grams could be fatal or cause serious health damage.[7]

  • Inhalation: Harmful if inhaled and may cause irritation to the mucous membranes and upper respiratory tract.[6]

  • Skin Contact: Harmful upon skin contact and may cause skin irritation.[6][7]

  • Eye Contact: May cause eye irritation.[6]

  • Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[6]

Hazard RouteDescription of RiskGHS Classification (for Ryanodine)
Oral Harmful if swallowed.Acute Toxicity, Oral (Category 4)[6]
Dermal Harmful in contact with skin.Acute Toxicity, Dermal (Category 4)[6]
Inhalation May be harmful if inhaled; may cause respiratory tract irritation.Not fully classified, but caution is advised.[6]
Aquatic Very toxic to aquatic life with long-lasting effects.Aquatic (Acute), Category 1; Aquatic (Chronic), Category 1[6]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to minimize exposure.[8][9][10] The following table outlines the required PPE for handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with compatible chemical-resistant gloves (e.g., Nitrile rubber).[6]Prevents skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical safety goggles.[6]Protects against splashes and dust particles.
Body Protection A long-sleeved, impermeable lab coat that closes in the back.[6]Minimizes skin exposure to spills.
Respiratory Protection A NIOSH-approved respirator is required when handling this compound powder outside of a containment system or when there is a risk of aerosolization.[6]Prevents inhalation of harmful dust particles.
Foot Protection Closed-toe shoes.Protects feet from spills.

Standard Operating Procedures for Handling this compound

Adherence to a strict operational workflow is crucial for safety.

3.1. Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[6]

  • Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the handling area.[6]

3.2. Handling Protocol

  • Preparation:

    • Confirm that all engineering controls, such as the fume hood, are functioning correctly.

    • Don all required PPE as specified in the table above.

    • Prepare all necessary equipment and materials within the designated handling area.

  • Handling:

    • Avoid all personal contact, including inhalation and contact with skin and eyes.[7]

    • Carefully measure and transfer the chemical to prevent splashes or the generation of aerosols.

    • Keep containers of this compound tightly sealed when not in use.[6]

    • Prohibit eating, drinking, and smoking in the handling area.[7]

  • Post-Handling:

    • Decontaminate all work surfaces and equipment after use.

    • Carefully remove PPE to avoid cross-contamination.

    • Thoroughly wash hands and any exposed skin with soap and water.[6][7]

    • Launder contaminated clothing separately before reuse.[7]

G A Preparation B Don Appropriate PPE (Gloves, Gown, Goggles, Respirator) A->B C Verify Engineering Controls (Fume Hood, Eyewash Station) A->C D Handling in Fume Hood B->D C->D E Weighing and Transfer D->E F Post-Handling E->F G Decontaminate Work Area F->G H Properly Dispose of Waste G->H I Doff PPE H->I J Wash Hands Thoroughly I->J

Workflow for Safe Handling of this compound.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

4.1. First Aid Measures

Exposure TypeFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]
Skin Contact Immediately wash the affected skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if symptoms occur.[6]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[6]
Ingestion Wash out the mouth with water. Do NOT induce vomiting unless directed by medical personnel. Never give anything by mouth to an unconscious person. Seek medical attention.[6]

4.2. Spill Response

  • Evacuate: Clear the area of all personnel.

  • Protect: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, a lab coat, and eye protection.[6][7]

  • Contain: Prevent the spill from entering drains or waterways.[7] Cover the spill with an inert absorbent material such as sand, earth, or vermiculite.

  • Clean-Up: Use dry clean-up procedures and avoid generating dust.[7] Carefully sweep or vacuum the material into a labeled, sealed container for chemical waste.

  • Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent.

  • Dispose: Dispose of the collected waste and contaminated materials in accordance with institutional and local regulations.[6]

G Spill This compound Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate DonPPE Don Full PPE (Respirator, Gloves, Gown, Goggles) Evacuate->DonPPE Assess Assess Spill Size DonPPE->Assess SmallSpill Small Spill Assess->SmallSpill Minor LargeSpill Large Spill Assess->LargeSpill Major Contain Contain Spill with Absorbent Material SmallSpill->Contain ContactEHS Contact Environmental Health & Safety LargeSpill->ContactEHS Cleanup Clean up with Dry Methods (Avoid Dust) Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Dispose Package and Label Waste for Disposal Decontaminate->Dispose

Emergency Response Decision Tree for a this compound Spill.

Disposal Plan

All this compound waste, including contaminated materials, must be handled as hazardous waste.

5.1. Waste Segregation and Collection

  • Solid Waste: Collect all solid this compound waste, including contaminated gloves, wipes, and plasticware, in a clearly labeled, sealed, and puncture-resistant container.

  • Liquid Waste: Collect all liquid waste containing this compound in a labeled, sealed, and leak-proof container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to institutional policies.[11]

5.2. Labeling and Storage

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards.

  • Store waste containers in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.

5.3. Final Disposal

  • Dispose of all this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6]

  • Strictly adhere to all local, state, and federal regulations for hazardous waste disposal.[6] Never dispose of this compound down the drain or in the regular trash.[12]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ryanodol
Reactant of Route 2
Ryanodol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.